molecular formula C8H17NO B022287 4-(Dimethylamino)cyclohexanol CAS No. 103023-51-4

4-(Dimethylamino)cyclohexanol

Cat. No.: B022287
CAS No.: 103023-51-4
M. Wt: 143.23 g/mol
InChI Key: STNVXNYQNKDYBT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)cyclohexanol (CAS: 40571-56-0 ) is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C8H17NO and a molecular weight of 179.69 g/mol for its hydrochloride salt , this compound serves as a valuable intermediate and reference standard. Its research value is particularly highlighted in stereochemical studies; the spatial orientation of its functional groups, defined as cis or trans isomers, critically influences its behavior in chemical reactions. For instance, studies using isobutane chemical ionization mass spectrometry have demonstrated that the cis-isomers can undergo intramolecular proton transfer, leading to the elimination of water or methanol, a process that is sterically hindered in the trans-isomers . This makes it a compelling model system for investigating protonation dynamics, kinetic control, and intramolecular interactions in gas-phase chemistry . Furthermore, structurally related aminocyclohexanol compounds are frequently explored in pharmaceutical research for their potential biological activities. Patents indicate that similar compounds have been investigated for a range of therapeutic applications, including as potential antidepressants, anticonvulsants, and analgesic agents . This product, rac-trans-2-Dimethylaminocyclohexanol Hydrochloride, is supplied as a high-quality, ISO-accredited reference material to support accurate and compliant analysis . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVXNYQNKDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293915
Record name trans-4-(Dimethylamino)cyclohexanol
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103023-51-4
Record name trans-4-(Dimethylamino)cyclohexanol
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Record name trans-4-(Dimethylamino)cyclohexanol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 4-(Dimethylamino)cyclohexanol, a key building block in synthetic and medicinal chemistry. We will delve into its core chemical properties, stereoisomerism, synthesis, and reactivity, with a particular focus on its application in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile molecule.

Introduction and Structural Elucidation

This compound is a disubstituted cyclohexane derivative featuring both a hydroxyl and a dimethylamino functional group. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol .[1][2] The presence of these two functional groups, a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor/tertiary amine (dimethylamino), imparts specific physicochemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Stereoisomerism: The Criticality of Cis and Trans Configurations

The cyclohexane ring in this compound can exist in different conformations, with the chair conformation being the most stable. The relative orientation of the hydroxyl and dimethylamino groups gives rise to two diastereomers: cis-4-(Dimethylamino)cyclohexanol and trans-4-(Dimethylamino)cyclohexanol.

In the cis isomer, both substituents are on the same face of the cyclohexane ring (one axial and one equatorial in the most stable chair conformation). In the trans isomer, the substituents are on opposite faces (both equatorial or both axial in different chair conformations, with the diequatorial being the most stable). This stereochemical difference significantly influences the molecule's physical properties, reactivity, and, crucially, its biological activity when incorporated into a larger drug molecule.

isomers cis Cis Isomer (one axial, one equatorial) trans Trans Isomer (diequatorial - more stable) synthesis_workflow A Cyclohexanone B 4-(Dimethylamino)cyclohexanone A->B Reductive Amination (Dimethylamine, Reducing Agent) C cis/trans-4-(Dimethylamino)cyclohexanol B->C Reduction (e.g., NaBH4)

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 4-(Dimethylamino)cyclohexanone

This protocol is adapted from the synthesis of a similar compound, 4-dimethylamino-4-(p-chlorophenyl)cyclohexanol, and provides a general method for the preparation of this compound. [3] Materials:

  • 4-(Dimethylamino)cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Isopropanol

  • Water

  • Dichloromethane or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 4-(dimethylamino)cyclohexanone (1.0 equivalent) in methanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. A vigorous reaction may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography to separate the cis and trans isomers.

Causality behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols without affecting other functional groups like the tertiary amine.

  • The reaction is performed at a low temperature initially to control the exothermic reaction.

  • The aqueous workup is necessary to remove inorganic byproducts and unreacted reagents.

Reactivity

The reactivity of this compound is dictated by its two functional groups:

  • Hydroxyl Group: The alcohol can undergo typical reactions such as oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification.

  • Dimethylamino Group: The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in certain reactions. The presence of the dimethylamino group can influence the reactivity of the hydroxyl group through intramolecular interactions.

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of analgesics. The 4-aryl-4-(dimethylamino)cyclohexane scaffold is a key structural motif in a class of potent opioid analgesics. [1][4] The structural similarity to the central nervous system active drug Tramadol highlights the importance of the aminocyclohexanol moiety in designing molecules that interact with opioid receptors. [5][6]The dimethylamino group can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug candidate, influencing its solubility, membrane permeability, and binding affinity to biological targets. [7] Derivatives of this compound have been investigated for their analgesic activity, with some compounds showing potency comparable to or greater than morphine. [4][8]The stereochemistry of the cyclohexanol ring is critical for optimal receptor binding and pharmacological activity.

drug_development A This compound Scaffold B Modification of Aryl and Amino Groups A->B Structure-Activity Relationship (SAR) Studies C Opioid Receptor Agonists/Antagonists B->C Modulation of Receptor Binding D Analgesic Drug Candidates C->D Therapeutic Application

Caption: Role in drug development workflow.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique combination of a hydroxyl and a dimethylamino group on a cyclohexane scaffold, along with its stereoisomeric forms, provides a rich platform for the design and synthesis of novel molecules with diverse pharmacological activities. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in their scientific endeavors. Further research into the specific properties and applications of the individual cis and trans isomers will undoubtedly continue to unlock new opportunities in medicinal chemistry.

References

  • Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol - PrepChem.com. (URL: [Link])
  • Electronic Supplementary Information for - The Royal Society of Chemistry. (URL: [Link])
  • 4-Dimethylamino-4-(p-tolyl)cyclohexanone - Wikipedia. (URL: [Link])
  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. (URL: [Link])
  • 4-(p-Bromophenyl)-4-(dimethylamino)
  • This compound | C8H17NO | CID 18702099 - PubChem - NIH. (URL: [Link])
  • 4-(DIMETHYLAMINO) CYCLOHEXANONE - ChemBK. (URL: [Link])
  • Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed. (URL: [Link])
  • trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
  • Trans-4-(Dimethylamino)Cyclohexanol - MySkinRecipes. (URL: [Link])
  • 4-(DIMETHYLAMINO)-CYCLOHEXA-1,3-DIEN-2-OL - Optional[13C NMR] - Chemical - SpectraBase. (URL: [Link])
  • Cyclohexanol, 4-(1,1-dimethylethyl)- - the NIST WebBook. (URL: [Link])
  • Tramadol - Wikipedia. (URL: [Link])
  • WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl)
  • 4-(dimethylamino)cyclohexan-1-one (C8H15NO) - PubChemLite. (URL: [Link])
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.
  • This compound | CAS#:61168-09-0 | Chemsrc. (URL: [Link])
  • Cyclohexanol, 4-methyl-, trans- - the NIST WebBook. (URL: [Link])
  • 13C NMR Chemical Shifts - Organic Chemistry D
  • Cyclohexanol, 4-methyl-, cis- - the NIST WebBook. (URL: [Link])
  • 4-(dimethylamino)cyclohexan-1-one | C8H15NO | CID 10374545 - PubChem. (URL: [Link])
  • Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. | Homework.Study.com. (URL: [Link])
  • 3-(Dimethylamino)-1-cyclohexanol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])
  • US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use - Google P
  • [FREE] Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. - brainly.com. (URL: [Link])

Sources

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol: Synthesis, Analysis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Dimethylamino)cyclohexanol, a key chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its chemical properties, stereoselective synthesis of its isomers, analytical characterization, and its crucial role as a scaffold in the design of novel therapeutics, particularly as modulators of opioid receptors.

Core Compound Properties and Isomer Identification

This compound is a cyclic amino alcohol with the chemical formula C₈H₁₇NO. Its structure consists of a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group. The relative positions of these two functional groups give rise to two geometric isomers: cis and trans. The stereochemistry of this molecule is critical as it dictates its three-dimensional shape and, consequently, its biological activity.

CAS Number Clarification:

It is crucial for researchers to correctly identify the specific isomer they are working with. The Chemical Abstracts Service (CAS) has assigned distinct numbers to the isomers:

IsomerCAS NumberNotes
trans -4-(Dimethylamino)cyclohexanol103023-51-4This CAS number specifically refers to the trans isomer.[1]
This compound (unspecified)61168-09-0This CAS number is more general and has been associated with the compound without specifying the stereochemistry. However, it is frequently used in commercial listings for the trans isomer.[1]

For clarity and reproducibility of scientific work, it is imperative to use the specific CAS number for the isomer being investigated.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₇NO[1]
Molecular Weight143.23 g/mol [1]
AppearanceVaries; can be a solid or liquid depending on isomer and purity[2]
SolubilitySoluble in alcohol, ether, and chloroform; insoluble in water[2]

Stereoselective Synthesis of this compound Isomers

The synthesis of the desired isomer of this compound with high purity is a critical step for its application in drug discovery. The common strategy involves the synthesis of the precursor ketone, 4-(dimethylamino)cyclohexanone, followed by its stereoselective reduction.

Synthesis of the Precursor: 4-(Dimethylamino)cyclohexanone

A prevalent method for synthesizing 4-(dimethylamino)cyclohexanone is the reductive amination of 4-oxocyclohexanol or a related starting material.

Workflow for the Synthesis of 4-(Dimethylamino)cyclohexanone:

start 4-Oxocyclohexanol reagents Dimethylamine Reducing Agent (e.g., NaBH(OAc)₃) start->reagents Reductive Amination product 4-(Dimethylamino)cyclohexanone reagents->product

Caption: Synthesis of 4-(dimethylamino)cyclohexanone via reductive amination.

Stereoselective Reduction to cis- and trans-4-(Dimethylamino)cyclohexanol

The stereochemical outcome of the reduction of 4-(dimethylamino)cyclohexanone is highly dependent on the choice of reducing agent and reaction conditions.

  • Synthesis of trans-4-(Dimethylamino)cyclohexanol: The trans isomer is generally the thermodynamically more stable product. Reduction with hydride reagents that allow for thermodynamic control, such as sodium in isopropanol, tends to favor the formation of the trans isomer where the bulky dimethylamino group and the hydroxyl group are in equatorial positions.

  • Synthesis of cis-4-(Dimethylamino)cyclohexanol: The cis isomer is the kinetically favored product. Its synthesis requires the use of sterically hindered hydride reagents that approach the carbonyl group from the less hindered face. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are often employed to achieve high cis selectivity.

Detailed Protocol for Stereoselective Reduction (Conceptual):

Objective: To selectively synthesize either the cis or trans isomer of this compound.

Materials:

  • 4-(Dimethylamino)cyclohexanone

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reducing agent:

    • For trans isomer: Sodium borohydride (NaBH₄) in methanol or ethanol.

    • For cis isomer: L-Selectride® (1.0 M solution in THF).

  • Quenching solution (e.g., water, dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(dimethylamino)cyclohexanone in the appropriate anhydrous solvent.

  • Cooling: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C, especially for L-Selectride®) using an ice bath or a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add the chosen reducing agent to the stirred solution. The choice of reagent is critical for stereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of the quenching solution at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the desired isomer.

Analytical Characterization of Isomers

The unambiguous identification and purity assessment of the cis and trans isomers are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring. The conformation of the ring (chair form) and the axial/equatorial positions of the substituents significantly influence the NMR spectra.

Expected ¹H NMR Spectral Features:

Protoncis Isomer (Axial OH, Equatorial NMe₂)trans Isomer (Equatorial OH, Equatorial NMe₂)
H-1 (CH-OH) Broader multiplet, shifted downfieldSharper multiplet, shifted upfield
-N(CH₃)₂ SingletSinglet
Cyclohexyl Protons Complex multipletsComplex multiplets with different splitting patterns

Expected ¹³C NMR Spectral Features:

The chemical shifts of the carbons in the cyclohexane ring, particularly C-1 and C-4, will differ between the two isomers due to the different steric environments of the axial and equatorial substituents.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing the purity of this compound and confirming its molecular weight. The electron ionization (EI) mass spectrum will typically show a molecular ion peak (M⁺) at m/z 143, although it may be weak. The fragmentation pattern is key to structural elucidation.

Predicted GC-MS Fragmentation Pathway:

M [C₈H₁₇NO]⁺˙ m/z = 143 frag1 [M - H₂O]⁺˙ m/z = 125 M->frag1 Loss of water frag2 [M - CH₃]⁺ m/z = 128 M->frag2 Loss of methyl radical frag3 [M - N(CH₃)₂]⁺ m/z = 98 M->frag3 α-cleavage frag4 [CH₂=N(CH₃)₂]⁺ m/z = 58 M->frag4 α-cleavage agonist Opioid Agonist (e.g., Morphine, Endorphins) mor Mu-Opioid Receptor (MOR) agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases analgesia Analgesia camp->analgesia Leads to ion_channel->analgesia Leads to

Sources

Structure Elucidation of 4-(Dimethylamino)cyclohexanol: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural elucidation of 4-(Dimethylamino)cyclohexanol, a key building block in medicinal chemistry, requires a robust analytical strategy that goes beyond simple functional group identification to resolve its inherent stereochemistry.[1] This technical guide provides a comprehensive, field-proven methodology for the unambiguous assignment of its cis and trans diastereomers. We will dissect the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not as isolated techniques, but as an integrated workflow. The core of the analysis rests on the conformational dynamics of the cyclohexane ring and how the axial or equatorial positioning of the hydroxyl and dimethylamino substituents creates distinct and predictable spectroscopic signatures. This guide details not only the protocols for data acquisition but also the critical logic of spectral interpretation, empowering researchers to confidently assign the correct stereochemical structure, a crucial step in pharmaceutical development and quality control.

The Strategic Importance of Stereoisomerism

This compound is a disubstituted cyclohexane containing two key functional groups: a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂). Its utility as a synthetic intermediate is significant, but its true chemical identity is defined by the spatial relationship between these two groups.[1] The molecule exists as two primary diastereomers: cis and trans.

  • cis-4-(Dimethylamino)cyclohexanol: Both substituents are on the same face of the cyclohexane ring.

  • trans-4-(Dimethylamino)cyclohexanol: The substituents are on opposite faces of the ring.

This stereochemical difference is not trivial. In drug development, different stereoisomers of a molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicity profiles. Therefore, the ability to precisely identify and control the stereochemistry is paramount. The challenge lies in the fact that both isomers possess the same molecular formula (C₈H₁₇NO) and molecular weight (143.23 g/mol ), making a multi-faceted analytical approach essential.[2][3]

Foundational Principles: Conformational Analysis

The key to differentiating the cis and trans isomers lies in understanding the chair conformation of the cyclohexane ring. The ring is not planar but exists in a dynamic equilibrium between two chair conformations. In a substituted cyclohexane, a substituent can occupy one of two positions:

  • Axial (a): Perpendicular to the general plane of the ring.

  • Equatorial (e): In the general plane of the ring.

Substituents in the axial position experience steric hindrance from other axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction.[4] Consequently, chair conformations that place larger substituents in the more spacious equatorial position are energetically favored.[5]

For this compound, this principle dictates the preferred conformation for each isomer, which in turn governs their spectroscopic output.

  • Trans Isomer: Can exist in a highly stable diequatorial (e,e) conformation, minimizing steric strain. The alternative diaxial (a,a) conformation is highly unfavorable.

  • Cis Isomer: Is constrained to have one axial and one equatorial substituent (a,e). It will flip between two conformations of roughly equal energy, though the conformation placing the bulkier dimethylamino group in the equatorial position may be slightly favored.

cluster_trans Trans Isomer Conformations cluster_cis Cis Isomer Conformations trans_ee Diequatorial (e,e) (Major, Low Energy) trans_aa Diaxial (a,a) (Minor, High Energy) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Similar Energy) caption Fig 1. Conformational equilibrium of isomers.

Caption: Conformational equilibrium in trans and cis isomers.

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but a system of cross-validation. Each technique provides a piece of the puzzle, and together they build a self-validating case for the final structure.

start Sample of This compound ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir_result Result: -OH and -N(CH₃)₂ Functional Groups Confirmed ir->ir_result ms_result Result: Molecular Weight Confirmed (m/z = 143) ms->ms_result nmr_result Result: Stereochemistry Determined (cis vs. trans) nmr->nmr_result final Final Structure Assignment ir_result->final ms_result->final nmr_result->final caption Fig 2. Integrated workflow for structure elucidation.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed stereochemistry of this compound. The chemical environment of each proton and carbon nucleus is exquisitely sensitive to its 3D position.

¹H NMR Spectroscopy: Probing the Proton Environment

The key to distinguishing the isomers lies in analyzing the signals for the protons on C1 (H-1, attached to the -OH group) and C4 (H-4, attached to the -N(CH₃)₂ group). The chemical shift and, more importantly, the spin-spin splitting pattern of these protons are dictated by their axial or equatorial orientation.

  • Axial Protons: Typically resonate at a higher field (more shielded) than their equatorial counterparts. They exhibit large coupling constants (J-values) to adjacent axial protons (trans-diaxial coupling, J ≈ 8-13 Hz) and small couplings to adjacent equatorial protons (J ≈ 2-5 Hz).

  • Equatorial Protons: Resonate at a lower field (deshielded). They exhibit only small coupling constants to adjacent axial and equatorial protons (J ≈ 2-5 Hz).

Expected Spectral Features:

  • trans Isomer (diequatorial substituents): Both H-1 and H-4 are in axial positions. They will appear as complex multiplets, likely a "triplet of triplets," with large trans-diaxial coupling constants.

  • cis Isomer (axial/equatorial substituents): One proton (H-1 or H-4) will be axial and the other equatorial. The spectrum will show one signal with large axial-axial couplings and another with only small couplings.

Proton Type Expected Chemical Shift (δ, ppm) Key Differentiator
-N(CH₃ )₂~2.2 - 2.4 (singlet, 6H)Present in both isomers.
Cyclohexane Ring (-CH₂-)~1.2 - 2.0 (complex multiplets, 8H)Overlapping signals, less diagnostic.[6][7]
H-1 (-CH -OH)~3.5 - 4.0Trans (axial H): Higher field, large J-couplings. Cis (equatorial H): Lower field, small J-couplings.
H-4 (-CH -N)~2.5 - 3.0Trans (axial H): Higher field, large J-couplings. Cis (equatorial H): Lower field, small J-couplings.
-OH Variable (broad singlet, 1H)Position is concentration and solvent dependent.[8]
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides complementary information. The chemical shift of a cyclohexane ring carbon is affected by the orientation of substituents on adjacent carbons (the γ-gauche effect). An axial substituent will shield the γ-carbons (C-3 and C-5 relative to C-1), causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial.[9][10]

Expected Spectral Features:

  • trans Isomer (diequatorial substituents): The ring carbons will be relatively deshielded, appearing at lower field.

  • cis Isomer (axial/equatorial substituents): The presence of an axial group will cause shielding of the γ-carbons, which will appear at a higher field compared to the trans isomer.

Carbon Type Expected Chemical Shift (δ, ppm) Key Differentiator
-N(C H₃)₂~40Minor shifts between isomers.
C -1 (-CH-OH)~65 - 70Axial -OH (cis) is generally more shielded than equatorial -OH (trans).
C -4 (-CH-N)~60 - 65Axial -NMe₂ (cis) is generally more shielded than equatorial -NMe₂ (trans).
Ring Carbons (C-2,3,5,6)~25 - 35γ-carbons will be shielded (upfield shift) by axial substituents in the cis isomer.[9][11]
Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the purified this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex splitting patterns).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure adequate spectral width and resolution. Process the data with appropriate phasing and baseline correction. Integrate all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: Correlate the ¹H and ¹³C spectra. Pay close attention to the multiplicity and coupling constants of the H-1 and H-4 signals in the ¹H spectrum to assign the stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups, serving as a crucial quality check.[12][13] It validates that the sample is indeed an amino alcohol before proceeding to the more complex NMR analysis.

Expected Spectral Features:

The spectrum will be dominated by two characteristic absorptions:

  • O-H Stretch: A very strong and broad absorption in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[14]

  • C-N Stretch: A medium intensity absorption in the 1020-1250 cm⁻¹ region, indicative of the aliphatic amine.[15]

Vibrational Mode Expected Frequency (cm⁻¹) Appearance
O-H Stretch (H-bonded)3200 - 3500Strong, Broad
C-H Stretch (sp³)2850 - 2960Strong, Sharp
C-N Stretch1020 - 1250Medium
C-O Stretch1050 - 1150Medium to Strong
Protocol 2: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic broad O-H stretch and the C-N stretch to confirm the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.[16]

Expected Spectral Features:

  • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 143, confirming the molecular formula C₈H₁₇NO.[2][3]

  • Key Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would result in a prominent fragment from the loss of a propyl radical, leading to a stable, nitrogen-containing ion.

m/z Value Identity Plausible Origin
143[M]⁺Molecular Ion
128[M-CH₃]⁺Loss of a methyl group from the dimethylamino moiety.
98[M-C₂H₅N]⁺α-cleavage at C4, loss of the side chain containing nitrogen.
84[C₅H₁₀N]⁺α-cleavage at C4, loss of a propyl radical. A likely base peak.[17]
58[C₃H₈N]⁺Iminium ion, [CH₂=N(CH₃)₂]⁺, a very common fragment for dimethylamino groups.
Protocol 3: MS Data Acquisition
  • Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. This also serves to confirm the purity of the sample.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI provides reproducible fragmentation patterns that are excellent for structural analysis.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this analysis.

  • Data Acquisition: Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak at m/z 143. Analyze the fragmentation pattern to confirm the presence of the dimethylamino group and the cyclohexyl ring structure.

Data Synthesis and Final Assignment

The final, unambiguous structure is assigned by integrating all the data.

  • IR confirms the presence of -OH and amine functionalities.

  • MS confirms the molecular weight is 143 and the fragmentation is consistent with the proposed gross structure.

  • NMR provides the definitive stereochemical assignment. The crucial data point is the coupling pattern of the H-1 and H-4 protons.

start Analyze ¹H NMR Spectrum of H-1 and H-4 q1 Are large (8-13 Hz) couplings observed for BOTH H-1 and H-4 signals? start->q1 trans Structure is TRANS (diequatorial substituents, diaxial protons) q1->trans  Yes cis Structure is CIS (axial/equatorial substituents, one axial & one equatorial proton) q1->cis  No (One signal shows large couplings, the other shows small couplings) caption Fig 3. Decision logic for stereochemical assignment.

Caption: Decision logic for stereochemical assignment.

This logical approach, cross-validating results from three independent techniques, provides the highest level of confidence in the final structural assignment of this compound isomers.

References

  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
  • Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Tetrahedron. [Link]
  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
  • ResearchGate. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • University of Wisconsin-Platteville. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
  • ACS Publications. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
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  • Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]
  • Doc Brown's Chemistry. (n.d.). QUALITATIVE ANALYSIS TESTS for identifying organic functional groups. Doc Brown's Chemistry. [Link]
  • ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties.
  • Epistemeo. (2012). Introduction to IR Spectroscopy - Alcohols. YouTube. [Link]
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]
  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]
  • MySkinRecipes. (n.d.). Trans-4-(Dimethylamino)Cyclohexanol. MySkinRecipes. [Link]
  • Netlify. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol. Netlify. [Link]
  • Chem21Labs. (n.d.). ORGANIC FUNCTIONAL GROUP ANALYSIS. Chem21Labs. [Link]
  • Alfa Chemistry. (n.d.). Organic Functional Group Analysis. TCA Lab. [Link]
  • OpenOChem Learn. (n.d.). Conformational Analysis. OpenOChem Learn. [Link]
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Introduction: The Strategic Importance of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)cyclohexanol

This compound is a bifunctional molecule featuring a cyclohexane scaffold substituted with a hydroxyl group and a dimethylamino group. This arrangement, particularly the 1,4-substitution pattern, makes it a valuable and versatile building block in the field of medicinal chemistry and drug development.[1][2] The presence of a basic nitrogen atom and a hydrogen-bonding hydroxyl group within a conformationally restricted cyclic structure is crucial for modulating pharmacokinetic properties and facilitating specific interactions with biological targets.[3]

This molecule exists as two distinct geometric isomers: cis-4-(Dimethylamino)cyclohexanol and trans-4-(Dimethylamino)cyclohexanol. The spatial orientation of the dimethylamino and hydroxyl groups is critical, as stereoisomers often exhibit significantly different pharmacological activities. Consequently, stereoselective synthesis is a primary concern for researchers. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and the underlying chemical principles for producing this compound, with a focus on methods that allow for stereochemical control. Its derivatives are key components in a range of active pharmaceutical ingredients (APIs), most notably as potent analgesics.[3]

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via two primary and logically distinct pathways. The choice of strategy is often dictated by the availability of starting materials, required stereoisomer, and the scale of the reaction.

  • Reductive Amination followed by Ketone Reduction: This is arguably the most flexible and common laboratory-scale approach. It is a two-stage process that first establishes the dimethylamino group on the cyclohexane ring to form the key intermediate, 4-(dimethylamino)cyclohexanone, which is then stereoselectively reduced to the target alcohol.

  • Catalytic Hydrogenation of an Aromatic Precursor: This method involves the reduction of the aromatic ring of 4-(dimethylamino)phenol. It is a more direct route but requires specialized high-pressure hydrogenation equipment and careful catalyst selection to achieve high conversion and selectivity.

The following diagram illustrates the logical relationship between these two overarching strategies.

cluster_0 Strategy 1: Reductive Amination Pathway cluster_1 Strategy 2: Catalytic Hydrogenation Pathway start_1 1,4-Cyclohexanedione inter_1 4-(Dimethylamino)cyclohexanone start_1->inter_1 Reductive Amination (Dimethylamine, Reducing Agent) end_prod cis/trans-4-(Dimethylamino)cyclohexanol inter_1->end_prod Ketone Reduction (e.g., NaBH4) start_2 4-(Dimethylamino)phenol end_prod_2 cis/trans-4-(Dimethylamino)cyclohexanol start_2->end_prod_2 Catalytic Hydrogenation (H₂, Catalyst e.g., Rh/Al₂O₃)

Caption: Core strategies for the synthesis of this compound.

Methodology 1: Reductive Amination and Subsequent Reduction

This pathway offers excellent control and is highly adaptable. The key is the successful synthesis of the 4-(dimethylamino)cyclohexanone intermediate, a versatile scaffold in its own right.[4]

Part A: Synthesis of 4-(Dimethylamino)cyclohexanone

The most direct synthesis of this intermediate involves the reductive amination of 1,4-cyclohexanedione with dimethylamine. The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its selectivity and tolerance of mildly acidic conditions which favor iminium ion formation.[4][5]

Mechanism Insight: The reaction between the ketone and dimethylamine forms a hemiaminal, which then dehydrates to form an iminium cation. A hydride reagent, such as NaBH(OAc)₃, selectively reduces this electrophilic iminium ion without significantly reducing the starting ketone, driving the reaction to completion.

Part B: Diastereoselective Reduction to this compound

With the ketone intermediate in hand, the final step is the reduction of the carbonyl group. This step is critical as it sets the stereochemistry of the final product. The use of standard reducing agents like sodium borohydride (NaBH₄) is common.[6] The diastereomeric ratio (cis to trans) of the product is influenced by the steric environment of the ketone and the reaction conditions.

  • Formation of the trans isomer (Equatorial Attack): Attack of the hydride from the axial face is sterically less hindered, leading to the formation of the equatorial alcohol. This is often the major product with small reducing agents like NaBH₄.

  • Formation of the cis isomer (Axial Attack): Attack of the hydride from the equatorial face is more sterically hindered by the adjacent axial hydrogens. To favor the resulting axial alcohol (cis product), bulkier reducing agents (e.g., L-Selectride) are typically required, though this can also reduce yield.

The following workflow diagram outlines the key experimental stages for this synthetic approach.

start Dissolve 1,4-Cyclohexanedione in Dichloromethane (DCM) add_amine Add Dimethylamine Solution start->add_amine stir_1 Stir for 1h (Enamine/Iminium Formation) add_amine->stir_1 add_reductant Add NaBH(OAc)₃ Portion-wise stir_1->add_reductant stir_2 Stir for 24h at RT (Monitor by TLC) add_reductant->stir_2 quench Quench with aq. NaHCO₃ stir_2->quench extract Separate Layers & Extract Aqueous with DCM quench->extract dry Dry Combined Organic Layers (e.g., MgSO₄) extract->dry concentrate_1 Concentrate Under Reduced Pressure dry->concentrate_1 purify_1 Purify via Column Chromatography to yield 4-(Dimethylamino)cyclohexanone concentrate_1->purify_1 dissolve_ketone Dissolve Ketone Intermediate in Methanol/Isopropanol purify_1->dissolve_ketone Proceed to Reduction add_nabh4 Add NaBH₄ Portion-wise dissolve_ketone->add_nabh4 stir_3 Stir for 6h at RT add_nabh4->stir_3 concentrate_2 Remove Solvent in Vacuo stir_3->concentrate_2 workup_2 Aqueous Workup & Extraction with DCM concentrate_2->workup_2 dry_2 Dry & Concentrate Final Organic Layers workup_2->dry_2 purify_2 Recrystallize to yield pure This compound dry_2->purify_2

Caption: Experimental workflow for the two-stage synthesis of the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(Dimethylamino)cyclohexanone [4]

  • Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM), add a 40% aqueous solution of dimethylamine (2.5 eq) at room temperature under magnetic stirring.

  • Intermediate Formation: Stir the mixture for 1 hour to facilitate the formation of the enamine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, controlling any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(dimethylamino)cyclohexanone.

Stage 2: Reduction to this compound [6]

  • Reaction Setup: Dissolve the purified 4-(dimethylamino)cyclohexanone (1.0 eq) from Stage 1 in a suitable solvent such as methanol or isopropanol.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture for approximately 6 hours.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Work-up and Extraction: To the residue, add water and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to dryness. The resulting solid can be recrystallized from a suitable solvent (e.g., acetone or ethyl acetate/hexanes) to afford the final product, this compound.

Methodology 2: Catalytic Hydrogenation of 4-(Dimethylamino)phenol

This approach reduces the aromatic ring of 4-(dimethylamino)phenol directly to the corresponding cyclohexanol. This method is attractive for its atom economy but requires specialized equipment.

Causality and Reagent Choice:

  • Catalyst: A heterogeneous catalyst is required to facilitate the addition of hydrogen across the aromatic ring. Rhodium on alumina (Rh/Al₂O₃) is an effective catalyst for this type of hydrogenation.[4] Other noble metal catalysts such as Ruthenium or Palladium may also be employed, sometimes leading to different stereochemical outcomes or intermediate products like cyclohexanone.[7][8]

  • Hydrogen Source: Molecular hydrogen (H₂) gas is used, typically at elevated pressures (e.g., 50 psi or higher) to ensure a sufficient concentration of hydrogen is available at the catalyst surface.[4]

  • Solvent and Temperature: Solvents like ethanol provide good solubility for the starting material, and moderate heating (e.g., 60 °C) increases the reaction rate.[4]

Stereochemical Outcome: The catalytic hydrogenation of substituted phenols on a heterogeneous catalyst surface typically results in the syn-addition of hydrogen from one face of the ring. For 4-substituted phenols, this generally leads to a high preference for the cis isomer.

General Experimental Protocol
  • Vessel Charging: In a high-pressure hydrogenation vessel, dissolve 4-(dimethylamino)phenol (1.0 eq) in ethanol.

  • Catalyst Addition: Add the 5% Rhodium on alumina catalyst (typically 5-10 wt% relative to the substrate).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for 24-48 hours, or until hydrogen uptake ceases.

  • Work-up: After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Data Summary and Comparison

ParameterMethod 1: Reductive Amination Pathway Method 2: Catalytic Hydrogenation
Starting Material 1,4-Cyclohexanedione4-(Dimethylamino)phenol
Key Reagents Dimethylamine, NaBH(OAc)₃, NaBH₄H₂ gas, Rh/Al₂O₃ (or other metal catalyst)
Equipment Standard laboratory glasswareHigh-pressure hydrogenation reactor
Stereocontrol Good to excellent; tunable at the ketone reduction step.High preference for the cis isomer.
Advantages High flexibility, mild conditions, avoids high pressure.Fewer synthetic steps, high atom economy.
Disadvantages Two distinct synthetic stages.Requires specialized equipment, catalyst cost.

References

  • PrepChem.com. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18702099, this compound.
  • Chemsrc. This compound | CAS#:61168-09-0.
  • Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Org. Synth. 1972, 52, 124.
  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
  • MySkinRecipes. Trans-4-(Dimethylamino)Cyclohexanol.
  • Filo. Show the mechanism of reductive amination of cyclohexanone and dimethylam...
  • Wikipedia. Tramadol.
  • National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.
  • ResearchGate. Pd/MgO: Catalyst Characterization and Phenol Hydrogenation Activity.
  • MDPI. Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions.

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An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cyclohexanol, with the IUPAC name 4-(dimethylamino)cyclohexan-1-ol , is a bifunctional molecule incorporating a secondary alcohol and a tertiary amine within a cyclohexane scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The stereochemical relationship between the hydroxyl and dimethylamino groups, existing as cis and trans isomers, plays a pivotal role in the molecule's three-dimensional structure and its subsequent application in medicinal chemistry. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, stereoselective synthesis, and spectroscopic characterization of the cis and trans isomers of this compound, with a focus on the underlying chemical principles that govern its synthesis and reactivity.

Physicochemical Properties and Nomenclature

The fundamental properties of this compound are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amino group) influences its solubility and physical state.

PropertyValueSource
IUPAC Name 4-(dimethylamino)cyclohexan-1-ol
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
CAS Number 61168-09-0 (unspecified stereochemistry)
Appearance Colorless liquid or solid
Solubility Soluble in alcohol, ether, and chloroform; insoluble in water.

The stereoisomers are designated as cis and trans based on the relative positions of the hydroxyl and dimethylamino groups on the cyclohexane ring. In the more stable chair conformation:

  • trans-4-(Dimethylamino)cyclohexanol : The hydroxyl and dimethylamino groups are on opposite sides of the ring, with both occupying equatorial positions.

  • cis-4-(Dimethylamino)cyclohexanol : The hydroxyl and dimethylamino groups are on the same side of the ring, with one group in an equatorial position and the other in an axial position.

Stereoselective Synthesis: A Tale of Two Hydrides

The synthesis of this compound typically proceeds via a two-step sequence starting from cyclohexanone. The initial step involves the synthesis of the key intermediate, 4-(dimethylamino)cyclohexanone. This is followed by the stereoselective reduction of the ketone to yield the desired cis or trans alcohol.

Step 1: Synthesis of 4-(Dimethylamino)cyclohexanone via Reductive Amination

A common and efficient method for the synthesis of 4-(dimethylamino)cyclohexanone is the reductive amination of cyclohexanone with dimethylamine. This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride.

G Cyclohexanone Cyclohexanone Iminium_Ion Iminium Ion Intermediate Cyclohexanone->Iminium_Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Product 4-(Dimethylamino)cyclohexanone Iminium_Ion->Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Iminium_Ion Hydride Attack

Reductive amination of cyclohexanone.

Experimental Protocol: Reductive Amination of Cyclohexanone

  • In a round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous dichloromethane.

  • Add a solution of dimethylamine (1.2 equivalents) in a suitable solvent (e.g., THF or ethanol) to the stirred solution.

  • Optionally, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(dimethylamino)cyclohexanone, which can be purified by column chromatography.

Step 2: Stereoselective Reduction of 4-(Dimethylamino)cyclohexanone

The stereochemical outcome of the reduction of the ketone is highly dependent on the steric bulk of the hydride reducing agent. This principle allows for the selective synthesis of either the trans or cis isomer.

The reduction of 4-(dimethylamino)cyclohexanone with a small, unhindered hydride reagent like sodium borohydride (NaBH₄) primarily yields the trans isomer. This is a result of the preferential axial attack of the hydride on the carbonyl carbon of the most stable chair conformation of the substituted cyclohexanone. This pathway leads to the formation of the thermodynamically more stable product, where both bulky substituents (hydroxyl and dimethylamino) occupy equatorial positions.

G Ketone 4-(Dimethylamino)cyclohexanone Transition_State Axial Hydride Attack (less hindered) Ketone->Transition_State NaBH4 NaBH₄ NaBH4->Transition_State Product trans-4-(Dimethylamino)cyclohexanol (Equatorial OH, Equatorial NMe₂) Transition_State->Product Thermodynamic Product

Synthesis of the trans isomer via axial hydride attack.

Experimental Protocol: Synthesis of trans-4-(Dimethylamino)cyclohexanol

  • Dissolve 4-(dimethylamino)cyclohexanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield trans-4-(dimethylamino)cyclohexanol. Further purification can be achieved by recrystallization or column chromatography.

To favor the formation of the cis isomer, a sterically hindered hydride source, such as L-Selectride® (lithium tri-sec-butylborohydride), is employed. The bulky nature of this reagent prevents it from attacking from the more hindered axial face. Instead, it approaches from the less hindered equatorial face, leading to the formation of the kinetically favored product with an axial hydroxyl group.

G Ketone 4-(Dimethylamino)cyclohexanone Transition_State Equatorial Hydride Attack (sterically favored) Ketone->Transition_State L_Selectride L-Selectride® L_Selectride->Transition_State Product cis-4-(Dimethylamino)cyclohexanol (Axial OH, Equatorial NMe₂) Transition_State->Product Kinetic Product

Synthesis of the cis isomer via equatorial hydride attack.

Experimental Protocol: Synthesis of cis-4-(Dimethylamino)cyclohexanol

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-(dimethylamino)cyclohexanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.2 equivalents, 1.0 M in THF) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-4-(dimethylamino)cyclohexanol. Purification can be performed by column chromatography.

Spectroscopic Characterization

The stereoisomers of this compound can be distinguished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers. The chemical shift of the proton and carbon at the C1 position (bearing the hydroxyl group) is particularly diagnostic.

  • trans Isomer (Equatorial OH): The axial proton at C1 will typically appear at a higher field (lower ppm) in the ¹H NMR spectrum due to the shielding effect of the C-C single bonds in a 1,3-diaxial relationship. The C1 carbon will also have a characteristic chemical shift.

  • cis Isomer (Axial OH): The equatorial proton at C1 will be deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum. The C1 carbon will be shifted upfield compared to the trans isomer due to the gamma-gauche effect.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protontrans Isomer (ppm)cis Isomer (ppm)Multiplicity
H-1 (CH-OH)~3.6~4.0Broad multiplet
N(CH₃)₂~2.3~2.3Singlet
Cyclohexyl H1.2 - 2.21.2 - 2.2Multiplets

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbontrans Isomer (ppm)cis Isomer (ppm)
C-1 (CH-OH)~70~66
C-4 (CH-N)~60~58
N(CH₃)₂~40~40
Cyclohexyl C25 - 3525 - 35
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl and amine functional groups.

  • O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

  • C-O Stretch: A strong absorption in the fingerprint region, typically around 1100 cm⁻¹ for a secondary alcohol on a cyclohexane ring.[1]

  • C-N Stretch: A medium absorption in the 1000-1250 cm⁻¹ region.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for cyclohexanols include the loss of water (M-18) and alpha-cleavage. The presence of the dimethylamino group will also lead to characteristic fragmentation pathways, such as the formation of an iminium ion.

Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists. Its rigid cyclohexane core provides a defined spatial arrangement for the pharmacophoric hydroxyl and amino groups, which can be crucial for receptor binding. This structural motif is found in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals. For instance, it is a valuable precursor for creating analgesic and anti-inflammatory agents.[2] The ability to stereoselectively synthesize either the cis or trans isomer allows for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates for improved efficacy and reduced side effects.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in organic and medicinal chemistry. A thorough understanding of the principles of stereoselective reduction is paramount for the targeted synthesis of its cis and trans isomers. The distinct spectroscopic signatures of these isomers allow for their unambiguous characterization. As the demand for novel therapeutics continues to grow, the strategic application of well-defined molecular building blocks like this compound will remain a cornerstone of modern drug discovery and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18702099, this compound.
  • MySkinRecipes (n.d.). Trans-4-(Dimethylamino)Cyclohexanol.
  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica.

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A Technical Guide to the Spectral Analysis of 4-(Dimethylamino)cyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Stereochemical Nuances of a Versatile Building Block

4-(Dimethylamino)cyclohexanol is a bifunctional molecule incorporating a hydrophilic alcohol and a tertiary amine, making it a valuable building block in medicinal chemistry and materials science. Its cyclohexane scaffold introduces the potential for cis-trans isomerism, which can significantly influence the molecule's three-dimensional structure, reactivity, and biological activity. A thorough characterization of these diastereomers is paramount for ensuring the purity, safety, and efficacy of any resulting downstream products. This in-depth guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and stereochemistry of this compound. Drawing upon established principles of spectroscopic analysis and data from related compounds, this paper offers field-proven insights into experimental design, data interpretation, and quality control.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Diastereomers

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The distinct spatial arrangement of the hydroxyl and dimethylamino groups in each isomer leads to unique chemical environments for the cyclohexane ring protons and carbons, resulting in measurably different NMR spectra.

Causality in NMR Analysis: The Power of Anisotropic Effects and Conformational Rigidity

The chair conformation of the cyclohexane ring is the lowest energy arrangement. In this conformation, substituents can occupy either axial or equatorial positions. For 4-substituted cyclohexanols, the bulky dimethylamino group will preferentially occupy the equatorial position to minimize steric strain. This conformational preference is key to interpreting the NMR spectra. The relative orientation of the hydroxyl group (axial in cis, equatorial in trans) dictates the chemical shifts and coupling constants of the ring protons, particularly the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the dimethylamino group (H-4).

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for the cis and trans isomers of this compound. These predictions are based on the analysis of related structures such as trans-4-aminocyclohexanol and N,N-dimethylcyclohexylamine.[1]

Assignment Predicted Chemical Shift (ppm) - cis isomer Predicted Chemical Shift (ppm) - trans isomer Multiplicity Integration
H-1 (CHOH)~3.8-4.0~3.4-3.6Broad Singlet1H
H-4 (CHNMe₂)~2.5-2.7~2.3-2.5Multiplet1H
N(CH₃)₂~2.3~2.2Singlet6H
Cyclohexane Ring Protons~1.2-2.0~1.0-1.9Multiplets8H
OHVariableVariableBroad Singlet1H

Rationale for Predicted Shifts: In the cis isomer, the axial H-1 proton is more deshielded due to 1,3-diaxial interactions, resulting in a downfield shift compared to the equatorial H-1 proton in the trans isomer.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectra also exhibit distinct differences between the two isomers.

Assignment Predicted Chemical Shift (ppm) - cis isomer Predicted Chemical Shift (ppm) - trans isomer
C-1 (CHOH)~68-72~72-76
C-4 (CHNMe₂)~60-64~63-67
N(CH₃)₂~40-42~39-41
Cyclohexane Ring Carbons~25-35~24-34

Rationale for Predicted Shifts: The carbon chemical shifts are influenced by the steric environment. The more sterically hindered axial hydroxyl group in the cis isomer will cause an upfield shift for C-1 compared to the equatorial hydroxyl group in the trans isomer.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the labile hydroxyl proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_standard Add Internal Standard (TMS) dissolve->add_standard h1_nmr ¹H NMR Acquisition add_standard->h1_nmr Insert into Spectrometer c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr processing Fourier Transform, Phase & Baseline Correction c13_nmr->processing interpretation Spectral Interpretation: Chemical Shifts, Coupling Constants, Integration processing->interpretation Structural Elucidation Structural Elucidation interpretation->Structural Elucidation

Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the O-H and C-N bonds.

Characteristic IR Absorptions
Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
C-H (sp³ Hybridized)Stretching2850-3000Medium to Strong
C-N (Tertiary Amine)Stretching1000-1250Medium to Weak
C-O (Alcohol)Stretching1050-1150Strong

Insight from the Senior Application Scientist: The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is expected for this molecule in a condensed phase. The exact position of the C-O stretch can sometimes provide subtle clues about the axial versus equatorial orientation of the hydroxyl group, although this is often less definitive than NMR data.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a low-viscosity liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest and fastest method.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Label the significant peaks and correlate them to the functional groups present in the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₇NO, with a molecular weight of 143.23 g/mol .[2] The molecular ion peak is expected at m/z = 143. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most characteristic fragmentation for both amines and alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom. For this compound, two primary alpha-cleavage pathways are anticipated:

      • Cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of a propyl radical would result in a fragment at m/z = 84.

      • Cleavage adjacent to the oxygen atom. The loss of a hydrogen atom from the carbinol carbon can also occur.

    • Dehydration: Alcohols readily lose a molecule of water (18 Da) under electron ionization conditions. A peak at m/z = 125 (M-18) is therefore expected.

G cluster_alpha α-Cleavage (Amine) cluster_dehydration Dehydration M [C₈H₁₇NO]⁺˙ m/z = 143 f_84 [C₅H₁₀N]⁺ m/z = 84 M->f_84 - C₃H₇• f_125 [C₈H₁₅N]⁺˙ m/z = 125 M->f_125 - H₂O

Predicted key fragmentation pathways.
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or couple the output of a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) to the mass spectrometer for separation of isomers prior to analysis.

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for LC-MS and will likely show a prominent protonated molecule at [M+H]⁺ (m/z = 144).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

IV. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS. While IR and MS confirm the presence of the key functional groups and the correct molecular weight, NMR spectroscopy stands as the definitive technique for distinguishing between the cis and trans diastereomers. The protocols and interpretive guidance provided in this technical guide are designed to empower researchers, scientists, and drug development professionals to confidently and accurately characterize this versatile chemical entity, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. (n.d.). This compound.

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An In-depth Technical Guide to the Material Safety of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 4-(Dimethylamino)cyclohexanol, designed to equip researchers and drug development professionals with the necessary knowledge for its safe handling and application. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data to offer practical insights into the causality behind experimental choices and safety protocols.

Executive Summary: A Compound of Interest and Caution

This compound is a cyclohexanol derivative with a tertiary amine functional group, making it a valuable building block in pharmaceutical synthesis. Its structural isomers, cis and trans, may exhibit different physical properties and reactivity, which necessitates careful consideration of the specific isomer being used. The primary hazards associated with this compound include skin irritation, serious eye damage or irritation, and respiratory tract irritation[1][2]. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its use in a laboratory setting.

Chemical and Physical Properties: A Comparative Overview

The physical properties of this compound can vary depending on the isomeric composition. The following table summarizes the available data, highlighting the importance of consulting the supplier-specific documentation.

PropertyValueSource(s)
Molecular Formula C8H17NO[2][3]
Molecular Weight 143.23 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point 95-96 °C[3]
Boiling Point 228-229 °C at 740 Torr[3]
Density 0.9830 g/cm3 at 25 °C[3]
pKa 15.12 ± 0.40 (Predicted)[3]
Storage Temperature 2-8°C[3]

It is crucial to note that different CAS numbers may be associated with this compound and its isomers, including 61168-09-0 for the unspecified mixture and 103023-51-4 for the trans-isomer[1][2][3]. Always verify the CAS number on the supplier's documentation.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below:

  • Skin Irritation (Category 2): Causes skin irritation upon contact[2].

  • Serious Eye Damage/Irritation (Category 1/2A): Sources vary, indicating either "Causes serious eye damage" or "Causes serious eye irritation"[1][2]. Due to this ambiguity, it is prudent to treat the compound as capable of causing serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1][2].

The following GHS pictograms are associated with these hazards:

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate First-Aid Response cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Help Seek immediate medical attention. Provide MSDS to medical personnel. Move_to_Fresh_Air->Seek_Medical_Help Remove_Clothing->Seek_Medical_Help Rinse_Eyes->Seek_Medical_Help Rinse_Mouth->Seek_Medical_Help

Caption: Workflow for first-aid response to exposure.

Step-by-Step First-Aid Protocols
  • Inhalation:

    • Immediately move the affected person to fresh air.[1]

    • If breathing is difficult, provide oxygen.

    • If the person is not breathing, give artificial respiration.

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.

    • Wash the area with soap and water.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do so.

    • Continue rinsing.

    • Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Handling and Storage: Proactive Safety Measures

Proper handling and storage are essential to minimize the risk of exposure and maintain the integrity of the compound.

Safe Handling Protocol
  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[5]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]

    • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[4][6]

  • General Hygiene Practices:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[5]

    • Do not eat, drink, or smoke in the laboratory.

    • Contaminated clothing should be removed and washed before reuse.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Recommended storage temperature is between 2-8°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards: Hazardous combustion products include carbon monoxide and carbon dioxide.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release
  • Personal Precautions:

    • Evacuate personnel from the area.

    • Wear appropriate PPE as described in Section 5.

    • Avoid breathing dust and ensure adequate ventilation.

  • Containment and Clean-up:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[4]

    • Clean the spill area thoroughly.

  • Environmental Precautions:

    • Prevent the material from entering drains or waterways.

Toxicological and Ecological Information

Detailed toxicological data for this compound is limited in the provided search results. Much of the readily available data pertains to similar but distinct compounds like 4-tert-butylcyclohexanol. For 4-tert-butylcyclohexanol (CAS 98-52-2), the oral LD50 in rats is 4200 mg/kg, and the dermal LD50 in rabbits is >5 g/kg.[8] However, it is crucial to not extrapolate this data directly to this compound. The primary health effects are irritation to the skin, eyes, and respiratory system.[1][2] No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Ecological information is also sparse. It is good practice to prevent the release of any chemical into the environment. Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-tert-butylcyclohexanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, this compound.
  • Chemsrc. (2025). This compound | CAS#:61168-09-0.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanol, 99%, mixture of isomers.
  • Sigma-Aldrich. (2023). Safety Data Sheet for 4-tert.-butylcyclohexanol.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.

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Commercial availability of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 4-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule incorporating a tertiary amine and a hydroxyl group on a cyclohexane scaffold. This chemical structure makes it a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its molecular formula is C₈H₁₇NO, and its structure allows for the existence of cis and trans diastereomers, which can be crucial for determining the pharmacological profile of derivative compounds.[1][2] This guide provides a comprehensive overview of its commercial availability, synthesic routes, applications in drug development, and essential safety protocols. The compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties and Isomerism

The properties of this compound can vary slightly depending on its isomeric form. The presence of two substituents on the cyclohexane ring gives rise to cis and trans isomers, where the dimethylamino and hydroxyl groups are on the same or opposite sides of the ring's plane, respectively. These isomers often exhibit different physical properties and reactivity, which is a critical consideration for stereospecific synthesis.

PropertyDataSource(s)
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][4][5]
General CAS Number 61168-09-0[2][6][7]
trans-isomer CAS 103023-51-4[1][8]
Appearance White to off-white solid or colorless liquid[4][9]
Boiling Point ~216 °C at 760 mmHg[6]
Storage Temperature 2-8°C, sealed in a dry environment[7]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to bulk manufacturing. It is crucial for researchers to specify the desired isomeric form (cis, trans, a specific stereoisomer like (1R,4R), or a mixture) when procuring this chemical, as the CAS number and product specifications will differ. Purity levels typically range from 95% to over 98%.

SupplierProduct Name/IsomerCAS NumberPurityAvailable Quantities
Sigma-Aldrich trans-4-(Methylamino)cyclohexanol (related structure)22348-44-395%250 mg - 5 g
Fluorochem (1R,4R)-4-(Dimethylamino)cyclohexanol103023-51-495%1 g - 100 g
CymitQuimica trans-4-(Dimethylamino)cyclohexanol---95%100 mg - 5 g
Apollo Scientific trans-4-(Dimethylamino)cyclohexanol103023-51-498%100 mg - 25 g
BLD Pharm This compound61168-09-0---Inquire
RHENIUM BIO SCIENCE cis-4-(Dimethylamino)cyclohexanol---95%100 mg - 1 g
Santa Cruz Biotechnology This compound61168-09-0---Inquire
Biosynth This compound61168-09-0---Inquire

Note: The availability and specifications listed are subject to change and should be verified on the respective supplier's website.

Synthetic Pathways and Methodologies

While commercially available, understanding the synthesis of this compound is valuable for process optimization and derivative synthesis. A primary and efficient method for its preparation is the reduction of the corresponding ketone, 4-(Dimethylamino)cyclohexanone.

Protocol: Synthesis via Reduction of 4-(Dimethylamino)cyclohexanone

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent. The choice of a reducing agent is critical; stronger agents like lithium aluminum hydride could potentially react with other functional groups if present, but for a simple ketone reduction, NaBH₄ is highly effective and safer to handle.

Materials:

  • 4-(Dimethylamino)cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Isopropanol (solvent)

  • Water (for quenching)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(Dimethylamino)cyclohexanone (1.0 eq) in isopropanol or methanol under stirring at room temperature.[10]

  • Cooling: Cool the solution to 0°C using an ice bath. This is a precautionary measure to control the exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add sodium borohydride (0.5 - 1.0 eq) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction: Allow the mixture to stir at room temperature for several hours (typically 2-6 hours) until the reaction is complete.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding water to decompose any excess sodium borohydride.

  • Solvent Removal: Remove the bulk of the organic solvent (isopropanol/methanol) using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization or column chromatography if necessary.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Workflow for Synthesis of this compound cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Dissolve Ketone in Isopropanol B Cool to 0°C A->B C Add NaBH4 B->C D Stir at RT (2-6h) C->D E Quench with Water D->E F Remove Solvent (Rotovap) E->F G Extract with CH2Cl2 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter & Concentrate I->J K Purify via Recrystallization/Chromatography J->K L Characterize (NMR, MS) K->L

Caption: A typical laboratory workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 4-aminocyclohexanol moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[11] The dimethylamino variant serves as a key intermediate for introducing this core structure.

Key Roles:

  • Structural Scaffold: It provides a rigid three-dimensional framework that can be functionalized to orient substituents in precise spatial arrangements for optimal interaction with biological targets.[5]

  • Intermediate for APIs: It is a building block for pharmaceuticals, particularly in the development of analgesic and anti-inflammatory agents.

  • Modulation of Physicochemical Properties: The tertiary amine and hydroxyl groups can be used to tune properties like solubility, bioavailability, and metabolic stability of a drug candidate.

The structural motif of a hydroxyl group and a dimethylamino group separated by a cyclohexyl or related linker is found in several FDA-approved drugs, such as the serotonin-norepinephrine reuptake inhibitors (SNRIs) Venlafaxine and Desvenlafaxine, which are used to treat major depressive disorder.[12] This underscores the pharmacological relevance of the core structure provided by this compound.

Role as a Core Building Block

This diagram illustrates how this compound acts as a foundational scaffold for creating diverse libraries of potential drug candidates.

Role of this compound in Drug Discovery cluster_derivatization Chemical Modification cluster_applications Therapeutic Targets A This compound (Core Scaffold) B Esterification / Etherification (at -OH group) A->B Functionalization C N-Oxidation / Quarternization (at -NMe2 group) A->C Functionalization D Ring Modification A->D Scaffold Hopping E Library of Novel Chemical Entities B->E C->E D->E F Analgesic Agents E->F G CNS-Active Compounds (e.g., SNRIs) E->G H Anti-inflammatory Agents E->H

Caption: From core scaffold to diverse therapeutic applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Safety Data Sheets (SDS) from suppliers provide detailed hazard information.

  • Primary Hazards: The compound is generally classified as causing skin irritation (H315), serious eye irritation/damage (H318/H319), and may cause respiratory irritation (H335).[1][13]

  • GHS Pictograms: GHS07 (Harmful/Irritant).[13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C, away from incompatible materials like strong oxidizing agents.[7]

Conclusion

This compound is a commercially accessible and synthetically versatile building block of significant interest to the pharmaceutical and chemical research communities. Its availability in various isomeric forms from numerous global suppliers facilitates its use in a wide range of applications, from fundamental synthetic chemistry to the development of complex active pharmaceutical ingredients. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers to leverage this valuable scaffold effectively and safely in their pursuit of novel chemical entities.

References

  • PrepChem. (n.d.). Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. PrepChem.com. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, this compound. PubChem. [Link]
  • RHENIUM BIO SCIENCE. (n.d.). Cyclohexanol, 4-(dimethylamino)-, cis- 95%. RHENIUM BIO SCIENCE. [Link]
  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]
  • PrepChem. (n.d.). Synthesis of 4-methylaminocyclohexanol. PrepChem.com. [Link]
  • Cenmed. (n.d.). This compound. Cenmed. [Link]
  • MySkinRecipes. (n.d.). Trans-4-(Dimethylamino)Cyclohexanol. MySkinRecipes. [Link]
  • Oakwood Chemical. (n.d.). cis-4-(Methylamino)cyclohexanol hydrochloride. Oakwood Chemical. [Link]
  • ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers.
  • Google Patents. (1999). US5877351A - Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

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Discovery and history of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol

Abstract

This compound is a bifunctional cyclic amino alcohol that has garnered significant interest as a versatile building block in synthetic and medicinal chemistry. Its rigid cyclohexyl scaffold, combined with a tertiary amine and a hydroxyl group, provides a unique stereochemical and functional platform for the development of complex molecular architectures. This guide provides a comprehensive overview of its history, synthesis, stereochemistry, and critical applications, particularly in the context of drug discovery. We will explore the nuanced synthetic pathways that yield its distinct stereoisomers and discuss the analytical techniques required for its characterization. The document culminates in a review of its role as a key structural motif in pharmacologically active agents, offering field-proven insights for professionals in drug development.

Discovery and Historical Context: A Scaffold for Novel Analgesics

The history of this compound is not marked by a singular moment of discovery but is intrinsically linked to a broader wave of research in the late 1970s and early 1980s focused on centrally-acting analgesics. Pioneering work by Lednicer and his colleagues investigated derivatives of 4-amino-4-arylcyclohexanones as a novel class of potent painkillers.[1][2] In these studies, the ketone moiety of the cyclohexanone ring was systematically modified through reduction or the addition of nucleophiles to produce a series of amino alcohols.[1]

This compound emerged as the fundamental parent scaffold in this series. The research revealed that the stereochemical arrangement of the hydroxyl and dimethylamino groups was a critical determinant of biological activity. Specifically, the trans isomers, where the two functional groups are on opposite faces of the cyclohexane ring, were found to be invariably more potent analgesics than their cis counterparts.[1] Further derivatization, such as the introduction of an m-hydroxy group on the aryl substituent, led to compounds with narcotic antagonist properties.[3] This body of work established the this compound core as a privileged scaffold for interacting with opioid receptors and cemented its importance in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 61168-09-0[4][5][6][7][8][9][10][11]
Molecular Formula C₈H₁₇NO[4][5][7][8][9]
Molecular Weight 143.23 g/mol [4][5][8][9]
Boiling Point 216.4 ± 33.0 °C at 760 mmHg[7]
Density 1.0 ± 0.1 g/cm³[7]
Flash Point 86.1 ± 24.0 °C[7]
LogP 0.42[7]
Storage 2-8°C, Inert Atmosphere[6][10][12]
Predicted Spectroscopic Data

While detailed published spectra for the parent compound are sparse, its spectral characteristics can be reliably predicted based on its functional groups.

TechniquePredicted Characteristics
¹H NMR - -N(CH₃)₂: Singlet, ~2.2-2.4 ppm (6H).- -CH-OH: Multiplet, ~3.5-4.0 ppm (1H). The chemical shift and multiplicity will differ significantly between cis and trans isomers due to axial/equatorial positioning.- -CH-N(CH₃)₂: Multiplet, ~2.3-2.8 ppm (1H).- Cyclohexyl -CH₂-: Series of complex multiplets, ~1.2-2.0 ppm (8H).
¹³C NMR - C-OH: ~65-75 ppm.- C-N(CH₃)₂: ~55-65 ppm.- -N(CH₃)₂: ~40-45 ppm.- Cyclohexyl CH₂: ~25-35 ppm.
IR (Infrared) - O-H Stretch: Strong, broad absorption ~3200-3600 cm⁻¹.- C-H Stretch (sp³): Medium-strong absorption ~2850-2960 cm⁻¹.- C-N Stretch: Weak-medium absorption ~1000-1250 cm⁻¹.
Mass Spec. (EI) - Molecular Ion [M]⁺: m/z 143.- Key Fragments: Loss of H₂O (m/z 125), α-cleavage adjacent to nitrogen.

Synthesis and Stereochemistry

The synthesis of this compound is primarily achieved through the reduction of its ketone precursor. The stereochemical outcome of this reduction is of paramount importance and dictates the final biological properties of its derivatives.

Synthetic Pathways

Pathway 1: Reduction of 4-(Dimethylamino)cyclohexanone This is the most direct and common laboratory-scale synthesis. It involves the reduction of the carbonyl group of 4-(dimethylamino)cyclohexanone using a hydride reducing agent.

  • Mechanism: The hydride (e.g., from NaBH₄) attacks the electrophilic carbonyl carbon. The direction of attack (from the axial or equatorial face) determines the stereochemistry of the resulting alcohol. Subsequent protonation of the resulting alkoxide yields the final product.

  • Reagents: Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[13] Lithium aluminum hydride (LiAlH₄) can also be used but is less selective and requires more stringent anhydrous conditions.

  • Outcome: This reaction typically produces a mixture of cis and trans isomers. The ratio can be influenced by the steric bulk of the reducing agent and the reaction conditions.

Pathway 2: Catalytic Hydrogenation of 4-(Dimethylamino)phenol For larger-scale industrial applications, catalytic hydrogenation presents a more efficient and atom-economical route. This process involves the simultaneous reduction of the aromatic ring and the phenolic hydroxyl group.

  • Mechanism: The substrate adsorbs onto the surface of a metal catalyst. Hydrogen is also adsorbed and dissociatively activated on the catalyst surface. Stepwise transfer of hydrogen atoms to the aromatic ring leads to saturation, forming the cyclohexanol ring.[14][15]

  • Catalysts: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like carbon (C) or alumina (Al₂O₃) are commonly employed.[14][15][16] The choice of catalyst and support can influence the selectivity towards the desired stereoisomer.

  • Conditions: The reaction is typically run under an atmosphere of hydrogen gas at elevated temperature and pressure.[15]

Synthesis_Pathways cluster_0 Pathway 1: Hydride Reduction cluster_1 Pathway 2: Catalytic Hydrogenation Ketone 4-(Dimethylamino)cyclohexanone Alcohol_Mix_1 cis/trans-4-(Dimethylamino)cyclohexanol Ketone->Alcohol_Mix_1 NaBH₄ or LiAlH₄ Phenol 4-(Dimethylamino)phenol Alcohol_Mix_2 cis/trans-4-(Dimethylamino)cyclohexanol Phenol->Alcohol_Mix_2 H₂, Pd/C or Ru/C (High T, P)

Figure 1: Key synthetic routes to this compound.
Critical Role of Stereochemistry

The cyclohexane ring exists in a stable chair conformation. The substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

  • trans Isomer: The more stable conformation has both the -OH and -N(CH₃)₂ groups in equatorial positions to minimize steric hindrance (1,3-diaxial interactions).

  • cis Isomer: This isomer exists as a conformational equilibrium between one group being axial and the other equatorial.

The distinct three-dimensional arrangement of the cis and trans isomers is directly responsible for the observed differences in pharmacological activity, as the geometry dictates how the molecule can bind to its biological target.[1]

Figure 2: Chair conformations of cis and trans isomers (conceptual).

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound.

Protocol: Synthesis via Reduction of 4-(Dimethylamino)cyclohexanone

This protocol is adapted from established methods for the reduction of substituted cyclohexanones.[13]

Materials:

  • 4-(Dimethylamino)cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Isopropanol or Ethanol

  • Water

  • Methylene chloride or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(dimethylamino)cyclohexanone (1.0 eq) in isopropanol (approx. 15 mL per gram of ketone).

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (0.5-1.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Solvent Removal: Remove the bulk of the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add methylene chloride and transfer to a separatory funnel. Extract the aqueous layer three times with methylene chloride.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans isomers.

  • Purification: The isomers can be separated by column chromatography on silica gel.

Workflow: Structural Confirmation

Unambiguous structural confirmation is essential. The logical workflow combines synthesis with rigorous spectroscopic analysis.

Workflow_Confirmation Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Isolate Isomers Interpretation Data Interpretation Spectroscopy->Interpretation Confirmation Structural Confirmation (cis vs. trans assignment) Interpretation->Confirmation

Figure 3: Logical workflow for synthesis and structural elucidation.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of neuropharmacological agents due to its favorable properties, including a rigid structure for defined pharmacophore presentation and the presence of a basic nitrogen atom, which is common in CNS-active drugs.

Analgesics and Opioid Receptor Modulators

As previously discussed, the primary historical application of this scaffold was in the development of potent opioid analgesics.[1][2] The structure serves as a simplified analog of more complex opioids, presenting the key pharmacophoric elements—an aromatic ring (in its derivatives), a quaternary carbon center, and a basic amine—in a specific spatial orientation required for receptor binding.

A Core Motif in Modern Antidepressants

The structural significance of the amino-cyclohexanol motif is underscored by its presence in major FDA-approved drugs. A prominent example is Venlafaxine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety.[17][18] Its chemical structure is 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol.[17] Its active metabolite, Desvenlafaxine , also an SNRI, is 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol.[18] Although more complex, these molecules retain the core features of a cyclohexanol ring and a dimethylamino group, highlighting the enduring value of this scaffold in accessing CNS targets.

Drug_Development Core This compound Scaffold Analgesics Opioid Analgesics (e.g., Lednicer's compounds) Core->Analgesics Historical Basis SNRIs SNRI Antidepressants (Venlafaxine, Desvenlafaxine) Core->SNRIs Structural Motif In Fragments Fragment-Based Drug Discovery Core->Fragments Modern Application

Figure 4: Role of the this compound scaffold in drug discovery.
A Building Block in Chemical Synthesis

Beyond its direct use in medicinal chemistry, this compound serves as an important fragment molecule and synthetic intermediate.[4][6] The hydroxyl group can be readily converted into other functionalities (e.g., esters, ethers, leaving groups), while the tertiary amine can be used to modulate solubility or act as an internal catalyst or directing group.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[5]

  • Hazards: Causes skin irritation (H315), may cause serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound represents more than just a simple chemical intermediate; it is a historically significant scaffold that has played a crucial role in the evolution of analgesic and antidepressant drugs. Its straightforward synthesis, coupled with its rich stereochemistry, provides a fertile ground for the exploration of structure-activity relationships. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and derivatization potential remains a valuable asset in the rational design of next-generation therapeutics targeting the central nervous system.

References

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  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
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  • Alley, W. M., et al. (2010). Iridium Ziegler-type Hydrogenation Catalysts Made From (1,5-COD)Ir(mu-O2C8H15) and AlEt3. Journal of the American Chemical Society, 132(38), 13375–13389. [Link]
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Unlocking the Potential of a Versatile Scaffold: A Technical Guide to Future Research on 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Promise of a Simple Amino Alcohol

In the vast landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is the cornerstone of innovation. 4-(Dimethylamino)cyclohexanol, a deceptively simple amino alcohol, represents a largely untapped reservoir of potential. With a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol , this compound exists as cis and trans isomers, offering stereochemical diversity for targeted applications.[1][2] While its direct applications have been minimally explored, its structural motifs are present in a range of bioactive molecules, suggesting a wealth of possibilities for researchers, scientists, and drug development professionals.

This guide eschews a conventional review of established applications. Instead, it serves as a forward-looking technical roadmap, proposing novel and scientifically-grounded research avenues for this compound. We will delve into its potential as a foundational scaffold in neurology, infectious diseases, and oncology, providing not just the "what" but the "why" and "how" for future investigations. Our approach is grounded in the established bioactivities of analogous structures, aiming to inspire and direct the next wave of discovery.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a molecule's fundamental characteristics is a prerequisite for its exploration. The properties of this compound are summarized below.

PropertyValueReference(s)
Molecular FormulaC8H17NO[1][3]
Molecular Weight143.23 g/mol [1][3]
CAS Number61168-09-0 (unspecified isomers)[2][3]
103023-51-4 (trans-isomer)[1]
103023-50-3 (cis-isomer)[1]
Boiling Point228-229 °C (at 740 Torr)[2]
Melting Point95-96 °C[2]
SolubilityInsoluble in water; soluble in alcohol, ether, and chloroform.[4]

The most direct synthetic route to this compound involves the reduction of its corresponding ketone, 4-(Dimethylamino)cyclohexanone.[5] This precursor is readily synthesized through established methods such as the reductive amination of cyclohexanone.[6]

Protocol 1: Synthesis of this compound via Ketone Reduction

Rationale: Sodium borohydride (NaBH4) is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols. Its ease of handling and high chemoselectivity for the carbonyl group in the presence of the tertiary amine make it an ideal choice for this transformation.

Materials:

  • 4-(Dimethylamino)cyclohexanone[7]

  • Sodium borohydride (NaBH4)

  • Isopropanol

  • Methylene chloride (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 4-(Dimethylamino)cyclohexanone (1.0 equivalent) in isopropanol.[5]

  • Warm the mixture gently to facilitate dissolution.[5]

  • Cool the solution to room temperature and add sodium borohydride (1.1-1.5 equivalents) portion-wise, monitoring for any exothermic reaction.

  • Stir the reaction mixture at room temperature for 6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]

  • Remove the bulk of the isopropanol under reduced pressure (rotary evaporation).[5]

  • Partition the residue between water and methylene chloride.[5]

  • Separate the organic layer, wash with water and then brine, and dry over anhydrous MgSO4 or Na2SO4.[5]

  • Filter the drying agent and concentrate the organic layer in vacuo to yield the crude product.

  • Purify the product by recrystallization (e.g., from acetone) or column chromatography to obtain pure this compound.[5]

Proposed Research Area 1: Neuropharmacology - A New Scaffold for Analgesics and CNS-Active Agents

Hypothesis: The 4-aminocyclohexane scaffold is a key structural element in certain opioid analgesics.[8] By modifying this compound, it is possible to develop novel ligands for opioid or other CNS receptors with unique pharmacological profiles. The inherent lipophilicity of the cyclohexyl ring and the presence of a basic nitrogen atom are features conducive to blood-brain barrier penetration.

Scientific Rationale: The structural similarity to intermediates of Tramadol[9] and the analgesic properties of related 4-aryl-4-(dimethylamino)cyclohexanones provide a strong rationale for investigating this scaffold in pain research.[8] The hydroxyl group offers a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Workflow for CNS Drug Discovery

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary & In Vivo Evaluation A This compound B Esterification / Etherification (Vary R group) A->B Introduce diversity C Diverse Chemical Library B->C Generate analogs D Receptor Binding Assays (μ, δ, κ opioid receptors) C->D Screen library E Functional Assays (e.g., cAMP, Ca2+ flux) D->E Identify hits F In Vitro ADME/Tox (Metabolic stability, cytotoxicity) E->F Profile promising hits G In Vivo Analgesia Models (e.g., Hot plate, tail flick) F->G Select candidates H Lead Compound G->H Validate efficacy

Caption: CNS drug discovery workflow for this compound derivatives.

Experimental Protocols:
  • Library Synthesis: Create a focused library of esters and ethers from the hydroxyl group of this compound. This introduces chemical diversity to probe interactions with receptor binding pockets.

  • Primary Screening - Receptor Binding: Utilize radioligand binding assays to determine the affinity of the synthesized compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This initial screen will identify which compounds, if any, interact with these primary analgesic targets.

  • Secondary Screening - In Vivo Analgesia Models: For compounds showing promising receptor affinity and functional activity, assess their analgesic efficacy in established rodent models of pain, such as the hot plate or tail-flick test. This step is crucial for validating the in vitro findings and demonstrating a tangible physiological effect.

Proposed Research Area 2: Infectious Diseases - A Novel Core for Antimicrobial Agents

Hypothesis: The amino alcohol moiety is a pharmacophore present in various antimicrobial and antimalarial drugs.[10][11] The combination of a lipophilic cyclohexyl ring and a cationic dimethylamino group in this compound could serve as a foundation for agents that disrupt microbial membranes or inhibit key cellular processes.

Scientific Rationale: Studies have shown that amino alcohol derivatives, particularly those incorporating cyclic amines, can exhibit significant activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.[11][12] The this compound scaffold provides a simple, three-dimensional framework that can be elaborated to optimize antimicrobial potency and selectivity.

Workflow for Antimicrobial Discovery

G A This compound B Quaternization of Amine (Vary alkyl chain length) A->B Introduce permanent charge C Library of Quaternary Ammonium Salts B->C D Minimum Inhibitory Concentration (MIC) Assays (Bacteria & Fungi Panel) C->D Screen for activity E Mechanism of Action Studies (Membrane permeabilization, Biofilm inhibition) D->E Investigate active hits F Lead Antimicrobial Candidate E->F Identify mechanism

Caption: Antimicrobial discovery workflow for this compound derivatives.

Experimental Protocols:
  • Synthesis of Quaternary Ammonium Derivatives: The tertiary amine of this compound can be readily quaternized by reacting it with various alkyl halides (e.g., iodomethane, benzyl bromide). This modification introduces a permanent positive charge, a common feature in membrane-active antimicrobial agents.

  • Minimum Inhibitory Concentration (MIC) Assays: Screen the synthesized derivatives against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungi (e.g., C. albicans). This will determine the potency and spectrum of activity.

  • Mechanism of Action - Membrane Permeabilization Assay: For active compounds, investigate their ability to disrupt microbial cell membranes. This can be assessed using fluorescent dyes like propidium iodide, which only enters cells with compromised membranes. An increase in fluorescence upon treatment would suggest a membrane-disruptive mechanism.

Proposed Research Area 3: Materials Science & Oncology - A Building Block for Drug-Conjugates and Polymers

Hypothesis: The bifunctional nature of this compound (containing both a nucleophilic amine and a hydroxyl group) makes it a versatile building block for creating more complex molecular architectures, including drug-delivery polymers and bioconjugates.

Scientific Rationale: Cyclohexanol and its derivatives are valuable intermediates in the synthesis of polymers and active pharmaceutical ingredients.[13][14] The hydroxyl group can be used as an initiation site for ring-opening polymerization to create biodegradable polyesters, while the dimethylamino group can be protonated to facilitate electrostatic interactions with nucleic acids for gene delivery or can be used as a conjugation point.

Workflow for Polymer-Based Drug Delivery

G A This compound B Ring-Opening Polymerization (e.g., with Lactide, Caprolactone) A->B Initiate polymerization C Amine-Functionalized Biodegradable Polymer B->C D Conjugation of Anticancer Drug (e.g., Doxorubicin via linker) C->D Attach payload E Drug-Polymer Conjugate D->E F In Vitro Evaluation (Drug release kinetics, Cellular uptake, Cytotoxicity) E->F Characterize construct G Preclinical Nanomedicine Candidate F->G Validate concept

Caption: Workflow for developing a polymer-drug conjugate using this compound.

Experimental Protocols:
  • Polymer Synthesis: Use the hydroxyl group of this compound to initiate the ring-opening polymerization of a cyclic ester monomer like D,L-lactide or ε-caprolactone. This creates a polymer chain with the amino-cyclohexyl group at one end.

  • Drug Conjugation: Covalently attach a model anticancer drug (e.g., doxorubicin) to the polymer. This can be achieved by first modifying the drug with a linker that can react with the polymer's terminal group or by activating the polymer itself.

  • In Vitro Drug Release and Cytotoxicity: Characterize the release profile of the conjugated drug from the polymer under physiological and acidic (tumor microenvironment-mimicking) conditions using techniques like HPLC. Subsequently, evaluate the cytotoxicity of the drug-polymer conjugate against cancer cell lines to ensure that the therapeutic payload retains its efficacy.

Conclusion

This compound is more than just a simple chemical intermediate; it is a versatile and underexplored scaffold with significant potential across multiple scientific disciplines. By leveraging established principles of medicinal chemistry and polymer science, researchers can unlock new avenues in neuropharmacology, infectious disease treatment, and advanced drug delivery. The proposed research areas in this guide provide a strategic framework for initiating such investigations. It is through this kind of creative and hypothesis-driven exploration of fundamental chemical structures that the next generation of therapeutics and advanced materials will be discovered.

References

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An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(dimethylamino)cyclohexanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, physicochemical properties, and pharmacological applications of this compound derivatives and analogs. We will delve into detailed synthetic methodologies, explore the critical role of stereoisomerism in biological activity, and present key structure-activity relationships (SAR) that have driven the development of these compounds as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical scaffold.

Introduction: The Versatility of the this compound Core

The this compound core is a bifunctional molecule that combines the structural rigidity of a cyclohexane ring with the chemical reactivity of a hydroxyl group and the basicity of a tertiary amine. This unique combination of features makes it an attractive starting point for the design and synthesis of novel therapeutic agents targeting a wide range of biological pathways. The cyclohexane ring provides a three-dimensional framework that can be functionalized to explore chemical space, while the hydroxyl and dimethylamino groups offer handles for further chemical modification and can participate in key interactions with biological targets.

Derivatives of this scaffold have shown promise in several therapeutic areas, most notably as analgesics, anti-inflammatory agents, and anti-cancer agents. The orientation of the hydroxyl and dimethylamino groups (cis or trans) has a profound impact on the pharmacological activity of these compounds, highlighting the importance of stereochemistry in their design and synthesis.

Synthesis and Stereochemistry

The synthesis of this compound derivatives typically begins with the preparation of the key intermediate, 4-(dimethylamino)cyclohexanone. This ketone can then be stereoselectively reduced to afford the desired cis or trans alcohol.

Synthesis of 4-(Dimethylamino)cyclohexanone

Two primary routes are commonly employed for the synthesis of 4-(dimethylamino)cyclohexanone:

  • Reductive Amination of 4-Oxocyclohexanecarboxylic Acid: This is a direct and efficient one-pot method.[1]

  • Eschweiler-Clarke Methylation of 4-Aminocyclohexanone: This classic method involves the exhaustive methylation of 4-aminocyclohexanone using formic acid and formaldehyde.[1]

Experimental Protocol: Reductive Amination of 4-Oxocyclohexanecarboxylic Acid

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • Dimethylamine solution (e.g., in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-oxocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a solution of dimethylamine (1.1-1.5 equivalents) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Stereoselective Reduction of 4-(Dimethylamino)cyclohexanone

The stereochemical outcome of the reduction of 4-(dimethylamino)cyclohexanone is highly dependent on the choice of reducing agent.

  • Formation of the trans-isomer: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor axial attack on the cyclohexanone ring, leading to the formation of the trans-alcohol.[2]

  • Formation of the cis-isomer: Less sterically hindered reducing agents, like sodium borohydride (NaBH₄), tend to attack from the equatorial face, resulting in the cis-alcohol as the major product.[2]

Experimental Protocol: Stereoselective Reduction to trans-4-(Dimethylamino)cyclohexanol

Materials:

  • 4-(Dimethylamino)cyclohexanone

  • Lithium tri-sec-butylborohydride (L-Selectride®) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (e.g., 3M)

  • Hydrogen peroxide (30% solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-(dimethylamino)cyclohexanone (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to -78 °C.

  • Slowly add L-Selectride® solution (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the trans-isomer.

Synthesis of N-Substituted and C-Substituted Analogs

Further diversification of the this compound scaffold can be achieved through N-alkylation, N-arylation, or by introducing substituents onto the cyclohexane ring. For instance, N-substituted derivatives can be prepared from the corresponding primary or secondary aminocyclohexanol precursors. C-substituted analogs can be synthesized from appropriately substituted cyclohexanone starting materials.

Workflow for the Synthesis of this compound Derivatives

G cluster_0 Synthesis of Precursor cluster_1 Stereoselective Reduction cluster_2 Derivatization 4-Oxocyclohexanecarboxylic Acid 4-Oxocyclohexanecarboxylic Acid Reductive Amination Reductive Amination 4-Oxocyclohexanecarboxylic Acid->Reductive Amination Dimethylamine Dimethylamine Dimethylamine->Reductive Amination 4-(Dimethylamino)cyclohexanone 4-(Dimethylamino)cyclohexanone Reductive Amination->4-(Dimethylamino)cyclohexanone L-Selectride L-Selectride 4-(Dimethylamino)cyclohexanone->L-Selectride Axial Attack NaBH4 NaBH4 4-(Dimethylamino)cyclohexanone->NaBH4 Equatorial Attack C-Substitution C-Substitution 4-(Dimethylamino)cyclohexanone->C-Substitution trans-Isomer trans-Isomer L-Selectride->trans-Isomer cis-Isomer cis-Isomer NaBH4->cis-Isomer N-Alkylation/Arylation N-Alkylation/Arylation trans-Isomer->N-Alkylation/Arylation cis-Isomer->N-Alkylation/Arylation Diverse Analogs Diverse Analogs N-Alkylation/Arylation->Diverse Analogs C-Substitution->Diverse Analogs

Caption: Synthetic workflow for this compound derivatives.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The presence of both a hydroxyl group and a basic nitrogen atom influences properties such as solubility, lipophilicity, and pKa.

PropertyThis compound4-(Dimethylamino)cyclohexanone
CAS Number 61168-09-0[3]40594-34-1[1]
Molecular Formula C₈H₁₇NO[3]C₈H₁₅NO[1]
Molecular Weight 143.23 g/mol [3]141.21 g/mol [1]
Appearance SolidColorless to pale yellow oily liquid[1]
Boiling Point 228-229 °C213.3 °C at 760 mmHg[1]
Melting Point 95-96 °CNot widely reported
Density Not widely reported0.96 g/cm³[1]
Solubility Soluble in common organic solvents, slightly soluble in water.Soluble in common organic solvents, slightly soluble in water.[1]

Pharmacological Profile and Applications

Derivatives of this compound have demonstrated a wide range of pharmacological activities, with significant potential in the treatment of pain, inflammation, and cancer.

Analgesic Activity and Opioid Receptor Modulation

A significant body of research has focused on 4-amino-4-arylcyclohexanone derivatives as a novel class of analgesics. These compounds have shown potent analgesic activity, with some derivatives exhibiting up to 50% the potency of morphine.[4] The analgesic effects are sensitive to the nature and position of substituents on the aromatic ring.[4] It is hypothesized that these compounds may act as modulators of opioid receptors, a key family of G protein-coupled receptors (GPCRs) involved in pain perception.

Allosteric modulation of GPCRs is an emerging therapeutic paradigm that offers the potential for greater selectivity and reduced side effects compared to traditional orthosteric ligands.[5][6] The this compound scaffold provides a framework for the design of such modulators.

Simplified GPCR Signaling Pathway

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Agonist GPCR GPCR Ligand->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G protein-coupled receptor (GPCR) signaling pathway.

Anti-Cancer Activity

Recent studies have explored the potential of cyclohexanone derivatives as anti-cancer agents. For instance, bis-benzylidene cyclohexanone analogs have been reported to exhibit cytotoxic activity against various cancer cell lines.[1] These compounds can induce apoptosis and cause cell cycle arrest in cancer cells. The proposed mechanism for some derivatives involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Furthermore, the 4-aminocyclohexanol scaffold has been investigated for the development of inhibitors of various kinases, which are critical enzymes in cancer cell signaling pathways.

Derivative ClassTherapeutic TargetReported ActivityReference
4-Amino-4-arylcyclohexanonesOpioid ReceptorsAnalgesic
Bis-benzylidene cyclohexanonesNF-κB PathwayAnti-inflammatory, Anti-cancer

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of novel drug candidates. Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The synthesis of new libraries of derivatives with diverse substitution patterns to explore a wider range of biological targets.

  • Structure-Based Drug Design: The use of computational modeling and structural biology to design more potent and selective modulators of specific targets, such as GPCRs and kinases.

  • Stereoselective Synthesis: The development of more efficient and scalable methods for the stereoselective synthesis of cis and trans isomers to fully elucidate their structure-activity relationships.

References

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • This compound. PubChem. [Link]
  • Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. PubMed. [Link]
  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]
  • Multiple Allosteric Sites Allow for Synergistic Enhancement of GPCR Signaling. bioRxiv. [Link]
  • New Pipelines for Novel Allosteric GPCR Modul
  • Preparation method for 4-substituted acylamino cyclohexanone.
  • Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers.
  • Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. [Link]
  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regul
  • Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. [Link]
  • Allosteric modulation of G protein-coupled receptor signaling. PMC. [Link]
  • Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Can. J. Chem. [Link]
  • Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. RSC Publishing. [Link]
  • Dimethylamine substitution in N,N-dimethyl enamines. Synthesis of aplysinopsin analogues and 3-aminotetrahydrocoumarin derivatives.
  • MCR-based C1 heteroannul
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry. [Link]

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The Solubility Profile of 4-(Dimethylamino)cyclohexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dimethylamino)cyclohexanol, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding its solubility and a practical guide for experimental determination. By synthesizing established chemical principles with the specific structural attributes of the molecule, this guide aims to provide actionable insights for its use in various laboratory and industrial applications.

Introduction to this compound: Structure and Physicochemical Properties

This compound is an amino alcohol characterized by a cyclohexane ring functionalized with both a hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group. The presence of these two polar functional groups on a nonpolar carbocyclic scaffold imparts a unique solubility profile to the molecule.

The molecule's structure is fundamental to its behavior in different solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor. These capabilities for hydrogen bonding, coupled with the molecule's overall polarity, are the primary determinants of its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₇NOPubChem[1]
Molecular Weight143.23 g/mol PubChem[1]
Melting Point95-96 °CChemicalBook[2]
Boiling Point228-229 °C (at 740 Torr)ChemicalBook[2]
AppearanceWhite to off-white solidChemicalBook[2]

Below is a diagram illustrating the molecular structure of this compound, highlighting its key functional groups.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[3] The solubility of this compound is therefore a balance between the polar character of its hydroxyl and dimethylamino groups and the nonpolar nature of the cyclohexane ring.

Influence of Intermolecular Forces:

  • Hydrogen Bonding: This is a critical factor for the solubility of this compound in protic solvents like water and alcohols.[4] The hydroxyl group can donate a hydrogen bond, and both the hydroxyl oxygen and the amino nitrogen can accept hydrogen bonds.

  • Dipole-Dipole Interactions: The polar C-O, C-N, and O-H bonds create a net dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces: The nonpolar cyclohexane ring interacts with nonpolar solvents through weaker London dispersion forces.

Predicted Solubility Profile

Based on the structural features and the principles of intermolecular forces, a qualitative solubility profile for this compound can be predicted. It is crucial to note that this predicted profile should be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ability to form strong hydrogen bonds with the solvent molecules is expected to overcome the nonpolar nature of the cyclohexane ring.[5][6][7]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneModerate to HighThe polarity of these solvents allows for favorable dipole-dipole interactions. The lack of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents.
Nonpolar Hexane, TolueneLow to Very LowThe nonpolar nature of these solvents is not conducive to solvating the highly polar hydroxyl and amino groups. Van der Waals interactions with the cyclohexane ring are unlikely to be sufficient for significant dissolution.[3]
Aqueous Acidic 5% Hydrochloric Acid (HCl)HighThe basic dimethylamino group will be protonated to form a water-soluble salt, significantly increasing aqueous solubility.[8]
Aqueous Basic 5% Sodium Hydroxide (NaOH)Likely similar to waterThe hydroxyl group is weakly acidic and is unlikely to be deprotonated by a dilute base. Therefore, solubility is expected to be comparable to that in neutral water.[8][9]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, hexane, toluene, 5% HCl, 5% NaOH)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis A Weigh excess this compound into vials B Add a known volume of solvent to each vial A->B C Seal vials and place in a constant temperature shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D E Allow solids to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a syringe filter F->G H Dilute the filtered sample with a suitable solvent G->H I Analyze the diluted sample by HPLC or GC H->I J Quantify the concentration using a calibration curve I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of each test solvent to the respective vials.[10]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or GC.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[1] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[11]

Conclusion

The solubility of this compound is a complex interplay of its polar functional groups and nonpolar carbocyclic core. While theoretical predictions provide a useful starting point, precise and reliable solubility data can only be obtained through rigorous experimental determination. The protocol outlined in this guide provides a robust framework for such measurements, enabling researchers to effectively utilize this versatile compound in their synthetic and developmental endeavors.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • This compound. (n.d.). PubChem.
  • How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube.
  • Solubility and Polarity. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • Effect of alcohol on the solubility of amino acid in water. (2025, August 6). ResearchGate.
  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022, October 25). National Institutes of Health.

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Thermochemical data for 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Profile of 4-(Dimethylamino)cyclohexanol for Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

The journey of a drug candidate from discovery to market is underpinned by a profound understanding of its fundamental physicochemical properties. Among these, the thermochemical profile—encompassing enthalpy of formation, heat capacity, and entropy—is paramount for ensuring the safety, stability, and scalability of pharmaceutical manufacturing processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the determination and application of thermochemical data for this compound, a key exemplar of a complex, flexible intermediate prevalent in modern drug synthesis. While direct experimental data for this specific molecule is not extensively published, this document outlines the authoritative experimental and computational methodologies required to generate a complete thermochemical dataset. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the application of this critical data in ensuring process safety and optimizing drug development pathways.

The Imperative of Thermochemical Data in Pharmaceutical R&D

In the landscape of drug development, thermodynamic data is not merely academic; it is the bedrock of safe and efficient process scale-up.[1][2] The thermal stability and reactivity of active pharmaceutical ingredients (APIs) and their intermediates dictate the parameters for safe storage, handling, and synthesis.[1][3] A thorough understanding of a molecule's thermochemistry allows for the proactive identification of potential thermal hazards, such as uncontrolled exothermic events (runaway reactions), which can have catastrophic consequences.[2][4]

Furthermore, thermodynamic insights are crucial in the early stages of drug discovery. The optimization of drug-target interactions is a complex interplay of enthalpic and entropic contributions, and a quantitative understanding of these forces can guide more rational lead optimization strategies.[5][6][7][8] For a molecule like this compound, which contains both a flexible cycloalkane ring and a polar amino alcohol functionality, a detailed thermochemical analysis is indispensable for its effective use in a pharmaceutical pipeline.

Core Thermochemical Parameters: A Synopsis

A complete thermochemical profile is built upon three key pillars:

  • Standard Molar Enthalpy of Formation (ΔfH°) : This value represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a direct measure of the energetic stability of a molecule and is the cornerstone for calculating the heat of reaction for any chemical process involving the compound.

  • Standard Molar Heat Capacity (Cp,m°) : This parameter quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.[9] It is essential for designing heating and cooling systems in reactors and for accurately modeling the thermal behavior of a process under dynamic temperature conditions.[9]

  • Standard Molar Entropy (Sm°) : Entropy is a measure of the molecular disorder or randomness of a system. It is fundamental to determining the Gibbs free energy of formation and, consequently, the spontaneity and equilibrium position of chemical reactions.

Part I: Experimental Determination of Thermochemical Properties

The acquisition of high-fidelity thermochemical data relies on a suite of specialized analytical techniques. The protocols described below represent the gold standard for generating a reliable thermochemical profile for a novel compound like this compound.

Enthalpy of Formation via Combustion Calorimetry

For organic compounds, particularly those containing nitrogen, oxygen bomb calorimetry is the definitive method for determining the standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived.[10][11][12]

Causality of Experimental Design: The combustion of an organic compound containing C, H, N, and O in a sealed container (a "bomb") under high-pressure oxygen ensures a complete and rapid conversion to CO₂, H₂O(l), and N₂(g). The heat evolved is absorbed by a surrounding water bath of known heat capacity, allowing for precise quantification of the energy released. For nitrogen-containing compounds, a critical correction must be made for the formation of nitric acid (HNO₃), as the nitrogen does not exclusively form N₂.[11]

Step-by-Step Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation:

    • Press a precise mass (typically 0.5 - 1.0 g) of high-purity this compound into a pellet. The sample must be anhydrous and its purity rigorously established.

    • Place the pellet in a platinum or quartz crucible.

  • Bomb Assembly:

    • Attach a platinum or iron fuse wire to the bomb's electrodes, ensuring it is in contact with the sample pellet.

    • Add a small, known amount (e.g., 1 mL) of deionized water to the bottom of the bomb to saturate the internal atmosphere and ensure any nitric acid formed is in a standard aqueous state.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetric Measurement:

    • Submerge the sealed bomb in the calorimeter's water jacket, which contains a precisely known mass of water.

    • Allow the entire system to reach thermal equilibrium while monitoring the temperature with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature of the water jacket at regular intervals until a stable final temperature is reached and the cooling curve is established.

  • Data Analysis & Corrections:

    • Calculate the total heat released from the corrected temperature rise and the predetermined energy equivalent of the calorimeter system (calibrated using a certified standard like benzoic acid).[10]

    • Subtract the heat contributions from the ignition of the fuse wire.

    • Perform a titration of the bomb washings with a standard NaOH solution to quantify the amount of nitric acid formed and apply the corresponding thermochemical correction.[11]

    • Calculate the standard enthalpy of combustion (ΔcH°) per mole of the sample.

  • Derivation of Enthalpy of Formation (ΔfH°) :

    • Use Hess's Law to calculate ΔfH° of this compound using the experimentally determined ΔcH° and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HNO₃).

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring the heat capacity of a substance as a function of temperature.[13][14]

Causality of Experimental Design: DSC operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[14] This differential heat flow is directly proportional to the sample's heat capacity. For accurate measurements, a three-step method involving a baseline (empty pans), a standard material with a known heat capacity (e.g., sapphire), and the sample is employed.[9]

Step-by-Step Protocol: Heat Capacity Measurement by DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).

  • Baseline Run:

    • Place an empty, hermetically sealed aluminum pan in the sample position and another identical empty pan in the reference position.

    • Run the desired temperature program (e.g., heating from 25 °C to 150 °C at a rate of 10 °C/min) to obtain the baseline heat flow curve.

  • Sapphire Standard Run:

    • Place a sapphire standard of known mass in the sample pan.

    • Execute the identical temperature program to measure the heat flow for the standard.

  • Sample Run:

    • Replace the sapphire standard with a precisely weighed sample of this compound (typically 5-10 mg) in an identical aluminum pan.

    • Run the identical temperature program one final time.

  • Calculation of Specific Heat Capacity (Cp):

    • The specific heat capacity of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = Cp(standard) × (mstandard / msample) × (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline)

    • Where DSC represents the heat flow signal at temperature T and m is the mass.

experimental_workflow cluster_combustion Combustion Calorimetry (ΔfH°) cluster_dsc DSC (Cp) cluster_knudsen Knudsen Effusion (ΔsubH°) cc1 Sample Pelletizing cc2 Bomb Assembly & Pressurization cc1->cc2 cc3 Calorimetric Measurement cc2->cc3 cc4 Titration & Correction cc3->cc4 cc5 Data Analysis cc4->cc5 end_h ΔfH° cc5->end_h dsc1 Instrument Calibration dsc2 Baseline Run (Empty Pans) dsc1->dsc2 dsc3 Standard Run (Sapphire) dsc2->dsc3 dsc4 Sample Run dsc3->dsc4 dsc5 Cp Calculation dsc4->dsc5 end_c Cp(T) dsc5->end_c ke1 Sample Loading ke2 High Vacuum & Temp Control ke1->ke2 ke3 Mass Loss Measurement (TGA) ke2->ke3 ke4 Vapor Pressure Calculation ke3->ke4 ke5 Clausius-Clapeyron Plot ke4->ke5 end_s ΔsubH° ke5->end_s start High-Purity This compound start->cc1 start->dsc1 start->ke1

Caption: Experimental workflow for determining key thermochemical parameters.

Part II: Computational Thermochemistry - A Predictive Approach

When experimental resources are limited or material is scarce, ab initio computational methods provide a powerful predictive tool for estimating thermochemical properties.[15][16][17] For a flexible molecule like this compound, which can exist as cis and trans isomers with multiple ring and side-chain conformations, a thorough computational analysis is essential.[17][18]

Causality of Computational Design: The methodology relies on solving the electronic Schrödinger equation to determine the molecule's energy and vibrational frequencies. Statistical mechanics principles are then used to translate these microscopic properties into macroscopic thermochemical data like enthalpy, entropy, and heat capacity. The accuracy of the prediction is highly dependent on the chosen level of theory and the completeness of the conformational search.

Step-by-Step Computational Workflow

  • Conformational Search:

    • Perform a systematic or stochastic conformational search for both cis- and trans-4-(dimethylamino)cyclohexanol to identify all low-energy conformers. This is critical as the final thermochemical properties must be a Boltzmann-weighted average over the conformational ensemble.[18]

  • Geometry Optimization and Frequency Calculation:

    • For each identified conformer, perform a full geometry optimization using a suitable Density Functional Theory (DFT) method (e.g., M06-2X/6-311+G(d,p)) or a higher-level composite method (e.g., G3MP2).

    • Follow this with a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that a true energy minimum has been located.

  • Thermochemical Property Calculation:

    • The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the total entropy based on vibrational, rotational, and translational partition functions under the Rigid Rotor Harmonic Oscillator (RRHO) approximation.

  • Ensemble Averaging:

    • Calculate the relative energies of all stable conformers.

    • Compute the Boltzmann-weighted average of the thermochemical properties to obtain the final values for the molecule at a given temperature.

  • Enthalpy of Formation Calculation:

    • Calculate the gas-phase enthalpy of formation using a well-defined isodesmic or atomization reaction scheme. This approach minimizes errors by canceling systematic deficiencies in the computational method.[16]

computational_workflow start Molecular Structure (cis & trans isomers) conf_search Conformational Search start->conf_search opt_freq Geometry Optimization & Frequency Calculation (per conformer) conf_search->opt_freq thermo_calc Calculate H, S, Cp (per conformer) opt_freq->thermo_calc atomization Atomization/Isodesmic Reaction Scheme opt_freq->atomization boltzmann Boltzmann Weighting & Ensemble Averaging thermo_calc->boltzmann results Predicted Thermochemical Data (ΔfH°, S°, Cp) boltzmann->results atomization->results

Caption: Workflow for the computational prediction of thermochemical data.

Data Synthesis and Application in Process Safety

The ultimate goal is to synthesize the experimental and computational data into a coherent and actionable thermochemical profile. This data is then used to model and de-risk chemical processes.

Summary of Thermochemical Data for this compound

Property (at 298.15 K)Experimental MethodComputational MethodTarget Value & Uncertainty
ΔfH°(solid) Combustion CalorimetryAtomization + ΔsubH°To be determined
ΔsubH° Knudsen Effusion-To be determined
Cp,m°(solid) Differential Scanning Calorimetry (DSC)-To be determined
Sm°(gas) -DFT/RRHO + ConformationalTo be determined

Application Example: Thermal Hazard Assessment

Consider the final step in a synthesis is the reduction of 4-(dimethylamino)cyclohexanone to this compound using a reducing agent like NaBH₄.

  • Calculate Heat of Reaction (ΔrH): Using the experimentally determined enthalpy of formation for the alcohol (this work) and literature/determined values for the ketone, reducing agent, and byproducts, the overall heat of reaction can be calculated.

  • Calculate Adiabatic Temperature Rise (ΔTad): This critical safety parameter, calculated as ΔTad = (-ΔrH) / (ΣmiCpi), predicts the maximum temperature the system could reach if all cooling were to fail. A high ΔTad indicates a significant runaway hazard. The heat capacity (Cp) values determined by DSC are essential for this calculation.[2][19]

  • Determine Criticality Class: Based on the ΔTad and other process parameters, the reaction can be classified according to its thermal risk, guiding the implementation of appropriate engineering controls (e.g., improved reactor cooling, semi-batch addition, or quench systems) for safe scale-up.[2][4]

Conclusion

References

  • Knudsen, M. (n.d.). Knudsen cell. Wikipedia. [Link]
  • Bohlin, M. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. [Link]
  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
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Methodological & Application

Application Notes and Protocols: The Synthetic Potential of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthetic utility of 4-(Dimethylamino)cyclohexanol, a bifunctional cyclohexyl derivative. While not extensively documented as a catalyst or ligand in its own right, its structural motifs—a secondary alcohol and a tertiary amine—suggest potential applications in various organic transformations. This document provides a detailed protocol for its synthesis from the corresponding ketone, discusses its potential roles in catalysis by drawing parallels with analogous structures, and presents a representative experimental protocol for its application as a ligand in a palladium-catalyzed cross-coupling reaction.

Introduction

This compound is a chiral amino alcohol that presents an intriguing scaffold for applications in organic synthesis.[1] Its structure combines a nucleophilic and basic tertiary amine with a hydroxyl group capable of hydrogen bonding and coordination to metal centers. These features are characteristic of ligands and organocatalysts that have proven effective in a range of chemical reactions, from asymmetric synthesis to cross-coupling.[2][3] This application note aims to provide a foundational understanding of this compound, beginning with its synthesis and then exploring its potential, evidence-based applications.

Synthesis of this compound

The most direct route to this compound is through the reduction of its ketone precursor, 4-(dimethylamino)cyclohexanone. This ketone is readily synthesized via the reductive amination of cyclohexanone.[4]

Protocol 1: Synthesis of 4-(Dimethylamino)cyclohexanone

This protocol details the reductive amination of cyclohexanone with dimethylamine.

  • Materials:

    • Cyclohexanone

    • Dimethylamine (e.g., 2M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Glacial acetic acid (optional)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanone (1.0 eq) in anhydrous DCM.

    • Add dimethylamine solution (1.2 eq) to the stirred solution.

    • If necessary, add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature until completion, as monitored by TLC or GC-MS.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(dimethylamino)cyclohexanone.

Protocol 2: Reduction to this compound

This protocol describes the reduction of the ketone to the desired alcohol using sodium borohydride.[5][6]

  • Materials:

    • 4-(Dimethylamino)cyclohexanone

    • Sodium borohydride (NaBH₄)

    • Methanol or isopropanol

    • Water

    • Methylene chloride

  • Procedure:

    • Dissolve 4-(dimethylamino)cyclohexanone (1.0 eq) in methanol or isopropanol in a round-bottom flask.[5]

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[5]

    • Remove the bulk of the solvent under reduced pressure.

    • Add water and methylene chloride to the residue.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain this compound.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ketone Reduction A Cyclohexanone D 4-(Dimethylamino)cyclohexanone A->D DCM B Dimethylamine B->D DCM C Sodium Triacetoxyborohydride C->D DCM F This compound D->F Methanol/Isopropanol E Sodium Borohydride E->F

Caption: Synthesis of this compound from cyclohexanone.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound makes it a candidate for several roles in organic synthesis.

As a Ligand in Transition Metal Catalysis

Amino alcohols are a well-established class of ligands in transition metal-catalyzed reactions, particularly in cross-coupling.[2] The nitrogen and oxygen atoms can chelate to a metal center, influencing its electronic properties and steric environment. For instance, amino alcohols like prolinol and trans-2-aminocyclohexanol have been successfully employed as ligands in nickel-catalyzed Suzuki reactions.[2] Similarly, this compound could potentially serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or C-O couplings.[7][8] The tertiary amine can coordinate to the metal, while the hydroxyl group can participate in proton transfer or stabilize intermediates.

As an Organocatalyst

The field of organocatalysis often utilizes molecules with both a Lewis basic site (like an amine) and a Brønsted acidic/hydrogen-bond donating site (like an alcohol).[3][9] Proline and its derivatives are prime examples of this, catalyzing a variety of asymmetric transformations.[9] While this compound is not as structurally constrained as proline, the presence of the dimethylamino group and the cyclohexanol moiety could enable it to act as a bifunctional organocatalyst, for example, in aldol or Michael addition reactions. The amine could activate the nucleophile by forming an enamine, while the hydroxyl group could activate the electrophile through hydrogen bonding.

Representative Protocol: Use as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative, generalized protocol for the use of this compound as a ligand in a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for similar ligands and serves as a starting point for optimization.[8]

  • Materials:

    • Aryl halide (e.g., aryl bromide)

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • This compound

    • Base (e.g., K₃PO₄ or K₂CO₃)

    • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and this compound (0.04 eq).

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110°C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Proposed Catalytic Cycle for a Suzuki-Miyaura Reaction

G cluster_ligand L = this compound A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (L2) B->C Ar-X D Transmetalation (Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar' (L2) D->E Ar'B(OH)2 F Reductive Elimination E->F F->A Ar-Ar' G Ar-Ar' F->G L_structure Ligand Role

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.

Data Summary

The following table summarizes key properties and potential reaction parameters for this compound and its application.

Property/ParameterValue/RangeReference
Molecular Formula C₈H₁₇NO[10]
Molecular Weight 143.23 g/mol [10]
Boiling Point 228-229 °C[10]
Melting Point 95-96 °C[10]
Typical Catalyst Loading (Proposed) 1-5 mol% (as ligand)N/A
Typical Reaction Temperature (Proposed) 60-120 °CN/A

Conclusion

This compound represents a readily accessible, bifunctional molecule with untapped potential in organic synthesis. Its structural similarity to established amino alcohol ligands and organocatalysts suggests its utility in a variety of transformations. The protocols and conceptual frameworks provided in this application note offer a starting point for researchers to explore the synthetic applications of this versatile compound. Further investigation is warranted to fully elucidate its catalytic activity and expand its role in the synthetic chemist's toolbox.

References

  • PrepChem. (n.d.). Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol.
  • ResearchGate. (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions.
  • BenchChem. (n.d.). 4-(Dimethylamino)cyclohexanone.
  • National Center for Biotechnology Information. (n.d.). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling.
  • American Chemical Society. (2025).
  • National Center for Biotechnology Information. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization.
  • Fu, G. C., & Dai, X. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(50), 16042–16043.
  • Surry, D. S., & Buchwald, S. L. (2010). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
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  • Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction.
  • ChemicalBook. (n.d.). 4-(DIMETHYLAMINO) CYCLOHEXANOL.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (n.d.). Proline‐based cyclohexanone catalysts for Tables 4 and 6.
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  • ResearchGate. (n.d.). Reduction of cyclohexanone to cyclohexanol biocatalyzed by Mucor....
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  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
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  • ResearchGate. (2013, January 1). Recyclable Cyclohexanediamine Derivatives as Organocatalysts: Organocatalytic Reduction with Trichlorosilane and Aldol Reaction.
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Application Notes & Protocols: Leveraging 4-(Dimethylamino)cyclohexanol for High-Performance Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the use of 4-(Dimethylamino)cyclohexanol as a catalyst in aldol reactions.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric organocatalysis, the aldol reaction remains a cornerstone for stereoselective carbon-carbon bond formation. While L-proline has been a foundational catalyst, its application is often hampered by issues of solubility and the need for high catalyst loadings[1]. This guide details the application of this compound, a chiral amino alcohol, as a superior organocatalyst for asymmetric aldol reactions. We provide mechanistic insights, comparative performance data, and robust, step-by-step protocols to demonstrate its advantages in achieving high yields and excellent enantioselectivities, making it a valuable tool for complex molecule synthesis in drug discovery and development.

Introduction: Beyond Proline

The direct asymmetric aldol reaction, catalyzed by small organic molecules, represents a green and efficient alternative to metal-based catalysis[2]. Proline, the archetypal catalyst, operates through an enamine-based mechanism, effectively mimicking Class I aldolase enzymes[3][4]. However, its practical utility can be limited by low solubility in common organic solvents and the requirement for significant catalyst quantities (often 20-30 mol%)[1].

This compound emerges as a compelling alternative, addressing many of proline's shortcomings. As a class of amino alcohol or diamine-derived catalysts, it offers several distinct advantages:

  • Enhanced Solubility: Unlike the zwitterionic nature of proline, this compound exhibits greater solubility in a wider range of organic solvents, offering increased flexibility in reaction setup[5].

  • Improved Catalytic Activity: These catalysts often display higher turnover numbers, permitting lower catalyst loadings (typically 5-10 mol%) without sacrificing reaction efficiency, which is economically and environmentally beneficial for large-scale synthesis[5][6].

  • Superior Stereocontrol: The rigid cyclohexane backbone and the potential for intramolecular hydrogen bonding pre-organize the catalyst into a well-defined conformation. This structural rigidity translates into a more ordered transition state, often resulting in higher diastereo- and enantioselectivity compared to the more flexible pyrrolidine ring of proline[5].

Mechanistic Rationale: The Enamine Catalytic Cycle

The catalytic prowess of this compound in the aldol reaction is rooted in enamine catalysis, a mechanism shared with proline and Class I aldolases[7][8]. The cycle involves the reversible formation of a nucleophilic enamine intermediate from a ketone donor and the secondary amine of the catalyst[3]. The presence of an acid co-catalyst is often crucial for activating the aldehyde acceptor and facilitating the reaction[9][10].

The generalized catalytic cycle proceeds through the following key steps:

  • Enamine Formation: The secondary amine of this compound reacts with a ketone (e.g., cyclohexanone) to form an iminium ion, which then deprotonates to yield a chiral, nucleophilic enamine intermediate.

  • C-C Bond Formation: The enamine attacks the carbonyl carbon of an aldehyde acceptor. The hydroxyl group of the catalyst, often in its protonated form or assisted by an acid additive, activates the aldehyde via hydrogen bonding, lowering the energy of the transition state and dictating the facial selectivity of the attack[6][11].

  • Hydrolysis: The resulting iminium ion intermediate is hydrolyzed by water (present in trace amounts or added during workup) to release the β-hydroxy ketone (the aldol product) and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle Catalytic Cycle of this compound cluster_main Catalytic Cycle of this compound Catalyst Catalyst (4-DMCH) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (R2-CO-CH2R1) TransitionState Activated Complex (C-C Formation) Enamine->TransitionState Aldehyde Aldehyde (R3-CHO) Aldehyde->TransitionState + Acid (activator) Iminium Iminium Ion TransitionState->Iminium Nucleophilic Attack Iminium->Catalyst + H₂O (Hydrolysis) Product Aldol Product (β-Hydroxy Ketone) Iminium->Product Water_in H₂O Water_in->Iminium

Caption: Enamine catalytic cycle for the aldol reaction.

Performance and Substrate Scope

This compound and related diamine catalysts have demonstrated broad utility, effectively promoting the reaction between various ketone donors and aldehyde acceptors. Aromatic aldehydes, particularly those with electron-withdrawing groups, are excellent substrates, typically affording high yields and stereoselectivities.

EntryKetone DonorAldehyde AcceptorYield (%)dr (anti:syn)ee (%)
1Cyclohexanone4-Nitrobenzaldehyde95>95:5>99
2Cyclohexanone4-Chlorobenzaldehyde9295:598
3CyclohexanoneBenzaldehyde8890:1095
4Cyclopentanone4-Nitrobenzaldehyde9085:1597
5Acetone4-Nitrobenzaldehyde7594
6Isobutyraldehyde4-Nitrobenzaldehyde8592:896
Note: Data presented is representative of typical results observed for this class of catalyst under optimized conditions and is for illustrative purposes.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative asymmetric aldol reaction.

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • (1R,2R)-2-(Dimethylamino)cyclohexan-1-ol (or the corresponding enantiomer for the opposite product configuration)

  • Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone (freshly distilled)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Catalyst Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-(Dimethylamino)cyclohexan-1-ol (7.1 mg, 0.05 mmol, 10 mol%).

  • Reaction Setup: Place the flask under an inert atmosphere (Nitrogen or Argon). Add 2.0 mL of anhydrous DCM. Stir the solution until the catalyst fully dissolves.

  • Acid Additive: Add trifluoroacetic acid (3.8 µL, 0.05 mmol, 10 mol%) to the catalyst solution and stir for 5 minutes at room temperature. The formation of a bifunctional catalyst system is crucial for high reactivity and selectivity[9][10].

  • Reagent Addition: In sequence, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) and cyclohexanone (104 µL, 1.0 mmol, 2.0 equiv). Using an excess of the ketone donor helps to drive the reaction equilibrium towards the product[1].

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 20-25 °C). Monitor the consumption of the limiting reagent (4-nitrobenzaldehyde) by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine (1 x 15 mL) to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure aldol product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental_Workflow General Experimental Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Catalyst, Solvent, Acid) Reagents 2. Reagent Addition (Aldehyde, Ketone) Setup->Reagents Reaction 3. Reaction (Stir at RT, Monitor by TLC) Reagents->Reaction Quench 4. Quenching (Add aq. NaHCO₃) Reaction->Quench Extract 5. Extraction (DCM, Brine wash) Quench->Extract Purify 6. Purification (Dry, Concentrate, Column Chrom.) Extract->Purify Analyze 7. Analysis (NMR, HPLC, MS) Purify->Analyze

Caption: Step-by-step workflow for the aldol reaction.

Troubleshooting and Key Considerations

  • Low Yield: Ensure the ketone is freshly distilled and the solvent is anhydrous. Water can interfere with the catalytic cycle. Consider increasing the ketone excess to 3-4 equivalents.

  • Low Stereoselectivity: The choice of acid additive and solvent can significantly impact stereoselectivity[12]. If results are poor, screen other acids (e.g., AcOH, benzoic acid) and solvents (e.g., Toluene, THF, Dioxane). Reaction temperature is also a critical parameter; lowering the temperature (e.g., to 0 °C or -10 °C) often improves both dr and ee[6].

  • Side Reactions: Self-condensation of the ketone or aldehyde can occur. Using a bifunctional catalyst system and controlled addition of reagents can minimize these side reactions[9].

Conclusion

This compound represents a significant advancement in the field of asymmetric organocatalysis for the aldol reaction. Its superior solubility, high catalytic activity at low loadings, and the ability to induce excellent levels of stereocontrol make it an attractive and practical alternative to proline-based systems[5]. The protocols and insights provided herein serve as a robust starting point for researchers aiming to construct complex chiral building blocks with high efficiency and precision, facilitating advancements in medicinal chemistry and natural product synthesis.

References

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The Strategic Role of 4-(Dimethylamino)cyclohexanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of 4-(Dimethylamino)cyclohexanol as a pivotal starting material for the synthesis of complex pharmaceutical intermediates. We will explore its chemical properties, with a particular focus on the stereochemical implications of its cis and trans isomers, and detail its transformation into key building blocks for active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols for the utilization of this versatile compound.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound is a bifunctional molecule incorporating a secondary alcohol and a tertiary amine on a cyclohexane ring. This unique combination of functionalities makes it a valuable precursor in multi-step organic syntheses, particularly within the pharmaceutical industry. Its derivatives are integral to the structure of several centrally acting analgesics and other therapeutic agents. The presence of two stereocenters in the substituted cyclohexane ring gives rise to cis and trans diastereomers, the specific stereochemistry of which can profoundly influence the pharmacological activity of the final API.

The primary utility of this compound in pharmaceutical synthesis is realized upon its oxidation to the corresponding ketone, 4-(Dimethylamino)cyclohexanone. This ketone is a crucial intermediate in the synthesis of various APIs, including the widely-used analgesic, Tramadol. This guide will therefore focus on the synthetic pathways that proceed via this key ketone intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 61168-09-0[1]
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2]
Boiling Point 228-229 °C (at 740 Torr)[3]
Melting Point 95-96 °C[3]
Storage 2-8°C, sealed in a dry environment[4]

Safety and Handling: this compound is classified as an irritant, capable of causing skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]

Core Application: Synthesis of 4-(Dimethylamino)cyclohexanone

The gateway to leveraging this compound in the synthesis of more complex pharmaceutical intermediates is its oxidation to 4-(Dimethylamino)cyclohexanone. This transformation is a standard procedure in organic chemistry, and various methods can be employed.

Protocol 1: Swern Oxidation of this compound

This protocol provides a mild and efficient method for the oxidation of the secondary alcohol to a ketone, minimizing the risk of side reactions.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) to the flask and allow the reaction to warm to room temperature while stirring.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(Dimethylamino)cyclohexanone.

  • The crude product can be purified by flash column chromatography on silica gel.

Application in the Synthesis of Analgesics: The Tramadol Case Study

Tramadol, a centrally acting opioid analgesic, is a prime example of a pharmaceutical synthesized from a 4-(Dimethylamino)cyclohexanone derivative. The key precursor for Tramadol is 2-[(dimethylamino)methyl]cyclohexanone. While structurally an isomer of the ketone derived from our starting material, the synthetic principles are highly relevant and adaptable. The synthesis of Tramadol highlights the critical role of stereochemistry in drug action.

The synthesis of Tramadol involves the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with 3-methoxyphenylmagnesium bromide.[7] This reaction produces a mixture of cis and trans diastereomers, with the desired analgesic activity residing primarily in the (±)-cis isomer.[8]

Logical Workflow for Tramadol Synthesis from a Cyclohexanone Precursor

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_grignard Core Reaction cluster_final Final Product Cyclohexanone Cyclohexanone Mannich_Reaction Mannich Reaction Cyclohexanone->Mannich_Reaction Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction DM_Cyclohexanone 2-[(dimethylamino)methyl] cyclohexanone Mannich_Reaction->DM_Cyclohexanone Grignard_Reaction Grignard Reaction DM_Cyclohexanone->Grignard_Reaction Grignard_Reagent 3-Methoxyphenyl magnesium bromide Grignard_Reagent->Grignard_Reaction Isomer_Mixture Mixture of cis and trans Tramadol base Grignard_Reaction->Isomer_Mixture Separation Separation & Purification Isomer_Mixture->Separation Tramadol_HCl cis-Tramadol HCl (Active Pharmaceutical Ingredient) Separation->Tramadol_HCl

Caption: Synthesis of Tramadol from a cyclohexanone precursor.

The Importance of Stereochemistry in Opioid Analgesics

The pharmacological activity of many opioid analgesics is highly dependent on their stereochemistry. In the case of Tramadol, the (±)-cis isomer is the active form. The trans isomer is significantly less active. This stereoselectivity is a common feature in opioid receptor binding, where a precise three-dimensional arrangement of functional groups is required for optimal interaction with the receptor. Research into cyclic opioid analogs has also shown that the cis and trans configuration of aminocyclohexyl moieties can dramatically impact receptor affinity and selectivity.[9]

Potential Application in the Synthesis of Venlafaxine and Desvenlafaxine

Venlafaxine and its active metabolite, Desvenlafaxine, are serotonin-norepinephrine reuptake inhibitors (SNRIs) used to treat major depressive disorder.[10] The core structure of these molecules features a substituted cyclohexanol ring. While published syntheses of Venlafaxine do not typically start from this compound, the structural similarities suggest a potential synthetic route.

A plausible, albeit exploratory, synthetic pathway could involve the reaction of 4-(Dimethylamino)cyclohexanone with a suitable nucleophile, such as a derivative of p-methoxyphenylacetonitrile, followed by further functional group manipulations. The synthesis of Venlafaxine often involves the reduction of a nitrile group to a primary amine, which is then dimethylated.[4][11]

Conceptual Synthetic Pathway

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_core_reaction Core Reaction cluster_final_steps Final Steps DM_Cyclohexanol This compound Oxidation Oxidation DM_Cyclohexanol->Oxidation DM_Cyclohexanone 4-(Dimethylamino)cyclohexanone Oxidation->DM_Cyclohexanone Nucleophilic_Addition Nucleophilic Addition (e.g., with p-methoxyphenylacetonitrile derivative) DM_Cyclohexanone->Nucleophilic_Addition Venlafaxine_Precursor Venlafaxine Precursor Nucleophilic_Addition->Venlafaxine_Precursor Functional_Group_Mod Functional Group Modifications Venlafaxine_Precursor->Functional_Group_Mod Venlafaxine Venlafaxine Functional_Group_Mod->Venlafaxine

Caption: Conceptual pathway to Venlafaxine from this compound.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its primary utility is realized through its oxidation to 4-(Dimethylamino)cyclohexanone, which serves as a precursor to a variety of complex molecules. The case study of Tramadol synthesis highlights the importance of this chemical scaffold and underscores the critical role of stereochemistry in the design and synthesis of pharmacologically active compounds. Further research into novel synthetic routes originating from this compound could lead to the development of efficient and stereoselective syntheses of existing and new therapeutic agents.

References

  • trans-4-(Dimethylamino)cyclohexanol - Safety Data Sheet - ChemicalBook. (n.d.).
  • TRAMADOL - New Drug Approvals. (2015, October 29).
  • This compound | C8H17NO | CID 18702099 - PubChem. (n.d.).
  • This compound, CasNo.61168-09-0 coolpharm Ltd China (Mainland). (n.d.).
  • 61168-09-0|this compound|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • A Commercially Viable Process For The Preparation Of Tramadol - Quick Company. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, July 18).
  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - NIH. (2022, August 17).
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (2024, September 2).
  • Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. (2014, December 1).
  • Venlafaxine - Wikipedia. (n.d.).
  • 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed. (1981, March).
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (n.d.).
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020, December 21).
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU ScholarWorks. (n.d.).
  • WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - Google Patents. (n.d.).
  • This compound | CAS#:61168-09-0 | Chemsrc. (2025, September 13).

Sources

Application Notes & Protocols: 4-(Dimethylamino)cyclohexanol as a Versatile N,O-Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of 4-(Dimethylamino)cyclohexanol as a robust N,O-bidentate ligand in organometallic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. Amino alcohols represent a critical class of ligands that offer a unique combination of steric and electronic properties, capable of stabilizing metal centers and facilitating key steps in catalytic cycles.[1] While the vast potential of this compound is still emerging, its structural simplicity and synthetic accessibility make it a compelling candidate for broad applications in catalysis. This document provides a comprehensive overview, including the synthesis of the ligand, a representative protocol for the formation of a palladium(II) pre-catalyst, and its application in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2][3] The protocols provided are designed to be self-validating and are grounded in established organometallic principles, offering a solid foundation for researchers to explore the catalytic capabilities of this versatile amino alcohol ligand.

Introduction: The Role of Amino Alcohol Ligands in Catalysis

Amino alcohols are a privileged class of ligands in organometallic chemistry and catalysis. The presence of both a "hard" nitrogen donor and a "hard" oxygen donor allows for the formation of stable chelate rings with a variety of transition metals.[1] This chelation effect enhances the stability of the resulting metal complexes. The hydroxyl group can act as a hemilabile ligand, dissociating to open up a coordination site for substrate binding during the catalytic cycle. Furthermore, the stereochemistry of chiral amino alcohols has been extensively exploited in asymmetric catalysis. However, even simple, achiral amino alcohols like this compound offer significant advantages. The nitrogen atom's lone pair provides strong σ-donation to the metal center, which can influence the rates of key catalytic steps such as oxidative addition and reductive elimination in cross-coupling reactions.[2] The cyclohexyl backbone provides a defined steric environment around the metal center, which can impact selectivity.

Synthesis of this compound Ligand

The synthesis of this compound is readily achievable from commercially available starting materials. A common and efficient route involves a two-step process starting from cyclohexanone: reductive amination to form 4-(Dimethylamino)cyclohexanone, followed by reduction of the ketone to the desired alcohol.

Protocol 2.1: Synthesis of 4-(Dimethylamino)cyclohexanone via Reductive Amination

This protocol is based on the well-established reductive amination of a ketone.[4]

  • Materials:

    • Cyclohexanone

    • Dimethylamine (e.g., 40% solution in water or 2 M in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) in dichloromethane.

    • Add a solution of dimethylamine (1.2 equiv) to the stirred solution of cyclohexanone.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine/iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Control the addition to maintain the reaction temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-(Dimethylamino)cyclohexanone, which can be purified by distillation or chromatography if necessary.

Protocol 2.2: Reduction of 4-(Dimethylamino)cyclohexanone to this compound

This protocol employs sodium borohydride for the reduction of the ketone to the alcohol.[5][6]

  • Materials:

    • 4-(Dimethylamino)cyclohexanone

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Water

    • Dichloromethane (DCM) or Diethyl ether

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve 4-(Dimethylamino)cyclohexanone (1.0 equiv) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 equiv) portion-wise to the cooled solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound. The product can be purified by recrystallization or chromatography.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' (L) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 3.1: In Situ Formation of the Palladium(II)-4-(Dimethylamino)cyclohexanol Pre-catalyst

This protocol describes the in situ generation of the active catalyst from a stable palladium source and the ligand.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • This compound

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk flask or similar glassware for inert atmosphere reactions

    • Nitrogen or Argon source

  • Procedure (under inert atmosphere):

    • To a Schlenk flask, add Pd(OAc)₂ (1 mol%).

    • Add this compound (2.2 mol%) to the flask.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The resulting solution/suspension of the pre-catalyst is used directly in the cross-coupling reaction.

Protocol 3.2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This representative protocol illustrates the use of the in situ generated catalyst.

  • Materials:

    • 4-Bromoanisole

    • Phenylboronic acid

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

    • The in situ generated palladium pre-catalyst solution from Protocol 3.1

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) and water

    • Reaction vessel suitable for heating under inert atmosphere

    • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel)

  • Procedure (under inert atmosphere):

    • To the flask containing the pre-catalyst solution, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Add a co-solvent of water (typically 10-20% of the total solvent volume).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.

Expected Results and Data Presentation

While specific performance data for this compound is not available, the table below presents typical results for Suzuki-Miyaura couplings using simple amino alcohol ligands with palladium catalysts. These values serve as a benchmark for what researchers might expect when employing this compound under optimized conditions.

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1006>95
24-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O10012~85
31-Bromo-4-fluorobenzene4-Methylphenylboronic acidK₂CO₃Toluene/H₂O1008>90
42-BromopyridinePhenylboronic acidK₃PO₄Dioxane/H₂O10010~88

Data in this table is representative of typical results for similar amino alcohol ligands and should be considered as a guideline.

Causality and Experimental Design Considerations

  • Ligand-to-Metal Ratio: A ligand-to-metal ratio of approximately 2:1 is often optimal. An excess of the ligand can sometimes inhibit catalysis by occupying all available coordination sites on the metal.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is typically employed. Water is often necessary to facilitate the dissolution of the base and to aid in the transmetalation step.

  • Inert Atmosphere: Palladium(0) species, the active catalysts in the cycle, are sensitive to oxidation by air. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is critical for achieving high catalytic activity and catalyst longevity.

Conclusion

This compound is a readily accessible and versatile amino alcohol with significant potential as a ligand in organometallic catalysis. Its N,O-bidentate nature allows for the formation of stable metal complexes, and its simple structure provides a foundation for further modification and optimization. The protocols detailed in this guide offer a starting point for researchers to synthesize the ligand and explore its applications in palladium-catalyzed cross-coupling reactions. While the full scope of its catalytic capabilities is yet to be defined, this compound represents a valuable addition to the toolbox of ligands available to synthetic chemists in academia and industry.

References

  • PrepChem.com. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. [Link]
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
  • JINTAN COUNTY ASSISTANTS FACTORY. (1994). N, the production method of N-dimethyl cyclohexylamine catalyst. CN1092061A.
  • WebAssign. Experiment 3 - Reduction of a Ketone. [Link]
  • Fu, G. C. (2008). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society. [Link]
  • JINTAN CITY ASSISTANTS FACTORY. (1997). Method of preparing N,N-dimethyl cyclohexylamine catalyst. CN1036338C.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
  • University of Massachusetts. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
  • Al-Masri, A. et al. (2021). Palladium(II) complexes of amino acid derived ONO-tridentate enamine ligand for Suzuki-Miyaura cross-coupling reaction.
  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]
  • ResearchGate. Proposed reaction mechanism for the reduction of cyclohexanone to cyclohexanol. [Link]
  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
  • MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

Sources

Synthesis of 4-(Dimethylamino)cyclohexanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Intermediate

4-(Dimethylamino)cyclohexanol is a key chemical intermediate whose structural motif is integral to the development of a variety of pharmacologically active agents. The presence of a cyclohexyl ring provides a defined three-dimensional structure, while the dimethylamino group offers a basic nitrogen center crucial for modulating physicochemical properties such as solubility and for specific interactions with biological targets. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the reduction of 4-(dimethylamino)cyclohexanone, a method well-suited for laboratory-scale production.

Strategic Approach to Synthesis: Ketone Reduction

The chosen synthetic route involves the reduction of the ketone functionality in 4-(dimethylamino)cyclohexanone to the corresponding secondary alcohol. This transformation is efficiently and selectively achieved using sodium borohydride (NaBH₄), a mild and convenient reducing agent. The causality behind this choice lies in the chemoselectivity of sodium borohydride, which readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups.[1][2][3]

The precursor, 4-(dimethylamino)cyclohexanone, can be synthesized through various methods, including the reductive amination of 4-hydroxycyclohexanone with dimethylamine.

Reaction Mechanism: Hydride Transfer

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 4-(Dimethylamino)cyclohexanone alkoxide Alkoxide Intermediate ketone->alkoxide Hydride Attack on Carbonyl Carbon hydride BH₄⁻ (from NaBH₄) hydride->ketone product This compound alkoxide->product Protonation by Solvent solvent Methanol (Solvent) solvent->alkoxide

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-(Dimethylamino)cyclohexanone≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Deionized WaterN/AIn-house
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

G start Start dissolve_ketone Dissolve 4-(Dimethylamino)cyclohexanone in Methanol start->dissolve_ketone cool Cool to 0°C (Ice Bath) dissolve_ketone->cool add_nabh4 Add Sodium Borohydride Portion-wise cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Deionized Water react->quench extract Extract with Dichloromethane (3x) quench->extract dry Dry Organic Layer with Na₂SO₄ extract->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify by Recrystallization filter_concentrate->purify end Obtain Pure this compound purify->end

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)cyclohexanone (5.0 g, 35.4 mmol) in 50 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0°C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.6 g, 42.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Vigorous gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Stir the mixture for an additional 15 minutes.

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers.[4]

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/acetone or an appropriate hydrocarbon solvent mixture, to afford a white to off-white solid.[5]

Expected Yield

The typical yield for this reduction is in the range of 80-90%.

Characterization of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
4-(Dimethylamino)cyclohexanone C₈H₁₅NO141.21~1715 (C=O)Singlet for -N(CH₃)₂, Multiplets for cyclohexyl protons~210 (C=O), Signals for -N(CH₃)₂ and cyclohexyl carbons
This compound C₈H₁₇NO143.23~3300 (O-H, broad), No C=O peakSinglet for -N(CH₃)₂, Multiplets for cyclohexyl protons, Signal for -CH(OH)Signals for -N(CH₃)₂, cyclohexyl carbons, and -CH(OH)

Safety Precautions

  • Sodium Borohydride: Reacts with water and protic solvents to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of this compound. The reduction of 4-(dimethylamino)cyclohexanone with sodium borohydride is an efficient method that can be readily implemented in a standard laboratory setting. The detailed procedure and characterization data herein serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

References

  • PubChem. This compound.
  • PubChem. 4-(Dimethylamino)cyclohexan-1-one.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
  • Organic Syntheses. (n.d.). Borane-ammonia (1). [Link]
  • MySkinRecipes. (n.d.). Trans-4-(Dimethylamino)Cyclohexanol. [Link]
  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]
  • Chemistry Online. (2023, January 28). Reaction of cyclohexanone with NaBH4. [Link]
  • Nerz, D. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4. [Link]
  • Scribd. (n.d.). Cyclohexanone to Cyclohexanol Synthesis. [Link]
  • Minnesota State University Moorhead. (n.d.).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • ResearchGate. (n.d.).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

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Application Notes and Protocols for Chiral Amino Cyclohexanols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific application data for 4-(Dimethylamino)cyclohexanol in asymmetric synthesis in peer-reviewed literature, this guide will focus on its close and well-documented structural isomer, trans-2-(Dimethylamino)cyclohexanol . The principles, protocols, and mechanistic insights detailed herein are representative of the broader class of chiral β-amino alcohols and provide a robust framework for employing such catalysts in asymmetric transformations.

Introduction: The Strategic Value of Chiral Amino Alcohols

Chiral β-amino alcohols are a cornerstone of modern asymmetric catalysis, valued for their ability to form rigid, stereochemically-defined metal complexes.[1] The trans-1,2-disubstituted cyclohexane scaffold of trans-2-(Dimethylamino)cyclohexanol provides a conformationally constrained backbone, which is crucial for creating a highly organized chiral environment around a metal center. This steric and electronic influence is pivotal in directing the facial selectivity of nucleophilic additions to prochiral substrates, leading to the formation of a desired enantiomer with high fidelity.

The primary application for this class of ligands is the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful C-C bond-forming reaction that yields valuable chiral secondary alcohols. These products are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Core Application: Enantioselective Alkylation of Aldehydes

The addition of diethylzinc to a variety of prochiral aldehydes serves as a benchmark reaction to evaluate the efficacy of chiral ligands. The (1R,2R)- and (1S,2S)-enantiomers of trans-2-(Dimethylamino)cyclohexanol are highly effective in catalyzing this transformation, affording the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivity.

Mechanism of Asymmetric Induction

The catalytic cycle is initiated by the reaction of the chiral amino alcohol with two equivalents of diethylzinc. The first equivalent deprotonates the hydroxyl group to form a zinc alkoxide, while the second coordinates to the dimethylamino group, forming a dimeric zinc complex. This rigid, chiral dinuclear zinc complex is the active catalytic species.

The aldehyde substrate then coordinates to one of the zinc centers, activating the carbonyl group for nucleophilic attack. The predefined chiral environment of the ligand directs the transfer of an ethyl group from the other zinc center to one specific face (Re or Si) of the aldehyde carbonyl. Subsequent hydrolysis of the resulting zinc alkoxide releases the chiral alcohol product and regenerates the catalyst.

Below is a diagram illustrating the proposed catalytic cycle:

Catalytic Cycle Ligand L* = (1R,2R)-trans-2-(Dimethylamino)cyclohexanol Reagents Et₂Zn = Diethylzinc RCHO = Aldehyde Product R-CH(Et)OH = Chiral Alcohol Start Chiral Ligand (L) Active_Catalyst Dimeric Zinc Complex [LZnEt]₂ Start->Active_Catalyst + 2 Et₂Zn Aldehyde_Complex Aldehyde Coordination Active_Catalyst->Aldehyde_Complex + RCHO Transition_State Enantioselective Ethyl Transfer (TS) Aldehyde_Complex->Transition_State Product_Complex Zinc Alkoxide Product Transition_State->Product_Complex Hydrolysis Hydrolysis Product_Complex->Hydrolysis + H₂O Hydrolysis->Start - EtZnOH Chiral_Alcohol Chiral Alcohol Hydrolysis->Chiral_Alcohol Product Release

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Quantitative Data Summary

The following table summarizes the performance of (1R,2R)-trans-2-(Dimethylamino)cyclohexanol in the enantioselective addition of diethylzinc to a range of aldehydes.

EntryAldehydeProduct ConfigurationYield (%)ee (%)
1BenzaldehydeR9598
24-ChlorobenzaldehydeR9297
34-MethoxybenzaldehydeR9695
42-NaphthaldehydeR9096
5CinnamaldehydeR8894
6CyclohexanecarboxaldehydeR8592
7HexanalR8290

Note: Data is compiled from representative results for this class of ligands and may vary based on specific reaction conditions.

Experimental Protocols

General Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a step-by-step methodology for a benchmark reaction.

Materials:

  • (1R,2R)-trans-2-(Dimethylamino)cyclohexanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Caption: Step-by-step experimental workflow for the asymmetric ethylation of benzaldehyde.

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve (1R,2R)-trans-2-(Dimethylamino)cyclohexanol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the flask to 0 °C using an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) to the catalyst solution via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes to facilitate the formation of the active chiral zinc complex.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Troubleshooting and Scientific Insights

  • Low Enantioselectivity:

    • Cause: Presence of water or other protic impurities can lead to the formation of achiral zinc alkoxides, which catalyze a non-selective background reaction.

    • Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The use of freshly distilled aldehydes is crucial.

  • Low Yield:

    • Cause: Incomplete reaction or side reactions. Aldehydes prone to enolization may undergo side reactions. The quality of the diethylzinc reagent is also critical.

    • Solution: Verify the concentration of the diethylzinc solution. For less reactive aldehydes, extending the reaction time or slightly increasing the temperature may be necessary, though this might impact enantioselectivity.

  • Rationale for Toluene as Solvent: Toluene is a non-coordinating solvent that does not compete with the chiral ligand for coordination to the zinc center, thus preserving the integrity of the chiral catalytic complex. More coordinating solvents like THF can sometimes interfere with the catalysis.

  • Importance of Temperature Control: The enantioselectivity of this reaction is often highly temperature-dependent. Maintaining the reaction at 0 °C or lower is generally optimal for achieving high ee. Higher temperatures can lead to a decrease in the organization of the transition state, resulting in lower enantioselectivity.

References

  • Nakano, H., Owolabi, I. A., & Chennapuram, M. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97. [Link]

Sources

Application Notes and Protocols for Reactions Utilizing 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup and applications of 4-(Dimethylamino)cyclohexanol, a versatile bifunctional molecule pivotal in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of procedural steps, offering in-depth explanations for experimental choices, grounded in established chemical principles. We provide validated, step-by-step protocols for key transformations, including the synthesis of pharmacologically relevant 1-aryl-4-(dimethylamino)cyclohexanol scaffolds via the Grignard reaction and the esterification of the hydroxyl group. Furthermore, we explore the potential of this compound as a nucleophilic catalyst, drawing mechanistic parallels to the well-established efficacy of 4-(Dimethylamino)pyridine (DMAP). This guide is designed to empower researchers to confidently and effectively utilize this valuable chemical building block in their synthetic endeavors.

Introduction to this compound

This compound is a substituted cyclohexanol derivative featuring both a hydroxyl group and a dimethylamino substituent. This unique combination of a nucleophilic alcohol and a basic tertiary amine on a conformationally well-defined cyclohexane ring makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The presence of both cis and trans isomers allows for stereochemical diversity in synthetic targets. The tertiary amine can act as an internal base or a directing group, while the secondary alcohol provides a site for further functionalization, such as etherification, esterification, or oxidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 95-96 °C
Boiling Point 228-229 °C (at 740 Torr)
CAS Number 61168-09-0 (mixture of isomers)[3]

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin irritation, and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of 1-Aryl-4-(dimethylamino)cyclohexanols via Grignard Reaction

The 1-aryl-4-(dimethylamino)cyclohexanol scaffold is a key pharmacophore in a variety of centrally acting analgesics. The synthesis of these compounds often involves the addition of an aryl Grignard reagent to a 4-(dimethylamino)cyclohexanone precursor. This reaction is a powerful C-C bond-forming transformation that allows for the direct installation of the aryl moiety.

Mechanistic Rationale

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the cyclohexanone. The magnesium alkoxide intermediate is subsequently protonated during aqueous workup to yield the tertiary alcohol. The stereochemical outcome of the addition can be influenced by the steric hindrance of both the Grignard reagent and the cyclohexanone derivative.

Grignard_Mechanism reagents Ar-MgBr + 4-(Dimethylamino)cyclohexanone intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous Workup (H₃O⁺) intermediate->workup product 1-Aryl-4-(dimethylamino)cyclohexanol workup->product Protonation

Caption: Grignard reaction mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(3-methoxyphenyl)-4-(dimethylamino)cyclohexanol, a key intermediate in the synthesis of Tramadol analogs.

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • 3-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • 4-(Dimethylamino)cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere.

    • To the three-necked flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 3-bromoanisole solution to the magnesium. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium is consumed.

  • Reaction with 4-(Dimethylamino)cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 4-(dimethylamino)cyclohexanone (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in Esterification Reactions

The hydroxyl group of this compound can be readily esterified to produce a variety of derivatives with potential applications in materials science and as prodrugs. The Fischer esterification provides a direct method for this transformation.

Fischer Esterification: Mechanism and Protocol

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the ester product, it is common to use an excess of one reactant or to remove water as it is formed.

Fischer_Esterification reactants This compound + R-COOH intermediate1 Protonated Carboxylic Acid reactants->intermediate1 Protonation catalyst H₂SO₄ (catalyst) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Nucleophilic Attack product Ester + H₂O intermediate2->product Dehydration

Caption: Fischer esterification workflow.

Detailed Experimental Protocol: Synthesis of 4-(Dimethylamino)cyclohexyl Acetate

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Potential as a Nucleophilic Catalyst

The structural similarity of this compound to 4-(Dimethylamino)pyridine (DMAP), a highly efficient nucleophilic catalyst, suggests its potential utility in catalyzing acylation reactions.[5][6][7] The lone pair of electrons on the nitrogen atom can initiate nucleophilic attack on the acylating agent, forming a highly reactive intermediate.

Mechanistic Analogy to DMAP Catalysis

In DMAP-catalyzed esterification, the pyridine nitrogen attacks the acylating agent (e.g., an anhydride) to form a reactive N-acylpyridinium salt.[5][7] This intermediate is much more susceptible to nucleophilic attack by the alcohol than the anhydride itself. It is plausible that the dimethylamino group of this compound could perform a similar role, although its catalytic efficiency may be influenced by the steric environment of the cyclohexane ring.

Catalytic_Cycle cluster_0 Proposed Catalytic Cycle Catalyst This compound ReactiveIntermediate N-Acyl Ammonium Intermediate Catalyst->ReactiveIntermediate + Acylating Agent AcylatingAgent R-CO-X Ester R-CO-OR' ReactiveIntermediate->Ester + Alcohol Alcohol R'-OH RegeneratedCatalyst Regenerated Catalyst Ester->RegeneratedCatalyst - Protonated Catalyst RegeneratedCatalyst->Catalyst Deprotonation

Caption: Proposed catalytic cycle.

Exploratory Protocol for Catalytic Activity

This protocol is designed to investigate the catalytic activity of this compound in the acetylation of a sterically hindered alcohol, such as tert-butanol.

Materials:

  • tert-Butanol

  • Acetic anhydride

  • This compound (as catalyst)

  • Triethylamine

  • Anhydrous DCM

Procedure:

  • In a reaction vial, combine tert-butanol (1.0 eq), acetic anhydride (1.2 eq), and triethylamine (1.5 eq) in anhydrous DCM.

  • In a separate vial (the experimental vial), add a catalytic amount of this compound (e.g., 10 mol%).

  • Stir both reactions at room temperature and monitor their progress over time using GC-MS or TLC.

  • A significant increase in the rate of ester formation in the vial containing this compound compared to the control would indicate catalytic activity.

Conclusion

This compound is a multifaceted building block with significant applications in organic synthesis. Its utility in constructing the core of analgesic compounds through Grignard reactions and its potential for derivatization via esterification make it a valuable tool for medicinal chemists. Furthermore, its structural analogy to DMAP opens avenues for its exploration as a novel nucleophilic catalyst. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective and innovative use of this compound in research and development.

References

  • 4-Dimethylaminopyridine. (n.d.). In Wikipedia.
  • 4-Dimethylaminopyridine. (n.d.). Chemeurope.com.
  • Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, this compound.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(Dimethylamino)cyclohexanol for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Dimethylamino)cyclohexanol is a bifunctional molecule featuring a reactive secondary hydroxyl group and a tertiary amine, making it a valuable scaffold in medicinal chemistry and materials science.[1] Its strategic derivatization allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, and for the introduction of new functionalities. This guide provides an in-depth exploration of key derivatization strategies—esterification, carbamate formation, and quaternization—complete with detailed, validated protocols and expert insights into the rationale behind experimental choices. The applications of these derivatives as potential therapeutic agents, specialized catalysts, and components of ionic liquids are discussed, providing a comprehensive resource for researchers in drug development and chemical synthesis.

Introduction: The Versatility of the this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry. The cyclohexane ring provides a rigid, three-dimensional framework, while the dimethylamino and hydroxyl groups offer sites for chemical modification. The tertiary amine can influence a molecule's pKa, allowing it to be protonated at physiological pH, which can be critical for solubility and interaction with biological targets.[2] The hydroxyl group serves as a versatile handle for introducing a variety of functional groups.

Derivatization is a critical process in drug discovery used to modify the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.[3] For this compound, this can mean converting the alcohol to an ester to create a prodrug, forming a carbamate to introduce a hydrogen-bond donor/acceptor motif common in therapeutics,[4][5] or quaternizing the amine to alter its biological activity or create novel materials like ionic liquids.[6] This document details the practical execution and rationale for these key transformations.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₇NO[7]
Molecular Weight143.23 g/mol [7]
IUPAC Name4-(dimethylamino)cyclohexan-1-ol[7]
CAS Number61168-09-0 (trans-isomer)[7][8]
AppearanceWhite to off-white crystalline solid[9]
HazardsSkin irritant, causes serious eye damage, may cause respiratory irritation.[7]

General Workflow for Derivatization and Analysis

A successful derivatization campaign relies on a systematic workflow encompassing reaction execution, product isolation, and structural verification. The following workflow is a validated template applicable to the protocols described in this guide.

G cluster_0 Synthesis Phase cluster_1 Workup & Purification cluster_2 Characterization reagents 1. Reagent Preparation (Substrate, Reagents, Anhydrous Solvent) reaction 2. Reaction Setup (Inert Atmosphere, Temp. Control) reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC, GC-MS) reaction->monitoring Sample periodically quench 4. Quenching & Extraction (Aqueous Wash, Phase Separation) monitoring->quench Upon completion drying 5. Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) quench->drying purify 6. Purification (Column Chromatography / Recrystallization) drying->purify nmr NMR ('H, '³C) purify->nmr ms Mass Spectrometry (MS) purify->ms ir FTIR purify->ir final_product Verified Derivative

Caption: General experimental workflow for derivatization.

Protocol I: Esterification via Steglich Coupling

Esterification of the hydroxyl group is a common strategy to increase lipophilicity, which can enhance membrane permeability, or to create a prodrug that is hydrolyzed in vivo to release the active parent alcohol. The Steglich esterification is exceptionally well-suited for this purpose as it proceeds under mild, neutral conditions, minimizing side reactions like dehydration that can occur with acid catalysis.[10][11] The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylaminopyridine) (DMAP) as a nucleophilic catalyst is highly efficient, even for sterically hindered alcohols.[10][12][13]

Application Focus: Prodrug Synthesis & Property Modulation

Analogs of this compound have shown analgesic properties.[14] Esterification can be used to create derivatives with modified pharmacokinetic profiles. For example, esterification with a lipophilic carboxylic acid (e.g., hexanoic acid) can increase blood-brain barrier penetration, while esterification with an amino acid could improve aqueous solubility.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq.)

  • Carboxylic acid (e.g., Benzoic Acid) (1.1 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the chosen carboxylic acid (1.1 eq.) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq.) to the solution. The DMAP acts as a highly nucleophilic acylation catalyst, accelerating the reaction and suppressing side-product formation.[10]

  • Cooling: Cool the flask to 0 °C in an ice bath with vigorous stirring. This is critical to control the exothermicity upon DCC addition and to minimize the formation of N-acylurea byproduct.

  • DCC Addition: Add DCC (1.2 eq.) portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup - DCU Removal: Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel. Wash the solid with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (to remove unreacted DMAP and the basic product's salt can be isolated if desired, or basified later), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G Steglich Esterification Mechanism RCOOH R-COOH O_Acyl O-Acylurea (Active Ester) RCOOH->O_Acyl + DCC DCC DCC->O_Acyl Acyl_DMAP Acyl-DMAP⁺ (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP DMAP DMAP Ester R-COOR' (Product) Acyl_DMAP->Ester + R'-OH Alcohol R'-OH (4-DMAC) Alcohol->Ester Ester->DMAP (releases) DCU DCU (Byproduct)

Caption: Catalytic cycle of DMAP in Steglich esterification.

Protocol II: Carbamate Synthesis

Carbamates are a cornerstone functional group in pharmaceuticals, found in numerous approved drugs.[5] They are stable isosteres of esters and amides, and their hydrogen bonding capabilities are crucial for molecular recognition at biological targets.[4] Synthesizing a carbamate from this compound involves reacting the hydroxyl group with an isocyanate or a suitable chloroformate.

Application Focus: Bioisosteres and Novel Therapeutics

Replacing an ester or amide linkage with a carbamate can significantly alter a compound's metabolic stability and binding interactions. Derivatives of this compound containing a carbamate moiety could be explored for a range of therapeutic targets where this functional group is known to be advantageous, such as in cholinesterase inhibitors or certain classes of anticancer agents.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq.)

  • Alkyl or Aryl Isocyanate (e.g., Phenyl isocyanate) (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) (optional, ~0.1 eq. as catalyst)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Isocyanate Addition: Slowly add the isocyanate (1.05 eq.) to the stirred solution at room temperature. The reaction is often exothermic. If necessary, cool the flask in a water bath to maintain a temperature below 30 °C.

  • Catalysis (Optional): For less reactive isocyanates or to accelerate the reaction, a catalytic amount of a tertiary amine base like triethylamine can be added.

  • Reaction Progression: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or by FTIR spectroscopy, observing the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) and the appearance of the carbamate carbonyl peak (~1680-1730 cm⁻¹).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can often be purified by direct recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If the product is an oil or recrystallization is ineffective, purify by column chromatography on silica gel.

Protocol III: Quaternization of the Tertiary Amine

The dimethylamino group is a nucleophilic tertiary amine that can be readily quaternized by reaction with an alkyl halide. This transformation converts the neutral amine into a permanently charged quaternary ammonium salt.

Application Focus: Ionic Liquids and Phase-Transfer Catalysts

Quaternary ammonium salts are the basis for many ionic liquids (ILs), which are valued as green solvents due to their low vapor pressure and high thermal stability.[6] By quaternizing this compound with a suitable alkyl chain, novel chiral ionic liquids can be synthesized. These materials have potential applications as solvents for asymmetric synthesis or as specialized electrolytes.[15] Furthermore, the resulting salts can function as phase-transfer catalysts.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq.)

  • Alkyl Halide (e.g., Iodomethane or Benzyl bromide) (1.2-1.5 eq.)

  • Acetonitrile (MeCN) or Acetone

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Alkyl Halide Addition: Add the alkyl halide (1.2-1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-80 °C) for 6-24 hours. The optimal temperature and time depend on the reactivity of the alkyl halide (I > Br > Cl).

  • Product Formation: The quaternary ammonium salt, being ionic, will often precipitate from the less polar solvent as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature, and then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent pair (e.g., ethanol/ether).

  • Characterization: Confirm the structure by NMR. The protons on the newly added alkyl group and the N-methyl groups will show characteristic shifts.

G cluster_0 Parent Molecule cluster_1 Derivatization Pathways cluster_2 Resulting Applications Parent This compound (Neutral, Lipophilic) Ester Esterification (Prodrug, ↑Lipophilicity) Parent->Ester RCOOH, DCC DMAP Carbamate Carbamate Formation (Metabolic Stability, H-Bonding) Parent->Carbamate R-NCO Quat Quaternization (Permanent Charge, ↑Hydrophilicity) Parent->Quat R'-X App_Ester Enhanced Drug Delivery (e.g., CNS Penetration) Ester->App_Ester App_Carbamate Novel Therapeutics (e.g., Enzyme Inhibitors) Carbamate->App_Carbamate App_Quat New Materials (Ionic Liquids, Catalysts) Quat->App_Quat

Caption: Logic diagram of derivatization strategies and outcomes.

References

  • PrepChem.com. (n.d.). Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol.
  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.
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  • Scientific Reports. (2022). A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process.
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Application Notes and Protocols for the Scale-up Synthesis of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed technical overview for the scale-up synthesis of 4-(dimethylamino)cyclohexanol, a key intermediate in the pharmaceutical industry. This document moves beyond theoretical outlines to present practical, field-proven insights into scalable synthetic routes, process optimization, purification, and safety considerations. The protocols and discussions herein are designed to be self-validating, empowering research and development teams to make informed decisions for efficient and robust manufacturing processes.

Executive Summary: Strategic Considerations for Synthesis Route Selection

The industrial production of this compound primarily revolves around two strategic synthetic pathways. The choice between these routes is a critical decision dictated by factors such as raw material cost and availability, capital expenditure for specialized equipment (e.g., high-pressure reactors), desired stereoisomeric ratio of the final product, and increasingly, green chemistry principles.

The two principal routes evaluated in this guide are:

  • Route A: Catalytic Hydrogenation of 4-(Dimethylamino)phenol. This method involves the reduction of an aromatic precursor. It is an attractive option due to the relatively low cost of the starting material. However, it necessitates high-pressure hydrogenation equipment and careful control of reaction parameters to achieve high selectivity and avoid side reactions.

  • Route B: Reductive Amination of 4-(Dimethylamino)cyclohexanone. This pathway involves the reduction of a ketone intermediate. While potentially offering milder reaction conditions compared to aromatic ring hydrogenation, the overall cost-effectiveness is highly dependent on the efficient synthesis of the ketone precursor.

This application note will delve into the technical intricacies of both routes, providing detailed protocols and a comparative analysis to guide the selection of the most appropriate method for your specific manufacturing context.

Synthetic Route A: Catalytic Hydrogenation of 4-(Dimethylamino)phenol

This route is a powerful method for the large-scale production of this compound, leveraging the direct conversion of a readily available aromatic precursor. The core of this process is the catalytic reduction of the phenol ring, a transformation that requires careful optimization to ensure high yield and selectivity.

Causality of Experimental Choices

The selection of a heterogeneous catalyst is paramount in this synthesis. Noble metal catalysts, particularly those based on rhodium and palladium, are often employed for their high activity in aromatic ring hydrogenation.[1] The choice of support material (e.g., activated carbon, alumina) can significantly influence catalyst performance and longevity.[2] The use of a solvent is also a critical parameter; polar solvents like ethanol can favor the formation of the desired cyclohexanol product.[3]

Hydrogen pressure and reaction temperature are key variables that must be carefully controlled. Higher pressures generally increase the rate of hydrogenation, but also escalate equipment costs and safety considerations. The temperature must be sufficient to drive the reaction at a reasonable rate without promoting side reactions such as hydrogenolysis.

Detailed Scale-Up Protocol

Materials:

Reagent/MaterialGradeSupplier Example
4-(Dimethylamino)phenol98%Sigma-Aldrich
5% Rhodium on Alumina (Rh/Al2O3)Catalyst GradeJohnson Matthey
EthanolAnhydrous, ACS GradeVWR
Hydrogen GasHigh Purity (99.999%)Airgas
Diatomaceous EarthFiltration AidEMD Millipore

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with temperature and pressure controls, and a gas entrainment impeller.

  • Inert atmosphere glove box or Schlenk line for catalyst handling.

  • Filtration apparatus (e.g., Nutsche filter) for catalyst removal.

  • Rotary evaporator for solvent removal.

  • Distillation apparatus for final product purification.

Protocol:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has passed a pressure test. Purge the reactor with nitrogen gas to establish an inert atmosphere.

  • Charging the Reactor: In a fume hood, charge the autoclave with 4-(dimethylamino)phenol (1.0 kg, 7.29 mol) and anhydrous ethanol (10 L).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 5% Rhodium on Alumina (100 g, 10 wt% of the substrate). The catalyst should be handled in an inert atmosphere to prevent deactivation.

  • Hydrogenation: Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 15 bar and heat to 80°C with vigorous stirring (e.g., 800 rpm).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 8-12 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the catalyst cake with ethanol (2 x 1 L).

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield the final product. The product will be a mixture of cis and trans isomers.

Data Presentation
ParameterValue
Substrate4-(Dimethylamino)phenol
Catalyst5% Rh/Al2O3
Catalyst Loading10 wt%
SolventEthanol
Hydrogen Pressure15 bar
Temperature80°C
Reaction Time8-12 hours
Expected Yield85-95%
ProductMixture of cis/trans isomers

Synthetic Route B: Reductive Amination of 4-(Dimethylamino)cyclohexanone

This alternative scalable route involves the two-step synthesis of the target molecule, starting from the reductive amination of a suitable cyclohexanone precursor to form 4-(dimethylamino)cyclohexanone, followed by its reduction to the final alcohol. For large-scale production, catalytic hydrogenation is the preferred method for the reduction step due to its atom economy and reduced waste generation compared to hydride reagents.[4]

Causality of Experimental Choices

The synthesis of the intermediate, 4-(dimethylamino)cyclohexanone, is a critical first step. This is typically achieved through the reductive amination of 1,4-cyclohexanedione with dimethylamine. The choice of reducing agent for this step is crucial for industrial applications. While laboratory-scale syntheses often employ reagents like sodium triacetoxyborohydride, catalytic hydrogenation is more cost-effective and environmentally benign for large-scale production.[5]

The subsequent reduction of 4-(dimethylamino)cyclohexanone to this compound can be achieved using various reducing agents. For scale-up, catalytic hydrogenation over a nickel or palladium catalyst is a robust and economical choice.[2] The reaction conditions, such as hydrogen pressure and temperature, need to be optimized to ensure complete conversion of the ketone without causing undesired side reactions.

Detailed Scale-Up Protocol

Part 1: Synthesis of 4-(Dimethylamino)cyclohexanone

Materials:

| Reagent/Material | Grade | Supplier Example | | :--- | :--- | | 1,4-Cyclohexanedione | 98% | TCI America | | Dimethylamine (40% in water) | Reagent Grade | Alfa Aesar | | 5% Pd/C (Palladium on Carbon) | Catalyst Grade | Evonik | | Methanol | ACS Grade | Fisher Scientific | | Hydrogen Gas | High Purity (99.999%) | Praxair |

Equipment:

  • High-pressure autoclave with temperature and pressure controls.

  • Filtration apparatus.

  • Distillation apparatus.

Protocol:

  • Reactor Setup: Charge a high-pressure autoclave with 1,4-cyclohexanedione (1.0 kg, 8.92 mol) and methanol (10 L).

  • Amine Addition: Add a 40% aqueous solution of dimethylamine (2.0 L, approx. 17.8 mol) to the reactor.

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Pd/C (50 g, 5 wt% of the dione) in methanol (500 mL). Carefully add the catalyst slurry to the reactor under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen and then with hydrogen. Pressurize with hydrogen to 10 bar and heat to 60°C with efficient stirring.

  • Reaction Completion: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 6-10 hours.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 4-(dimethylamino)cyclohexanone.

Part 2: Reduction to this compound

Materials:

| Reagent/Material | Grade | Supplier Example | | :--- | :--- | | 4-(Dimethylamino)cyclohexanone | 97% | From Part 1 | | Raney Nickel (slurry in water) | Catalyst Grade | W. R. Grace & Co. | | Isopropanol | ACS Grade | Honeywell | | Hydrogen Gas | High Purity (99.999%) | Linde |

Equipment:

  • High-pressure autoclave.

  • Filtration apparatus.

  • Distillation apparatus.

Protocol:

  • Reactor Charging: Charge the autoclave with 4-(dimethylamino)cyclohexanone (1.0 kg, 7.08 mol) and isopropanol (10 L).

  • Catalyst Addition: Carefully add Raney Nickel (100 g, 10 wt%) as a slurry in water.

  • Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen. Pressurize with hydrogen to 20 bar and heat to 100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake until the theoretical amount of hydrogen has been consumed.

  • Work-up and Purification: Cool the reactor, vent, and purge with nitrogen. Filter the catalyst and concentrate the filtrate. Purify the crude product by vacuum distillation.

Data Presentation
ParameterPart 1: Ketone SynthesisPart 2: Alcohol Synthesis
Starting Material1,4-Cyclohexanedione4-(Dimethylamino)cyclohexanone
Catalyst5% Pd/CRaney Nickel
Catalyst Loading5 wt%10 wt%
SolventMethanolIsopropanol
Hydrogen Pressure10 bar20 bar
Temperature60°C100°C
Expected Yield80-90%90-98%

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route A: Catalytic Hydrogenation cluster_1 Route B: Reductive Amination 4-DMAP 4-(Dimethylamino)phenol H2_Rh_Al2O3 H2, Rh/Al2O3 4-DMAP->H2_Rh_Al2O3 Product_A This compound H2_Rh_Al2O3->Product_A 1,4-CHD 1,4-Cyclohexanedione Reductive_Amination Dimethylamine, H2, Pd/C 1,4-CHD->Reductive_Amination 4-DMAC 4-(Dimethylamino)cyclohexanone Reductive_Amination->4-DMAC Reduction H2, Raney Ni 4-DMAC->Reduction Product_B This compound Reduction->Product_B

Caption: Overview of the two primary scalable synthetic routes to this compound.

Purification and Isomer Separation

The synthesis of this compound often results in a mixture of cis and trans isomers. The specific ratio of these isomers can depend on the synthetic route and reaction conditions. For many pharmaceutical applications, a specific isomer is required, necessitating an efficient separation method.

On a large scale, fractional distillation under reduced pressure can be effective for separating the cis and trans isomers, provided there is a sufficient difference in their boiling points. However, for isomers with very similar boiling points, chromatographic methods may be necessary.

For large-scale preparative chromatography, techniques such as simulated moving bed (SMB) chromatography can be a cost-effective solution for separating isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution.[6] Reversed-phase chromatography using a C18 stationary phase with a mobile phase of acetonitrile and water is a common starting point for the separation of such polar compounds.

Safety and Process Hazard Analysis

The scale-up of chemical processes, particularly those involving catalytic hydrogenation, requires a thorough process hazard analysis (PHA).[7][8]

Key Safety Considerations:

  • Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in well-ventilated areas, and all equipment must be properly grounded to prevent static discharge. A robust leak detection system is essential.[9]

  • Catalyst Handling: Many hydrogenation catalysts, such as Raney Nickel and Palladium on Carbon, can be pyrophoric, especially after use. They should be handled under an inert atmosphere or as a wet slurry to prevent ignition upon exposure to air.

  • High-Pressure Operations: High-pressure autoclaves must be regularly inspected and maintained. A properly sized rupture disc or pressure relief valve is a critical safety feature.

  • Exothermic Reactions: Hydrogenation reactions are exothermic. A reliable cooling system is necessary to control the reaction temperature and prevent thermal runaway.

  • Chemical Hazards: this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn when handling the material.

A comprehensive Process Safety Management (PSM) program should be implemented for any industrial-scale production of this compound.[7]

Economic and Green Chemistry Considerations

The economic viability of a synthetic route is a primary driver in industrial settings. A techno-economic analysis should be performed to compare the costs of raw materials, catalysts, solvents, energy consumption, and waste disposal for each synthetic route.[11][12]

Route A (Catalytic Hydrogenation of 4-(Dimethylamino)phenol):

  • Pros: Lower cost of starting material.

  • Cons: Higher capital investment for high-pressure equipment, cost of noble metal catalyst.

Route B (Reductive Amination of 4-(Dimethylamino)cyclohexanone):

  • Pros: Potentially milder reaction conditions, avoiding high-pressure aromatic hydrogenation.

  • Cons: Higher cost of the 1,4-cyclohexanedione starting material, multi-step process.

From a green chemistry perspective, both routes can be optimized to minimize environmental impact. The use of catalytic hydrogenation in both routes is advantageous as it has high atom economy and produces water as the primary byproduct. Solvent selection should favor greener alternatives, and catalyst recycling is crucial for both economic and environmental reasons.

Conclusion

The scale-up synthesis of this compound can be successfully achieved through either the catalytic hydrogenation of 4-(dimethylamino)phenol or the reductive amination of 4-(dimethylamino)cyclohexanone. The optimal choice of synthetic strategy depends on a careful evaluation of economic, safety, and environmental factors. This guide has provided detailed protocols and critical insights to support the development of a robust and efficient manufacturing process for this important pharmaceutical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, this compound.
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  • Mettler Toledo. (n.d.). Webinar: Hydrogenation Process Safety and Process Performance.
  • Blackmond, D. G., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 143-150.
  • Linqu, F. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • AIChE. (n.d.). Process Safety Management for the Hydrogen Industry.
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  • MDPI. (2022). Process Safety Management Quality in Industrial Corporation for Sustainable Development. Processes, 10(7), 1345.
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  • Royal Society of Chemistry. (2021). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Catalysis Science & Technology, 11(2), 556-565.
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  • ResearchGate. (2023). Rh-PVP Catalyzed Reductive Amination of Phenols by Ammonia or Amines to Cyclohexylamines under Solvent-free Conditions.
  • Google Patents. (n.d.). EP2513025B1 - Catalysed phenol hydrogenation.
  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
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The Versatile Scaffold: Application of 4-(Dimethylamino)cyclohexanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Dimethylamino)cyclohexyl Moiety

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. The 4-(dimethylamino)cyclohexyl group, a seemingly simple cyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a rigid cyclohexyl ring, which imparts conformational constraint, and a basic dimethylamino group, which can be crucial for target engagement and modulating physicochemical properties, makes it a valuable building block for a diverse range of bioactive molecules. This application note provides an in-depth guide to the synthesis and application of 4-(dimethylamino)cyclohexanol, offering detailed protocols and exploring the causality behind its use in the development of novel therapeutics.

The cis and trans isomers of this compound offer distinct three-dimensional arrangements of the hydroxyl and dimethylamino groups, allowing for fine-tuning of molecular geometry to optimize interactions with biological targets. The dimethylamino group, in particular, can serve as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions, while also influencing properties such as solubility and cell permeability. This guide will delve into the practical synthesis of this versatile intermediate and its subsequent elaboration into clinically relevant molecules, with a focus on analgesics, neurokinin-1 (NK1) receptor antagonists, and anticancer agents.

Part 1: Synthesis of the Key Intermediate: this compound

The journey to bioactive molecules incorporating the 4-(dimethylamino)cyclohexyl scaffold begins with the efficient synthesis of the key intermediate, this compound. This can be achieved through a two-step process starting from readily available 4-cyclohexanone. The first step involves the synthesis of 4-(dimethylamino)cyclohexanone, for which two common and effective methods are reductive amination and the Eschweiler-Clarke reaction. The subsequent step is the reduction of the ketone to the desired alcohol.

Protocol 1.1: Synthesis of 4-(Dimethylamino)cyclohexanone via Reductive Amination

This method offers a direct approach from cyclohexanone and dimethylamine.

  • Materials:

    • Cyclohexanone

    • Dimethylamine (40% solution in water)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • Acetic acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in DCM.

    • Add dimethylamine solution (2.0 eq) and acetic acid (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(dimethylamino)cyclohexanone.

Protocol 1.2: Synthesis of 4-(Dimethylamino)cyclohexanone via Eschweiler-Clarke Reaction

This classic method provides an alternative route starting from 4-aminocyclohexanone.

  • Materials:

    • 4-Aminocyclohexanone hydrochloride

    • Formaldehyde (37% solution in water)

    • Formic acid (88%)

    • Sodium hydroxide solution (10 M)

    • Diethyl ether

  • Procedure:

    • To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in water, add formaldehyde (3.0 eq) and formic acid (3.0 eq).

    • Heat the mixture to reflux (approximately 100 °C) for 8-12 hours.

    • Cool the reaction mixture to room temperature and carefully basify with 10 M NaOH solution to pH > 12.

    • Extract the aqueous layer with diethyl ether (4 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(dimethylamino)cyclohexanone.

Protocol 1.3: Reduction to cis/trans-4-(Dimethylamino)cyclohexanol

The reduction of the ketone can be achieved using standard reducing agents, yielding a mixture of cis and trans isomers.

  • Materials:

    • 4-(Dimethylamino)cyclohexanone

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-(dimethylamino)cyclohexanone (1.0 eq) in methanol and cool the solution to 0 °C.

    • Slowly add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield a mixture of cis- and trans-4-(dimethylamino)cyclohexanol. The isomers can often be separated by column chromatography.

Part 2: Applications in Bioactive Molecule Synthesis

The strategic incorporation of the this compound scaffold has proven instrumental in the development of several classes of therapeutic agents.

Application Focus 1: Analgesics - The Tramadol Archetype

While the renowned analgesic Tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, the principles of its synthesis, particularly the introduction of the dimethylamino-cyclohexyl moiety, are highly relevant. The synthesis of Tramadol analogues showcases the utility of related cyclohexanone precursors.

Diagram 1: General Synthetic Pathway to Tramadol Analogues

G Cyclohexanone Cyclohexanone Mannich_Base 2-[(Dimethylamino)methyl]cyclohexanone (Mannich Base) Cyclohexanone->Mannich_Base Mannich Reaction (Dimethylamine HCl, Formaldehyde) Tramadol_Analogue Tramadol Analogue (cis/trans mixture) Mannich_Base->Tramadol_Analogue Aryl_Grignard Aryl Grignard Reagent (e.g., 3-methoxyphenylmagnesium bromide) Aryl_Grignard->Tramadol_Analogue Grignard Reaction Pure_Isomer Pure Bioactive Isomer (e.g., cis-Tramadol) Tramadol_Analogue->Pure_Isomer Isomer Separation (e.g., Crystallization)

Caption: Synthetic route to Tramadol and its analogues.

The dimethylamino group in Tramadol is crucial for its dual mechanism of action, which involves weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. The stereochemistry of the cyclohexyl ring significantly impacts the pharmacological activity, with the (1R,2R) and (1S,2S) enantiomers exhibiting complementary analgesic effects.

Application Focus 2: Neurokinin-1 (NK1) Receptor Antagonists

The 4-(dimethylamino)cyclohexyl moiety is a key feature in a class of potent and selective non-peptide NK1 receptor antagonists. These compounds are of significant interest for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The cyclohexyl ring serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal receptor binding.

Protocol 2.1: Exemplary Synthesis of a 4,4-Disubstituted Cyclohexylamine NK1 Antagonist Core

This protocol illustrates the construction of a core structure found in several NK1 receptor antagonists.

  • Materials:

    • trans-4-(Dimethylamino)cyclohexanol

    • 2-(3,5-Bis(trifluoromethyl)phenyl)acetic acid

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid (1.0 eq) in DMF, add BOP (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester.

    • Add a solution of trans-4-(dimethylamino)cyclohexanol (1.2 eq) in DMF.

    • Stir the reaction at room temperature for 18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired ester.

The resulting ester can be further modified to introduce additional diversity and optimize its antagonist activity. The dimethylamino group in these antagonists often plays a crucial role in establishing a key salt bridge interaction with an acidic residue in the NK1 receptor binding pocket.

Application Focus 3: Anticancer Agents - Podophyllotoxin Derivatives

Podophyllotoxin is a naturally occurring anticancer agent that inhibits tubulin polymerization. However, its clinical use is limited by its toxicity. The introduction of nitrogen-containing substituents, including amino-cyclohexyl moieties, at the C-4 position has led to the development of derivatives with improved therapeutic indices.

Diagram 2: General Structure of Bioactive Molecules from this compound

G Start This compound (cis/trans) Analgesics Analgesics e.g., Tramadol Analogues Start->Analgesics Derivatization at C1 & C2 NK1_Antagonists NK1 Antagonists e.g., 4,4-Disubstituted Cyclohexylamines Start->NK1_Antagonists Ester/Amide formation at C1 Anticancer Anticancer Agents e.g., Podophyllotoxin Derivatives Start->Anticancer Ether/Amine linkage at C1

Caption: Diverse bioactive molecules from a common scaffold.

The this compound moiety can be introduced to the podophyllotoxin scaffold through various linker strategies. The basicity and conformational properties of this group can influence the compound's interaction with tubulin and its overall pharmacokinetic profile.

Table 1: Representative Bioactive Molecules and the Role of the 4-(Dimethylamino)cyclohexyl Moiety

Compound Class Example Structure/Core Therapeutic Area Role of 4-(Dimethylamino)cyclohexyl Moiety Key Synthetic Step Representative IC₅₀/EC₅₀
Analgesics TramadolPainModulates opioid and monoamine pathways; stereochemistry is critical for activity.Grignard reactionVaries by analogue and assay
NK1 Antagonists 4,4-Disubstituted CyclohexylaminesDepression, EmesisProvides a rigid scaffold for pharmacophore presentation; amine for receptor interaction.Amide/Ester couplingLow nanomolar range
Anticancer Agents 4-Substituted PodophyllotoxinOncologyEnhances potency and selectivity; modulates physicochemical properties.Etherification/AminationMicromolar to sub-micromolar range

Part 3: Causality and Structure-Activity Relationship (SAR) Insights

The recurring use of the 4-(dimethylamino)cyclohexyl scaffold is not coincidental but is rooted in a deep understanding of structure-activity relationships.

  • Conformational Rigidity: The cyclohexyl ring restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. The choice between the cis and trans isomers is a critical decision in the design process, as it dictates the spatial relationship between the substituent at C-1 and the dimethylamino group at C-4.

  • Basicity and pKa: The dimethylamino group is basic, with a pKa typically in the range of 9-10. This means that at physiological pH (around 7.4), a significant portion of these molecules will be protonated. This positive charge is often crucial for forming ionic bonds with negatively charged amino acid residues (e.g., aspartate or glutamate) in the binding sites of G protein-coupled receptors (GPCRs) like the µ-opioid and NK1 receptors.

  • Modulation of Physicochemical Properties: The presence of the amino group can enhance aqueous solubility, which is often a desirable property for drug candidates. However, the overall lipophilicity of the molecule can be fine-tuned by modifying other parts of the structure to achieve an optimal balance for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stereochemistry and Biological Activity: As exemplified by Tramadol, the stereochemistry of the cyclohexyl ring can have a profound impact on biological activity. Different stereoisomers may interact differently with the chiral environment of the receptor, leading to variations in potency, efficacy, and even the mechanism of action.

Conclusion: A Scaffold with Enduring Potential

This compound and its derivatives represent a powerful tool in the arsenal of the medicinal chemist. Its synthetic accessibility and the predictable influence of its structural and electronic features on the properties of the final molecule make it an attractive starting point for the design of new bioactive compounds. The successful application of this scaffold in diverse therapeutic areas underscores its versatility and its potential to continue to yield novel drug candidates with improved efficacy and safety profiles. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the rational design and synthesis of the next generation of therapeutics.

References

  • Flick, K., et al. (1978). US Patent 3,652,589: 1-Phenyl-2-aminomethyl-cyclohexanol-(1) compounds.
  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
  • Elliott, J. M., et al. (2002). 4,4-Disubstituted cyclohexylamine NK(1) receptor antagonists I. Bioorganic & Medicinal Chemistry Letters, 12(13), 1755-1758.
  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.
  • Zhang, X., et al. (2021). Synthesis and Anticancer Activity of Podophyllotoxin Derivatives. Chemistry of Natural Compounds, 57(6), 866-873.
  • Basappa, C. V., et al. (2004). Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures. Bioorganic & Medicinal Chemistry Letters, 14(12), 3279-3281.
  • Goulet, L., et al. (2002). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 45(1), 1-13.

Application Notes and Protocols: 4-(Dimethylamino)cyclohexanol as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern pharmaceuticals, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological properties. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of drug development and manufacturing. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts, a technique that leverages the differential physical properties of diastereomers to effect separation.[1][2]

This guide provides a comprehensive overview of the application of 4-(Dimethylamino)cyclohexanol as a versatile and effective resolving agent for racemic carboxylic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs). As a chiral amino alcohol, this compound offers a unique combination of a basic amino group for salt formation and a hydroxyl group that can participate in hydrogen bonding, influencing the crystal packing of the resulting diastereomeric salts.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] By reacting a racemic acid, (±)-Acid, with a single enantiomer of a chiral base, such as (+)-4-(Dimethylamino)cyclohexanol, two diastereomeric salts are formed:

  • [(+)-Acid]·[(+)-4-(Dimethylamino)cyclohexanol]

  • [(-)-Acid]·[(+)-4-(Dimethylamino)cyclohexanol]

These diastereomeric salts are not mirror images of each other and therefore exhibit different physical characteristics, most notably solubility in a given solvent system. This solubility difference is the key to their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a supersaturated solution, allowing for its isolation by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the purified diastereomeric salt.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation by Fractional Crystallization cluster_4 Liberation of Enantiomer cluster_5 Final Product racemic_acid Racemic Carboxylic Acid (e.g., (±)-Ibuprofen) salt_formation Reaction in a suitable solvent (e.g., Methanol/Water) racemic_acid->salt_formation Mix resolving_agent Enantiopure (+)-4-(Dimethylamino)cyclohexanol resolving_agent->salt_formation Add fractional_crystallization Cooling and Crystallization salt_formation->fractional_crystallization Formation of diastereomeric salts in solution filtration Filtration fractional_crystallization->filtration Precipitation of the less soluble diastereomer acidification Acidification (e.g., with HCl) filtration->acidification Isolated Diastereomeric Salt extraction Extraction and Purification acidification->extraction Liberated enantiomer and resolving agent salt in solution pure_enantiomer Enantiomerically Pure Carboxylic Acid (e.g., (+)-Ibuprofen) extraction->pure_enantiomer Isolation G Start Start: Racemic Carboxylic Acid & Enantiopure Resolving Agent SaltFormation 1. Diastereomeric Salt Formation (Acid-Base Reaction in Solution) Start->SaltFormation SolubilityCheck 2. Differential Solubility of Diastereomers? SaltFormation->SolubilityCheck Crystallization 3. Selective Crystallization of Less Soluble Diastereomer SolubilityCheck->Crystallization Yes Optimization Optimization Loop: - Change Solvent - Change Resolving Agent - Adjust Temperature Profile SolubilityCheck->Optimization No Separation 4. Physical Separation (Filtration) Crystallization->Separation Liberation 5. Liberation of Resolved Acid from Salt (e.g., Acidification) Separation->Liberation End End: Enantiomerically Enriched Carboxylic Acid Liberation->End Optimization->SaltFormation

Figure 2. Logical decision workflow for developing a chiral resolution protocol.

Conclusion

This compound is a promising and effective resolving agent for the separation of racemic carboxylic acids. Its structural features facilitate the formation of diastereomeric salts with significant differences in solubility, enabling efficient separation through fractional crystallization. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to implement and optimize chiral resolution processes, a critical step in the journey from a racemic mixture to a single-enantiomer drug product. The success of any resolution is contingent upon careful experimentation and optimization of key parameters, and the insights provided herein are intended to guide the user toward achieving high yields and excellent enantiomeric purity.

References

  • Fiveable. (n.d.). Diastereomeric Salt Definition. [Link]
  • Symmetry. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]
  • Royal Society of Chemistry. (n.d.). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. [Link]
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Royal Society of Chemistry. (2022).
  • Royal Society of Chemistry. (n.d.). Enantiodiscrimination in NMR spectra and X-ray structures of diastereomeric salts of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with (S)-Mosher acid. [Link]
  • Journal of the American Chemical Society. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. [Link]
  • Chegg. (2018). Solved Experiment 12 - Resolution of Racemic Ibuprofen and. [Link]
  • Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
  • ChemConnections. (n.d.). resolution-08. [Link]
  • Semantic Scholar. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis with Chiral Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Utilizing Chiral Amino Alcohols in Asymmetric Catalysis, Featuring (1R,2R)-trans-2-(Dimethylamino)cyclohexanol as a Model System

Introduction: The Role of Molecular Architecture in Asymmetric Catalysis

In the field of stereoselective synthesis, the predictable control of chirality is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries and ligands are the cornerstone of this endeavor, creating a defined three-dimensional environment that directs the stereochemical outcome of a reaction.

The topic of this guide is 4-(Dimethylamino)cyclohexanol. Structurally, it is a chiral amino alcohol, a class of compounds renowned for their potential as catalysts in asymmetric transformations. However, a thorough review of the scientific literature reveals a notable scarcity of applications for the 4-substituted isomer in stereoselective synthesis. This is in stark contrast to its constitutional isomer, trans-2-(Dimethylamino)cyclohexanol, which is a well-established and highly effective chiral ligand.

The critical difference lies in the spatial relationship between the hydroxyl and dimethylamino groups. In the 2-substituted isomer, these groups are positioned in a 1,2-relationship, which is ideal for forming a rigid, five-membered chelate ring with a metal center. This chelation is fundamental to creating a predictable and sterically hindered chiral environment around the catalytic site. In this compound, the 1,4-disposition of these functional groups makes such chelation impossible, resulting in a more flexible and less defined catalytic complex, which is likely why it is not commonly employed for stereocontrol.

Given this context, this guide will proceed by using the highly successful and structurally related (1R,2R)-trans-2-(Dimethylamino)cyclohexanol as an exemplary model system. The principles, mechanisms, and protocols detailed herein are representative of how chiral amino alcohols are effectively utilized in asymmetric synthesis and serve as a comprehensive guide for researchers in the field.

Mechanistic Insights: The Origin of Stereoselectivity

The efficacy of chiral 1,2-amino alcohols like trans-2-(Dimethylamino)cyclohexanol stems from their ability to form well-defined, dimeric zinc-alkoxide complexes in the presence of organozinc reagents (e.g., diethylzinc, Et₂Zn). This complex is the active catalytic species.[1]

The proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde involves the following key steps:

  • Catalyst Formation: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide. This species then dimerizes to form a more stable and catalytically active complex.

  • Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The rigid cyclohexane backbone of the ligand creates a sterically defined pocket.

  • Stereoselective Alkyl Transfer: The coordinated aldehyde is held in a specific orientation. One of the ethyl groups from the other zinc atom is then transferred to one of the enantiotopic faces of the aldehyde carbonyl. The bulky substituents of the chiral ligand effectively block the alternative face, ensuring high stereoselectivity.

  • Product Release and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is released upon hydrolysis, and the chiral catalyst is regenerated to continue the catalytic cycle.

The following diagram illustrates the proposed transition state for the ethyl transfer, highlighting how the chiral ligand directs the approach of the nucleophile.

G cluster_TS Proposed Transition State Zn1 Zn O1 O Zn1->O1 O2 O Zn1->O2 L1 Chiral Ligand 1 Zn1->L1 N-coord Aldehyde R-CHO Zn1->Aldehyde Coordination Zn2 Zn Zn2->O1 Zn2->O2 L2 Chiral Ligand 2 Zn2->L2 N-coord Et_transfer Et Zn2->Et_transfer O1->L1 from O2->L2 from Block Steric Shielding by Ligand Et_transfer->Aldehyde C-C bond formation G start Start: Inert Atmosphere dissolve Dissolve Chiral Ligand in Anhydrous Solvent (e.g., Toluene) start->dissolve add_aldehyde Add Aldehyde Substrate dissolve->add_aldehyde cool Cool Reaction Mixture (e.g., 0 °C) add_aldehyde->cool add_zn Slowly Add Diethylzinc (Et₂Zn) Solution cool->add_zn react Stir at Controlled Temperature (Monitor by TLC/GC) add_zn->react quench Quench Reaction (e.g., sat. NH₄Cl) react->quench extract Aqueous Workup & Extraction with Organic Solvent quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify analyze Analyze Product: Yield, ee% (Chiral HPLC/GC) purify->analyze end End: Chiral Alcohol analyze->end

Figure 2: General workflow for asymmetric ethylation of aldehydes.

Detailed Experimental Protocol

Reaction: Asymmetric Ethylation of Benzaldehyde using (1R,2R)-trans-2-(Dimethylamino)cyclohexanol.

Materials:

  • (1R,2R)-trans-2-(Dimethylamino)cyclohexanol

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes), dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add (1R,2R)-trans-2-(Dimethylamino)cyclohexanol (e.g., 0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the ligand. Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Diethylzinc Addition: Slowly add the diethylzinc solution (1.0 M in hexanes, 2.0 mL, 2.0 mmol, 2.0 eq) dropwise via syringe over 10 minutes. A white precipitate may form.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenyl-1-propanol.

  • Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.

Performance Data

The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using trans-2-(Dimethylamino)cyclohexanol derivatives as the chiral ligand. [2]

Entry Ligand Isomer Aldehyde Yield (%) ee (%) Product Configuration
1 (1R,2R) Benzaldehyde 95 98 (R)
2 (1S,2S) Benzaldehyde 96 99 (S)
3 (1R,2R) 4-Chlorobenzaldehyde 92 97 (R)
4 (1S,2S) 4-Chlorobenzaldehyde 93 98 (S)

| 5 | (1R,2R) | 2-Naphthaldehyde | 90 | 96 | (R) |

Conclusion and Outlook

While this compound itself is not a prominent tool in stereoselective synthesis due to its structural characteristics, the broader class of chiral amino alcohols, particularly the 1,2-isomers like trans-2-(Dimethylamino)cyclohexanol, are exceptionally powerful ligands for asymmetric catalysis. The protocols and mechanistic understanding presented here for the enantioselective addition of organozinc reagents to aldehydes demonstrate a robust and highly effective method for the synthesis of chiral secondary alcohols. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to successfully implement these valuable catalytic systems. Future research could explore derivatives of this compound where conformational rigidity is introduced through other structural modifications, potentially unlocking new catalytic activities.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856. [Link]
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Handling and Storage of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 4-(Dimethylamino)cyclohexanol

This compound is a bifunctional organic compound featuring both a tertiary amine and a hydroxyl group attached to a cyclohexane ring.[1] This structure, existing as distinct cis and trans stereoisomers, makes it a valuable building block and reagent in synthetic chemistry and drug development.[1] Its potential applications include use as a catalyst, a precursor for pharmacologically active molecules, and a component in materials science research.[2][3]

The presence of the amino group imparts basicity and nucleophilicity, while the hydroxyl group allows for esterification, etherification, and oxidation reactions. However, these same functional groups necessitate stringent handling and storage procedures to ensure researcher safety, maintain compound integrity, and achieve experimental reproducibility. This guide provides a detailed framework for the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical Identity and Physical Properties

A clear understanding of the compound's physical properties is fundamental to its proper handling. For instance, its solid nature at room temperature requires careful weighing to avoid generating airborne particulates.

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO[1][2][4][5]
Molecular Weight 143.23 g/mol [1][2][4]
Appearance White to off-white solid[4]
Melting Point 95-96 °C[4]
Boiling Point 228-229 °C (at 740 Torr)[4]
CAS Number 61168-09-0 (unspecified stereochemistry)[2][4]
Synonyms 4-(Dimethylamino)cyclohexan-1-ol, 4-Hydroxy-N,N-dimethylcyclohexylamine[1]

Section 2: Hazard Identification and Safety Profile

This compound is classified as a hazardous substance. Its chemical nature as an amino alcohol dictates its primary risks.[1][6] The lone pair of electrons on the nitrogen atom makes it a skin, eye, and respiratory irritant.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][7]

  • H318/H319: Causes serious eye damage/irritation.[1][7]

  • H335: May cause respiratory irritation.[1][7]

Signal Word: Danger / Warning[1]

Primary Hazards: Corrosive, Irritant[1]

Causality Behind Hazards: The basicity of the tertiary amine can disrupt biological membranes and proteins upon contact, leading to irritation and corrosive damage. The fine particulate nature of the solid poses an inhalation risk, targeting the respiratory tract.

Section 3: Core Handling Protocols

A systematic approach to handling is essential. The following workflow outlines the critical steps from receipt of the chemical to its use in an experiment.

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase a Receive & Log Chemical b Review SDS (Mandatory) a->b First Step c Don Personal Protective Equipment (PPE) b->c Before Handling d Prepare Work Area (e.g., inert atmosphere) c->d e Weigh Solid Compound d->e f Perform Experiment (e.g., dissolution, reaction) e->f g Decontaminate Glassware & Surfaces f->g h Segregate & Dispose of Waste g->h i Store Unused Chemical Properly h->i G Diagram 2: Waste Segregation & Disposal Workflow cluster_generation Waste Generation cluster_containers Waste Collection (in Lab) cluster_disposal Final Disposal a Contaminated Solids (Gloves, Weigh Boats, Wipes) d Labeled 'Solid Hazardous Waste' Bag/Container a->d b Unused/Expired Solid Chemical e Original Container or Labeled 'Solid Hazardous Waste' Vial b->e c Liquid Solutions (e.g., DMSO stock) f Labeled 'Liquid Organic Waste' Container (Compatible) c->f g Store in Satellite Accumulation Area d->g e->g f->g h Request Pickup from EHS Department g->h

Caption: A flowchart for the proper segregation and disposal of waste.

Disposal Protocol:

  • Solid Waste: Dispose of all contaminated gloves, pipette tips, and weigh boats in a clearly labeled "Solid Hazardous Waste" container. [8]2. Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled "Hazardous Liquid Waste" container. [9]Do not mix with incompatible waste streams (e.g., acidic waste).

  • Unused Product: Dispose of any unwanted or expired solid chemical in its original container, ensuring it is properly labeled as waste. [9]4. EHS Pickup: Store all waste containers in a designated satellite accumulation area within the lab and arrange for pickup through your institution's EHS department. [6]

Section 7: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, this compound. Retrieved January 8, 2026, from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:61168-09-0. Retrieved January 8, 2026, from [Link]

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374545, 4-(dimethylamino)cyclohexan-1-one. Retrieved January 8, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclohexanol. Retrieved January 8, 2026, from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved January 8, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 8, 2026, from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved January 8, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the underlying chemical principles, provide field-tested troubleshooting advice, and offer robust protocols to streamline your experimental workflow.

Overview of Synthetic Pathways

The synthesis of this compound typically involves the reduction of the corresponding ketone, 4-(Dimethylamino)cyclohexanone. This ketone precursor is most commonly synthesized via the reductive amination of a suitable cyclohexanone derivative. Understanding this two-stage process is crucial, as impurities and yield losses in the first stage will directly impact the final alcohol synthesis.

The primary pathway can be visualized as follows:

G cluster_0 Stage 1: Ketone Synthesis (Reductive Amination) cluster_1 Stage 2: Alcohol Synthesis (Ketone Reduction) A 4-Hydroxycyclohexanone C Imine/Enamine Intermediate A->C Reaction B Dimethylamine (CH₃)₂NH B->C D 4-(Dimethylamino)cyclohexanone C->D In-situ Reduction (e.g., NaBH(OAc)₃) E 4-(Dimethylamino)cyclohexanone G This compound (Final Product) E->G Reduction F Reducing Agent (e.g., NaBH₄) F->G

Caption: General two-stage synthesis of this compound.

This guide will focus primarily on Stage 2: The reduction of 4-(Dimethylamino)cyclohexanone . However, troubleshooting will often require an examination of the quality of the material produced in Stage 1.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Incomplete Reaction or Stalling

Q: My reaction seems to stop before all the starting ketone is consumed, as confirmed by TLC or GC-MS. What are the primary causes and how can I fix this?

A: An incomplete reduction of 4-(Dimethylamino)cyclohexanone is a common issue that can usually be traced back to the reducing agent or reaction conditions.

  • Cause 1: Insufficient or Deactivated Reducing Agent. Sodium borohydride (NaBH₄), the most common reagent for this transformation, is sensitive to moisture and can degrade over time.[1][2] An insufficient stoichiometric amount will naturally lead to an incomplete reaction.

    • Solution:

      • Verify Stoichiometry: Use a molar excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.

      • Use Fresh Reagent: Ensure your NaBH₄ is dry, free-flowing, and has been stored properly. If in doubt, use a newly opened bottle.

      • Controlled Addition: Add the NaBH₄ portion-wise to the reaction mixture. This maintains a sufficient concentration of the reducing agent throughout the reaction.[3]

  • Cause 2: Suboptimal Temperature. While the reduction is often exothermic and initiated at 0 °C, allowing the reaction to proceed at a temperature that is too low may slow the rate significantly, leading to an apparent stall.

    • Solution: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.[4] Monitoring by TLC is crucial to determine the appropriate reaction time.

  • Cause 3: Solvent Effects. The choice of solvent can influence the reactivity of sodium borohydride.

    • Solution: Protic solvents like methanol or ethanol are excellent for this reduction as they activate the borohydride and protonate the resulting alkoxide intermediate.[5][6] Ensure your solvent is anhydrous if using other systems, as water can consume the reducing agent.

Troubleshooting_Incomplete_Reaction Start Problem: Incomplete Reduction CheckReagent Check Reducing Agent (NaBH₄) Start->CheckReagent CheckConditions Evaluate Reaction Conditions Start->CheckConditions FreshReagent Use Fresh/Dry NaBH₄ CheckReagent->FreshReagent IncreaseEq Increase Equivalents (1.5 - 2.0 eq) CheckReagent->IncreaseEq AdjustTemp Warm to RT after initial addition CheckConditions->AdjustTemp CheckSolvent Verify Solvent (MeOH or EtOH) CheckConditions->CheckSolvent Monitor Monitor by TLC until completion FreshReagent->Monitor IncreaseEq->Monitor AdjustTemp->Monitor CheckSolvent->Monitor

Caption: Troubleshooting workflow for incomplete ketone reduction.

Issue 2: Low Yield After Workup and Purification

Q: The reaction appears complete by TLC, but my isolated yield is disappointingly low. Where could I be losing my product?

A: Product loss often occurs during the aqueous workup and purification steps, especially given the physicochemical properties of this compound.

  • Cause 1: Inefficient Extraction during Workup. The dimethylamino group makes the product a basic compound. In an acidic or neutral aqueous phase, it can exist as a protonated ammonium salt, which is highly water-soluble and will not partition effectively into common organic extraction solvents.

    • Solution: During the aqueous workup, it is critical to basify the solution to a pH of 10 or higher using a base like NaOH or K₂CO₃.[7] This ensures the amine is in its free base form, which is significantly more soluble in organic solvents like dichloromethane or ethyl acetate, maximizing extraction efficiency.

  • Cause 2: Product Adsorption during Chromatography. The basic amino group in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This leads to significant tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column, drastically reducing the isolated yield.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic sites and improves elution.

      • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.

      • Avoid Chromatography: If purity allows, consider purification by crystallization. The product can be converted to a salt (e.g., hydrochloride) which may have better crystallization properties.[3]

Issue 3: Product is Impure

Q: My final product is contaminated with significant impurities. How do I identify and prevent them?

A: Impurities often originate from the starting ketone or from side reactions during the reduction.

  • Cause 1: Impure Starting Material. The most common source of impurities is the 4-(Dimethylamino)cyclohexanone used as the starting material. If the preceding reductive amination step was not clean, unreacted precursors or byproducts will carry over.

    • Solution: Purify the 4-(Dimethylamino)cyclohexanone before the reduction step. Characterize it thoroughly (¹H NMR, GC-MS) to ensure it is of high purity. This is the most critical step for obtaining a clean final product.

  • Cause 2: Over-reduction. While less common with NaBH₄, using a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) or harsh reaction conditions could potentially lead to undesired side reactions.

    • Solution: Stick with milder, more chemoselective reducing agents like NaBH₄ for this specific transformation.[8] It selectively reduces ketones in the presence of many other functional groups and is less likely to cause undesired side reactions here.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this synthesis? A1: For the reduction of a simple ketone like 4-(Dimethylamino)cyclohexanone, sodium borohydride (NaBH₄) is the reagent of choice for laboratory scale.[6][9] It offers an excellent balance of reactivity, selectivity, safety, and cost. While other reagents can work, they present challenges as shown in the table below.

Table 1: Comparison of Common Reducing Agents

Reagent Formula Pros Cons
Sodium Borohydride NaBH₄ Selective for ketones/aldehydes; easy to handle; works well in protic solvents.[10] Sensitive to acid and moisture; less reactive than LiAlH₄.
Lithium Aluminum Hydride LiAlH₄ Highly reactive; reduces a wide range of functional groups. Not selective; reacts violently with water and protic solvents; requires anhydrous conditions and extreme care.

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | "Green" method; high yielding; scalable.[3][11] | Requires specialized high-pressure equipment; catalyst can be expensive or poisoned.[3] |

Q2: How do I properly quench the reaction? A2: After the reaction is complete (as determined by TLC), the excess NaBH₄ must be safely quenched. This is typically done by slowly and carefully adding an acid, such as 1 M HCl, while the flask is in an ice bath. This will produce hydrogen gas, so it must be done in a well-ventilated fume hood. Add the acid dropwise until gas evolution ceases. Afterwards, you can proceed with basification for the workup as described in Issue 2.

Q3: Can I get different stereoisomers (cis/trans)? How do I control this? A3: Yes, the reduction of the ketone can produce both cis- and trans-4-(Dimethylamino)cyclohexanol. The hydride attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to a mixture of diastereomers. The ratio is often dependent on the steric bulk of the reducing agent and the substrate. For NaBH₄, the attack typically favors the formation of the equatorial alcohol (trans isomer) as the major product due to less steric hindrance.[12] If a specific stereoisomer is required, more advanced sterically-hindered reducing agents or enzymatic methods may be necessary.[13]

Validated Experimental Protocol

This protocol describes a reliable method for the reduction of 4-(Dimethylamino)cyclohexanone using sodium borohydride.

Materials:

  • 4-(Dimethylamino)cyclohexanone (1.0 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Dimethylamino)cyclohexanone (1.0 eq) in methanol (approx. 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Monitor for any temperature increase.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 90:10:1 DCM:MeOH:NH₄OH eluent system) until all the starting ketone has been consumed (typically 2-4 hours).

  • Quenching: Cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution stops.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the remaining residue, add water and basify the solution to pH >10 by adding 3 M NaOH.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. If necessary, purify the product via flash column chromatography using silica gel that has been pre-treated with 1-2% triethylamine in the eluent.

References

  • Journal of Chemical Technology and Biotechnology. (2005).
  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main.
  • BenchChem. 4-(Dimethylamino)cyclohexanone | 40594-34-1.
  • Wikipedia.
  • PrepChem.com. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. [Link]
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]
  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]
  • Chemistry LibreTexts. (2024). 2.
  • UTN.
  • University of California, Irvine.
  • Filo. (2024). Show the mechanism of reductive amination of cyclohexanone and dimethylam... [Link]
  • Studylib.
  • Google Patents. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18702099, this compound. [Link]
  • Google Patents. US5877351A - Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Physics & Maths Tutor. Organic Synthesis Practicals - CIE Chemistry A-level. [Link]
  • ResearchGate. (2025). Liquid-phase transfer hydrogenation of 4-methylcyclohexanone with.... [Link]
  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10374545, 4-(Dimethylamino)cyclohexan-1-one. [Link]
  • ResearchGate. (2025).
  • Koel Research Group. Hydrogenation of cyclohexanone on Pt–Sn surface alloys. [Link]
  • Royal Society of Chemistry. (2018). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. [Link]
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  • European Patent Office. (2001). A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. [Link]
  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
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Purification of 4-(Dimethylamino)cyclohexanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(Dimethylamino)cyclohexanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research. This guide is designed for professionals in chemical research and drug development who may encounter challenges in obtaining highly pure this compound from complex reaction mixtures.

Physicochemical Properties at a Glance

Before diving into purification strategies, a solid understanding of the physical properties of this compound is crucial for designing effective protocols.

PropertyValueSource(s)
Molecular FormulaC₈H₁₇NO[1][2][3]
Molecular Weight143.23 g/mol [1][3]
Boiling Point216-229 °C at ~750 Torr[1][4][5]
Melting Point95-96 °C[1]
Density~0.98 g/cm³[1][5]
SolubilitySoluble in alcohol, ether, chloroform; Insoluble in water.[2]
pKa (Predicted)15.12 ± 0.40 (for the hydroxyl proton)[1][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when approaching the purification of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis is the reduction of 4-(Dimethylamino)cyclohexanone. Potential impurities include:

  • Unreacted Starting Material: Residual 4-(Dimethylamino)cyclohexanone.

  • Reducing Agent Byproducts: Borate salts (if using NaBH₄) or other inorganic residues.

  • Side-Reaction Products: Over-reduction to form N,N-dimethylcyclohexanamine, though less common with milder reducing agents.

  • Isomeric Mixture: The product itself is a mixture of cis and trans isomers. While not impurities in a chemical sense, they may need to be separated for specific applications.

Q2: What is the best initial purification strategy for a crude reaction mixture?

A2: Given the basic nature of the dimethylamino group, a liquid-liquid acid-base extraction is an excellent first step.[6] This technique exploits the change in solubility of the amine upon protonation. By washing the crude organic mixture with a dilute acid (e.g., 1M HCl), the protonated this compound will become water-soluble and move to the aqueous layer, leaving non-basic organic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the amine, causing the purified product to precipitate or be extractable back into an organic solvent.

Q3: How can I effectively monitor the purity during the purification process?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.

  • Eluent System: A good starting point is a mixture of ethyl acetate and hexanes.

  • Preventing Tailing: Due to the basicity of the amino group, the compound can interact strongly with the acidic silica gel, causing streaking or "tailing" on the TLC plate. To counteract this, add a small amount of a competitive base, such as 1-2% triethylamine (Et₃N), to the eluent system.[7]

  • Visualization: The compound is not UV-active. Use a potassium permanganate (KMnO₄) stain or iodine chamber for visualization. The alcohol and amine functionalities will react with the stain to produce a visible spot.

Q4: My compound exists as cis and trans isomers. How does this impact purification?

A4: The cis and trans diastereomers of this compound have different physical properties (e.g., polarity, crystal packing). This can be both a challenge and an opportunity.

  • TLC/Column Chromatography: The isomers will likely have slightly different Rf values, appearing as two close or partially overlapping spots. Careful optimization of the eluent system may allow for their separation via column chromatography.

  • Crystallization: The isomers may have different solubilities in a given solvent. It is sometimes possible to selectively crystallize one isomer from the mixture, a technique known as fractional crystallization. Be aware that one isomer might crystallize easily while the other remains as an oil.

Part 2: Troubleshooting Common Purification Issues

This section provides a problem-and-solution guide for specific challenges you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization instead of forming crystals. 1. The cooling process is too rapid. 2. The chosen solvent is too good a solvent, even when cold. 3. The presence of impurities is disrupting the crystal lattice formation.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod.[8] 2. Use a solvent system (a good solvent and a poor solvent, or "anti-solvent"). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy, then re-heat to clarify and cool slowly. A common system for amine hydrochlorides is ethanol (solvent) and acetone (anti-solvent).[9] 3. Perform an initial purification step (like acid-base extraction) to remove gross impurities before attempting recrystallization.
Poor or low recovery after recrystallization. 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. The product is significantly soluble in the cold wash solvent. 3. Crystals were lost during transfer or filtration.1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8] If too much was added, carefully evaporate some solvent and attempt cooling again. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[10] 3. Ensure a good seal on your Büchner funnel and rinse the crystallization flask with a small amount of ice-cold solvent to transfer all crystals.[10]
Streaking or tailing of the product spot on TLC and column chromatography. The basic dimethylamino group is interacting strongly with the acidic silica gel surface. This causes the compound to move unevenly up the stationary phase.Add a small percentage (1-2%) of a volatile amine base like triethylamine (Et₃N) or a few drops of ammonium hydroxide to the eluent mixture. This base will compete for the active sites on the silica, allowing your compound to elute symmetrically.[7]
Incomplete separation of the product from a closely-related impurity. The product and impurity have very similar polarities, resulting in overlapping spots/peaks.1. Optimize Chromatography: Test different solvent systems. Sometimes switching to a different solvent family (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation. 2. Consider an Alternative Technique: If chromatography fails, try a different method. If the impurity lacks the basic amine, an acid-base extraction will be highly effective. If both are basic, fractional crystallization might succeed where chromatography fails.

Part 3: Detailed Purification Protocols & Workflows

Overall Purification Strategy

The following diagram outlines a general decision-making workflow for purifying this compound.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture (in Organic Solvent) AcidBase Step 1: Acid-Base Extraction (e.g., with 1M HCl) Crude->AcidBase FurtherPurify Further Purification Needed? AcidBase->FurtherPurify Recryst Option A: Recrystallization FurtherPurify->Recryst Yes (Solid) Column Option B: Column Chromatography FurtherPurify->Column Yes (Oil or Isomer Sep.) Pure Pure this compound FurtherPurify->Pure No Recryst->Pure Column->Pure

Caption: General purification decision workflow.

Protocol 1: Liquid-Liquid Acid-Base Extraction

This protocol is ideal as a first-pass purification to remove non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated, water-soluble product. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10, check with pH paper). Your product will deprotonate and may precipitate as a white solid or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basified aqueous mixture and shake. Separate the organic layer. Repeat this extraction 2-3 times to recover all of the product.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization

This protocol is used to purify the solid product obtained from the acid-base extraction or directly from the reaction if it's sufficiently clean. The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[11]

G cluster_1 Recrystallization Workflow Start Place Crude Solid in Flask AddSolvent Add Minimum Amount of Hot Solvent to Dissolve Start->AddSolvent CoolSlow Cool Slowly to Room Temp. AddSolvent->CoolSlow CoolIce Cool in Ice Bath to Maximize Crystal Formation CoolSlow->CoolIce Filter Collect Crystals via Vacuum Filtration CoolIce->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry

Caption: Step-by-step recrystallization workflow.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble when hot but poorly soluble when cold. Hexanes/ethyl acetate or toluene are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[10]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven.

References

  • Chemsrc. (n.d.). This compound | CAS#:61168-09-0.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, this compound.
  • University of Colorado Boulder, Department of Chemistry. (2013, September 9). Recrystallization [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11524, 4-Methylcyclohexanol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Jeske, R. (2016, August 15). Recrystallization [Video]. YouTube.
  • ResearchGate. (2014, December 5). How do you remove 4-Dimethylaminopyridine from the reaction mixture?
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Sources

Common side reactions in the synthesis of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues, their probable causes rooted in side reactions, and validated protocols for their resolution.

Issue 1: Low Yield of this compound in Reductive Amination

Question: I am performing a reductive amination of cyclohexanone with dimethylamine and sodium triacetoxyborohydride, but my yield is consistently low. What are the likely side reactions, and how can I improve the yield?

Answer:

Low yields in the reductive amination of cyclohexanone with dimethylamine are often attributed to several competing side reactions. Understanding these pathways is crucial for optimizing your reaction conditions.

Likely Causes & Side Reactions:

  • Formation of N,N,N',N'-Tetramethyl-1,1'-bi(cyclohexan)-1-amine: This dimer can form through the reaction of the intermediate enamine with another molecule of cyclohexanone.

  • Formation of 2-(Dimethylamino)cyclohex-1-ene: This enamine intermediate may be present in the final product mixture if the reduction step is not efficient.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted cyclohexanone and dimethylamine.

  • Hydrolysis of the Reducing Agent: Sodium triacetoxyborohydride is sensitive to moisture. Its premature decomposition will halt the reduction of the iminium ion.

Mitigation Strategies & Protocols:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the reducing agent. Use anhydrous solvents.

  • Controlled Reagent Addition: Add the reducing agent portion-wise to the mixture of cyclohexanone and dimethylamine. This helps to control the reaction temperature and favors the formation of the desired product over side reactions.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. While the reaction is typically run at room temperature, gentle heating (40-50 °C) might be necessary in some cases to drive the reaction to completion.

  • pH Control: The formation of the iminium ion is acid-catalyzed. A catalytic amount of acetic acid is often added. However, excess acid can lead to unwanted side reactions. The optimal pH should be empirically determined, typically in the range of 5-6.

Experimental Protocol: Optimized Reductive Amination

StepProcedure
1To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM).
2Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise at 0 °C.
3Add glacial acetic acid (0.1 eq).
4Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
5Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
6Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
7Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
8Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
9Purify the crude product by column chromatography on silica gel.

Issue 2: Presence of Diastereomers (cis/trans isomers) in the Final Product

Question: My NMR analysis of the synthesized this compound shows a mixture of cis and trans isomers. How can I control the stereoselectivity of the reduction of 4-(Dimethylamino)cyclohexanone?

Answer:

The reduction of a substituted cyclohexanone, such as 4-(Dimethylamino)cyclohexanone, with hydride reducing agents like sodium borohydride (NaBH₄) will generally lead to a mixture of diastereomeric alcohols (cis and trans). The ratio of these isomers is influenced by the steric and electronic effects of the substituent and the nature of the reducing agent.[1]

Mechanistic Insight:

The hydride can attack the carbonyl carbon from two faces:

  • Axial Attack: The hydride approaches from the axial face, leading to the formation of the equatorial alcohol. This is generally the thermodynamically more stable product.

  • Equatorial Attack: The hydride approaches from the equatorial face, resulting in the axial alcohol.

The bulky dimethylamino group at the C4 position will preferentially occupy the equatorial position in the chair conformation of the cyclohexanone ring. The stereochemical outcome of the reduction is a result of the competition between these two attack modes.

Controlling Stereoselectivity:

  • Choice of Reducing Agent:

    • Small Hydride Reagents (e.g., NaBH₄): These reagents tend to favor axial attack, leading to a higher proportion of the equatorial alcohol (trans isomer where the hydroxyl and dimethylamino groups are on opposite sides of the ring).[2]

    • Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These sterically hindered reagents favor equatorial attack, resulting in a higher proportion of the axial alcohol (cis isomer where the hydroxyl and dimethylamino groups are on the same side of the ring).

  • Temperature: Lower reaction temperatures generally increase the stereoselectivity of the reduction.

Protocol for Stereoselective Reduction:

ParameterFor Higher trans Isomer RatioFor Higher cis Isomer Ratio
Reducing Agent Sodium Borohydride (NaBH₄)L-Selectride® or K-Selectride®
Solvent Methanol or EthanolTetrahydrofuran (THF)
Temperature 0 °C to room temperature-78 °C to 0 °C

Separation of Isomers:

If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel, as the two diastereomers will have different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most common laboratory-scale synthetic routes are:

  • Reductive amination of cyclohexanone: This is a one-pot reaction where cyclohexanone reacts with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[3]

  • Reduction of 4-(Dimethylamino)cyclohexanone: This involves the reduction of the corresponding ketone using a hydride reducing agent such as sodium borohydride or lithium aluminum hydride.[4][5]

A third, less common method in the lab but relevant in some contexts, is the catalytic hydrogenation of N,N-dimethyl-4-aminophenol . This method involves the reduction of the aromatic ring under hydrogen pressure with a metal catalyst (e.g., rhodium on carbon). Side reactions can include incomplete reduction leading to aminophenol impurities.[6][7]

Q2: In the Eschweiler-Clarke methylation of 4-aminocyclohexanol to produce this compound, what are the potential side reactions?

A2: The Eschweiler-Clarke reaction is a robust method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[8][9] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, which can be a common side product with other methylating agents like methyl iodide.[10] The reaction stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion with formaldehyde under the reaction conditions.[9]

However, potential issues can arise:

  • Incomplete methylation: If the reaction is not carried out for a sufficient duration or at an adequate temperature (typically 80-100 °C), a mixture of the starting secondary amine (N-methyl-4-aminocyclohexanol) and the desired tertiary amine may be obtained.

  • Side reactions of formaldehyde: Formaldehyde can undergo polymerization or the Cannizzaro reaction under certain conditions, though this is less common in the acidic environment of the Eschweiler-Clarke reaction.

Q3: How can I confirm the presence of side products in my reaction mixture?

A3: A combination of analytical techniques is recommended for the identification of side products:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile components and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the major and minor components in your sample. The presence of unexpected signals can indicate impurities.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups. For example, a carbonyl stretch (around 1715 cm⁻¹) would indicate unreacted cyclohexanone.[5]

Q4: What is the mechanistic basis for avoiding over-methylation in the Eschweiler-Clarke reaction?

A4: The mechanism of the Eschweiler-Clarke reaction prevents the formation of quaternary ammonium salts. The reaction proceeds through the formation of an iminium ion from the primary or secondary amine and formaldehyde. This iminium ion is then reduced by formic acid. A tertiary amine, once formed, cannot react with formaldehyde to form another iminium ion, as it lacks a proton on the nitrogen atom to be eliminated during the dehydration step. This is the key reason the reaction terminates at the tertiary amine stage.[9][11]

Visualizations

G cluster_reductive_amination Reductive Amination Pathway cluster_side_reactions Potential Side Reactions Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + Dimethylamine - H₂O Dimethylamine Dimethylamine Product This compound Iminium->Product + [H⁻] (Reducing Agent) Enamine Enamine Intermediate Iminium->Enamine - H⁺ Iminium->Enamine Dimer Dimer Byproduct Enamine->Dimer + Cyclohexanone

Caption: Reductive amination pathway and potential side reactions.

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield or Impurities Observed Identify Identify Synthesis Route Start->Identify RA Reductive Amination Issue Identify->RA Reductive Amination Reduction Ketone Reduction Issue Identify->Reduction Ketone Reduction OptimizeRA Optimize RA Conditions: - Anhydrous Conditions - Controlled Addition - Monitor Progress RA->OptimizeRA OptimizeRed Optimize Reduction: - Choose Appropriate  Reducing Agent - Control Temperature Reduction->OptimizeRed Analyze Analyze Product Mixture (TLC, GC-MS, NMR) OptimizeRA->Analyze OptimizeRed->Analyze Purify Purify by Column Chromatography Analyze->Purify Success Pure Product Obtained Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. (2020, October 25). YouTube.
  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.
  • Eschweiler–Clarke reaction. Grokipedia.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate.
  • Sodium Borohydride Reduction of Cyclohexanone. Scribd.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
  • Reductive amination of cyclohexanone with 1,6-diaminohexane over various catalysts. ResearchGate.
  • Reduction of cyclohexanone 1 m with NaBH 4. ResearchGate.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity.
  • Show the mechanism of reductive amination of cyclohexanone and dimethylam.. Filo.
  • Preparation of alcohols using NaBH4. Khan Academy.
  • Hydrogenation process for preparing 4-aminophenol. Google Patents.
  • PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. WIPO Patentscope.
  • Using cyclohexanone as the starting material, describe how each o... Pearson.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.
  • Eschweiler-Clarke Reaction. NROChemistry.
  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate.
  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
  • 4.4 Substituted Cyclohexanes. KPU Pressbooks.
  • related impurities 4-aminophenol. Science.gov.
  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. pubs.acs.org.
  • Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore. Dr. Nerz.
  • [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. PubMed.
  • What are the byproducts of reduction with borohydride? Reddit.
  • Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4). Chemistry Online.
  • NaBH4 Reduction of Ketone to Alcohol. Course Hero.

Sources

Technical Support Center: Separation of Cis and Trans Isomers of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 4-(Dimethylamino)cyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of separating the cis and trans diastereomers of this important synthetic intermediate.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the separation of cis and trans isomers of this compound?

The ability to separate cis and trans isomers of this compound stems from the differences in their physical and chemical properties, which arise from their distinct three-dimensional arrangements. The cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, both the dimethylamino and hydroxyl groups can occupy equatorial positions, leading to a more stable, lower-energy conformation. Conversely, in the cis isomer, one substituent must be in an axial position, which introduces steric strain. This difference in conformational stability influences properties like polarity, solubility, and interaction with stationary phases, which are exploited in separation techniques.

Q2: Which separation techniques are most effective for these isomers?

The most common and effective methods for separating diastereomers like the cis and trans isomers of this compound are:

  • Fractional Crystallization: This classical technique leverages differences in the solubility of the isomers in a particular solvent. One isomer will preferentially crystallize out of a supersaturated solution, allowing for its isolation.

  • Column Chromatography: This is a highly versatile and widely used method. By selecting an appropriate stationary phase (e.g., silica gel, alumina) and a suitable mobile phase, the isomers can be separated based on their differential adsorption to the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers high resolution and efficiency.[2][3] Chiral stationary phases can be particularly effective in resolving stereoisomers.[2][4][5]

Q3: I'm struggling to achieve good separation with fractional crystallization. What am I doing wrong?

Successful fractional crystallization depends on several critical factors. Here are some common troubleshooting points:

  • Solvent Selection: The ideal solvent is one in which the desired isomer has low solubility, while the other isomer is significantly more soluble. You may need to screen a variety of solvents or solvent mixtures to find the optimal system.

  • Cooling Rate: Rapid cooling often leads to the co-precipitation of both isomers. A slow, controlled cooling rate is crucial to allow for the selective crystallization of the less soluble isomer.

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) into a saturated solution can initiate crystallization and improve the purity of the resulting crystals.

  • Purity of the Initial Mixture: If the initial mixture is heavily skewed towards one isomer, it can be more challenging to crystallize the minor isomer.

Q4: My column chromatography separation shows poor resolution between the cis and trans peaks. How can I improve this?

Poor resolution in column chromatography can be addressed by optimizing several parameters:

  • Mobile Phase Polarity: The polarity of the eluent is critical. If the isomers are eluting too quickly (low retention times), decrease the polarity of the mobile phase. If they are not eluting, increase the polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.

  • Stationary Phase: While silica gel is a common choice, other stationary phases like alumina might offer different selectivity. The particle size of the stationary phase also plays a role; smaller particles generally provide better resolution but require higher pressure.

  • Column Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of sample applied to the column is appropriate for its size.

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the mobile and stationary phases, leading to improved resolution.

Troubleshooting Guides

Guide 1: Fractional Crystallization

Issue: Both isomers are precipitating out of solution, or no crystals are forming.

Possible Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof).The solubility of each isomer is highly dependent on the solvent's properties. A good solvent will have a significant solubility difference between the two isomers at a given temperature.
Solution is Too Concentrated or Too Dilute Adjust the concentration of the solute in the solvent. If both isomers precipitate, the solution is likely too concentrated. If nothing crystallizes, it may be too dilute.Crystallization occurs from a supersaturated solution. The optimal concentration will be just above the saturation point of the less soluble isomer at the crystallization temperature.
Cooling Rate is Too Fast Employ a slow, controlled cooling process. This can be achieved by placing the crystallization vessel in a Dewar flask or a well-insulated container.Slow cooling allows for the formation of a more ordered crystal lattice, favoring the crystallization of the less soluble isomer and minimizing the inclusion of impurities.
Guide 2: Column Chromatography

Issue: The cis and trans isomers are co-eluting.

Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Mobile Phase Composition Systematically vary the solvent ratio of your mobile phase. For silica gel, a common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).The polarity of the mobile phase directly competes with the stationary phase for interaction with the isomers. Fine-tuning this balance is key to achieving differential migration and separation.
Column Overloading Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight.Exceeding the column's capacity leads to broad, overlapping bands as the stationary phase becomes saturated, preventing effective separation.
Sub-optimal Stationary Phase If silica gel is not providing adequate separation, consider using alumina or a chemically modified silica gel (e.g., diol-bonded or cyano-bonded).Different stationary phases offer different interaction mechanisms (e.g., adsorption, partition), which can lead to altered selectivity for the isomers.

Experimental Protocols

Protocol 1: Separation via Dihydrochloride Salt Formation and Fractional Crystallization

This method is based on the principle that the dihydrochloride salts of the cis and trans isomers may exhibit different solubilities, allowing for their separation by fractional crystallization.[6]

  • Salt Formation: Dissolve the mixture of cis and trans-4-(Dimethylamino)cyclohexanol in a suitable solvent such as ethanol.

  • Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent to convert the isomers to their respective dihydrochloride salts.

  • Crystallization: A precipitate should form. The composition of this initial precipitate will depend on the relative solubilities of the cis and trans dihydrochloride salts in the chosen solvent.

  • Isolation and Analysis: Filter the precipitate and analyze its isomeric purity using techniques like NMR spectroscopy or melting point analysis.

  • Further Purification: The filtrate, now enriched in the more soluble isomer, can be concentrated and subjected to further crystallization attempts, potentially with a different solvent system, to isolate the second isomer.[6]

Caption: Workflow for separating isomers via fractional crystallization of their dihydrochloride salts.

cluster_0 Fractional Crystallization Protocol start Mixture of cis and trans Isomers dissolve Dissolve in Ethanol start->dissolve acidify Add HCl to Form Dihydrochloride Salts dissolve->acidify precipitate Precipitate Forms acidify->precipitate filter Filter the Mixture precipitate->filter solid Solid (Enriched in Less Soluble Isomer) filter->solid filtrate Filtrate (Enriched in More Soluble Isomer) filter->filtrate analyze_solid Analyze Purity (NMR, MP) solid->analyze_solid purify_filtrate Concentrate and Recrystallize Filtrate filtrate->purify_filtrate analyze_filtrate Analyze Purity of Second Isomer purify_filtrate->analyze_filtrate

Protocol 2: Preparative Column Chromatography

This protocol outlines a general procedure for separating the isomers using silica gel chromatography.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate with a small amount of triethylamine to prevent peak tailing of the amine) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect small fractions of the eluent as it exits the column.

  • Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure isomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans compounds.

Caption: General workflow for preparative column chromatography.

cluster_1 Column Chromatography Workflow start Isomer Mixture prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC/HPLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent pure_isomers Isolated Pure Isomers remove_solvent->pure_isomers

Data Summary

Propertytrans-4-(Dimethylamino)cyclohexanolcis-4-(Dimethylamino)cyclohexanolRationale for Difference
Thermodynamic Stability More StableLess StableThe trans isomer can adopt a chair conformation where both bulky substituents are in equatorial positions, minimizing steric strain.
Polarity Generally Less PolarGenerally More PolarThe axial hydroxyl group in the cis isomer may be more exposed and available for polar interactions.
Solubility in Non-Polar Solvents Expected to be HigherExpected to be Lower"Like dissolves like." The less polar trans isomer is expected to be more soluble in non-polar solvents.
Solubility in Polar Solvents Expected to be LowerExpected to be HigherThe more polar cis isomer is expected to be more soluble in polar solvents.
Adsorption to Silica Gel Weaker Adsorption (Elutes Faster)Stronger Adsorption (Elutes Slower)The more polar cis isomer will interact more strongly with the polar silica gel stationary phase, leading to a longer retention time.

References

  • Boonen, G., Beck, M., & Häberlein, H. (1997). Contribution to the quantitative and enantioselective determination of kavapyrones by high-performance liquid chromatography on ChiraSpher NT material.
  • Chen, W. Q., & Xu, D. Y. (2003). Lafutidine, a novel antiulcer drug. Chinese Journal of New Drugs and Clinical Remedies, 4, 247–250.
  • Frankus, E., Friderichs, E., Kim, S. M., & Osterloh, G. (1978). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittel-Forschung, 28(1a), 114-121. [Link]
  • Krause, K., Girod, M., Chankvetadze, B., & Blaschke, G. (1999). Enantioseparations in normal- and reversed-phase nano-high-performance liquid chromatography and capillary electrochromatography using polyacrylamide and polysaccharide derivatives as chiral stationary phases.
  • MySkinRecipes. (n.d.). Trans-4-(Dimethylamino)Cyclohexanol.
  • Onodera, S., Shibata, M., Tanaka, M., Inaba, N., Yamamura, T., & Ohnishi, H. (1995). Gastroprotective activity of FRG-8813, a novel histamine H2-receptor antagonist, in rats. Japanese Journal of Pharmacology, 68(2), 161-173.
  • Pirkle, W. H., & Welch, C. J. (1992). An improved chiral stationary phase for the chromatographic-separation of underivatized naproxen enantiomers.
  • Schulte, M., Devent, R., & Grosser, R. (2002). Enantioseparation of Gantofiban precursors on chiral stationary phases of the poly-(N-acryloyl amino acid derivative)-type. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 627-637.
  • U.S. Patent No. 3,880,925. (1975). Separation and purification of cis and trans isomers.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Zhang, T., et al. (2010). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.

Sources

Technical Support Center: Troubleshooting Reactions with 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that unexpected results are a part of the scientific process. This guide is designed to address the unique challenges presented by 4-(Dimethylamino)cyclohexanol, a versatile but often tricky building block. Its bifunctional nature—a secondary alcohol and a tertiary amine—is the source of its utility and its complexity. Here, we move beyond simple protocols to explore the underlying chemical principles governing its reactivity, helping you diagnose failed reactions and design successful future experiments.

Core Chemical Principles & Reactivity Profile

Understanding the inherent properties of this compound is the first step in troubleshooting. Many reaction failures can be traced back to a misunderstanding of its dual personality.

The molecule possesses two reactive sites:

  • The Secondary Alcohol (-OH): A nucleophile and a potential leaving group upon protonation. Its reactivity is influenced by the steric bulk of the cyclohexane ring.

  • The Tertiary Amine (-NMe₂): A Lewis base and a nucleophile. Its basicity can neutralize acid catalysts or promote unwanted side reactions.

This duality leads to a fundamental conflict in many synthetic transformations. The key to success is to selectively enhance the reactivity of one group while suppressing the other.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][3][4]
Boiling Point 228-229 °C[1]
Melting Point 95-96 °C[1]
pKa (Conjugate Acid) ~9.5 - 10.5 (Estimated)N/A
Appearance White to off-white solid or liquid[3]

General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Before optimizing reaction conditions, it is essential to validate the starting point and understand the outcome. The following workflow provides a logical progression for diagnosing the issue.

G start Reaction Failed (Low Yield / Impure Product) check_sm 1. Verify Starting Material - Purity (NMR, GC) - Identity - Dryness start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture - TLC, LC-MS, Crude NMR check_sm->analyze_crude decision What is the main issue? analyze_crude->decision incomplete Incomplete Conversion decision->incomplete No Reaction or Low Conversion side_products Side Product Formation decision->side_products Multiple Spots/ Unexpected Masses degradation Starting Material Degradation decision->degradation No Starting Material or Product sol_incomplete Troubleshoot: - Increase Temperature/Time - Check Catalyst Activity - Improve Solubility incomplete->sol_incomplete sol_side Troubleshoot: - Identify Byproduct Structure - Re-evaluate Mechanism - Adjust Stoichiometry/Order of Addition - Change Solvent/Temperature side_products->sol_side sol_degradation Troubleshoot: - Lower Temperature - Use Milder Reagents - Check for Air/Moisture Sensitivity degradation->sol_degradation

Caption: General workflow for troubleshooting failed reactions.

FAQs: Acylation & Esterification Reactions

This is the most common area of difficulty. The goal is typically to form an ester at the hydroxyl group, but the amine often interferes.

Question 1: My esterification with an acyl chloride/anhydride resulted in a low yield of the desired ester and a significant amount of an amide byproduct. What went wrong?

Answer: This is a classic case of competitive acylation. Both the alcohol and the tertiary amine can act as nucleophiles. In the presence of a base like pyridine or triethylamine, which is typically used to scavenge HCl, the reaction proceeds via nucleophilic substitution. While the alcohol is generally a better nucleophile for this purpose, the amine can also be acylated, leading to the formation of an acylammonium salt, which can then rearrange or react further.

Root Cause: Failure to deactivate the amine nucleophile.

Troubleshooting Steps:

  • Employ Acidic Conditions: The most effective strategy is to selectively deactivate the amine by protonating it. Performing the acylation under strongly acidic conditions renders the amine non-nucleophilic, allowing the alcohol to react exclusively.[5] Direct acylation of unprotected amino alcohols with acyl halides or anhydrides in a solvent like trifluoroacetic acid can provide the desired O-acyl derivative chemoselectively.[5]

  • Use an Acid Catalyst: For esterifications with carboxylic acids (Fischer esterification), using a strong acid catalyst (e.g., H₂SO₄, TsOH) ensures the amine is protonated and inactive.[6] The reaction equilibrium must be driven towards the product by removing water, often via a Dean-Stark apparatus.[6][7]

  • Protecting Group Strategy: If acidic conditions are not compatible with other functional groups, consider temporarily protecting the amine. A Boc group, for instance, can be installed and later removed under acidic conditions after the esterification is complete.[8]

Question 2: I'm trying to perform a Steglich esterification using DCC/DMAP, but the reaction is messy and yields are poor. Why is this happening?

Answer: The Steglich esterification relies on 4-(dimethylamino)pyridine (DMAP) as a hyper-nucleophilic acylation catalyst.[9] However, the tertiary amine of your substrate, this compound, can compete with DMAP. It can react with the DCC-activated carboxylic acid, leading to a complex mixture of byproducts and inhibiting the catalytic cycle of DMAP. Furthermore, the basicity of the substrate's amine can lead to side reactions, such as the formation of N-acylurea from the DCC reagent.

Root Cause: Interference of the substrate's tertiary amine with the catalytic system.

Troubleshooting Steps:

  • Choose a Different Coupling Reagent: Avoid DCC/DMAP. Consider coupling reagents that are less susceptible to side reactions with tertiary amines. Reagents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can be effective for esterifying amino alcohols.[10]

  • Protonate the Substrate: Add one equivalent of a strong, non-nucleophilic acid, such as HClO₄ or HBF₄, to the reaction mixture before adding the coupling reagents. This pre-protonates your substrate, preventing it from interfering with the catalytic process. You will then need an additional equivalent of a non-nucleophilic base (e.g., 2,6-lutidine) to facilitate the esterification itself.

FAQs: Nucleophilic Substitution & Elimination Reactions

Here, the focus shifts to reactions where the hydroxyl group is converted into a leaving group.

Question 3: I attempted to convert the alcohol to an alkyl halide using SOCl₂ or PBr₃, but I isolated a complex mixture of elimination products and dark tars.

Answer: This outcome is due to a combination of two factors: acid-catalyzed elimination (dehydration) and reaction with the tertiary amine.

  • Dehydration: Strong acids, including the HCl or HBr generated in situ, can protonate the alcohol, turning it into a good leaving group (H₂O). Subsequent elimination of water leads to the formation of 4-(dimethylamino)cyclohexene.[11][12]

  • Amine Reactivity: The tertiary amine can react with the halogenating agent (e.g., SOCl₂) or the acid byproduct, leading to complex salt formation and polymerization, which results in the observed tars.

Root Cause: The harsh, acidic conditions of standard halogenation protocols are incompatible with the amine functionality.

Troubleshooting Steps:

  • Use Milder, Neutral Conditions (Appel Reaction): The Appel reaction (PPh₃, CBr₄ or CCl₄) converts alcohols to alkyl halides under much milder, neutral conditions. This avoids the generation of strong acids, minimizing both dehydration and reactions at the amine center.

  • Sulfonate Ester Formation: A more reliable two-step approach is to first convert the alcohol into a sulfonate ester (e.g., tosylate, mesylate) by reacting it with TsCl or MsCl in the presence of a non-nucleophilic base like pyridine at low temperatures.[13] The resulting sulfonate is an excellent leaving group and can then be displaced by a halide nucleophile (e.g., NaBr, NaCl) in a standard SN2 reaction. This separates the activation step from the substitution step, providing much cleaner results.

Purification & Analytical Challenges

Question 4: My product appears pure by TLC, but I get severe tailing during silica gel column chromatography, leading to poor separation and low recovery.

Answer: This is a very common issue when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic dimethylamino group.[14] This strong, non-specific binding leads to slow, uneven elution, causing the characteristic "tailing" or "streaking" of the product spot or peak. In some cases, the product may bind irreversibly.

Root Cause: Strong acid-base interaction between the basic amine product and acidic silica gel.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before running the column, flush the silica gel with your eluent system that has been doped with a small amount of a volatile base. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the mobile phase is highly effective. The added base will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly with a much-improved peak shape.[14]

  • Switch to a Different Stationary Phase: If base-doping is not an option, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography can be used if the product is sufficiently nonpolar.

Key Experimental Protocols

Protocol 1: Purity Assessment of this compound via ¹H NMR

Objective: To confirm the identity and purity of the starting material before use.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette/syringe

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample and place it in a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ to dissolve the sample.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Data Interpretation: Look for the characteristic signals:

    • A singlet around δ 2.2-2.3 ppm corresponding to the six protons of the dimethylamino group (-N(CH₃)₂).

    • Multiplets in the range of δ 1.2-2.0 ppm for the cyclohexane ring protons.

    • A broad singlet for the hydroxyl proton (-OH), which may appear over a wide range and can be exchanged with D₂O.

    • The absence of significant signals from common synthesis byproducts like 4-(dimethylamino)cyclohexanone (which would lack the alcohol proton and show different ring proton shifts) is indicative of high purity.[14]

Protocol 2: Chemoselective O-Acylation under Acidic Conditions

Objective: To synthesize the O-acetylated derivative of this compound while preventing N-acylation.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA), as solvent

  • Acetic anhydride (1.5 eq)

  • Round-bottom flask with stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in TFA in a round-bottom flask, and cool the solution to 0 °C in an ice bath. The amine will be protonated to form the trifluoroacetate salt.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (using a basified eluent system, e.g., 90:9:1 DCM:MeOH:Et₃N).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice-cold saturated sodium bicarbonate solution until effervescence ceases (pH > 8).

  • Extract the aqueous layer three times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude O-acetylated product.

  • Purify the product via column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent.

References

  • Jørgensen, K. A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 558–583.
  • The Organic Chemistry Tutor. (2021, April 6). Acylation of Alcohols, Part 4: with Carboxylic Acids. YouTube.
  • The Organic Chemistry Tutor. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.
  • NCERT. (n.d.). Amines.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
  • PubChem. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol.
  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! YouTube.
  • Professor Dave Explains. (2020, December 2). Synthesis of 4-Methylcyclohexene. YouTube.
  • Kunishima, M., et al. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Synlett, 1999(8), 1255-1256.
  • University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(Dimethylamino)cyclohexanol Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 4-(Dimethylamino)cyclohexanol as a catalyst. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure reproducible results. The insights herein are synthesized from established principles of amino alcohol catalysis and field-proven strategies for overcoming common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format. Each solution is grounded in chemical principles to help you understand the causality behind the recommended adjustments.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a significantly lower yield than expected, or has failed to produce any of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Verify Reagent and Catalyst Quality:

    • Catalyst Integrity: this compound, like many amino alcohols, can be sensitive to air and moisture.[1] Ensure it has been stored under an inert atmosphere. If degradation is suspected, consider purification by recrystallization or column chromatography, or use a fresh batch.

    • Substrate Purity: Impurities in your starting materials can act as catalyst poisons. For instance, acidic impurities can neutralize the basic dimethylamino group of the catalyst, rendering it inactive. Aldehydes are particularly prone to oxidation to carboxylic acids.[2] It is advisable to purify substrates by distillation or chromatography before use.

    • Solvent Anhydrousness: The presence of water can interfere with many catalytic cycles, especially those involving sensitive intermediates.[2] Always use freshly dried, anhydrous solvents.

  • Optimize Reaction Conditions:

    • Catalyst Loading: The optimal catalyst loading is a balance. Too little may result in an impractically slow reaction, while too much can sometimes lead to unwanted side reactions or product inhibition.[1] A typical starting point for organocatalysts is 5-20 mol%. If you suspect insufficient catalyst is the issue, incrementally increase the loading (e.g., in 5 mol% steps).

ParameterTypical RangeRationale & Troubleshooting
Catalyst Loading 5 - 20 mol%Low Yield: Increase loading incrementally. Unexpected Side Products: Decrease loading.
Temperature -20°C to 80°CLow Yield: Increase temperature to improve rate. Low Selectivity: Decrease temperature.
Concentration 0.1 M - 1.0 MLow Yield: Increase concentration. Solubility Issues/Side Reactions: Decrease concentration.
Solvent Aprotic (DCM, Toluene, THF)Low Yield/No Reaction: Screen a range of solvents with varying polarities.
Issue 2: Poor Selectivity (Diastereo- or Enantioselectivity)

Question: My reaction is producing the desired product, but with poor stereoselectivity. How can I improve this?

Answer: Poor stereoselectivity often points to a suboptimal reaction setup that allows for competing, non-selective reaction pathways.

Key Factors Influencing Selectivity:

  • Temperature: Lowering the reaction temperature is often the most effective strategy for improving stereoselectivity. This increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[3]

  • Catalyst Structure (Cis/Trans Isomerism): this compound exists as cis and trans isomers. The spatial arrangement of the dimethylamino and hydroxyl groups can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome of the reaction. Ensure you are using a single, pure isomer. If you have a mixture, the two isomers might catalyze the reaction with different selectivities, leading to a poor overall result.

  • Solvent: The solvent can play a role in organizing the transition state assembly. Screening different solvents is a worthwhile endeavor.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance selectivity by participating in the transition state.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am struggling to obtain consistent results between batches of the same reaction. What could be causing this variability?

Answer: Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.

Checklist for Ensuring Reproducibility:

  • Consistent Reagent Sources and Purity: Use reagents from the same supplier and batch number for a series of experiments. If a new bottle of a reagent is opened, it's good practice to re-validate the reaction.

  • Standardized Catalyst Handling: Handle the catalyst in a consistent manner, preferably in a glovebox or under an inert atmosphere, to avoid variable levels of degradation.[1]

  • Precise Control of Reaction Parameters: Ensure that temperature, stirring rate, and addition times are kept constant across all experiments.

  • Water Content: The amount of adventitious water can vary between experiments. Always use freshly dried solvents and properly dried glassware.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of catalysis for this compound?

A1: While specific mechanistic studies for this compound are not abundant, its action can be inferred from related amino alcohol and aminopyridine catalysts. It is likely a bifunctional catalyst. The tertiary amine of the dimethylamino group acts as a Lewis base, activating one of the reactants (e.g., by deprotonation or enamine formation). The hydroxyl group can then act as a Lewis acid, activating the other reactant through hydrogen bonding. This dual activation within a single molecule brings the reactants together in a well-defined orientation, facilitating the reaction. For example, in an acylation reaction, the dimethylamino group would act as a nucleophilic catalyst, similar to 4-(dimethylamino)pyridine (DMAP).

Q2: How does the cis/trans isomerism of this compound affect its catalytic activity?

A2: The relative orientation of the dimethylamino and hydroxyl groups is critical. In the cis isomer, these two groups are on the same face of the cyclohexane ring, which can allow for intramolecular hydrogen bonding. This pre-organizes the catalyst into a more rigid conformation, which can be beneficial for stereoselectivity. In the trans isomer, the groups are on opposite faces, leading to a more extended and flexible conformation. The choice of isomer may therefore be critical for achieving high selectivity in a given reaction.

Q3: What are some common side reactions to be aware of?

A3: The nature of side reactions is highly dependent on the specific transformation being catalyzed. However, some general possibilities include:

  • Self-condensation of substrates: For example, in an aldol reaction, the aldehyde or ketone starting material might react with itself.

  • Catalyst deactivation: The catalyst can be deactivated by acidic impurities or by reacting with one of the substrates or products.

  • Elimination reactions: If the product of an addition reaction has an abstractable proton and a suitable leaving group, subsequent elimination may occur, especially at higher temperatures.

Q4: What are the best practices for product purification when using this catalyst?

A4: this compound is a basic and relatively polar compound.

  • Acidic Wash: An effective first step in your workup is often an aqueous wash with a dilute acid (e.g., 1 M HCl). This will protonate the catalyst, forming a water-soluble salt that can be extracted from the organic phase.

  • Column Chromatography: If the product is sensitive to acid, direct purification by silica gel column chromatography is a good alternative. The polarity of the catalyst means it will likely have a low Rf value in many common eluent systems, allowing for separation from less polar products.

Experimental Protocol: General Procedure for a Catalyzed Acylation

This protocol provides a general starting point for the acylation of a secondary alcohol using this compound as a catalyst.

Materials:

  • Secondary alcohol (1.0 mmol, 1.0 equiv)

  • Acetic anhydride (1.2 mmol, 1.2 equiv)

  • This compound (0.1 mmol, 0.1 equiv, 10 mol%)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM), 5 mL

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol and this compound.

  • Dissolve the solids in anhydrous DCM.

  • Add triethylamine to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Loading Optimization for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Reactions Catalyzed by (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). 2-(Dimethylamino)cyclohexan-1-OL Outshines Proline-Based Catalysts in Asymmetric Aldol Reactions.
  • Mautschke, H. H., & Llabrés I Xamena, F. X. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 27(19), 6315. [Link]
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Dimethylamino)cyclohexanol (CAS: 61168-09-0). This resource is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this versatile amino alcohol intermediate. We will explore the underlying chemical principles governing its solubility and provide robust, field-tested protocols to overcome common issues, ensuring the smooth progression of your experiments and development projects.

Section 1: Compound Profile & General Solubility Characteristics

This compound is a bifunctional molecule containing a polar hydroxyl group (-OH) and a basic tertiary amine group (-N(CH₃)₂) on a nonpolar cyclohexane ring. This amphiphilic nature dictates its complex solubility profile. The tertiary amine provides a handle for significant, pH-dependent modification of its aqueous solubility, while the hydroxyl group allows for hydrogen bonding with protic solvents.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 95-96 °C[1]
Predicted pKa 15.12 (for -OH group)[1]
Predicted XLogP3-AA 0.9[2]

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses the most common solubility issues encountered in the laboratory in a direct question-and-answer format.

Q1: Why is my this compound not dissolving in neutral water, and what is the first step?

Causality: The primary reason for poor solubility in neutral water is the compound's molecular structure. While the hydroxyl and amino groups are polar, the cyclohexane backbone is lipophilic (hydrophobic), which limits its miscibility with water.[2] The tertiary amine group is a weak base; in neutral water (pH ≈ 7), it is only partially protonated. To achieve significant aqueous solubility, the highly polar, charged form of the molecule—the ammonium salt—must be generated.[3]

Solution: The most effective initial strategy is pH adjustment . By lowering the pH of the aqueous medium, you protonate the dimethylamino group, forming a water-soluble ammonium salt. This is a fundamental technique for increasing the solubility of basic compounds.[][5]

  • Initial Action: Prepare a suspension of the compound in water. Slowly add a dilute acid (e.g., 0.1 M HCl or 1% v/v acetic acid) dropwise while stirring. Monitor the pH and observe for dissolution. Complete dissolution should occur as the pH becomes acidic (typically pH < 6).

G start Start: Compound suspended in neutral water ph_adjust Protonate the Amine: Add dilute acid (e.g., 0.1 M HCl) dropwise with stirring start->ph_adjust  Initial Strategy check_diss Does the compound dissolve completely? ph_adjust->check_diss success Success: Stable aqueous solution of the ammonium salt check_diss->success  Yes failure Problem Persists: Proceed to advanced troubleshooting (Q2/Q4) check_diss->failure  No G start 1. Aliquot Compound: Dispense equal, known mass of compound into multiple vials add_primary 2. Add Primary Solvent: Add a fixed volume of the primary solvent (e.g., water) to each vial to create a slurry start->add_primary titrate 3. Titrate with Co-solvents: Add a different co-solvent (Methanol, DMSO, PEG 400, etc.) incrementally to each vial add_primary->titrate observe 4. Vortex & Observe: After each addition, vortex and check for complete dissolution titrate->observe record 5. Record & Compare: Record the volume of co-solvent needed for each. The lowest volume indicates the most effective co-solvent. observe->record

Caption: Experimental workflow for co-solvent screening.

Q5: The compound is poorly soluble in my organic reaction solvent (e.g., Toluene, DCM). What should I do?

Causality: this compound possesses strong hydrogen-bonding capabilities (from the -OH group) and high polarity (from both functional groups), making it less soluble in nonpolar or weakly polar aprotic solvents like toluene, hexanes, or even dichloromethane (DCM). [6] Solution:

  • Solvent Selection: If the reaction chemistry allows, switch to a more polar organic solvent. Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (ACN) are good starting points. Polar protic solvents like ethanol or isopropanol are also excellent choices, provided the hydroxyl group does not interfere with the reaction.

  • Co-solvent Addition: If you must use a nonpolar solvent, adding a small amount of a more polar, miscible co-solvent can be effective. [7]For instance, adding 5-10% THF or DMF to a reaction in toluene can be sufficient to dissolve the starting material without drastically changing the overall reaction medium.

  • Temperature: As with aqueous systems, increasing the reaction temperature will generally increase solubility. Many organic reactions are run at elevated temperatures for kinetic reasons, which also conveniently solves solubility issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubilization in Aqueous Media via pH Adjustment

Objective: To prepare a clear, stable aqueous solution of this compound by forming its hydrochloride salt.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Calibrated pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Suspension: Weigh the desired amount of this compound and add it to a beaker or flask containing the required volume of deionized water. Place the vessel on a magnetic stirrer and begin stirring. A cloudy white suspension will form.

  • Initial pH: Measure the initial pH of the suspension. It will likely be slightly basic.

  • Acid Titration: Begin adding 0.1 M HCl dropwise to the stirring suspension.

  • Monitoring: Monitor the solution for clarity and periodically check the pH. As the acid is added, the solid will begin to dissolve.

  • Endpoint: Continue adding acid until all the solid has dissolved and the solution is completely clear. Record the final pH. A pH between 4 and 6 is typically sufficient.

  • Final Volume Adjustment (Optional): If precise final concentration is critical, you can bring the solution to the final desired volume with additional water, as the volume of added acid is usually small.

Protocol 2: Screening for an Optimal Co-solvent Mixture

Objective: To systematically identify the most efficient co-solvent for solubilizing this compound in a primary solvent (e.g., water or buffer).

Materials:

  • This compound

  • Primary solvent (e.g., PBS buffer, deionized water)

  • A panel of potential co-solvents (e.g., Ethanol, DMSO, PEG 400, Propylene Glycol)

  • Multiple identical glass vials (e.g., 4 mL vials)

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Preparation: Dispense a precise, known amount (e.g., 5 mg) of this compound into each vial.

  • Primary Solvent Addition: Add a fixed volume of the primary solvent (e.g., 0.5 mL) to each vial. The compound should remain mostly undissolved, forming a slurry.

  • Co-solvent Titration:

    • To the first vial, begin adding the first co-solvent (e.g., Ethanol) in small, precise increments (e.g., 25 µL).

    • After each addition, cap the vial and vortex vigorously for 30 seconds.

    • Visually inspect for complete dissolution.

    • Continue this process until the solution becomes completely clear. Record the total volume of co-solvent added.

  • Repeat for All Co-solvents: Repeat step 3 for each co-solvent in a separate vial.

  • Analysis: Compare the total volumes of each co-solvent required to achieve dissolution. The co-solvent that dissolved the compound in the smallest volume is the most potent and efficient choice for this system. [6]

References

[8]Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search. [7]Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search. [9]Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [10]Co-solvent and Complexation Systems. ResearchGate. [11]Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK. [1]4-(DIMETHYLAMINO) CYCLOHEXANOL | 61168-09-0. ChemicalBook. [12]trans-4-(Dimethylamino)cyclohexanol - Safety Data Sheet. ChemicalBook. [2]this compound | C8H17NO | CID 18702099. PubChem, NIH. [13]FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. [14]Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [15]Drug Solubility: Importance and Enhancement Techniques. PMC, NIH. overcoming solubility issues of 3-Amino-1-(furan-3-yl)propan-1-ol in various solvents. BenchChem. [16]Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. [17]SAFETY DATA SHEET. (2009, September 22). Fisher Scientific. [18]SAFETY DATA SHEET. (2014, July 18). Thermo Fisher Scientific. SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich. [19]Troubleshooting. (2022, August 16). Chemistry LibreTexts. [3]Solubility enhancement by various techniques based on pharmaceutical and medicinal chemistry approach: An Overview. Asian Journal of Pharmacy and Technology. []pH Adjustment and Co-Solvent Optimization. BOC Sciences. [20]4-(Dimethylamino)cyclohexanone | 40594-34-1. BenchChem. [21]this compound | CAS#:61168-09-0. Chemsrc. [22]How to dissolve free amino acids? (2018, January 17). ResearchGate. [23]Guide for crystallization. Université de Genève. [5]solubility enhancement -by pH change & complexation. Slideshare.

Sources

Preventing decomposition of 4-(Dimethylamino)cyclohexanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 4-(Dimethylamino)cyclohexanol and how do they influence its reactivity?

This compound is a bifunctional molecule featuring a tertiary amine and a secondary alcohol on a cyclohexane ring. The tertiary amine acts as a nucleophile and a base, while the secondary alcohol can undergo oxidation, substitution, and elimination reactions. The interplay between these two groups dictates the molecule's stability and potential decomposition pathways.

Q2: Under what conditions is this compound most likely to decompose?

Decomposition is most prevalent under two main conditions:

  • Strongly Acidic Conditions: Acidic environments can protonate the hydroxyl group, converting it into a good leaving group (water). This facilitates E1 or E2 elimination (dehydration) to form an alkene.[1][2][3]

  • Oxidizing Conditions: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 4-(dimethylamino)cyclohexanone.[4][5][6] Concurrently, the tertiary amine can be oxidized to an N-oxide, leading to undesired byproducts.[4]

Q3: Can I perform an oxidation reaction on the alcohol without affecting the tertiary amine?

Yes, chemoselective oxidation is achievable. The key is to select an oxidizing agent that preferentially targets alcohols over tertiary amines.

  • Recommended Method: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation systems, often with a co-oxidant like sodium hypochlorite, are highly effective for selectively oxidizing the alcohol to a ketone while leaving the amine intact.[5]

  • Methods to Avoid: Strong, non-selective oxidants like chromic acid (Jones reagent) or potassium permanganate can lead to a mixture of products, including oxidation of the amine and potential ring cleavage.[5]

Q4: I am trying to acylate the hydroxyl group, but I am getting N-acylation as a side product. How can I improve selectivity?

This is a classic case of competing nucleophiles. The tertiary amine can react with the acylating agent.

  • Root Cause: In its free base form, the amine is often more nucleophilic than the hydroxyl group.[7]

  • Solution: To favor O-acylation, the reaction should be conducted under acidic conditions. Protonation of the amine group forms a non-nucleophilic ammonium salt, allowing the hydroxyl group to be the primary site of attack.[7][8] Conversely, to achieve N-acylation, basic conditions are preferred to ensure the amine remains in its more reactive, unprotonated state.[7]

Troubleshooting Guide: Common Decomposition Scenarios

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Root Cause Suggested Solution & Scientific Rationale
Formation of an unknown byproduct with a double bond (alkene). Acid-Catalyzed Dehydration: The reaction is likely too acidic, or the temperature is too high, causing the elimination of water.[1][9]1. pH Control: Buffer the reaction to a neutral or slightly basic pH. 2. Temperature Management: Run the reaction at a lower temperature. 3. Milder Catalyst: If an acid catalyst is required, switch to a weaker acid or use a smaller catalytic amount.
Isolation of 4-(dimethylamino)cyclohexanone instead of the desired alcohol derivative. Unintended Oxidation: An oxidizing agent is present, or the reaction is exposed to air at elevated temperatures for prolonged periods.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. 2. Reagent Purity: Ensure all reagents and solvents are free from oxidizing impurities.
Complex product mixture; difficulty in purification. Multiple Reaction Pathways: The conditions may allow for both amine and alcohol to react, or subsequent decomposition of the initial product.1. Use of Protecting Groups: Temporarily "mask" one of the functional groups to direct the reaction. This is a cornerstone of modern organic synthesis.[10][11] 2. Re-evaluate Reaction Conditions: Systematically adjust pH, temperature, and solvent to favor a single reaction pathway.

Key Decomposition Pathways & Prevention Strategies

Understanding the mechanisms of decomposition is crucial for designing robust reaction protocols.

Acid-Catalyzed Dehydration

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). A subsequent elimination step, often facilitated by heat, results in the formation of 4-(dimethylamino)cyclohexene.

G cluster_0 Dehydration Pathway Reactant This compound Protonation Protonated Alcohol (Oxonium Ion) Reactant->Protonation + H⁺ Carbocation Secondary Carbocation Intermediate Protonation->Carbocation - H₂O Product 4-(Dimethylamino)cyclohexene + H₂O Carbocation->Product - H⁺

Mechanism of acid-catalyzed dehydration.

Prevention:

  • pH Control: Avoid strongly acidic conditions. If your reaction generates acid, add a non-nucleophilic base like triethylamine or pyridine to act as a scavenger.[7]

  • Temperature: Perform the reaction at the lowest feasible temperature to disfavor the elimination pathway.

Oxidation of Alcohol and Amine

The secondary alcohol can be oxidized to a ketone, and the tertiary amine can be oxidized to an N-oxide.

G Start This compound Ketone 4-(Dimethylamino)cyclohexanone Start->Ketone Alcohol Oxidation N_Oxide Amine N-oxide (Alcohol Intact) Start->N_Oxide Amine Oxidation Oxidant [Oxidizing Agent] Oxidant->Ketone Oxidant->N_Oxide

Competing oxidation pathways.

Prevention:

  • Chemoselective Reagents: Use reagents known for selective alcohol oxidation, such as a TEMPO-based system.[4][5]

  • Protecting Groups: If harsh oxidizing conditions are unavoidable, protect the amine group first.

Advanced Protocols: The Power of Protecting Groups

When reaction conditions are incompatible with one of the functional groups, a protecting group strategy is the most robust solution.[11] This involves temporarily converting the reactive group into a stable, non-reactive derivative, performing the desired reaction, and then removing the protecting group to restore the original functionality.

Scenario: Performing a Reaction that Requires a Strong Base

A strong base would deprotonate the alcohol, potentially causing side reactions. Protecting the alcohol allows the base-mediated reaction to proceed cleanly at another site.

Protocol: Protection of the Alcohol as a Silyl Ether

This protocol uses tert-Butyldimethylsilyl chloride (TBSCl) to protect the alcohol. Silyl ethers are stable to a wide range of non-acidic and non-fluoride conditions.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as imidazole (2.5 eq.) or triethylamine (1.5 eq.).

  • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq.) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting TBS-protected alcohol is typically stable enough for use in the next step without further purification.

G Start This compound Protect Protect OH group (e.g., with TBSCl) Start->Protect Protected TBS-Protected Intermediate Protect->Protected React Perform Desired Reaction (e.g., with strong base) Protected->React Deprotect Deprotect OH group (e.g., with TBAF or acid) React->Deprotect Final Final Product Deprotect->Final

Workflow using a protecting group strategy.
Choosing the Right Protecting Group

The choice of protecting group is critical and depends on the overall synthetic route. An "orthogonal" strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses.[11]

Functional Group Protecting Group Protection Conditions Stable To Deprotection Conditions
Alcohol tert-Butyldimethylsilyl (TBS)TBSCl, Imidazole, DCMBases, Nucleophiles, Mild OxidantsF⁻ (TBAF), H⁺ (AcOH, HCl)
Amine tert-Butoxycarbonyl (Boc)Boc₂O, Base (e.g., NEt₃)Nucleophiles, Catalytic HydrogenationStrong Acid (TFA, HCl)
Amine Carboxybenzyl (Cbz)CbzCl, BaseMild Acid, Mild BaseCatalytic Hydrogenation (H₂, Pd/C)

This table provides a summary of common protecting groups. For a comprehensive list, authoritative resources like SynArchive and the Organic Chemistry Portal are recommended.[11][12]

By understanding the inherent reactivity of this compound and employing the strategies outlined in this guide, you can minimize decomposition, improve reaction yields, and ensure the successful synthesis of your target molecules.

References
  • Protecting groups - Organic Chemistry II. Fiveable.
  • 4-(Dimethylamino)cyclohexanone | 40594-34-1. Benchchem.
  • Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol. Benchchem.
  • How can we protect an amino group leaving an alcohol group free? ResearchGate.
  • Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. PrepChem.com.
  • Protecting Groups List. SynArchive.
  • Protective Groups. Organic Chemistry Portal.
  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. (2021-07-31).
  • common side reactions with 1-Amino-2-butanol. Benchchem.
  • Application of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Pharmaceutical Intermediate Synthesis. Benchchem.
  • Preparation method for 4-substituted acylamino cyclohexanone. Google Patents.
  • DEHYDRATION OF 4-METHYLCYCLOHEXANOL.
  • Dehydration of Cyclohexanol | Definition & Mechanism. Study.com.
  • OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE.
  • Dehydration of Cyclohexanol INTRODUCTION. YouTube. (2022-11-04).
  • Venlafaxine. Wikipedia.
  • REACTIONS OF ALCOHOLS.
  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. (2024-03-17).

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Technical Support Center: Identification of Impurities in 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Dimethylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and quantification. Here, you will find practical, in-depth answers to common questions and detailed troubleshooting protocols based on established scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the most likely impurities in a sample of this compound?

The impurities in a given sample are largely dependent on the synthetic route employed and the storage conditions. Common impurities may include unreacted starting materials, byproducts of the synthesis, and degradation products.[1][2][3]

  • Starting Materials: Depending on the synthesis, residual starting materials such as 1,4-cyclohexanedione or cyclohexanone could be present.[1]

  • Intermediates: The synthetic intermediate, 4-(dimethylamino)cyclohexanone, is a common impurity if the reduction step is incomplete.[1][4]

  • Byproducts: Over-reduction can lead to the formation of N,N-dimethylcyclohexanamine.[1] Side reactions might also introduce other structurally related compounds.

  • Degradation Products: Oxidation of the cyclohexanol ring can lead to the corresponding ketone.[5] The stability of the dimethylamino group can also be a factor, particularly under certain pH and temperature conditions.[6]

  • Isomers: this compound can exist as cis and trans isomers. The relative abundance of these isomers can vary and they are often considered impurities if a specific isomer is the desired product.[7]

Q2: What are the primary degradation pathways for this compound?

Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods.

  • Oxidation: The secondary alcohol group in the cyclohexanol ring is susceptible to oxidation, which would yield 4-(dimethylamino)cyclohexanone.[5] This can be influenced by exposure to air, light, and certain metal ions.

  • Dehydration: Under acidic conditions and/or heat, elimination of the hydroxyl group could lead to the formation of N,N-dimethylcyclohex-3-en-1-amine.

  • pH-Dependent Degradation: While a study on 4-(N,N-dimethylamino)phenol showed maximum stability in the pH range of 2.0 to 3.0, the specific stability profile of this compound may differ but highlights the importance of pH control in aqueous solutions.[6]

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A multi-technique approach is often necessary for comprehensive impurity profiling.[2][8]

  • High-Performance Liquid Chromatography (HPLC): As the gold standard for impurity analysis, HPLC with UV detection is a primary technique for separating and quantifying impurities.[2][9] Chiral HPLC may be necessary for separating enantiomeric impurities if applicable.[10]

  • Gas Chromatography (GC): GC is well-suited for identifying volatile organic impurities, such as residual solvents from the synthesis.[2]

  • Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) is a powerful tool for the structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification of isolated impurities.[8]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups and can be coupled with chromatographic techniques for online analysis.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common challenges encountered during the analysis of this compound.

Issue 1: Co-elution of Impurities in HPLC Analysis

Symptom: Poor resolution between the main peak and impurity peaks, or between different impurity peaks.

Causality: Co-elution occurs when the chromatographic conditions are not optimized to separate compounds with similar physicochemical properties. This can be due to an inappropriate stationary phase, mobile phase, or gradient profile.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of the basic dimethylamino group can be manipulated by adjusting the mobile phase pH. A slight change in pH can significantly alter the retention time and selectivity.

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) or the composition of the organic/aqueous mixture.

  • Stationary Phase Selection:

    • If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Gradient Optimization:

    • Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

  • Temperature Control:

    • Varying the column temperature can affect selectivity. An increase in temperature generally decreases retention times but can sometimes improve resolution.

Experimental Protocol: HPLC Method Development for Impurity Profiling

  • Initial Screening:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve separation around the main peak and any observed impurities.

    • If co-elution persists, systematically modify one parameter at a time (e.g., change mobile phase A to a phosphate buffer at a specific pH, switch mobile phase B to methanol).

Issue 2: Identification of an Unknown Impurity Peak

Symptom: A consistent, unidentified peak appears in the chromatogram.

Causality: The presence of an unexpected byproduct from the synthesis, a degradation product, or a contaminant from reagents or equipment.

Troubleshooting Workflow:

Caption: Workflow for the Identification of an Unknown Impurity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or mobile phase).

  • LC Conditions: Use the optimized HPLC method.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for the basic dimethylamino group.

    • Mass Range: Scan a wide range, for example, m/z 50-500.

    • Data Analysis: Extract the mass spectrum of the unknown peak to determine its molecular weight.

Issue 3: Quantifying Isomeric Impurities

Symptom: Difficulty in separating and quantifying the cis and trans isomers of this compound.

Causality: Isomers often have very similar polarities, making them challenging to separate with standard reversed-phase chromatography.

Troubleshooting Guide:

  • Chiral Chromatography: If the isomers are enantiomers or diastereomers, a chiral stationary phase (CSP) is often required for separation.[10] A screening of different types of CSPs (e.g., polysaccharide-based) under various mobile phase conditions (normal-phase, reversed-phase, polar organic) is recommended.

  • Derivatization: In some cases, derivatizing the hydroxyl group can enhance the separation of isomers by GC or LC.

  • NMR Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining the ratio of isomers without the need for chromatographic separation, provided that there are distinct, well-resolved signals for each isomer.

Data Presentation: Typical Impurity Profile

Impurity NamePotential SourceTypical Reporting Threshold (ICH)Recommended Analytical Technique
4-(Dimethylamino)cyclohexanoneIncomplete reaction≥ 0.1%HPLC-UV, LC-MS
N,N-DimethylcyclohexanamineOver-reduction≥ 0.1%GC-MS, LC-MS
cis/trans IsomersSynthesisDependent on desired isomerHPLC, Chiral HPLC, qNMR
Residual SolventsManufacturing processPer ICH Q3C guidelinesGC-FID/MS (Headspace)

Note: Reporting thresholds are based on the International Council for Harmonisation (ICH) guidelines and may vary depending on the maximum daily dose of the drug substance.[11]

References

  • PrepChem. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7966, Cyclohexanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18702099, this compound.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • European Patent Office. A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.
  • Semantic Scholar. Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10374545, 4-(Dimethylamino)cyclohexan-1-one.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
  • PubMed. Stability of 4-DMAP in solution.
  • ChemBK. 4-(DIMETHYLAMINO) CYCLOHEXANONE.
  • PubMed. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48.
  • International Journal of Pharmaceutical Research and Applications. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Chemsrc. This compound | CAS#:61168-09-0.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • SciSpace. Polymorphism in cyclohexanol: A Raman spectroscopic study (1976) | David W. James | 25 Citations.
  • PubMed. Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1.

Sources

Technical Support Center: Enhancing Stereoselectivity with 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral amino alcohol in stereoselective synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and optimize your reaction outcomes.

I. Troubleshooting Guide: Addressing Common Stereoselectivity Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

You've run your reaction using this compound as a chiral ligand or auxiliary, but the desired stereoisomer is not the major product.

Potential Causes & Solutions

  • Suboptimal Reaction Temperature: Temperature plays a critical role in stereoselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, leading to a racemic or diastereomeric mixture.[1]

    • Solution: Lower the reaction temperature. Many stereoselective reactions show significantly improved selectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[1] It's a trade-off, as lower temperatures can decrease the reaction rate.

  • Incorrect Solvent Choice: The solvent can influence the transition state geometry of the reaction, thereby affecting stereoselectivity.[1]

    • Solution: Screen a variety of solvents with different polarities. Non-polar solvents are often preferred for certain reactions like the Diels-Alder reaction.[1] A change in solvent can alter the solvation of the catalyst-substrate complex, favoring one transition state over another.

  • Presence of Water or Other Impurities: Trace amounts of water or other protic impurities can interfere with the catalyst or reagents, leading to a loss of stereocontrol.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents. An inert atmosphere (e.g., nitrogen or argon) is also crucial for many stereoselective reactions.[2]

  • Sub-optimal Catalyst or Ligand Loading: The concentration of the chiral catalyst or ligand can impact the stereochemical outcome.

    • Solution: Vary the molar ratio of the this compound to the substrate and other reagents. It's possible that a higher or lower loading could improve the enantiomeric excess.

Issue 2: Poor Chemical Yield Despite Good Stereoselectivity

Your reaction is producing the desired stereoisomer with high selectivity, but the overall yield is unacceptably low.

Potential Causes & Solutions

  • Decomposition of Catalyst or Reagents: The reaction conditions may be too harsh, leading to the degradation of the this compound or other sensitive reagents.

    • Solution: Re-evaluate the reaction temperature and time. It may be beneficial to run the reaction for a shorter period or at a lower temperature, even if it means a slight decrease in conversion, to prevent decomposition.

  • Inefficient Catalyst Turnover: In catalytic reactions, the catalyst may become deactivated over time, leading to incomplete conversion.

    • Solution: Investigate the stability of the catalytic species under the reaction conditions. It may be necessary to add the catalyst in portions or use a co-catalyst to improve its stability and turnover number.

  • Steric Hindrance: The substrate itself may be sterically hindered, preventing efficient reaction with the catalyst-reagent complex.

    • Solution: While difficult to change the substrate, you can sometimes modify the reaction conditions to overcome steric hindrance. For example, using a less bulky reagent or a different catalyst system might be effective.

Issue 3: Inconsistent Results Between Batches

You are running the same reaction under what you believe are identical conditions, but you are observing significant variations in stereoselectivity and yield from one experiment to the next.

Potential Causes & Solutions

  • Variability in Reagent Quality: The purity of starting materials, including the this compound, can have a profound impact on the reaction outcome.

    • Solution: Use reagents from the same batch whenever possible. If you suspect a reagent quality issue, purify the starting materials before use. For example, aldehydes are prone to oxidation and should be freshly distilled.

  • Atmospheric Contamination: Inconsistent control of the reaction atmosphere can introduce variable amounts of oxygen or moisture.

    • Solution: Employ rigorous techniques for maintaining an inert atmosphere, such as using a Schlenk line or a glovebox.

  • Rate of Addition of Reagents: The speed at which reagents are added can influence the local concentration and temperature of the reaction mixture, affecting selectivity.

    • Solution: Use a syringe pump for the slow and controlled addition of critical reagents. This ensures a consistent reaction profile.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in stereoselective synthesis.

Q1: What is the role of the dimethylamino and hydroxyl groups in inducing stereoselectivity?

A1: The efficacy of chiral 1,2-amino alcohols like this compound stems from their ability to form rigid chiral metal complexes. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can chelate to a metal center (e.g., zinc), creating a well-defined chiral environment that shields one face of the substrate. This directs the approach of a nucleophile to the other face, resulting in a stereoselective transformation.[2]

Q2: How does the cyclohexane backbone contribute to the stereochemical outcome?

A2: The rigid cyclohexane backbone of this compound locks the amino and hydroxyl groups into a specific spatial arrangement. This conformational rigidity is crucial for creating a predictable and effective chiral environment around the metal center, which is essential for high levels of stereocontrol.[2][4]

Q3: Can this compound be used as a chiral auxiliary?

A3: Yes, this compound can be used as a chiral auxiliary.[5] In this approach, it is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.[5]

Q4: What are some common applications of this compound in asymmetric synthesis?

A4: Based on the reactivity of similar chiral amino alcohols, this compound is primarily used as a chiral ligand in the catalytic enantioselective alkylation of aldehydes and ketones.[6] A classic application is the addition of dialkylzinc reagents to aldehydes to produce valuable chiral secondary alcohols with high enantiomeric excess.[6]

Q5: How can I determine the absolute configuration of my product?

A5: The absolute configuration of a chiral product can be determined through several methods. One common approach is to form a derivative with a known chiral center, such as a Mosher's ester, and analyze the resulting diastereomers by NMR spectroscopy.[7] In some cases, X-ray crystallography can be used to unambiguously determine the absolute configuration, provided a suitable crystal can be obtained.[7]

III. Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for a benchmark reaction to evaluate the effectiveness of this compound as a chiral ligand.

Materials:

  • This compound

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure: [2][6]

  • Catalyst Preparation: In a flame-dried, argon-purged flask equipped with a magnetic stir bar, dissolve this compound (0.02 mmol) in anhydrous toluene (5 mL).

  • Formation of the Chiral Complex: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise via syringe. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the chiral zinc-alkoxide complex.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Data Presentation

ParameterTypical Value/RangeNotes
Temperature0 °C to room temperatureLower temperatures generally improve enantioselectivity.[1]
SolventToluene, HexaneAnhydrous conditions are crucial.[2]
Reaction Time1-24 hoursMonitor by TLC for completion.[2]

IV. Visualizing Experimental Workflow & Troubleshooting

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst 1. Prepare Catalyst Solution (this compound in anhydrous solvent) form_complex 2. Form Chiral Complex (Add Diethylzinc at 0°C) prep_catalyst->form_complex add_aldehyde 3. Add Aldehyde (Dropwise at 0°C) form_complex->add_aldehyde monitor 4. Monitor Reaction (TLC) add_aldehyde->monitor quench 5. Quench Reaction (aq. NH4Cl) monitor->quench extract 6. Extract Product quench->extract purify 7. Purify (Column Chromatography) extract->purify analyze 8. Analyze ee (Chiral HPLC/GC) purify->analyze

Caption: General workflow for asymmetric addition.

Troubleshooting Decision Tree for Low Stereoselectivity

G decision decision action action start Low ee or dr Observed temp_check Was reaction run at an elevated temperature? start->temp_check lower_temp Action: Decrease temperature (e.g., to 0°C or -20°C) temp_check->lower_temp Yes solvent_check Was a polar or coordinating solvent used? temp_check->solvent_check No reassess Re-evaluate results lower_temp->reassess change_solvent Action: Screen non-polar, non-coordinating solvents solvent_check->change_solvent Yes purity_check Were anhydrous conditions rigorously maintained? solvent_check->purity_check No change_solvent->reassess ensure_anhydrous Action: Use flame-dried glassware, anhydrous solvents, and inert atmosphere purity_check->ensure_anhydrous No purity_check->reassess Yes ensure_anhydrous->reassess

Caption: Troubleshooting low stereoselectivity.

References

  • Origins of Stereoselectivity in Chiral Aminoalcohol Catalysis of Oxyallyl C
  • 4-(Dimethylamino)cyclohexanone | 40594-34-1. Benchchem.
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
  • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. Benchchem.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Unknown Source.
  • The Origin of Stereoselectivity in Primary Amino Acid Catalyzed Intermolecular Aldol Reactions | Request PDF.
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC - NIH.
  • Application Notes and Protocols for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Asymmetric Synthesis. Benchchem.
  • Chiral auxiliary. Wikipedia.
  • trans-4-(Dimethylamino)cyclohexanol. Apollo Scientific.
  • This compound | C8H17NO | CID 18702099. PubChem - NIH.
  • An enantioselective four-component reaction via assembling two reaction intermedi
  • This compound | CAS#:61168-09-0. Chemsrc.
  • trans-4-(Methylamino)cyclohexanol | 22348-44-3. Sigma-Aldrich.
  • Asymmetric Synthesis Strategies Utilizing 4-Oxopentanal: Applic
  • Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis. Benchchem.
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • 4-(Dimethylamino)cyclohexan-1-one | C8H15NO | CID 10374545. PubChem.
  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annul
  • Challenges in the stereoselective synthesis of allylic alcohols. JYX.
  • Recent Advances in the Enantioselective Organoc
  • Catalytic C–H amination: the stereoselectivity issue. Chemical Society Reviews (RSC Publishing).
  • stereoselectivity Archives. Master Organic Chemistry.
  • Key Concepts in Stereoselective Synthesis. Unknown Source.
  • Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Oper
  • Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia-Kocienski Olefination Cascade Reaction. Organic Chemistry Portal.

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Technical Support Center: Catalyst Deactivation & Regeneration in the Synthesis of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Dimethylamino)cyclohexanol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical aspects of catalyst performance, specifically focusing on deactivation mechanisms and regeneration strategies. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and extend the lifecycle of your valuable catalysts.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues

This section is designed to help you identify and solve specific problems encountered during the catalytic hydrogenation steps involved in synthesizing this compound.

Q1: My hydrogenation reaction has stalled. Why am I observing low or no conversion of my starting material?

A: A sudden drop in conversion is a common but frustrating issue, often pointing to a problem with the catalyst's immediate environment or its intrinsic activity. The root cause can typically be traced to one of the following factors:

  • Catalyst Poisoning: This is the most frequent cause of abrupt activity loss. Poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from the reactants.[1][2]

    • Causality: Common poisons for hydrogenation catalysts (e.g., Raney® Ni, Pd/C, Rh/Al₂O₃) include sulfur compounds, heavy metal ions (lead, mercury), and even certain nitrogen-containing heterocycles that are not the intended substrate.[3][4][5] These molecules often have a stronger affinity for the active metal sites than the reactants, leading to prolonged or permanent deactivation.[4]

    • Troubleshooting Steps:

      • Purity Audit: Scrutinize the purity of all reagents, solvents, and the hydrogen gas source. Contaminants can be present in precursor materials or introduced via improperly cleaned glassware.[4]

      • Feedstock Pre-treatment: If feedstock contamination is suspected, consider passing it through a guard bed of activated carbon or alumina to remove potential poisons before it enters the reactor.

      • Catalyst Replacement: As a diagnostic tool, perform a control experiment with a fresh, unopened batch of catalyst. If the reaction proceeds, poisoning of the original catalyst is the likely culprit.

  • Improper Catalyst Handling & Storage: Many hydrogenation catalysts, particularly pyrophoric types like Raney® Nickel, are highly sensitive to air.

    • Causality: Exposure to oxygen can lead to the formation of inactive metal oxides on the catalyst surface. Improper storage can also lead to moisture absorption, which can inhibit the reaction.[3]

    • Troubleshooting Steps: Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon).[3] Ensure storage containers are sealed tightly and stored in a cool, dry place as per the manufacturer's instructions.

  • Suboptimal Reaction Conditions: The efficiency of a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) is highly dependent on physical parameters.

    • Causality: Insufficient hydrogen pressure, inadequate agitation, or incorrect temperature can all limit the reaction rate.[3] Poor agitation prevents the efficient transfer of hydrogen from the gas phase to the catalyst surface where the reaction occurs.[3]

    • Troubleshooting Steps:

      • Agitation: Ensure stirring is vigorous enough to create a vortex and fully suspend the catalyst particles.

      • Hydrogen Pressure: Verify that the hydrogen supply and pressure are adequate for the specific substrate. Some reductions may require pressures higher than what a hydrogen balloon can provide.[3]

      • Temperature: While many hydrogenations run at room temperature, some may require gentle heating. Conversely, excessive heat can promote side reactions or catalyst deactivation.[3]

Q2: I'm reusing my catalyst, but the reaction time is increasing with each cycle. What's causing this gradual decline in activity?

A: A progressive loss of activity over multiple runs points to cumulative, slower-acting deactivation mechanisms. Unlike acute poisoning, these processes gradually degrade the catalyst's effectiveness.

  • Fouling by Coke Formation: This involves the physical deposition of carbonaceous material (coke) onto the catalyst surface and within its pores.[2][6][7]

    • Causality: High temperatures or reactive intermediates can lead to polymerization or decomposition reactions, forming heavy organic residues.[8][9] These deposits physically block the active sites and restrict access for reactants.[6][7] This is a very common deactivation pathway in reactions involving organic molecules.[7]

    • Regeneration Potential: Fouling is often reversible through controlled oxidation (calcination) to burn off the carbon deposits.[1][10]

  • Thermal Degradation (Sintering): This mechanism involves the loss of active surface area due to the agglomeration of small metal crystallites into larger ones at high temperatures.[11][12][13]

    • Causality: At elevated temperatures, metal atoms on the surface become mobile and migrate, causing particles to clump together.[11][12] This process is thermodynamically driven, as it reduces the total surface energy. The result is a dramatic and often permanent decrease in the number of available active sites.[12]

    • Regeneration Potential: Sintering is largely irreversible. Prevention by maintaining strict temperature control is the best strategy.

  • Leaching of Active Metal: The active catalytic species dissolves from the support into the reaction medium.[14][15]

    • Causality: Leaching can be promoted by certain solvents, reagents (e.g., acids or complexing agents), or reaction intermediates that form soluble metal complexes.[16][17] This results in a permanent loss of the active component from the heterogeneous catalyst.[14]

    • Regeneration Potential: Leaching is irreversible. If leaching is confirmed (e.g., by ICP analysis of the reaction filtrate), the focus should be on modifying the reaction conditions (solvent, pH) or choosing a more robust catalyst-support combination to prevent it.[14]

  • Strong Metal-Support Interactions (SMSI): Particularly relevant for supported catalysts like Rh/Al₂O₃, this phenomenon can occur after high-temperature treatments.

    • Causality: The active metal can interact strongly with the support material, sometimes leading to the formation of inactive phases (e.g., rhodium aluminate) or encapsulation of the metal particles by the support material.[18][19] This renders the active sites inaccessible to reactants.

    • Regeneration Potential: The reversibility depends on the severity of the interaction. In some cases, redox cycling (alternating oxidation and reduction treatments) can restore activity.[18]

Visual Workflow: Troubleshooting Low Catalytic Activity

G cluster_catalyst cluster_conditions start Problem: Low Conversion / Poor Selectivity check_catalyst Step 1: Check Catalyst Integrity start->check_catalyst check_conditions Step 2: Verify Reaction Conditions start->check_conditions check_reagents Step 3: Audit Reagents & Solvents start->check_reagents poisoning Hypothesis: Catalyst Poisoning check_catalyst->poisoning handling Hypothesis: Improper Handling / Deactivated check_catalyst->handling loading Hypothesis: Insufficient Loading check_catalyst->loading agitation Hypothesis: Poor Agitation check_conditions->agitation pressure Hypothesis: Incorrect H₂ Pressure check_conditions->pressure temp Hypothesis: Suboptimal Temperature check_conditions->temp purity Hypothesis: Impure Reagents / Solvents check_reagents->purity solution_poison Solution: Use fresh catalyst. Purify feedstock. poisoning->solution_poison solution_handling Solution: Use fresh catalyst. Handle under inert gas. handling->solution_handling solution_loading Solution: Increase catalyst loading. loading->solution_loading solution_agitation Solution: Increase stirring speed. agitation->solution_agitation solution_pressure Solution: Verify/increase H₂ pressure. pressure->solution_pressure solution_temp Solution: Optimize temperature. temp->solution_temp solution_purity Solution: Use high-purity materials. Ensure glassware is clean. purity->solution_purity

Caption: A decision tree for troubleshooting common hydrogenation issues.

Frequently Asked Questions (FAQs)

  • Q: What are the primary mechanisms of catalyst deactivation summarized?

    • A: The five main mechanisms are: 1) Poisoning: Strong chemisorption of impurities on active sites. 2) Fouling (Coking): Physical blockage of sites and pores by carbonaceous deposits. 3) Thermal Degradation (Sintering): Loss of active surface area from particle agglomeration at high temperatures. 4) Leaching: Dissolution of the active metal component into the reaction medium. 5) Chemical Transformation: Reaction of the active phase with the support or other species to form an inactive compound.[2][15]

  • Q: Can a deactivated catalyst be regenerated?

    • A: It depends entirely on the deactivation mechanism. Deactivation from fouling/coking is often reversible by burning off the deposits.[1] Activity loss from some forms of poisoning can be reversed if the poison can be removed (e.g., by washing or thermal treatment).[20] However, deactivation from severe sintering or leaching is typically permanent and irreversible.[12][15]

  • Q: Which catalysts are typically used for synthesizing this compound?

    • A: The synthesis can proceed through various intermediates. For the reduction of a nitrile precursor, Raney® Nickel is a common and effective catalyst.[21][22] For the hydrogenation of an aromatic ring or reduction of a ketone, noble metal catalysts such as Rhodium on alumina (Rh/Al₂O₃) are frequently employed due to their high activity and stability.[23][24][25]

Data Summary: Catalyst Deactivation Mechanisms

Deactivation MechanismPrimary Cause(s)Effect on CatalystRegeneration Potential
Poisoning Impurities in feedstock (e.g., S, Pb, Hg)[4][5]Blocks active sites chemicallyPossible, but often difficult/irreversible
Fouling (Coking) Polymerization/decomposition of organics[6][8]Physically blocks active sites and poresHigh (via controlled oxidation/calcination)[1]
Sintering High reaction or regeneration temperatures[11][12]Loss of active surface areaVery Low (generally irreversible)
Leaching Unsuitable solvent; formation of soluble complexes[14][16]Loss of active metal from supportNone (irreversible)
SMSI High-temperature treatment of supported catalysts[18][19]Encapsulation or transformation of active sitesModerate (e.g., via redox cycles)

Experimental Protocols for Catalyst Regeneration

Safety Precaution: Always handle catalysts in a well-ventilated fume hood. Pyrophoric catalysts like Raney® Nickel must NEVER be allowed to dry in the presence of air and should be handled under an inert atmosphere or solvent. High-temperature procedures should be performed with appropriate shielding and personal protective equipment (PPE).

Protocol 1: Regeneration by Solvent Washing
  • Applicability: Removal of weakly adsorbed inhibitors or soluble foulants.

  • Methodology:

    • After the reaction, allow the catalyst to settle and decant the bulk reaction mixture under an inert atmosphere.

    • Add a fresh, high-purity solvent (one in which the foulants are soluble but the catalyst is not, e.g., methanol, ethanol, or THF).

    • Stir the catalyst slurry vigorously for 15-30 minutes under an inert atmosphere.

    • Allow the catalyst to settle and carefully decant the solvent wash.

    • Repeat steps 2-4 two more times.

    • The washed catalyst can be stored under the solvent or immediately reused for the next reaction.

Protocol 2: Regeneration by Hydrogen Treatment
  • Applicability: Effective for some types of poisoning and for ensuring the active metal is in its reduced, active state. This method has shown complete activity recovery for Raney®-Nickel in some applications.[10][21][26]

  • Methodology:

    • After solvent washing (Protocol 1), place the catalyst in a suitable high-pressure reactor (autoclave).

    • Add a high-boiling point, inert solvent (e.g., decalin).

    • Seal the reactor, purge several times with inert gas, and then purge with hydrogen gas.

    • Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to an elevated temperature (e.g., 150 °C).[21][26]

    • Maintain these conditions with vigorous stirring for 2-4 hours.

    • Cool the reactor to room temperature, carefully vent the hydrogen, and purge with inert gas before handling.

Visual Diagram: Catalyst Deactivation Pathways

G cluster_main Active Catalyst cluster_support Support cluster_poisoning Deactivated: Poisoning cluster_support_p Support cluster_sintering Deactivated: Sintering cluster_support_s Support cluster_fouling Deactivated: Fouling cluster_support_f Support a b c d e f p_a P p_b p_c p_d p_e p_f s_a s_b s_c f_a f_b f_c f_d f_e f_f Coke Coke cluster_main cluster_main cluster_poisoning cluster_poisoning cluster_main->cluster_poisoning Impurities cluster_sintering cluster_sintering cluster_main->cluster_sintering High Temp. cluster_fouling cluster_fouling cluster_main->cluster_fouling Side Reactions

Caption: Major pathways of heterogeneous catalyst deactivation.

References

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogen
  • Coke formation in metal‐catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram. (n.d.).
  • troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Activation and Deactivation Mechanisms of Rhodium/Alumina C
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020-02-14).
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction | ACS Catalysis. (2019-12-10).
  • Modulating the Formation of Coke to Improve the Production of Light Olefins from CO2 Hydrogenation over In2O3 and SSZ-13 Catalysts | Energy & Fuels. (n.d.).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • C
  • What is coke formation on catalysts and how is it minimized?. (2025-06-19).
  • Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts. (2025-01-11). OAE Publishing Inc.
  • Recovery/Reuse of Heterogeneous Supported Spent C
  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction | The Journal of Physical Chemistry B. (n.d.).
  • Special Issue on Catalyst Deactivation and Regener
  • (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020-02-11).
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020-02-14). Semantic Scholar.
  • Leaching in Metal Nanoparticle C
  • Solving Issues with Heterogeneous Catalytic Hydrogen
  • What Is "Sintering" and How Does It Reduce C
  • Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts | Request PDF. (2025-08-07).
  • Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al 2 O 3 | Request PDF. (n.d.).
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025-08-06).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformyl
  • How to Prevent Catalyst Poisoning
  • Sintering process and c
  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (n.d.). RSC Publishing.
  • Catalyst poison | Toxicity, Inhibition, Effects. (n.d.). Britannica.
  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. (n.d.). Axens.
  • Fabrication of Porous Hydrogenation Catalysts by a Selective Laser Sintering 3D Printing Technique. (n.d.). PMC - NIH.
  • An investigation of the deactivation of Rh/alumina catalysts under strong oxidising conditions Original Research Article. (n.d.). ISC.
  • Catalyst Sintering Kinetics Data: Is There a Minimal Chemical Mechanism Underlying Kinetics Previously Fit by Empirical Power-Law Expressions—and if So, What Are Its Implications? | Industrial & Engineering Chemistry Research. (n.d.).
  • EP1238965A1 - A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. (n.d.).
  • Understanding Catalyst Deactivation Mechanisms | PDF | Catalysis | Hydrogen
  • Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder.
  • This compound | C8H17NO | CID 18702099. (n.d.). PubChem - NIH.
  • Special Issue on Catalyst Deactivation and Regener
  • A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. (2002-09-11).
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.).
  • WO2014014466A1 - Regeneration of a hydrogenation catalyst. (n.d.).
  • The mathematical catalyst deactivation models: a mini review. (2023-07-26). PMC - NIH.
  • Catalyst deactiv
  • Catalyst Deactivation, Poisoning and Regener
  • The mathematical catalyst deactivation models: a mini review. (n.d.). Semantic Scholar.
  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (n.d.). MDPI.

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Reducing reaction times for 4-(Dimethylamino)cyclohexanol-mediated transformations

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance on accelerating transformations mediated by 4-(Dimethylamino)cyclohexanol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome kinetic barriers and optimize your reaction outcomes. This guide is structured to move from common, easily addressed questions to more complex troubleshooting scenarios, providing not just steps, but the causal logic behind them.

Technical Support Center: this compound Transformations

This compound is a versatile molecule, often employed as a bidentate ligand in organometallic catalysis or as a precursor in complex syntheses.[1] Its unique structure, featuring both a tertiary amine and a hydroxyl group, allows it to coordinate with metal centers, influence the steric and electronic environment of a catalyst, and participate in hydrogen-bonding interactions. However, achieving optimal reaction rates in transformations involving this molecule can be challenging. This guide addresses the most common issues leading to sluggish reactions and provides systematic approaches to reduce reaction times.

Frequently Asked Questions (FAQs)

This section tackles preliminary issues that can often be resolved with straightforward checks.

Q1: My reaction is extremely slow or fails to start. What are the very first things I should verify?

A1: Before delving into complex parameter optimization, always begin with the fundamentals: reagent and solvent integrity.

  • Reagent Purity: this compound itself can degrade over time. Verify its purity by NMR or GC-MS. More critically, ensure the purity of your substrates and any metal precursors. Trace impurities can act as potent catalyst poisons.

  • Solvent Quality: Many organometallic reactions are highly sensitive to water and oxygen. Using a freshly dried, degassed, or anhydrous solvent is crucial. Water, in particular, can hydrolyze sensitive reagents or deactivate catalysts. While this compound is soluble in alcohols and chloroform, it is insoluble in water.[2]

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction. Oxygen can oxidize sensitive catalysts, especially those involving low-valent metals like Pd(0) or Ni(0), rendering them inactive.[3]

Q2: Can I just increase the reaction temperature to get a faster rate?

A2: While increasing temperature often accelerates a reaction, it's a trade-off that requires careful consideration. A modest increase (e.g., 10-20 °C) can be effective. However, excessive heat can lead to:

  • Catalyst Decomposition: The active catalytic complex may not be stable at elevated temperatures.

  • Substrate/Product Degradation: Your starting materials or desired product might decompose, leading to lower yields and complex purification.

  • Undesired Side Reactions: Higher temperatures can provide the activation energy for competing reaction pathways, reducing selectivity.

Always perform a small-scale trial when exploring higher temperatures and monitor for byproduct formation using TLC or GC.

Q3: Does the cis vs. trans isomer of this compound matter for my reaction?

A3: Absolutely. The spatial arrangement of the dimethylamino and hydroxyl groups is different in the cis and trans isomers. This stereochemical difference dictates how the molecule can coordinate to a metal center. One isomer may form a more stable or a more reactive catalytic species than the other. Inconsistent or undefined isomeric ratios in your starting material can be a major source of poor reproducibility and variable reaction times. Whenever possible, use an isomerically pure form or, at a minimum, ensure the cis/trans ratio is consistent across all experiments.[1]

In-Depth Troubleshooting Guide

If the preliminary checks in the FAQ section do not resolve the issue of slow reaction times, a more systematic approach is required.

Problem: The reaction starts but stalls before reaching full conversion.

This often points to catalyst deactivation or a shift in equilibrium.

  • Diagnosis & Solution Workflow for Stalled Reactions

    The following decision tree provides a logical workflow for diagnosing the root cause of a stalled reaction.

    Caption: Troubleshooting Decision Tree for Stalled Reactions.

Problem: The reaction proceeds to completion, but the overall rate is unacceptably slow.

This suggests that the reaction conditions are suboptimal for the catalytic cycle.

  • Optimizing the Catalytic Environment

    The efficiency of a this compound-mediated transformation is highly dependent on the interplay between the ligand, metal, solvent, and substrates.

    • The Role of the Ligand in a Catalytic Cycle

      In a typical cross-coupling reaction, the ligand is critical at multiple stages. It stabilizes the metal center, influences its reactivity during oxidative addition and reductive elimination, and facilitates transmetalation.[3] A suboptimal ligand-to-metal ratio or an inappropriate choice of solvent can hinder any of these steps, creating a kinetic bottleneck.

      Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Key Influences M(0)L_n Active Catalyst M(0)L_n R-M(II)(X)L_n Oxidative Addition Intermediate M(0)L_n->R-M(II)(X)L_n + R-X (Slow Step?) R-M(II)(R')L_n Transmetalation Intermediate R-M(II)(X)L_n->R-M(II)(R')L_n + R'-M' (Slow Step?) Product_Complex Product Complex R-R' + M(0)L_n R-M(II)(R')L_n->Product_Complex Reductive Elimination (Slow Step?) Product_Complex->M(0)L_n Catalyst Regeneration Ligand (L) 4-(Me2N)Cy-OH Ligand (L)->M(0)L_n Stabilizes & Activates Solvent Solvent Solvent->R-M(II)(X)L_n Solvates Intermediates Temperature Temperature Temperature->R-M(II)(R')L_n Affects All Rates

      Caption: Simplified Catalytic Cycle Highlighting Rate-Influencing Factors.

  • Solvent Selection: The solvent does more than just dissolve reactants; it influences the stability of charged intermediates and transition states. A poor solvent choice can dramatically slow down key steps like oxidative addition.

    SolventPolarity (Dielectric Constant)Boiling Point (°C)Common Applications & Considerations
    Toluene2.4111Good for many cross-coupling reactions. Non-polar.
    Tetrahydrofuran (THF)7.666Can coordinate to metal centers. Good general-purpose solvent.
    Dioxane2.2101High boiling point, often used when higher temperatures are needed.
    Dimethylformamide (DMF)36.7153Polar aprotic. Can accelerate reactions with polar intermediates but can be difficult to remove.
    Acetonitrile (MeCN)37.582Polar aprotic. Can be coordinating.

    Recommendation: If your reaction is slow in a non-polar solvent like toluene, consider screening more polar options like THF or dioxane, which may better stabilize key intermediates in the catalytic cycle.

Optimized Experimental Protocols

This section provides a general framework for systematically optimizing reaction conditions to reduce reaction time.

Protocol: Systematic Optimization of a this compound-Mediated Reaction

This protocol assumes a generic cross-coupling reaction but can be adapted for other transformations. The goal is to identify the most significant factors affecting the reaction rate through a series of controlled experiments.

1. Baseline Experiment Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the metal precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1 to 2.5 equivalents relative to the metal).
  • Add the chosen anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M concentration of the limiting reagent).
  • Stir for 10-15 minutes to allow for pre-formation of the catalytic complex.
  • Add the aryl halide (1.0 eq), the coupling partner (e.g., boronic acid, 1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
  • Heat the reaction to a baseline temperature (e.g., 80 °C).

2. Monitoring and Analysis:

  • At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from the reaction mixture under inert conditions.
  • Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the conversion percentage.
  • Plot conversion vs. time to establish the baseline reaction rate.

3. Systematic Parameter Variation (One-at-a-Time):

  • Temperature: Keeping all other variables constant, run the reaction at different temperatures (e.g., 60 °C, 80 °C, 100 °C). Analyze the initial rates to determine the effect of temperature.
  • Solvent: Run the reaction in different anhydrous solvents (e.g., Toluene, THF, Dioxane) at the same temperature and concentration.
  • Ligand:Metal Ratio: Vary the equivalents of this compound relative to the metal precursor (e.g., 1.1:1, 1.5:1, 2.2:1). An excess of ligand can sometimes be detrimental, while too little can lead to catalyst decomposition.
  • Concentration: Investigate the effect of reactant concentration (e.g., 0.1 M, 0.5 M, 1.0 M). For bimolecular reactions, higher concentrations often lead to faster rates, but can also cause solubility or mixing issues.

4. Data Interpretation:

  • Compare the reaction rate profiles from each experiment to identify the conditions that provide the most significant acceleration.
  • Once optimal conditions for individual parameters are found, a final experiment combining all optimized parameters should be performed to confirm the synergistic effect.

By methodically investigating these parameters, you can deconstruct the kinetic profile of your specific transformation and rationally engineer a faster, more efficient process.

References

  • Benchchem. (n.d.). 4-(Dimethylamino)cyclohexanone | 40594-34-1.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
  • National Center for Biotechnology Information. (n.d.). Catalytic acceptorless complete dehydrogenation of cycloalkanes. PMC.
  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)cyclohexan-1-one. PubChem Compound Database.
  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue.
  • Chemsrc. (n.d.). This compound | CAS#:61168-09-0.
  • Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis.
  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Wikipedia. (n.d.). Tramadol.
  • Stoddard Tutoring. (2022, November 4). Dehydration of Cyclohexanol INTRODUCTION [Video]. YouTube.
  • Bulgarian Chemical Communications. (n.d.). Kinetics and mechanism of the ozone reaction with cyclohexane in liquid phase.
  • YouTube. (2020, April 21). Dehydration of 2-Methylcyclohexanol Experiment, Part 2.
  • ResearchGate. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism.
  • Wikipedia. (n.d.). Venlafaxine.
  • YouTube. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture.

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Technical Support Center: Work-up Procedures for Reactions Containing 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving 4-(Dimethylamino)cyclohexanol. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-proven insights to help you navigate common challenges and optimize your purification strategies.

Understanding the Challenges

This compound is a useful building block in organic synthesis, notably in the development of pharmaceutical agents like Venlafaxine.[1] Its structure, containing both a secondary alcohol and a tertiary amine, presents a unique set of challenges during reaction work-up. The basicity of the dimethylamino group and the polarity of the hydroxyl group can lead to issues such as emulsion formation, difficulty in separating organic and aqueous layers, and poor recovery of the desired product. This guide will address these specific issues in a practical question-and-answer format.

Physical and Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for designing effective work-up procedures.

PropertyValueSource
Molecular FormulaC8H17NO[2][3][4][5]
Molecular Weight143.23 g/mol [2][3]
AppearanceWhite to off-white solid[2]
Melting Point95-96 °C[2]
Boiling Point228-229 °C[2]
pKa (predicted)15.12 ± 0.40[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up of reactions involving this compound.

Q1: I'm observing a persistent emulsion during the aqueous work-up. How can I break it?

A1: Emulsion formation is a frequent issue when working with amino alcohols, especially when using chlorinated solvents like dichloromethane (DCM) to extract from a basic aqueous solution.[6][7] The amphiphilic nature of the amino alcohol or its derivatives can stabilize the interface between the organic and aqueous layers.

Causality: Emulsions are often caused by the presence of fine solid particles or surfactant-like molecules that reduce the interfacial tension between the two immiscible liquids. The basic dimethylamino group can become protonated in acidic or neutral aqueous solutions, increasing its water solubility and potential to act as a surfactant.

Solutions:

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes can lead to phase separation.[8][9] Gentle swirling or stirring with a glass rod can also help coalesce the dispersed droplets.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the emulsion.[6][8][9] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds and can help break the emulsion.[9][10]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite.[6][8] Celite is a diatomaceous earth that can remove the fine particulates that often stabilize emulsions.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and disrupt the emulsion.[10][11]

  • pH Adjustment: If the aqueous layer is basic, careful acidification can help by protonating the amine and making it more water-soluble, thus destabilizing the emulsion.[6][9] Conversely, if the aqueous layer is acidic, basifying it can help.

  • Centrifugation: For smaller volumes, centrifuging the mixture can effectively break an emulsion by forcing the denser phase to the bottom.[9][11]

Q2: My product, a derivative of this compound, appears to be water-soluble. How can I efficiently extract it?

A2: The presence of the polar hydroxyl and amino groups can impart significant water solubility to your product, making extraction with common organic solvents inefficient.

Causality: The ability of the hydroxyl and amino groups to form hydrogen bonds with water can lead to a high partition coefficient in the aqueous phase. This is especially true if the dimethylamino group is protonated in an acidic medium.

Solutions:

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. To extract a basic compound like a this compound derivative, make the aqueous layer basic (pH > 10) with a base like NaOH or K2CO3.[12] This ensures the amino group is in its free base form, which is less polar and more soluble in organic solvents.[12]

  • Salting Out: As mentioned previously, saturating the aqueous layer with a salt like NaCl or K2CO3 will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.[12]

  • Choice of Extraction Solvent: Use a more polar organic solvent for the extraction. While ethers and ethyl acetate are common, solvents like n-butanol or a mixture of chloroform and isopropanol can be more effective for extracting polar compounds.[12] Be aware that more polar solvents will also extract more water, requiring thorough drying of the combined organic layers.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction can be a very effective, albeit more complex, technique.

  • Evaporation of Aqueous Layer: In some cases, if the product is stable, you can lyophilize (freeze-dry) or evaporate the water and then extract the resulting solid residue with an organic solvent.[12]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: The basicity of the dimethylamino group provides a convenient handle for its removal through an acid wash.

Causality: The tertiary amine can be protonated by an acid, forming a water-soluble ammonium salt.

Step-by-Step Protocol: Acid Wash

  • Dissolve the Crude Mixture: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Perform Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid). The protonated this compound will partition into the aqueous layer.[13][14]

  • Repeat if Necessary: Perform one to two more acid washes with fresh aqueous acid to ensure complete removal.

  • Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your purified product.

Frequently Asked Questions (FAQs)

Q4: What is the best general work-up strategy for a reaction involving this compound where the product is a neutral, non-polar compound?

A4: A standard aqueous work-up with an acid wash is typically effective.

Experimental Workflow Diagram

G A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with Dilute Acid (e.g., 1 M HCl) B->C D Separate Layers C->D E Aqueous Layer (Contains protonated starting material) D->E Discard F Organic Layer D->F G Wash with Saturated NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 or MgSO4 H->I J Filter and Concentrate I->J K Purified Product J->K

Caption: General work-up workflow for neutral products.

Q5: I've performed an oxidation of this compound to the corresponding ketone. What are the key considerations for the work-up?

A5: The work-up for an oxidation reaction needs to address the removal of the oxidizing agent and its byproducts, in addition to the unreacted starting material.

Key Considerations:

  • Quenching the Oxidant: The choice of quenching agent depends on the oxidant used. For chromium-based oxidants, a reducing agent like sodium bisulfite is often used. For Swern or Dess-Martin oxidations, the byproducts are typically water-soluble and can be removed with aqueous washes.

  • pH Control: The product, 4-(dimethylamino)cyclohexanone, is still basic.[15] Therefore, an acid wash can be used to remove unreacted starting material. However, be mindful that the ketone functionality could be sensitive to strongly acidic or basic conditions, which might promote side reactions like aldol condensation.[16] A milder acid, such as 10% citric acid, may be preferable.

  • Product Isolation: After the washes, the product can be isolated by extraction, drying, and concentration of the organic phase. Purification is often achieved by column chromatography or distillation under reduced pressure.[16]

Q6: I'm having trouble crystallizing my this compound derivative. Are there any specific tips?

A6: Crystallization of amino alcohols and their derivatives can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

Tips for Crystallization:

  • Solvent Selection: If your compound is polar, try polar protic solvents like ethanol or isopropanol, or solvent pairs like ethanol/water or acetone/water.[17][18] For less polar derivatives, non-polar solvents like hexanes or toluene, or a solvent pair like toluene/hexane might be effective.[18]

  • pH Adjustment: For amino-containing compounds, crystallization can sometimes be induced by converting the free base to a salt (e.g., hydrochloride or hydrobromide) or vice-versa. The salt form is often more crystalline than the free base.[19][20]

  • Use of Additives: In some cases, the addition of surfactants or polyvalent alcohols has been shown to improve the crystallization of amino acids, a related class of compounds.[21]

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

Decision Tree for Work-up Strategy

G start Reaction Complete product_type What is the nature of the product? start->product_type neutral Neutral/Non-polar product_type->neutral Neutral acidic Acidic product_type->acidic Acidic basic Basic product_type->basic Basic acid_wash Acid Wash to Remove Starting Material neutral->acid_wash base_wash Base Wash to Extract Product acidic->base_wash acid_wash_for_basic Acid Wash to Extract Product basic->acid_wash_for_basic emulsion Emulsion Formed? emulsion_yes Break Emulsion (Brine, Celite, pH adjust) emulsion->emulsion_yes Yes emulsion_no Proceed to Extraction emulsion->emulsion_no No extract_neutral Extract with Organic Solvent emulsion_yes->extract_neutral emulsion_no->extract_neutral acid_wash->emulsion purify Dry, Concentrate, Purify (Chromatography/Crystallization) base_wash->purify acid_wash_for_basic->purify extract_neutral->purify

Caption: Decision tree for selecting a work-up strategy.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • Chemsrc. (2025, September 13). This compound | CAS#:61168-09-0.
  • University of York, Department of Chemistry. (n.d.). Problems with extractions.
  • Google Patents. (n.d.). Crystallization of amino acid - JPS5939857A.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • ResearchGate. (2014, May 21). How can I extract an unknown compound from an aqueous layer?.
  • Chemdad. (n.d.). 4-(DIMETHYLAMINO) CYCLOHEXANOL.
  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Journal of the American Chemical Society. (1952). The Synthesis of Some Amino Alcohols.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Google Patents. (n.d.). Method for crystallization of amino acids - US5118815A.
  • Justia Patents. (n.d.). Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride.
  • National Center for Biotechnology Information. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)cyclohexan-1-one. PubChem Compound Database.
  • ACS Publications. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - WO2010032254A1.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:61168-09-0.
  • Wikipedia. (n.d.). Venlafaxine.
  • Google Patents. (n.d.). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - US5877351A.
  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)phenol. PubChem Compound Database.
  • Wikipedia. (n.d.). Tramadol.

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Technical Support Center: Addressing Moisture Sensitivity in 4-(Dimethylamino)cyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Dimethylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the challenges associated with this reagent's moisture sensitivity. Here, you will find structured troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

The Challenge: A Hygroscopic Dual-Personality Reagent

This compound is a valuable bifunctional molecule, possessing both a nucleophilic hydroxyl (-OH) group and a basic tertiary amine (-NMe₂) group.[1] This unique structure makes it a versatile building block in organic synthesis. However, these same functional groups, capable of forming strong hydrogen bonds, also make the compound highly hygroscopic —it readily attracts and holds water molecules from the surrounding atmosphere.[2][3] This absorbed moisture is not a passive bystander; it is a reactive impurity that can lead to reaction failures, low yields, and inconsistent results. This guide will help you diagnose, troubleshoot, and prevent these issues.

Frequently Asked Questions (FAQs)

Q1: Why exactly is this compound so sensitive to moisture?

A1: The moisture sensitivity is intrinsic to its molecular structure. Both the hydroxyl (-OH) and the dimethylamino (-NMe₂) groups are polar and can participate in hydrogen bonding with water molecules.[4][5] This affinity causes the solid material to adsorb atmospheric moisture, effectively introducing water as a contaminant into your reaction system. Alcohols, in general, are known to be hygroscopic, and the presence of the amine group enhances this property.[2]

Q2: What are the most common consequences of moisture contamination in my reaction?

A2: Moisture can have several detrimental effects, primarily:

  • Decomposition of Sensitive Reagents: Highly reactive reagents, such as organometallics (e.g., Grignard or organolithium reagents), strong bases (e.g., LDA), and certain coupling agents, will be rapidly quenched by water.[6] Water is more acidic than the terminal alkynes or less hindered alcohols these reagents are often meant to react with, so it will be consumed first, halting your desired reaction.

  • Reduced Reaction Yield: When water competes with your substrate for a reagent, it directly lowers the potential yield of your desired product.[7] In equilibrium-driven reactions like Fischer esterification, water is a product; its presence as a contaminant will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[8]

  • Formation of Byproducts: Water can act as a nucleophile or a base, leading to undesired side reactions. For example, in reactions involving acyl chlorides or anhydrides, water will readily hydrolyze them back to carboxylic acids.

Q3: How can I accurately determine the water content of my this compound?

A3: The gold standard for accurately determining trace amounts of water in a chemical sample is Karl Fischer Titration (KFT) .[9] This method is highly selective for water and can provide precise quantification in parts-per-million (ppm).[10][11] There are two main types:

  • Volumetric KFT: Best for samples with higher moisture content (generally >1%).[12]

  • Coulometric KFT: Ideal for accurately measuring very small amounts of moisture (<1%).[12] For most moisture-sensitive applications, verifying the water content of your reagent lot via KFT is a critical quality control step.

Q4: What is the most important first step to prevent moisture-related issues?

A4: Proper storage and handling. Even a freshly opened bottle of an "anhydrous" reagent can become contaminated if handled improperly.[13] Always store this compound in a tightly sealed container, preferably in a desiccator over a strong drying agent like Drierite® or phosphorus pentoxide. When weighing and transferring the reagent, work quickly and, for highly sensitive reactions, perform these operations in an inert atmosphere (e.g., inside a glovebox or a glove bag).[14][15]

Troubleshooting Guide: Diagnosing and Solving Common Problems

Problem: My reaction with an organometallic reagent (e.g., Grignard, BuLi) is giving very low or no yield.
  • Underlying Cause: This is the classic symptom of moisture contamination. Organometallic reagents are potent bases and are instantly destroyed by protic sources like water. The hydroxyl group on this compound itself will also consume one equivalent of the organometallic reagent; any additional water will consume more, leading to complete failure.

  • Troubleshooting Steps:

    • Verify Reagent Dryness: First, confirm the water content of your this compound using Karl Fischer titration.

    • Ensure Solvent Anhydrous: Use freshly dried and distilled solvent or commercially available anhydrous solvent packaged under an inert atmosphere. Never trust a previously opened bottle without verification.

    • Check Glassware and Atmosphere: All glassware must be rigorously dried (oven-dried at >125 °C overnight or flame-dried under vacuum) and the reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon).[6][16]

    • Reagent Titration: The activity of your organometallic reagent may have degraded. Titrate it before use to determine its exact molarity.

cluster_0 Reaction Environment cluster_1 Potential Outcomes Grignard R-MgX (Organometallic) Desired_Product Desired Product (e.g., Alcohol Addition) Grignard->Desired_Product Desired Path (Slow) Quenched_Reagent R-H + Mg(OH)X (Quenched Reagent) Grignard->Quenched_Reagent Side Reaction (Very Fast) Deprotonated_Substrate Deprotonated Substrate (Consumed Reagent) Grignard->Deprotonated_Substrate Inevitable Path (1 Equivalent, Fast) Substrate 4-(Me2N)C6H10OH Substrate->Desired_Product Substrate->Deprotonated_Substrate Water H₂O (Contaminant) Water->Quenched_Reagent

Caption: Water contamination creates a rapid, destructive side-pathway for organometallic reagents.

Problem: My Fischer esterification reaction is stalling and not going to completion.
  • Underlying Cause: Fischer esterification is a reversible dehydration reaction where a carboxylic acid and an alcohol form an ester and water.[8][17] The presence of water in your starting alcohol (this compound) inhibits the forward reaction according to Le Châtelier's principle.

  • Troubleshooting Steps:

    • Dry the Alcohol: Ensure your this compound is anhydrous. See Protocol 1 below.

    • Remove Water During Reaction: Use a Dean-Stark trap or add molecular sieves to the reaction mixture to physically remove the water as it is formed, driving the equilibrium towards the product.[18]

    • Use an Activating Agent: Instead of relying on acid catalysis alone, convert the carboxylic acid to a more reactive species like an acyl chloride or use a coupling reagent (e.g., DCC, EDC). These methods are less sensitive to equilibrium effects. The Mitsunobu reaction is another alternative for converting alcohols to esters, which proceeds via a different, non-equilibrium mechanism.[19]

Problem: The compound is being used as a catalyst or ligand, but the reaction is sluggish or fails.
  • Underlying Cause: Water can interfere with catalytic cycles in several ways. It can coordinate to a metal center, blocking the active site, or hydrolyze and deactivate the catalyst. The basic amine functionality of this compound can also be protonated by water if the reaction medium is slightly acidic, changing its properties as a ligand.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Catalytic reactions are often sensitive to even ppm levels of water. All components—reagents, solvents, and the catalyst/ligand itself—must be scrupulously dried.

    • Inert Atmosphere is Crucial: Perform all transfers and the reaction itself under a strict inert atmosphere (e.g., using Schlenk line techniques or in a glovebox).[16][20]

    • Consider Additives: In some cases, adding a water scavenger like molecular sieves to the reaction can be beneficial, but ensure the sieves are properly activated and do not interfere with the catalysis.[21]

Data & Protocols for Proactive Moisture Control

Table 1: Comparison of Common Drying Agents
Drying AgentCapacitySpeedIntensity (Final Dryness)Suitability Notes for this compound
Magnesium Sulfate (MgSO₄) HighHighMedium-HighGenerally useful and effective. A good first choice for drying solutions.
Sodium Sulfate (Na₂SO₄) Very HighLowLowBest for pre-drying; may leave residual moisture.[22] Not ideal for achieving very low water content.
Calcium Sulfate (Drierite®) LowVery HighHighExcellent for final drying but has low capacity.[22] Good for drying tubes or desiccators.
Molecular Sieves (3Å or 4Å) HighMediumVery HighExcellent for achieving very low water levels in solvents and for in-situ water scavenging.[23] Must be activated properly.
Calcium Chloride (CaCl₂) HighMediumHighAVOID. Reacts with alcohols and amines to form adducts and should not be used.
Potassium Hydroxide (KOH) MediumMediumMediumBasic agent. Suitable for drying solutions containing amines but less effective for alcohols.
Protocol 1: Drying Solid this compound
  • Preparation: Place a thin layer of this compound in a clean, dry round-bottom flask or crystallization dish.

  • Drying: Place the vessel in a vacuum oven. Heat at a temperature well below the compound's melting point (e.g., 40-50 °C) under high vacuum for 12-24 hours.

  • Alternative Method: If a vacuum oven is unavailable, place the compound in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or fresh Drierite®. Apply vacuum and let it stand for 24-48 hours.

  • Verification: After drying, perform a Karl Fischer titration on a small sample to confirm the water content is within the acceptable range for your reaction (e.g., <100 ppm).

  • Storage: Immediately transfer the dried solid into a sealed container and store it inside a desiccator.

Diagram 2: Workflow for Preparing and Handling Anhydrous Reagent

cluster_prep Preparation Phase cluster_qc Quality Control cluster_reaction Reaction Setup start Start: Receive Reagent dry_reagent Dry Solid Reagent (Protocol 1) start->dry_reagent check_reagent Karl Fischer Titration on Reagent dry_reagent->check_reagent activate_sieves Activate Molecular Sieves (Heat under Vacuum) assemble Assemble Hot Glassware under Inert Gas Flow activate_sieves->assemble dry_glassware Oven/Flame-Dry Glassware dry_glassware->assemble dry_solvent Distill Solvent over Drying Agent check_solvent Karl Fischer Titration on Solvent dry_solvent->check_solvent transfer Transfer Reagent/Solvent via Syringe/Cannula check_reagent->transfer If Pass check_solvent->transfer If Pass assemble->transfer run_reaction Run Reaction under Positive Inert Pressure transfer->run_reaction finish Reaction Complete run_reaction->finish

Caption: A systematic workflow for ensuring anhydrous conditions from preparation to reaction completion.

Protocol 2: Setting Up a Moisture-Sensitive Reaction
  • Glassware Preparation: Disassemble all glassware (flask, condenser, addition funnel, etc.). Clean and dry thoroughly. Place in a >125 °C oven for at least 12 hours.[6]

  • Assembly: Remove the hot glassware from the oven and immediately assemble it while flushing with a stream of dry nitrogen or argon gas. Use a light coating of vacuum grease on all ground glass joints.

  • Inert Atmosphere: Seal the system with rubber septa. Puncture the septa with an inlet needle connected to a nitrogen/argon manifold (with a bubbler outlet) and an outlet needle to vent the air. Maintain a slight positive pressure of inert gas throughout the experiment.[16][20]

  • Reagent Transfer: Add your dried this compound and other solids to the reaction flask under a strong flow of inert gas. Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[20]

  • Execution: Once all reagents are added, remove the outlet needle and maintain the positive inert gas pressure via the bubbler. Proceed with the reaction (heating, cooling, stirring) as required.

start Low Yield or Reaction Failure q1 Is the reaction known to be moisture-sensitive? start->q1 q2 Was 4-(Me2N)C6H10OH dried and its water content verified (KFT)? q1->q2 YES res_other Problem is likely not moisture-related. Check stoichiometry, reagent purity, temperature, etc. q1->res_other NO a1_yes YES a1_no NO q3 Were anhydrous solvents and oven/flame-dried glassware used? q2->q3 YES res_moisture Root Cause: Moisture Contamination. Implement Protocols 1 & 2. q2->res_moisture NO a2_yes YES a2_no NO q4 Was the reaction run under a positive pressure of inert gas (N₂/Ar)? q3->q4 YES q3->res_moisture NO a3_yes YES a3_no NO q4->res_moisture NO q4->res_other YES a4_yes YES a4_no NO

Caption: A logical decision tree to diagnose if moisture is the root cause of reaction failure.

References

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • (n.d.). Principles of Karl Fischer Moisture Measurement.
  • CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods.
  • (n.d.). Drying Agents - Removing water from organic solvents.
  • Actylis Lab Solutions. (n.d.). Karl Fischer Reagent for Moisture Analysis.
  • (n.d.). Using drying agents.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • NurdRage. (2015, November 26). Drying Alcohol Using Magnesium and Molecular Sieves [Video]. YouTube.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Xylem Robotics. (n.d.). Drying Ethanol for Industrial Purposes.
  • NCERT. (n.d.). Amines.
  • Galloro, V. (n.d.). Alcohols and Amines. Ontario Student Chemistry Blog.
  • Beck, T., & Arney, L. (2015, March 4). Preparing Anhydrous Reagents and Equipment. JoVE.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Highly Educated. (2024, February 22). Understanding Isopropyl Alcohol's Hygroscopic Nature.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Wikipedia. (n.d.). Hygroscopy.
  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL.

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Technical Support Center: Column Chromatography Techniques for Purifying 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(Dimethylamino)cyclohexanol. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the specific challenges posed by this molecule's chemical nature, ensuring you can develop a robust and efficient purification protocol.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Question 1: My compound is producing a long, comet-like streak (tailing) on my silica gel TLC plate and column. How can I get a clean, round spot?

Answer: This is the most prevalent issue when working with basic amines like this compound on standard silica gel.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic dimethylamino group of your compound undergoes a strong acid-base interaction with these silanols. This causes a portion of your compound to "stick" to the stationary phase, slowing its elution and resulting in a smeared or "tailing" peak instead of a sharp band. In severe cases, this can lead to irreversible adsorption[1][2].

  • Solution: The key is to neutralize the acidic sites on the silica gel. This is most effectively done by adding a small amount of a volatile base to your mobile phase (eluent).

    • Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane). The TEA is more basic than your compound and will preferentially interact with the acidic silanol groups, effectively "masking" them. This allows your this compound to travel through the column without unwanted strong interactions, resulting in a significantly improved peak shape[1][2][3].

    • Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina. This eliminates the problematic acidic sites altogether, though you will need to re-optimize your solvent system[1][2].

Question 2: I'm getting very low, or even zero, recovery of my compound from the column. Where is it going?

Answer: This is an extreme case of the tailing issue discussed above and points to irreversible adsorption onto the stationary phase.

  • Causality: The interaction between the basic amine and acidic silica is so strong that the compound will not elute, even with a highly polar solvent system. It remains permanently bound to the top of the column[2].

  • Solution:

    • Use a Basic Modifier: As with tailing, the addition of triethylamine (TEA) to your mobile phase is the first and most crucial step to prevent this strong adsorption[2][3].

    • Employ Gradient Elution: Start with the optimized, less polar solvent system (determined by TLC) and gradually increase the polarity during the run. For example, you might start with 20% Ethyl Acetate in Hexane (+1% TEA) and slowly increase to 50% or higher. This can help "push" any strongly adsorbed molecules off the column[2].

    • Consider an Alternative Stationary Phase: Neutral or basic alumina is a highly effective alternative for purifying amines when silica gel proves problematic[2].

Question 3: I can't see my compound on the TLC plate. I've tried visualizing it with a 254 nm UV lamp, but nothing shows up.

Answer: This is expected. This compound lacks a significant UV chromophore, meaning it does not absorb UV light at 254 nm and will be invisible. You must use a chemical stain for visualization[4].

  • Causality: UV visualization relies on the compound having a system of conjugated pi bonds (like aromatic rings) that can absorb UV light. Since this compound is a saturated aliphatic alcohol and amine, it is transparent to these wavelengths[4].

  • Solution: Use an appropriate chemical stain that reacts with the alcohol or amine functional groups. After eluting your TLC plate, dry it completely and then dip it into one of the stain solutions below, followed by gentle heating with a heat gun until spots appear.

Recommended TLC Stains for this compound
Stain
Potassium Permanganate (KMnO₄)
Phosphomolybdic Acid (PMA)
p-Anisaldehyde

Question 4: My sample contains both cis and trans isomers of this compound. How can I separate them using column chromatography?

Answer: Separating geometric isomers can be challenging because they often have very similar polarities and, therefore, similar Rf values[5]. Success depends on optimizing your chromatographic conditions to exploit the subtle differences in their interaction with the stationary phase.

  • Causality: Cis and trans isomers have the same functional groups and connectivity. The difference lies in the 3D spatial arrangement of the hydroxyl and dimethylamino groups. One isomer may be slightly more polar or have a different shape, which can be leveraged for separation.

  • Solution:

    • Meticulous TLC Optimization: This is critical. You must find a solvent system where you can see a slight difference in the Rf values of the two isomers. Test a variety of solvent systems with different components (e.g., Dichloromethane/Methanol vs. Ethyl Acetate/Hexane)[3][6]. A good target is to have the lower spot at an Rf of ~0.2 and the upper spot at ~0.3.

    • Use a Long Column: A longer column provides more surface area and more theoretical plates, increasing the chances of resolving two closely eluting compounds.

    • Run a Slow, Careful Column: Use a lower pressure (for flash chromatography) to run the column more slowly. This allows more time for the equilibrium between the stationary and mobile phases to be established, which can improve separation.

    • Consider Alternative Techniques: If column chromatography fails to provide baseline separation, you may need to employ more powerful techniques. High-Performance Liquid Chromatography (HPLC), often with specialized columns, is a common method for separating stubborn isomers[7][8][9]. Fractional crystallization could also be an option if the isomers have different solubilities in a particular solvent[9].

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this purification?

For routine purifications, silica gel (60 Å, 230-400 mesh) is the standard choice due to its versatility and cost-effectiveness. However, as it is acidic, it is mandatory to use it in conjunction with a mobile phase containing triethylamine (TEA) to prevent the issues described above[1][3]. If you continue to face recovery or peak shape problems, neutral alumina is an excellent, albeit more expensive, alternative that eliminates the need for a basic modifier[1][2].

Q2: How do I select the optimal solvent system (mobile phase)?

The optimal solvent system is always determined by preliminary Thin Layer Chromatography (TLC)[6].

  • Goal: Find a solvent mixture that moves your target compound, this compound, to a Retention Factor (Rf) value of approximately 0.2-0.35. The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Starting Points:

    • Normal Polarity: Start with a mixture like 20% Ethyl Acetate in Hexane (+1% TEA).

    • Higher Polarity: For more polar compounds, a system of 5% Methanol in Dichloromethane (+1% TEA) is a good starting point[3].

  • Optimization:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).

    • If the Rf is too high (spot runs with the solvent front), decrease the polarity (e.g., increase the percentage of hexane or dichloromethane).

Common Solvent Systems for Amine Purification
Solvent System
Ethyl Acetate / Hexanes (+TEA)
Dichloromethane / Methanol (+TEA)
Diethyl Ether / Pentane (+TEA)

Q3: Should I use isocratic or gradient elution?

  • Isocratic Elution: You use the same, single-composition solvent mixture throughout the entire purification[10]. This is ideal when your desired compound is well-separated from all impurities on the TLC plate.

  • Gradient Elution: You start with a less polar solvent mixture and gradually increase the polarity over the course of the separation[2]. This is useful in two scenarios:

    • When you have a less polar impurity to wash off first, followed by your more polar product.

    • When your product itself is quite polar and elutes very slowly with the isocratic system. A gradient can speed up its elution after the impurities have been removed.

For separating cis/trans isomers, an isocratic elution is often preferred as it provides more consistent separation conditions.

Q4: What is the difference between "wet loading" and "dry loading" my sample onto the column?

  • Wet Loading: The crude sample is dissolved in a minimal amount of the starting eluent and carefully pipetted onto the top of the column bed[2]. This is fast and simple, but can cause band broadening if too much solvent is used or if the compound is not very soluble in the eluent.

  • Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane or methanol), adsorbed onto a small amount of silica gel or celite, and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the column bed. This method is highly recommended as it typically results in sharper bands and better separation, especially for compounds that are not easily soluble in the column eluent[1].

Visualized Workflows and Protocols
Diagram 1: General Column Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute Column (Apply Pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC with Staining) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap final final evap->final Pure Product

Caption: Workflow for purifying this compound.

Diagram 2: Troubleshooting Decision Tree

G start Problem Encountered tailing Tailing or Streaking? start->tailing no_recovery Low / No Recovery? start->no_recovery no_vis Can't See Spots on TLC? start->no_vis tailing->no_recovery No sol_tea Add 1-2% TEA to Eluent tailing->sol_tea Yes no_recovery->no_vis No no_recovery->sol_tea Yes sol_stain Use Chemical Stain (KMnO4, PMA) no_vis->sol_stain Yes sol_alumina Use Neutral Alumina Column sol_tea->sol_alumina If problem persists

Caption: Decision tree for common chromatography issues.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for purifying ~1 gram of crude this compound.

1. Preparation and Solvent System Selection: a. Perform TLC analysis using various ratios of Ethyl Acetate/Hexane and Dichloromethane/Methanol. To each test eluent, add 1% triethylamine (TEA). b. Identify the solvent system that provides an Rf value of ~0.2-0.3 for the desired product and good separation from impurities. c. Prepare ~500 mL of this optimized eluent for the column.

2. Column Packing (Slurry Method): a. Secure a glass column of appropriate size (e.g., 40-50 mm diameter for 1g sample) vertically on a stand. Ensure the stopcock is closed. b. Place a small plug of cotton wool or glass wool at the bottom, followed by a ~1 cm layer of sand[11]. c. In a beaker, create a slurry by mixing silica gel (e.g., 50g for a 1g sample) with your starting eluent. d. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. Gently tap the column to dislodge air bubbles and ensure even packing[2][11]. e. Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed until there is ~2 inches of solvent above the silica. Do NOT let the column run dry. f. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading[2].

3. Sample Loading (Dry Loading Recommended): a. Dissolve your ~1g crude sample in a small amount of a volatile solvent (e.g., 10 mL of Dichloromethane). b. Add ~2-3g of silica gel to this solution and mix well. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. d. Drain the solvent in your packed column until it is level with the top layer of sand. e. Carefully add your dry-loaded sample onto the sand layer, creating a thin, even band. f. Gently add fresh eluent to fill the column.

4. Elution and Fraction Collection: a. Begin applying gentle, steady air pressure to the top of the column to force the eluent through at a consistent rate (a flow of ~2 inches/minute is a good target)[10]. b. Collect the eluting solvent in fractions (e.g., 20 mL per test tube)[10]. c. Systematically number your collection tubes.

5. Fraction Analysis: a. Monitor the progress of the separation by spotting alternate fractions onto TLC plates. b. Develop the TLC plates in your chosen eluent and visualize using an appropriate stain (e.g., Potassium Permanganate). c. Identify the fractions containing your pure product, free from impurities. d. Combine the pure fractions into a pre-weighed round-bottom flask. e. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References
  • TLC Visualiz
  • TLC stains. [Link]
  • Stability of 4-DMAP in solution - PubMed. [Link]
  • TLC Visualiz
  • 9.
  • TLC Visualization Techniques | PDF | Thin Layer Chrom
  • What Solvent Is Used In Column Chromatography? - Chemistry For Everyone - YouTube. [Link]
  • This compound | C8H17NO | CID 18702099 - PubChem - NIH. [Link]
  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • Separation of cis/trans isomers - Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. [Link]
  • 【4K】-- Column Chromatography (Purific
  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry - Engineered Science Publisher. [Link]
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of molecules is a cornerstone of ensuring efficacy, safety, and reproducibility.[1] For a compound such as 4-(Dimethylamino)cyclohexanol, which possesses stereoisomeric possibilities (cis and trans), a multi-faceted spectroscopic approach is not just recommended, but essential for definitive structural confirmation. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The structural identity of a chemical compound is crucial during the research and development phases.[2] A combination of analytical techniques is often required to provide a comprehensive picture of a compound's structure.[2][3] This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as the principal tools for the structural confirmation of this compound.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[3][4] It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[2] For this compound, both ¹H and ¹³C NMR are invaluable.

Distinguishing Cis and Trans Isomers with ¹H NMR

The key to differentiating the cis and trans isomers of this compound lies in the analysis of proton chemical shifts and spin-spin coupling constants, which are influenced by the spatial orientation of the substituents on the cyclohexane ring.[1] In the more stable chair conformation, substituents can be either axial or equatorial, leading to distinct spectral fingerprints for each isomer.[1]

A notable difference is often observed in the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the dimethylamino group (H-4).[1] In the cis isomer, where one substituent is axial and the other is equatorial, the equatorial proton will typically resonate at a lower field (higher ppm value) compared to the axial proton in the trans isomer.[1] The coupling constants (J-values) between adjacent protons are also highly informative. Larger coupling constants are generally observed for axial-axial couplings compared to axial-equatorial or equatorial-equatorial couplings, aiding in the assignment of the relative stereochemistry.[1]

Unveiling the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy provides a map of the carbon environments within the molecule. For this compound, the spectrum is expected to show distinct signals for the carbon atoms of the cyclohexane ring, the two equivalent methyl carbons of the dimethylamino group, the carbon attached to the hydroxyl group, and the carbon attached to the nitrogen atom. The chemical shifts of the ring carbons will differ between the cis and trans isomers due to the different steric environments.

Comparative NMR Data Summary
Spectroscopic Feature cis-4-(Dimethylamino)cyclohexanol (Predicted) trans-4-(Dimethylamino)cyclohexanol (Predicted) Key Distinguishing Feature
¹H NMR: H-1 (CH-OH) Higher ppm (deshielded)Lower ppm (shielded)The equatorial H-1 in the cis isomer is more deshielded than the axial H-1 in the trans isomer.[1]
¹H NMR: H-4 (CH-N(CH₃)₂) Higher ppm (deshielded)Lower ppm (shielded)Similar to H-1, the equatorial H-4 in the cis isomer is more deshielded.[1]
¹H NMR: -N(CH₃)₂ SingletSingletA singlet integrating to 6 protons.
¹³C NMR: C-1 (CH-OH) Different chemical shiftDifferent chemical shiftThe steric environment affects the carbon chemical shift.
¹³C NMR: C-4 (CH-N(CH₃)₂) Different chemical shiftDifferent chemical shiftThe steric environment affects the carbon chemical shift.
¹³C NMR: -N(CH₃)₂ Single peakSingle peakTwo equivalent methyl carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[1]

  • Data Acquisition : Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis : Process the spectra to determine chemical shifts, integration values, and coupling constants. Two-dimensional NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Probing Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by specific absorption bands.

Expected IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)StretchingStrong, broad band around 3300-3500
C-H (Alkyl)Stretching2850-3000
C-N (Amine)Stretching1000-1200
C-O (Alcohol)Stretching1050-1150

The presence of a strong, broad absorption in the O-H stretching region is a clear indicator of the hydroxyl group. The C-H stretching vibrations confirm the aliphatic nature of the cyclohexane ring and methyl groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : The sample can be analyzed as a neat liquid between salt plates (e.g., KBr or NaCl) or as a solid mixed with KBr to form a pellet.

  • Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.[2][5]

Expected Mass Spectral Data

The molecular formula of this compound is C₈H₁₇NO, with a molecular weight of 143.23 g/mol .[6] In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 143. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[6]

Common fragmentation pathways for this molecule could involve the loss of a methyl group, the dimethylamino group, or a water molecule from the molecular ion. A prominent fragment is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is characteristic of compounds containing a dimethylamino group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]

  • Ionization : Electron Ionization (EI) is a common technique that produces a rich fragmentation pattern.[4] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[4]

  • Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation and Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS NMR_Data Connectivity, Stereochemistry, Isomer Differentiation NMR->NMR_Data IR_Data Functional Group Identification (OH, CN) IR->IR_Data MS_Data Molecular Weight, Elemental Composition, Fragmentation Pattern MS->MS_Data Confirmation Confirmed Structure of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic approach, leveraging the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, including the critical differentiation of stereoisomers. IR spectroscopy offers a rapid confirmation of key functional groups, while mass spectrometry definitively determines the molecular weight and provides valuable fragmentation data. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structural assignment of this compound, a crucial step in any chemical or pharmaceutical development pipeline.

References

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • Chen, K. X., et al. (n.d.). Supporting Information. Wiley-VCH.
  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, this compound.

Sources

A Comparative Analysis of 4-(Dimethylamino)cyclohexanol and Other Amino Alcohols in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Amino alcohols have emerged as a versatile class of organocatalysts, prized for their bifunctional nature which allows for effective stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] This guide provides an in-depth comparison of the catalytic activity of 4-(Dimethylamino)cyclohexanol with other prominent amino alcohols, offering a framework for catalyst selection and optimization in asymmetric synthesis.

Introduction: The Role of Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are foundational to contemporary asymmetric synthesis.[1] Their utility stems from the presence of both an amino group and a hydroxyl group, which can act in concert to create a well-defined chiral environment around a reaction center. This bifunctionality is crucial for the stabilization of transition states, leading to high levels of stereoselectivity.[2] These catalysts are instrumental in reactions such as aldol additions, Michael additions, and Diels-Alder reactions, which are fundamental transformations in the synthesis of complex molecules, including pharmaceutical intermediates.[2][3]

This guide focuses on this compound, a commercially available amino alcohol, and compares its potential catalytic performance against other structurally diverse amino alcohols. The objective is to provide a comprehensive analysis supported by proposed experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic challenges.

Comparative Catalysts: A Rationale for Selection

To provide a meaningful comparison, a selection of amino alcohols with varying structural features has been chosen alongside this compound:

  • This compound: The subject of our primary investigation, featuring a tertiary amine on a cyclohexyl scaffold.

  • (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine (DMDPEN): A well-established chiral ligand and catalyst with two stereocenters and aromatic groups, offering significant steric bulk.

  • (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol (Prolinol derivative): A derivative of the widely used prolinol catalyst, featuring a secondary amine within a rigid five-membered ring.

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol: A primary amino alcohol with phenyl substituents, providing a different steric and electronic environment compared to DMDPEN.

This selection allows for the evaluation of the impact of the nature of the amino group (primary, secondary, tertiary), the overall steric hindrance, and the conformational rigidity of the catalyst backbone on catalytic activity and stereoselectivity.

Experimental Framework: A Head-to-Head Comparison in the Asymmetric Aldol Reaction

To objectively assess the catalytic prowess of these amino alcohols, a benchmark reaction is essential. The asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde is a well-established model system for evaluating the efficacy of organocatalysts.[4]

Detailed Experimental Protocol

Materials:

  • This compound

  • (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine (DMDPEN)

  • (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

  • Acetone (anhydrous)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (5.0 mL) is added the respective amino alcohol catalyst (0.2 mmol, 20 mol%).

  • Acetone (5.0 mmol, 5.0 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 48 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldol product.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Anticipated Performance Data and Analysis

The following table summarizes the hypothetical, yet expected, performance of each catalyst in the benchmark aldol reaction based on established principles of amino alcohol catalysis.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
This compound20DMSORoom Temp.486585:1570 (anti)
DMDPEN20DMSORoom Temp.488892:895 (anti)
(S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol20DMSORoom Temp.489598:299 (anti)
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol20DMSORoom Temp.487890:1085 (anti)

Analysis of Expected Results:

  • (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol is anticipated to provide the highest yield and stereoselectivity. This is attributed to the formation of a rigid, sterically hindered enamine intermediate, a hallmark of highly effective prolinol-type catalysts.[4]

  • DMDPEN is also expected to perform well, with its bulky phenyl groups creating a well-defined chiral pocket to control the approach of the electrophile.

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol , with its primary amine, is likely to be a competent catalyst, though potentially less effective than its N-methylated counterpart in terms of stereocontrol.

  • This compound , while catalytically active, is predicted to offer more modest yield and stereoselectivity. The flexible cyclohexyl backbone and the tertiary amine may lead to a less organized transition state compared to the more rigid or sterically demanding catalysts.

Mechanistic Insights: The Role of Catalyst Structure

The catalytic cycle of amino alcohol-catalyzed aldol reactions generally proceeds through the formation of a chiral enamine intermediate.[5] The structure of the amino alcohol has a profound impact on the stability and reactivity of this intermediate, thereby influencing the stereochemical outcome of the reaction.

G cluster_0 Catalytic Cycle Ketone Ketone (Acetone) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, - H₂O Catalyst Amino Alcohol Catalyst Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (4-Nitrobenzaldehyde) Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Catalyst Water H₂O Water->Aldol_Adduct

Caption: Generalized catalytic cycle for an amino alcohol-catalyzed aldol reaction.

The key to high stereoselectivity lies in the ability of the catalyst to effectively shield one face of the enamine intermediate, directing the incoming aldehyde to the opposite face. The rigidity of the prolinol-derived catalyst and the significant steric bulk of the diphenylethylenediamine-based catalyst are highly effective in this regard. The more flexible cyclohexyl ring of this compound may not provide the same level of facial discrimination, leading to lower enantioselectivity.

Conclusion: Selecting the Right Amino Alcohol for the Job

This comparative guide illustrates that while this compound can function as a catalyst in asymmetric reactions, its performance is likely to be surpassed by more structurally sophisticated amino alcohols. For applications demanding the highest levels of stereocontrol, catalysts with rigid backbones and significant steric shielding, such as prolinol derivatives or those based on the diphenylethylenediamine scaffold, are superior choices.

However, the cost-effectiveness and ready availability of this compound may make it a viable option for initial screening or in systems where moderate stereoselectivity is acceptable. The experimental framework provided herein offers a robust methodology for researchers to conduct their own comparative studies and select the optimal amino alcohol catalyst for their specific synthetic needs.

References

  • BenchChem. A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions.
  • BenchChem. Mechanism of action of amino alcohol compounds in synthesis.
  • Royal Society of Chemistry. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.
  • ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.
  • PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols.
  • National Institutes of Health. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols.
  • Globe Thesis. Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions.
  • Royal Society of Chemistry. selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Royal Society of Chemistry. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
  • National Institutes of Health. Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • IO-RAS. Stereoselective Catalysis of the Aldol Reaction by Amino Acids under Microflow Conditions.
  • National Institutes of Health. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

4-(Dimethylamino)cyclohexanol is a key building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. Its bifunctional nature, possessing both a tertiary amine and a secondary alcohol on a cyclohexane scaffold, makes it a versatile precursor. However, the synthetic routes to this compound can introduce a range of impurities, including starting materials, byproducts, and isomers (cis/trans). For researchers, scientists, and drug development professionals, the presence of such impurities can have profound consequences, leading to irreproducible experimental results, altered pharmacological activity, and potential toxicity.[1][2] Therefore, a robust and comprehensive purity assessment is not merely a quality control step but a fundamental requirement for ensuring the validity and success of downstream applications.[3]

This guide provides an in-depth comparison of analytical techniques for the purity assessment of synthesized this compound. It delves into the causality behind experimental choices, offers detailed protocols for key methods, and presents a logical workflow for achieving a comprehensive purity profile.

Understanding the Impurity Landscape: Potential Contaminants in Synthesis

A thorough purity assessment begins with an understanding of the potential impurities that may arise during synthesis. A common route to this compound is the reductive amination of 4-hydroxycyclohexanone with dimethylamine.

Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: 4-hydroxycyclohexanone and excess dimethylamine.

  • Byproducts of Reduction: Cyclohexane-1,4-diol, if the ketone is fully reduced without amination.

  • Isomers: The product exists as both cis and trans isomers. The ratio of these isomers can be critical for the desired properties of the final product and may be considered an aspect of purity.

  • Over-alkylation Products: Although less common with dimethylamine, quaternary ammonium salts could potentially form.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, dichloromethane) and residual reducing agents or their byproducts.

The following diagram illustrates the potential sources of impurities during the synthesis of this compound:

cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_products Crude Product Mixture 4_hydroxycyclohexanone 4-Hydroxycyclohexanone dimethylamine Dimethylamine reaction_vessel Reaction dimethylamine->reaction_vessel reducing_agent Reducing Agent reducing_agent->reaction_vessel target_product This compound (cis and trans isomers) reaction_vessel->target_product unreacted_sm Unreacted Starting Materials reaction_vessel->unreacted_sm byproducts Byproducts (e.g., Cyclohexane-1,4-diol) reaction_vessel->byproducts residual_solvents Residual Solvents & Reagents reaction_vessel->residual_solvents

Caption: Potential sources of impurities in the synthesis of this compound.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The following table compares the most relevant methods for analyzing this compound.

Analytical TechniquePrincipleInformation ProvidedStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities, isomer separation.High precision and accuracy, widely applicable, can be coupled with various detectors (UV, MS).[4]May require derivatization for compounds without a UV chromophore, can be complex to develop methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities, residual solvents, and structural elucidation of unknowns.[5]High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[5]Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar molecules.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities without a reference standard (qNMR), isomer ratio determination.Provides detailed structural information, can be quantitative.Lower sensitivity compared to chromatographic methods, can be expensive.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification, confirmation of the presence of the target molecule.Fast, simple, non-destructive.Provides limited information on purity, not suitable for quantification of minor components.
Karl Fischer Titration Titrimetric method for determining water content.Precise quantification of water content.Highly specific and accurate for water determination.Only measures water content.

Recommended Analytical Workflow for Comprehensive Purity Assessment

For a robust and self-validating purity assessment of a newly synthesized batch of this compound, the following workflow is recommended. This workflow ensures that multiple, orthogonal techniques are used to build a complete picture of the sample's purity.

initial_characterization Initial Characterization ftir FT-IR Spectroscopy initial_characterization->ftir Functional Group Confirmation nmr_qualitative ¹H and ¹³C NMR Spectroscopy initial_characterization->nmr_qualitative Structural Confirmation quantitative_analysis Quantitative Analysis initial_characterization->quantitative_analysis purity_calculation Mass Balance Purity Calculation nmr_qualitative->purity_calculation Isomer Ratio hplc_uv HPLC-UV for Non-Volatile Impurities and Isomer Ratio quantitative_analysis->hplc_uv gc_ms GC-MS for Volatile Impurities and Residual Solvents quantitative_analysis->gc_ms karl_fischer Karl Fischer Titration for Water Content quantitative_analysis->karl_fischer hplc_uv->purity_calculation gc_ms->purity_calculation karl_fischer->purity_calculation final_report Certificate of Analysis purity_calculation->final_report

Caption: Recommended workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

HPLC-UV Method for Purity and Isomer Ratio Determination

This method is designed for the quantification of this compound and the separation of its cis and trans isomers.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of the mobile phase (50:50 A:B) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject a reference standard of this compound to determine the retention times of the cis and trans isomers and for system suitability.

    • Inject the prepared sample solution.

    • Integrate the peak areas of the two isomers and any impurities.

  • Purity Calculation:

    • Purity (%) = [(Area of Main Peaks) / (Total Area of All Peaks)] x 100.

    • Isomer Ratio = (Area of cis isomer) / (Area of trans isomer) or vice versa, depending on the desired isomer.

GC-MS Method for Residual Solvents and Volatile Impurities

This method is suitable for the detection and quantification of volatile impurities and residual solvents.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A polar capillary column is recommended for good peak shape of the amino alcohol (e.g., a wax-type column).[7]

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent like dichloromethane or ethyl acetate.[5]

    • If necessary, derivatization with a silylating agent can improve peak shape and volatility.

  • Procedure:

    • Inject the sample into the GC-MS system.

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related impurities.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of a synthesized batch of this compound with a commercial reference standard.

ParameterSynthesized BatchCommercial StandardMethod
Purity (Area %) 98.5%≥99.0%HPLC-UV
trans/cis Isomer Ratio 3.2 : 13.5 : 1HPLC-UV / ¹H NMR
Water Content 0.3%≤0.1%Karl Fischer
Residual Dichloromethane 50 ppmNot DetectedGC-MS
Unreacted 4-hydroxycyclohexanone 0.15%Not DetectedGC-MS
Appearance Off-white solidWhite solidVisual

Conclusion: A Strategy for Ensuring High Purity

The purity assessment of synthesized this compound is a multi-faceted process that requires a combination of analytical techniques to achieve a comprehensive and reliable profile. While chromatographic methods like HPLC and GC-MS are the cornerstones for quantitative purity determination, spectroscopic techniques such as NMR and FT-IR are indispensable for structural confirmation.[8] A systematic workflow, as outlined in this guide, ensures that all potential impurities, from residual solvents to structural isomers, are adequately addressed. By understanding the potential impurity landscape and employing a suite of orthogonal analytical methods, researchers and drug development professionals can ensure the quality and consistency of their synthesized this compound, thereby safeguarding the integrity of their scientific endeavors.

References

  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives.
  • Understanding Purity Requirements for Pharmaceutical Intermediates.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. (2022).
  • PrepChem.com. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol.
  • Elchemy. The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024).
  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024).
  • Benchchem. 4-(Dimethylamino)cyclohexanone | 40594-34-1.
  • ResearchGate. How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. (2021).
  • Restek. Cyclohexanol: CAS # 108-93-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • Agilent. Amino-alcohols Analysis of amino-alcohols, C.
  • Biosynth. This compound | 61168-09-0 | FD139904.
  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Agilent. Amino alcohols Analysis of ethanol amines.
  • National Institutes of Health. This compound | C8H17NO | CID 18702099 - PubChem.
  • PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020).

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of 4-(Dimethylamino)cyclohexanol Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric organocatalysis, the development of efficient and stereoselective reactions is paramount. Catalysts such as 4-(dimethylamino)cyclohexanol and its derivatives have emerged as valuable tools in synthesizing chiral molecules, which are the cornerstone of modern pharmaceuticals and fine chemicals.[1][2] The success of any asymmetric synthesis is not merely measured by yield, but critically, by the enantiomeric purity of the product.[3] The accurate determination of enantiomeric excess (ee) is therefore a non-negotiable step in reaction optimization, quality control, and regulatory compliance.[4][5][6]

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess of chiral products, specifically those arising from reactions catalyzed by this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing self-validating protocols that ensure the trustworthiness and accuracy of your results.

Pillar 1: Chromatographic Separation Techniques

The most definitive methods for ee determination rely on the physical separation of enantiomers.[7] This is achieved by creating a temporary diastereomeric interaction between the analyte enantiomers and a chiral environment, most commonly a Chiral Stationary Phase (CSP) within a chromatography column.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for ee determination due to its high resolution, sensitivity, and broad applicability to non-volatile and thermally labile compounds.[8][9][10]

The Principle of Operation: Enantiomers are pumped through a column packed with a CSP under high pressure. The differential, transient interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between each enantiomer and the CSP lead to different retention times, allowing for baseline separation and individual quantification.[5][11] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often the first choice for method development.[11]

Causality in Method Development: The choice of mobile phase (typically a hexane/alcohol mixture) is critical. The polarity of the alcohol modifier influences the strength of interaction between the analyte and the CSP. A less polar mobile phase generally increases retention and can improve resolution, but at the cost of longer analysis times. The goal is to find the optimal balance that provides baseline separation in a reasonable timeframe.

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral GC offers unparalleled resolution and sensitivity.[8][9][12]

The Principle of Operation: The sample is vaporized and carried by an inert gas through a long capillary column coated with a CSP, often a cyclodextrin derivative.[12][13] Similar to HPLC, differential interactions with the CSP result in separation.

The Derivatization Imperative: Many products of organocatalytic reactions, such as alcohols or amines, have poor volatility or chromatographic peak shape. Derivatization—reacting the analyte with a reagent (e.g., trifluoroacetic anhydride) to form a more volatile derivative—is often a necessary step to make the compound amenable to GC analysis.[8][9] This adds a step to sample preparation but can significantly improve the quality of the separation.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful hybrid of GC and HPLC that uses a supercritical fluid, typically CO₂, as the primary mobile phase.[9] It has gained significant traction as a "greener" and faster alternative to HPLC.[9][14]

The Principle of Operation: The low viscosity and high diffusivity of supercritical CO₂ allow for very fast separations and rapid column equilibration, significantly increasing throughput.[15] Small amounts of organic modifiers (like methanol) are added to tune the mobile phase strength. SFC is compatible with the same CSPs used in HPLC.

Why Choose SFC? For high-throughput screening of catalyst performance or reaction conditions, SFC is often superior.[16] The reduced analysis time and lower consumption of organic solvents make it both economically and environmentally advantageous.[9]

Comparative Data: Chromatographic Methods

The selection of a chromatographic technique is a balance of analyte properties, performance requirements, and available resources.

ParameterChiral HPLCChiral GCChiral SFC
Typical Analytes Non-volatile, thermally labile compounds (e.g., larger pharmaceuticals, amino acids).[8]Volatile, thermally stable compounds (e.g., small alcohols, ketones, esters).[8][12]Broad applicability, bridges the gap between HPLC and GC.[9][14]
Resolution HighVery HighHigh
Sensitivity Good to Excellent (UV, MS detection)Excellent (FID, MS detection)Good to Excellent (UV, MS detection)
Analysis Time 10-30 minutes per sample is common.[15]15-45 minutes (can be longer with complex temperature programs).[17]2-10 minutes per sample, very fast.[15]
Derivatization Often not required, unless for detection purposes.[11]Frequently required for polar analytes.[9][17]Less frequently required than GC.
Solvent Consumption High (significant organic solvent usage).[9]Low (primarily uses carrier gas).[8]Low (primarily uses CO₂, small amount of organic modifier).[9]
Method Development Can be time-consuming and requires screening of multiple columns and mobile phases.Requires optimization of temperature programs and potential derivatization protocols.Generally faster than HPLC due to rapid column equilibration.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not require physical separation. The core principle is to make the enantiomers chemically non-equivalent within the NMR tube, causing their signals to be distinguishable.[9][18] This is achieved by converting the enantiomeric pair into a mixture of diastereomers.[4][19]

Chiral Derivatizing Agents (CDAs)

A CDA is an enantiomerically pure reagent that covalently bonds to the analyte to form a stable pair of diastereomers.[4][19] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[19]

The Principle of Operation: An (R)-analyte reacting with an (S)-CDA will form an (R,S)-diastereomer, while the (S)-analyte forms an (S,S)-diastereomer. These diastereomers have different physical properties and, crucially, distinct NMR spectra. The enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each diastereomer.[4]

Causality and Caveats: This method is robust but requires that the derivatization reaction goes to 100% completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other). The resulting diastereomers must also be stable and purified if necessary, adding complexity to the workflow.

Chiral Solvating Agents (CSAs)

CSAs offer a more direct and rapid "mix-and-measure" alternative. These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR solvent.[9][20][21]

The Principle of Operation: The rapid equilibrium between free and complexed states in the presence of a CSA creates a unique, time-averaged chemical environment for each enantiomer.[20][22] This subtle difference is enough to induce a chemical shift non-equivalence (Δδ) between corresponding protons (or other nuclei) of the two enantiomers, allowing for direct integration.[18][23]

Why Choose a CSA? The primary advantage is simplicity and speed. There is no need for a separate reaction or purification.[20] However, the magnitude of the induced chemical shift difference can be small and is highly dependent on the choice of CSA, solvent, temperature, and concentration. Method development may involve screening several CSAs to find one that provides sufficient resolution for accurate integration.[22]

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols are provided.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

This protocol outlines a typical workflow for analyzing a chiral alcohol product.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Product in Mobile Phase (e.g., 1 mg/mL) prep2 Prepare Racemic Standard at Same Concentration hplc1 Equilibrate Chiral Column (e.g., Chiralpak® IC) prep2->hplc1 Transfer to Autosampler hplc2 Inject Racemic Standard (Identify tR1, tR2) hplc1->hplc2 hplc3 Inject Synthesis Sample hplc2->hplc3 data1 Integrate Peak Areas (Area1, Area2) hplc3->data1 Acquire Chromatogram data2 Calculate % ee: |Area1 - Area2| / (Area1 + Area2) * 100 data1->data2

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction product in the mobile phase (e.g., 90:10 Hexane:Isopropanol) to a final concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of the product at the same concentration to unequivocally identify the retention times of both enantiomers.[5]

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: Chiralpak® IC (or other suitable polysaccharide-based column).

    • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol. The ratio must be optimized to achieve baseline separation (Resolution Rₛ > 1.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times (t_R) of the two enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas for the major (Area₁) and minor (Area₂) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 .[5]

Protocol 2: Enantiomeric Excess Determination by Chiral GC

This protocol is suitable for a volatile chiral ketone product.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve Product in Solvent (e.g., CH2Cl2) prep2 Optional: Derivatize if needed for volatility prep1->prep2 prep3 Prepare Racemic Standard prep2->prep3 gc1 Equilibrate Chiral Column (e.g., β-cyclodextrin) prep3->gc1 Transfer to Vial gc2 Inject Racemic Standard gc1->gc2 gc3 Inject Synthesis Sample gc2->gc3 data1 Integrate Peak Areas gc3->data1 Acquire Chromatogram data2 Calculate % ee data1->data2

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.

    • Note: If the product is not sufficiently volatile (e.g., an alcohol), a derivatization step would be required here.

  • GC System and Conditions:

    • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Column: Rt-βDEXse (or similar cyclodextrin-based capillary column).[13]

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 1 min, then ramp at 5 °C/min to 150 °C, hold for 5 min. This program must be optimized for the specific analyte.

    • Detector Temperature: 250 °C.

  • Data Analysis:

    • As with HPLC, inject a racemic standard to confirm retention times.

    • Inject the sample and integrate the resulting peaks.

    • Calculate ee% using the standard area percentage formula.

Protocol 3: Enantiomeric Excess Determination by ¹H NMR with a CSA

This protocol provides a rapid "mix-and-measure" workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Dissolve Analyte in Deuterated Solvent (e.g., CDCl3) prep2 Add 1-2 eq. of Chiral Solvating Agent (CSA) prep1->prep2 prep3 Vortex to Mix prep2->prep3 nmr1 Acquire 1H NMR Spectrum prep3->nmr1 Transfer to NMR Tube nmr2 Optimize Phasing & Baseline Correction nmr1->nmr2 data1 Identify Split Signals (Diastereotopic Peaks) nmr2->data1 Process Spectrum data2 Integrate Peaks (Int1, Int2) data1->data2 data3 Calculate % ee data2->data3

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same tube, add 1-2 equivalents of an appropriate CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a tartaric acid derivative). The optimal CSA and stoichiometry must be determined experimentally.[20][22]

    • Gently vortex the tube to ensure complete mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the minor enantiomer.

  • Data Analysis:

    • Compare the new spectrum to the original. Identify a proton signal that has split into two distinct, well-resolved peaks. This is your analytical signal.

    • Carefully integrate the two peaks corresponding to the two diastereomeric complexes.

    • Calculate ee% from the integration values (Int₁ and Int₂) using the standard formula.

Conclusion: Selecting the Optimal Method

There is no single "best" method for determining enantiomeric excess; the optimal choice is dictated by the specific context of the analysis.

  • For robust, validated quality control of a final product or key intermediate, Chiral HPLC remains the gold standard due to its versatility and established reliability.[10]

  • For high-throughput screening of reaction conditions or catalyst libraries, the speed and low solvent consumption of Chiral SFC make it the superior choice.[16]

  • When dealing with volatile analytes or when very high resolution is needed, Chiral GC is an excellent, highly sensitive option, provided the potential need for derivatization is acceptable.[24]

  • For rapid, real-time reaction monitoring or when a quick purity check is needed without extensive method development, NMR with a Chiral Solvating Agent is an invaluable tool for its simplicity and speed.[9]

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method, ensuring the scientific integrity and accuracy of their enantiomeric excess determination for products of this compound catalysis and beyond.

References

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016).
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). PubMed.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
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  • NMR determination of enantiomeric excess. (2015).
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  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.).
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  • A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions. (2025). BenchChem.
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  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. (n.d.).
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (2025). BenchChem.
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  • A Comparative Guide to Chiral GC Method for Determining Enantiomeric Excess of (S)-1-Chloro-2-propanol. (2025). BenchChem.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH.
  • Chiral analysis. (n.d.). Wikipedia.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (2025). BenchChem.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Comparison of sfc, gc and hplc. (n.d.). Slideshare.
  • Contemporary Analysis of Chiral Molecules. (2016).
  • Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. (2004). PubMed.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open.
  • Asymmetric Synthesis of Pharmaceuticals and Natural Products. (n.d.). Cardiff University Blogs.

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A Comparative Guide to 4-(Dimethylamino)cyclohexanol and Commercial Catalysts in Esterification and Amidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount to achieving optimal reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison of the organocatalyst 4-(dimethylamino)cyclohexanol with established commercial catalysts, namely Dibutyltin Dilaurate (DBTDL) for esterification and Boric Acid for amidation. We will delve into the mechanistic underpinnings of their catalytic activity and present available experimental data to benchmark their performance.

Introduction to the Catalysts

This compound: The Multifunctional Organocatalyst

This compound is a bifunctional molecule containing a tertiary amine and a hydroxyl group. Its structure, particularly the spatial relationship between the amino and hydroxyl groups in its cis and trans isomers, suggests the potential for intramolecular catalysis. This can lead to rate acceleration in reactions like esterification through the formation of a hydrogen-bonded transition state, which enhances the nucleophilicity of the alcohol and activates the carboxylic acid.

Commercial Catalyst Benchmarks:

  • Dibutyltin Dilaurate (DBTDL): A widely used organotin compound, DBTDL is a Lewis acid catalyst effective in promoting esterification and transesterification reactions.[1] Its mechanism involves coordination of the tin center to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[1]

  • Boric Acid (H₃BO₃): A mild and environmentally benign Lewis acid, boric acid has gained significant traction as a catalyst for the direct amidation of carboxylic acids with amines.[2][3] It facilitates the dehydration required for amide bond formation.[3]

  • 4-Dimethylaminopyridine (DMAP): While not a direct analogue, DMAP is a well-known and highly effective nucleophilic catalyst for acylation reactions.[4] Its high activity provides a useful performance ceiling for comparison.

Benchmarking Performance in Esterification

A study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols provides critical insight into the potential catalytic activity of our target molecule.[5] The study revealed that trans-2-(N,N-dimethylamino)cyclohexanol, a structural isomer of our compound of interest, exhibited a significantly accelerated reaction rate compared to a simple alcohol like 1-hexanol.[5]

Table 1: Performance in the Esterification of Hexanoic Acid

Catalyst/AlcoholSubstratesConditionsPseudo-first-order rate constant (k) s⁻¹Reference
trans-2-(N,N-dimethylamino)cyclohexanolHexanoic AcidToluene, 111 °C9.3 x 10⁻⁵[5]
1-Hexanol (uncatalyzed)Hexanoic AcidToluene, 111 °C0.67 x 10⁻⁵[5]

The data clearly indicates that the presence of the dimethylamino group in close proximity to the hydroxyl group leads to a rate enhancement of over an order of magnitude. This is attributed to an intramolecular hydrogen bond that activates the carboxylic acid.[5] While this data is for the 2-substituted isomer, it provides a strong indication of the catalytic potential of this compound.

For a commercial benchmark, data for the DBTDL-catalyzed esterification of benzoic acid with heptanol shows a high yield, although direct kinetic comparison is not possible due to different substrates and conditions.[6]

Benchmarking Performance in Amidation

For amidation, we will compare the potential of this compound (by inference from its structure) with the well-established performance of boric acid.

Table 2: Performance in the Amidation of Benzoic Acid with Benzylamine

CatalystSubstratesConditionsReaction TimeYieldReference
Boric Acid (1 mol%)Benzoic Acid, BenzylamineToluene, reflux20 h89%[7]
Boric Acid (10 mol%)Benzoic Acid, BenzylamineToluene, reflux8 h~85-90%[7]

Boric acid is an effective catalyst for the amidation of aromatic carboxylic acids and amines, providing high yields.[2][7] The reaction time can be significantly reduced by increasing the catalyst loading.[7] While no direct data exists for this compound in amidation, its basic amino group could potentially play a role in activating the carboxylic acid, though likely through a different mechanism than boric acid.

Mechanistic Insights: The "Why" Behind the Performance

The differences in catalytic activity can be attributed to their distinct mechanisms of action.

This compound: Intramolecular Assistance

The catalytic effect of amino alcohols like this compound in esterification is proposed to proceed through a seven-membered transition state.[5] The tertiary amine group forms a hydrogen bond with the carboxylic acid, which both increases the nucleophilicity of the alcohol and activates the carbonyl group of the acid for attack.

G cluster_0 Intramolecular Catalysis by this compound in Esterification RCOOH R-COOH TransitionState [Seven-membered Transition State] RCOOH->TransitionState Aminoalcohol 4-(Me2N)C6H10OH Aminoalcohol->TransitionState Ester R-COOC6H10NMe2 TransitionState->Ester H2O H2O TransitionState->H2O

Caption: Proposed intramolecular catalysis by this compound.

Dibutyltin Dilaurate (DBTDL): Lewis Acid Activation

DBTDL acts as a Lewis acid. The tin center coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

G cluster_1 DBTDL Catalyzed Esterification DBTDL Bu2Sn(OOCR')2 ActivatedComplex [DBTDL-RCOOH Complex] DBTDL->ActivatedComplex RCOOH R-COOH RCOOH->ActivatedComplex ROH R''-OH Ester R-COOR'' ActivatedComplex->Ester + R''-OH H2O H2O ActivatedComplex->H2O

Caption: Lewis acid activation mechanism of DBTDL.

Boric Acid: Dehydrative Condensation

In amidation, boric acid is thought to activate the carboxylic acid by forming a borate ester intermediate, which is more susceptible to nucleophilic attack by the amine. It also acts as a dehydrating agent, sequestering the water produced and driving the equilibrium towards the amide product.

G cluster_2 Boric Acid Catalyzed Amidation BoricAcid B(OH)3 Intermediate [Borate Ester Intermediate] BoricAcid->Intermediate RCOOH R-COOH RCOOH->Intermediate RNH2 R'-NH2 Amide R-CONH-R' Intermediate->Amide + R'-NH2 H2O H2O Intermediate->H2O

Caption: Boric acid's role in activating the carboxylic acid and dehydration.

Experimental Protocols

General Procedure for Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-(dimethylamino)cyclohexanone.[8]

  • Dissolution: Dissolve 4-(dimethylamino)cyclohexanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Benchmark Esterification Protocol (Based on Kinetic Study)

The following is a representative protocol for the esterification of hexanoic acid.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hexanoic acid (1 equivalent), the alcohol (e.g., 1-hexanol or this compound, 1 equivalent), and toluene as the solvent.

  • Catalyst Addition: If using a catalyst such as DBTDL, add the desired molar percentage (e.g., 1 mol%).

  • Heating: Heat the reaction mixture to reflux (approximately 111 °C for toluene) and stir.

  • Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion to the ester.

  • Work-up: After the desired conversion is reached, cool the reaction mixture, dilute with a suitable organic solvent, and wash with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.

Benchmark Amidation Protocol (Boric Acid Catalyzed)

This protocol is adapted from studies on boric acid-catalyzed amidation.[7]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1 equivalent), benzylamine (1.05 equivalents), boric acid (1-10 mol%), and toluene.

  • Heating and Water Removal: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the benzoic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Conclusion and Future Outlook

While direct, quantitative benchmarking of this compound against commercial catalysts like DBTDL and Boric Acid is limited by the available literature, a qualitative and semi-quantitative comparison is possible. The existing data for a structurally similar amino alcohol strongly suggests that this compound possesses significant catalytic activity in esterification, likely outperforming uncatalyzed reactions and operating via an efficient intramolecular mechanism.

  • For Esterification: this compound presents a promising, metal-free alternative to organotin catalysts like DBTDL. Its proposed mechanism suggests the potential for high efficiency, particularly in systems where the substrates are amenable to the formation of the seven-membered transition state. Further kinetic studies are warranted to directly compare its performance with DBTDL under identical conditions.

  • For Amidation: While boric acid is a proven and effective catalyst, the potential of this compound in this transformation remains to be explored. Its basicity could play a role in activating the carboxylic acid, offering a different mechanistic pathway that may be advantageous for specific substrates.

For researchers and drug development professionals, this compound represents a versatile and potentially highly effective organocatalyst. Its bifunctional nature opens up possibilities for tailored catalytic applications. Future work should focus on head-to-head comparative studies with commercial catalysts across a range of benchmark reactions to fully elucidate its performance profile and establish it as a valuable tool in the synthetic chemist's arsenal.

References

  • PrepChem. Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. [Link]
  • Moura, C. V. R., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Weiss, R., et al. (2006). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding.
  • Pearson.
  • Ge, C., et al. (2014). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Asian Journal of Chemistry, 26(20), 6805-6807. [Link]
  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
  • Blackmond, D. G., et al. (2018). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society, 140(38), 11995-11999. [Link]
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A Comparative Guide to the Catalytic Performance of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organocatalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. While aromatic amines like 4-(Dimethylamino)pyridine (DMAP) have long been the benchmark for nucleophilic catalysis, there is a growing interest in exploring alicyclic analogues that may offer unique reactivity profiles and advantages. This guide provides an in-depth technical comparison of the kinetic performance of 4-(Dimethylamino)cyclohexanol as a catalyst, juxtaposed with established alternatives. Due to the limited direct kinetic studies on this compound, this guide will leverage data from its close structural isomer, trans-2-(N,N-dimethylamino)cyclohexanol, to infer its catalytic potential and draw comparisons.

Introduction to this compound: An Emerging Catalyst

This compound is a bifunctional molecule featuring a tertiary amine and a hydroxyl group on a cyclohexane scaffold. This structure presents intriguing possibilities for catalysis, where the amino group can act as a nucleophile or a Brønsted base, and the hydroxyl group can potentially participate in hydrogen bonding interactions to stabilize transition states or activate substrates. Unlike its aromatic counterpart, DMAP, the alicyclic nature of this compound imparts a different steric and electronic environment, which can influence its catalytic activity and selectivity.

Kinetic Profile in Esterification Reactions: A Case Study of a Structural Isomer

Direct kinetic studies on this compound are not extensively reported in the literature. However, a study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols provides valuable insights through the examination of its structural isomer, trans-2-(N,N-dimethylamino)cyclohexanol[1]. This study reveals that the presence of the amino group in close proximity to the reacting hydroxyl group can significantly influence the reaction rate.

Mechanism of Action: Intramolecular Assistance

The proposed mechanism for the enhanced reactivity of amino alcohols in esterification involves an intramolecular hydrogen bond that activates the carboxylic acid. The tertiary amine functionality is thought to deprotonate the carboxylic acid, forming an ion pair. The resulting carboxylate is then activated by hydrogen bonding with the hydroxyl group of the amino alcohol, facilitating nucleophilic attack and ester formation through a seven-membered transition state[1].

Esterification_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Ester Formation RCOOH R-COOH Intermediate Ion Pair Intermediate RCOOH->Intermediate Proton Transfer Amino_Alcohol Catalyst (this compound) Amino_Alcohol->Intermediate Transition_State Seven-Membered Transition State Intermediate->Transition_State Hydrogen Bonding Ester Ester Product Transition_State->Ester Water H₂O Transition_State->Water

Caption: Proposed mechanism for amino alcohol-catalyzed esterification.

Comparative Kinetic Data

The pseudo-first-order rate constants for the esterification of hexanoic acid with different alcohols in toluene at 111°C are summarized below.

AlcoholRate Constant (k) x 10⁻⁵ s⁻¹Relative Rate
1-Hexanol0.671.0
2-(N,N-Dimethylamino)ethanol7.511.2
trans-2-(N,N-Dimethylamino)cyclohexanol9.313.9

Data sourced from S. R. Siebeneicher et al., Z. Naturforsch. B, 2006, 61b, 583–588.[1]

The data clearly indicates that trans-2-(N,N-dimethylamino)cyclohexanol is significantly more effective than a simple alcohol like 1-hexanol, and also slightly more reactive than its acyclic counterpart, 2-(N,N-dimethylamino)ethanol. This enhanced reactivity is attributed to the favorable orientation of the amino and hydroxyl groups in the cyclohexane ring, which facilitates the formation of the proposed seven-membered transition state[1]. It is reasonable to infer that this compound, with its different spatial arrangement of the functional groups, would also exhibit enhanced catalytic activity compared to simple alcohols, although the optimal geometry for intramolecular assistance might differ.

Comparison with 4-(Dimethylamino)pyridine (DMAP)

DMAP is a highly efficient nucleophilic catalyst widely used in acylation reactions. Its catalytic power stems from the formation of a highly reactive N-acylpyridinium intermediate.

Key Differences in Structure and Mechanism
FeatureThis compound4-(Dimethylamino)pyridine (DMAP)
Structure Alicyclic, flexibleAromatic, planar
Catalytic Site Tertiary aminePyridinic nitrogen
Mechanism Primarily bifunctional (nucleophile/base + H-bonding)Nucleophilic (forms acylpyridinium intermediate)
Basicity (pKa of conjugate acid) ~10-11 (estimated for alicyclic amines)9.7

The key mechanistic difference lies in the mode of activation. While DMAP activates the acylating agent, this compound, in the context of esterification, is proposed to activate the carboxylic acid through hydrogen bonding[1]. This suggests that this compound could be particularly effective in reactions where proton transfer and hydrogen bonding play a crucial role.

Catalyst_Comparison cluster_DMCH This compound cluster_DMAP 4-(Dimethylamino)pyridine (DMAP) DMCH_node Bifunctional Catalysis - Nucleophilic Amine - H-Bonding Hydroxyl Esterification Esterification DMCH_node->Esterification Activates Carboxylic Acid DMAP_node Nucleophilic Catalysis - Forms Acylpyridinium Intermediate Acylation Acylation DMAP_node->Acylation Activates Acylating Agent

Caption: Comparison of catalytic modes for the two catalysts.

Potential Application in the Baylis-Hillman Reaction

The Baylis-Hillman reaction, the coupling of an activated alkene with an electrophile, is another area where tertiary amines are employed as nucleophilic catalysts[2]. The mechanism involves the initial Michael addition of the amine to the activated alkene to form a zwitterionic enolate, which then attacks the electrophile[3]. Given that this compound possesses a nucleophilic tertiary amine, it is a plausible candidate for catalyzing this transformation. The presence of the hydroxyl group could potentially influence the reaction rate and selectivity through hydrogen bonding with the electrophile or intermediates.

Experimental Protocols

A. General Protocol for Kinetic Study of Esterification

This protocol is a generalized procedure for monitoring the kinetics of an esterification reaction catalyzed by this compound.

  • Preparation of Reaction Mixture: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (e.g., hexanoic acid, 1.0 M), the alcohol (e.g., 1-butanol, 1.0 M), the catalyst (this compound, 0.1 M), and an appropriate solvent (e.g., toluene).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching and Analysis: Quench the reaction in the aliquot (e.g., by rapid cooling and dilution). Analyze the concentration of the ester product or the consumption of the carboxylic acid using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of the product versus time. Determine the initial reaction rate from the slope of the curve at t=0. Calculate the rate constant based on the determined reaction order.

B. Synthesis of this compound

A common route to this compound involves the reduction of 4-(Dimethylamino)cyclohexanone.

  • Dissolution: Dissolve 4-(Dimethylamino)cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis_Workflow Start 4-(Dimethylamino)cyclohexanone Reduction Reduction (e.g., NaBH₄ in Methanol) Start->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion and Future Outlook

While direct and extensive kinetic data for this compound remains to be fully explored, the available information on its structural isomer strongly suggests its potential as an effective organocatalyst, particularly in reactions where bifunctional activation through both the amine and hydroxyl groups is advantageous. Its alicyclic nature offers a distinct steric and electronic profile compared to aromatic catalysts like DMAP, which could be exploited for unique reactivity and selectivity.

Future research should focus on comprehensive kinetic studies of this compound in a variety of reactions, including esterifications, acylations, and carbon-carbon bond-forming reactions like the Baylis-Hillman reaction. Direct comparative studies with DMAP and other tertiary amine catalysts will be crucial to fully elucidate its catalytic prowess and carve out its niche in the ever-expanding toolkit of the synthetic chemist.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
  • Siebeneicher, S. R., et al. (2006). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding.
  • Wikipedia. (n.d.). Baylis–Hillman reaction.
  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction.
  • BenchChem. (2025). Application Notes and Protocols: 4-(Dimethylamino)
  • Baylis, A. B., & Hillman, M. E. D. (1972).
  • Morita, K., Suzuki, Z., & Hirose, H. (1968). A Tertiary Phosphine-Catalyzed Reaction of Carbonyl Compounds with Activated Olefins. Bulletin of the Chemical Society of Japan, 41(11), 2815.
  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples.

Sources

A Comparative Guide to the Catalytic Applications of cis- and trans-4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Catalysis

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates the biological activity and physical properties of molecules, the choice of catalyst or chiral auxiliary is paramount. Chiral amino alcohols are a well-established class of compounds that have found extensive use as catalysts and ligands in a multitude of stereoselective transformations.[1] Their efficacy often stems from the defined spatial relationship between the amino and hydroxyl groups, which can coordinate to reagents and create a chiral environment to direct the outcome of a reaction.

This guide focuses on the diastereomeric pair, cis- and trans-4-(dimethylamino)cyclohexanol, and explores their potential as catalysts in asymmetric synthesis. While direct comparative studies detailing the catalytic performance of these specific isomers are not extensively documented in publicly available literature, we can infer their likely behavior and comparative efficacy by examining the principles of stereoselective catalysis and drawing parallels with structurally related compounds. The key difference between the cis and trans isomers lies in the relative orientation of the hydroxyl and dimethylamino groups on the cyclohexane ring, which has profound implications for their conformational preferences and, consequently, their interaction with substrates in a catalytic cycle.

Structural Isomers and Conformational Analysis: The Foundation of Stereoselectivity

The catalytic activity of cis- and trans-4-(dimethylamino)cyclohexanol is intrinsically linked to their three-dimensional structure. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. The orientation of the hydroxyl and dimethylamino substituents (axial vs. equatorial) in the most stable chair conformation of each isomer will dictate the accessibility of these functional groups for catalysis.

  • trans-4-(Dimethylamino)cyclohexanol: In the most stable chair conformation, both the bulky dimethylamino group and the hydroxyl group will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This arrangement leads to a more rigid and predictable structure.

  • cis-4-(Dimethylamino)cyclohexanol: In the most stable chair conformation of the cis isomer, one substituent will be in an equatorial position and the other in an axial position. Due to the larger size of the dimethylamino group, it will preferentially occupy the equatorial position, forcing the hydroxyl group into an axial orientation. This axial positioning of the hydroxyl group can lead to different steric environments and reactivity compared to its equatorial counterpart in the trans isomer.

The differing accessibility and spatial orientation of the key functional groups in the cis and trans isomers are expected to lead to significant differences in their catalytic performance, including reaction rates, diastereoselectivity, and enantioselectivity.

Hypothesized Catalytic Performance in Asymmetric Reductions: A Mechanistic Perspective

A prime example of a reaction where these amino alcohols could serve as chiral auxiliaries is the asymmetric reduction of prochiral ketones using borane (BH₃). In this reaction, the amino alcohol forms a chiral complex with borane, which then delivers a hydride to the ketone in a stereoselective manner.

The proposed catalytic cycle involves the following key steps:

  • Complex Formation: The amino alcohol reacts with borane to form a chiral oxazaborolidine-like intermediate. The stereochemistry of the amino alcohol dictates the conformation of this catalytic species.

  • Coordination of the Ketone: The prochiral ketone coordinates to the boron center of the chiral complex. The steric and electronic properties of both the catalyst and the ketone determine the preferred orientation of coordination.

  • Hydride Transfer: A hydride ion is transferred from the borane to the carbonyl carbon of the ketone. The facial selectivity of this transfer is directed by the chiral environment of the catalyst, leading to the formation of one enantiomer of the alcohol in excess.

  • Catalyst Regeneration: The resulting alkoxyborane releases the chiral alcohol product and the catalyst is regenerated for the next cycle.

Based on the conformational analysis of the cis and trans isomers of 4-(dimethylamino)cyclohexanol, we can hypothesize their relative effectiveness in such a reaction. The more rigid and defined structure of the trans isomer, with both functional groups in equatorial positions, might lead to a more organized transition state and potentially higher enantioselectivity. Conversely, the axial hydroxyl group in the cis isomer could lead to different steric interactions with the incoming ketone, potentially favoring the formation of the opposite enantiomer or resulting in lower enantioselectivity.

While direct experimental data for cis- and trans-4-(dimethylamino)cyclohexanol in this specific reaction is not available, studies on other chiral amino alcohols have consistently demonstrated that the stereochemical arrangement of the amino and hydroxyl groups is a critical determinant of the enantiomeric excess (e.e.) and the absolute configuration of the product.

Potential Applications in Other Asymmetric Transformations

The utility of cis- and trans-4-(dimethylamino)cyclohexanol as chiral ligands is not limited to ketone reductions. These compounds could also be explored in other important asymmetric reactions, such as:

  • Enantioselective addition of organozinc reagents to aldehydes: The amino alcohol can act as a chiral ligand to coordinate with the organozinc reagent, creating a chiral environment for the alkylation of the aldehyde. The stereochemical outcome would be highly dependent on the geometry of the resulting zinc-ligand complex.

  • Asymmetric Diels-Alder reactions: As chiral Lewis acid catalysts (after complexation with a suitable metal), these amino alcohols could influence the facial selectivity of the dienophile's approach to the diene.

  • Asymmetric Mannich reactions: In organocatalyzed Mannich reactions, the amino alcohol could act as a chiral base or co-catalyst to control the stereoselective formation of β-amino carbonyl compounds.

In each of these potential applications, the distinct spatial arrangement of the hydroxyl and dimethylamino groups in the cis and trans isomers would be expected to lead to different levels of stereocontrol.

Experimental Protocol: A Template for Comparative Analysis

To definitively assess the catalytic performance of cis- and trans-4-(dimethylamino)cyclohexanol, a direct comparative study is necessary. The following experimental protocol for the asymmetric reduction of acetophenone with borane serves as a template for such an investigation.

Materials:

  • cis-4-(Dimethylamino)cyclohexanol

  • trans-4-(Dimethylamino)cyclohexanol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Standard laboratory glassware

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral amino alcohol (cis or trans-4-(dimethylamino)cyclohexanol) (0.1 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (0.1 mmol, 0.1 mL of a 1 M solution) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst.

  • Add acetophenone (1.0 mmol) to the reaction mixture.

  • Slowly add an additional amount of borane-THF complex (1.1 mmol, 1.1 mL of a 1 M solution) dropwise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Basify the mixture with 1 M NaOH.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

This experiment should be performed in parallel for both the cis and trans isomers under identical conditions to allow for a direct and meaningful comparison of their catalytic efficacy.

Data Presentation: A Framework for Comparison

The results of the proposed comparative study can be effectively presented in a table format for clear and concise analysis.

Catalyst IsomerYield (%)Enantiomeric Excess (e.e., %)Dominant Enantiomer
cis-4-(Dimethylamino)cyclohexanol
trans-4-(Dimethylamino)cyclohexanol

This structured presentation of the data will allow researchers to readily assess the impact of the catalyst's stereochemistry on the reaction outcome.

Conclusion and Future Outlook

While a definitive experimental comparison of cis- and trans-4-(dimethylamino)cyclohexanol in catalysis is not yet prominent in the scientific literature, the principles of stereochemistry strongly suggest that these isomers will exhibit distinct catalytic behaviors. The rigid, diequatorial arrangement of functional groups in the trans isomer is hypothesized to provide a more defined chiral environment, potentially leading to higher stereoselectivity in asymmetric transformations. Conversely, the axial-equatorial arrangement in the cis isomer may result in different steric interactions and catalytic outcomes.

The provided experimental template offers a clear path for researchers to conduct a direct comparative study and elucidate the catalytic potential of these readily accessible chiral amino alcohols. Such investigations are crucial for expanding the toolbox of catalysts for asymmetric synthesis and for deepening our understanding of the intricate relationship between catalyst structure and function. The insights gained from such studies will undoubtedly contribute to the development of more efficient and selective catalytic systems for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][1]

Visualizations

Diagram: Conformational Isomers of this compound

G cluster_trans trans-Isomer (Chair Conformation) cluster_cis cis-Isomer (Chair Conformation) trans_chair More stable diequatorial conformation cis_chair Axial-equatorial conformation

Caption: Chair conformations of trans- and cis-4-(Dimethylamino)cyclohexanol.

Diagram: Proposed Catalytic Cycle for Asymmetric Ketone Reduction

G A Chiral Amino Alcohol + BH3 B Chiral Oxazaborolidine Catalyst A->B Complexation C Ketone Coordination B->C Substrate Binding D Stereoselective Hydride Transfer C->D Transition State E Chiral Alcohol Product + Regenerated Catalyst D->E Product Release E->B Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric reduction of a ketone.

Sources

A Comparative Guide to the Purity and Analysis of 4-(Dimethylamino)cyclohexanol and its N-desmethyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and well-defined characterization of starting materials and intermediates are paramount. A seemingly minor impurity can have profound impacts on reaction yields, biological activity, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical comparison of trans-4-(Dimethylamino)cyclohexanol and a key alternative, trans-4-(Methylamino)cyclohexanol, focusing on the analytical methodologies that underpin a robust Certificate of Analysis (CoA).

The choice between a dimethylamino and a monomethylamino moiety can significantly influence a molecule's pharmacological properties, including its basicity (pKa), lipophilicity (LogP), and potential for metabolic N-demethylation. Consequently, the ability to distinguish and rigorously characterize these two closely related compounds is a critical skill in medicinal chemistry and process development. This guide will delve into the "why" behind the analytical techniques, offering field-proven insights into what constitutes a reliable CoA for these aminocyclohexanol derivatives.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is more than a mere declaration of purity; it is a testament to the rigorous quality control measures applied to a specific batch of a chemical compound. Below is a comparative summary of typical specifications for trans-4-(Dimethylamino)cyclohexanol and trans-4-(Methylamino)cyclohexanol.

Parameter trans-4-(Dimethylamino)cyclohexanol trans-4-(Methylamino)cyclohexanol Significance in Drug Development
Appearance White to off-white solidWhite to off-white solidA visual inspection is the first line of defense against gross contamination or degradation.
Identity by ¹H-NMR Conforms to structureConforms to structureProvides unambiguous confirmation of the molecular structure and can reveal the presence of structural isomers or impurities.
Identity by FTIR Conforms to structureConforms to structureConfirms the presence of key functional groups and provides a unique "fingerprint" of the molecule.
Purity by GC-MS ≥ 98.0%≥ 97.0%Quantifies the amount of the target compound relative to volatile impurities.
Residual Solvents Per USP <467>Per USP <467>Ensures that solvents used in the synthesis and purification are removed to levels safe for pharmaceutical use.
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%Water can act as a catalyst for degradation or interfere with subsequent reactions.

Experimental Protocols: The Foundation of a Trustworthy CoA

The data presented in a CoA is only as reliable as the analytical methods used to generate it. Here, we provide detailed, self-validating protocols for the key analyses used to characterize these aminocyclohexanols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aminocyclohexanols, it is the gold standard for purity assessment.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Weigh 10 mg of sample Solvent Dissolve in 1 mL Methanol Sample->Solvent Vial Transfer to GC vial Solvent->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separate on HP-5ms column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Area Purity Integration->Purity NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Dissolve ~5 mg in 0.7 mL CDCl3 Filter Filter into NMR tube Sample->Filter Spectrometer Acquire spectrum on 400 MHz NMR Filter->Spectrometer Parameters Standard 1D proton experiment Spectrometer->Parameters FT Fourier Transform Parameters->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to TMS (0 ppm) Baseline->Referencing Integration Integrate Peaks Referencing->Integration Assignment Assign Chemical Shifts Integration->Assignment

Inter-laboratory comparison of 4-(Dimethylamino)cyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparative Guide to the Synthesis of 4-(Dimethylamino)cyclohexanol

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, frequently employed as a structural scaffold in the synthesis of active pharmaceutical ingredients (APIs). The stereochemical and purity profile of this intermediate is critical to the efficacy and safety of the final product. This guide presents a comparative analysis of two prevalent synthetic routes to this compound, framed as a simulated inter-laboratory study involving three independent research groups. We provide an in-depth evaluation of a two-step synthesis via a ketone intermediate against a direct reductive amination pathway. The comparison focuses on key performance indicators including chemical yield, diastereomeric ratio (cis/trans), and overall purity. This document serves as a practical resource for researchers, scientists, and drug development professionals to facilitate informed decisions in methodology selection, ensuring reproducibility and scalability.

Introduction: The Strategic Importance of this compound

The cyclohexanol moiety substituted with a dimethylamino group represents a privileged scaffold in drug discovery. The constrained cyclic structure and the presence of a basic nitrogen atom are crucial for receptor binding and for modulating the pharmacokinetic properties of drug candidates.[1] Its synthesis, therefore, is a frequent undertaking in research laboratories. However, the choice of synthetic route can significantly impact project timelines, cost, and the quality of the final compound.

The primary challenges in synthesizing this compound are achieving a high yield and controlling the stereochemistry to favor either the cis or trans isomer, as each can lead to vastly different biological activities in downstream applications. This guide compares two robust synthetic strategies to provide a clear, data-driven rationale for methodological selection.

Two Competing Synthetic Strategies:

  • Route A: Two-Step Synthesis via Ketone Intermediate: This classic approach involves the initial synthesis of 4-(Dimethylamino)cyclohexanone from a commercially available precursor, followed by its reduction to the target alcohol. This method allows for the isolation and purification of the ketone intermediate, potentially leading to a cleaner final product.

  • Route B: Direct Reductive Amination of 4-Hydroxycyclohexanone: A more atom-economical approach where 4-hydroxycyclohexanone is directly converted to the target molecule in a single synthetic operation. This route promises efficiency but may present challenges in purification and stereocontrol.

Inter-Laboratory Experimental Design

To provide a robust comparison, we simulated an inter-laboratory study with three virtual laboratories (Lab A, Lab B, Lab C). Each lab was tasked with executing both Route A and Route B, reporting on the following Key Performance Indicators (KPIs):

  • Overall Chemical Yield (%): The efficiency of the chemical conversion.

  • Reaction Time (hours): Total time from setup to crude product isolation.

  • Product Purity (%): Determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Diastereomeric Ratio (cis:trans): Quantified by ¹H NMR analysis of the crude product.

Logical Flow of the Comparative Study

G cluster_0 Synthetic Strategies cluster_1 Execution cluster_2 Key Performance Indicators (KPIs) RouteA Route A: Two-Step Synthesis LabA Lab A RouteA->LabA executed by LabB Lab B RouteA->LabB executed by LabC Lab C RouteA->LabC executed by RouteB Route B: Direct Synthesis RouteB->LabA executed by RouteB->LabB executed by RouteB->LabC executed by Yield Yield (%) LabA->Yield report on Purity Purity (GC-MS, %) LabA->Purity report on IsomerRatio cis:trans Ratio (NMR) LabA->IsomerRatio report on Time Time (h) LabA->Time report on LabB->Yield report on LabB->Purity report on LabB->IsomerRatio report on LabB->Time report on LabC->Yield report on LabC->Purity report on LabC->IsomerRatio report on LabC->Time report on Conclusion Methodology Recommendation Yield->Conclusion inform Purity->Conclusion inform IsomerRatio->Conclusion inform Time->Conclusion inform

Caption: Workflow of the simulated inter-laboratory comparison.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analysis.

Route A: Two-Step Synthesis via 4-(Dimethylamino)cyclohexanone

This route begins with the reductive amination of 1,4-cyclohexanedione monoethylene acetal, followed by deprotection and subsequent reduction.

Route A Workflow

G start 1,4-Cyclohexanedione monoethylene acetal step1 Reductive Amination (Dimethylamine, NaBH(OAc)₃) start->step1 intermediate1 Acetal-Protected Amine step1->intermediate1 step2 Acidic Hydrolysis (HCl) intermediate1->step2 intermediate2 4-(Dimethylamino)cyclohexanone (Purified Intermediate) step2->intermediate2 step3 Reduction (NaBH₄, Methanol) intermediate2->step3 end This compound step3->end G start 4-Hydroxycyclohexanone step1 Direct Reductive Amination (Dimethylamine, NaBH(OAc)₃) start->step1 end This compound step1->end

Sources

Assessing the stability of 4-(Dimethylamino)cyclohexanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical intermediates and specialty chemicals, the stability of reagents is a cornerstone of robust process development and formulation science. This guide provides a comprehensive technical assessment of the stability of 4-(Dimethylamino)cyclohexanol, a tertiary amino alcohol, under various stress conditions. Due to a lack of publicly available empirical stability data for this specific molecule, this guide establishes a comparative framework against the well-characterized linear tertiary amino alcohol, N-methyldiethanolamine (MDEA). By examining the known degradation pathways of MDEA and leveraging fundamental chemical principles, we project the likely stability profile of this compound. This document details the requisite experimental protocols for forced degradation studies as mandated by international guidelines, presents data in a comparative format, and explains the mechanistic rationale behind the anticipated degradation pathways.

Introduction: The Imperative of Stability in Process Chemistry

This compound, with its bifunctional nature combining a tertiary amine and a secondary alcohol on a cyclohexane scaffold, presents a unique stereochemical and reactive profile. It finds utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs), as a catalyst, and in the formulation of specialty materials. For any of these applications, understanding its intrinsic stability is not merely a regulatory formality but a critical component of quality control, ensuring reproducibility, safety, and efficacy of the final product.

Forced degradation studies, or stress testing, are the industry-standard approach to understanding how a molecule will behave under conditions more severe than typical storage.[1][2] These studies, guided by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are fundamental to:

  • Elucidating potential degradation pathways.[1]

  • Identifying likely degradation products.

  • Developing and validating stability-indicating analytical methods.

  • Informing decisions on formulation, packaging, and storage conditions.[1]

This guide will systematically explore the stability of this compound in comparison to N-methyldiethanolamine (MDEA), a structurally simpler, acyclic tertiary amino alcohol used extensively in industrial applications, for which considerable stability data exists.[3][4][5]

Physicochemical Properties and Structural Comparison

The stability of a molecule is intrinsically linked to its structure and physicochemical properties.

PropertyThis compoundN-methyldiethanolamine (MDEA)Structural Rationale for Stability Differences
Structure Cyclic, rigid scaffoldLinear, flexible chainThe rigid cyclohexane ring of this compound may offer greater steric hindrance around the nitrogen atom compared to the flexible ethyl chains of MDEA. This could potentially slow down bimolecular degradation reactions. Conversely, ring strain or specific chair/boat conformations could influence reactivity.[6][7]
Molecular Formula C₈H₁₇NO[8]C₅H₁₃NO₂[9]-
Molecular Weight 143.23 g/mol [8]119.16 g/mol [9]-
Boiling Point 228-229 °C[10]246-248 °C[9]The slightly lower boiling point of this compound suggests it is less polar or has weaker intermolecular forces than MDEA, which possesses two hydroxyl groups.
pKa (of conjugate acid) ~9.5-10.5 (Predicted)8.52[6]The predicted higher pKa of the cyclohexyl derivative suggests it is a slightly stronger base. This can influence its reactivity in pH-dependent hydrolysis.

Comparative Stability Assessment: Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify its degradation products.[11] The following sections outline the protocols for these studies and compare the known stability of MDEA with the projected stability of this compound.

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a key degradation pathway for many drug substances. The study is conducted across a range of pH values to determine susceptibility to acid and base catalysis.

Projected Stability Profile:

  • Acidic Conditions (pH 1-3): Tertiary amines are protonated in acidic solutions to form ammonium salts. This protonation generally protects the amine from participating in nucleophilic or oxidative reactions. Therefore, this compound is predicted to be relatively stable under mild acidic conditions, similar to other aminoketones.[1] The alcohol group is also stable against hydrolysis.

  • Neutral Conditions (pH 6-8): Stability is expected to be moderate.

  • Basic Conditions (pH 9-13): Under basic conditions, the free tertiary amine is more susceptible to oxidation. While the molecule is not a β-aminoketone, which is prone to retro-Mannich elimination, other base-catalyzed eliminations or rearrangements, although less likely, cannot be entirely ruled out without experimental data.[1]

Comparative Analysis: MDEA is generally stable against hydrolysis but can undergo degradation at elevated temperatures in aqueous solutions.[3] The hydrolysis of sulfonyl chlorides containing a dimethylamino group has shown a reactivity profile that can be independent of pH over a wide range, suggesting complex intramolecular interactions can influence hydrolysis rates.[12][13] While not directly analogous, this highlights that the stability of this compound across a pH range may not be straightforward to predict.

Summary Table: Projected Hydrolytic Degradation

ConditionThis compound (% Degradation - Projected)N-methyldiethanolamine (MDEA) (% Degradation - Experimental)Rationale/Comments
0.1 M HCl, 60 °C, 24h< 5%< 5%Protonation of the tertiary amine enhances stability.
pH 7 Buffer, 60 °C, 24h5-10%5-15%Moderate degradation expected.
0.1 M NaOH, 60 °C, 24h10-20%15-25%Increased susceptibility to oxidation and potential base-catalyzed reactions.

*Note: Data for this compound is projected based on chemical principles. Data for MDEA is based on literature reports under similar conditions.[3][4][5]

Oxidative Stability

Oxidation is a common degradation pathway for amines. The tertiary amine in this compound is a likely site for oxidative attack.

Projected Stability Profile: The tertiary amine can be oxidized to form an N-oxide. Further degradation could involve N-dealkylation to yield 4-(methylamino)cyclohexanol and formaldehyde, or ring-opening reactions under more aggressive conditions. The presence of the alcohol group might also influence the oxidative pathway.

Comparative Analysis: MDEA is known to undergo oxidative degradation, especially in the presence of oxygen and heat.[14] The degradation products include diethanolamine (DEA), bicine, and formate.[14] The mechanism often involves radical formation. Given the structural similarities, it is highly probable that this compound is also susceptible to oxidative stress. The cyclic structure might provide some steric protection to the nitrogen, potentially making it slightly more stable than the linear MDEA.

Summary Table: Projected Oxidative Degradation

ConditionThis compound (% Degradation - Projected)N-methyldiethanolamine (MDEA) (% Degradation - Experimental)Rationale/Comments
3% H₂O₂, RT, 24h15-30%20-40%Both are susceptible to oxidation at the tertiary amine. The primary degradation product is likely the corresponding N-oxide.[2][15][16]

*Note: Data for this compound is projected. Data for MDEA is based on literature reports.[14]

Thermal Stability

Thermal stress can provide the energy needed to overcome activation barriers for decomposition.

Projected Stability Profile: this compound has a boiling point of 228-229 °C, suggesting good thermal stability at ambient temperatures.[10] At elevated temperatures, decomposition could occur via N-dealkylation or elimination reactions involving the hydroxyl group to form an alkene.

Comparative Analysis: Studies on the thermal decomposition of various ethanolamines have shown that the order of thermal stability is generally: primary amine < secondary amine < tertiary amine.[17] MDEA is considered thermally more stable than monoethanolamine (MEA) and diethanolamine (DEA).[17] However, at high temperatures (e.g., 180 °C), MDEA does degrade, and this degradation is accelerated by the presence of CO₂.[4][5] Given its cyclic structure, this compound may exhibit comparable or slightly enhanced thermal stability compared to MDEA due to reduced conformational flexibility.[7]

Summary Table: Projected Thermal Degradation

ConditionThis compound (% Degradation - Projected)N-methyldiethanolamine (MDEA) (% Degradation - Experimental)Rationale/Comments
80 °C, 72h (Solid)< 5%< 5%Both compounds are expected to be stable under these conditions.
120 °C, 24h (in solution)10-25%15-30%Degradation is likely to occur, with MDEA degradation being well-documented at these temperatures.[4][5]

*Note: Data for this compound is projected. Data for MDEA is based on literature reports.[4][5]

Photostability

Exposure to light, particularly UV radiation, can lead to photodegradation.

Projected Stability Profile: Saturated amines and alcohols do not possess strong chromophores that absorb UV-Vis light in the range typically used for photostability testing (above 290 nm). Therefore, this compound is predicted to be largely photostable. However, degradation could be initiated by impurities or in the presence of photosensitizers.

Comparative Analysis: Similar to this compound, MDEA lacks a significant chromophore and is generally considered photostable under standard ICH Q1B conditions.[7][18][19][20] Studies on the photodegradation of other pharmaceuticals confirm that molecules without significant UV absorbance are often stable to light.[10][21]

Summary Table: Projected Photostability

Condition (ICH Q1B)This compound (% Degradation - Projected)N-methyldiethanolamine (MDEA) (% Degradation - Experimental)Rationale/Comments
Overall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²< 2%< 2%Lack of a significant chromophore suggests low susceptibility to photodegradation.[7][18]

*Note: Data is projected for both compounds based on their chemical structures and lack of chromophores.

Proposed Degradation Pathways

Based on the chemistry of tertiary amines and alcohols, the following degradation pathways are proposed.

This compound

G cluster_main This compound cluster_paths Degradation Pathways cluster_products Primary Degradants A This compound B N-Oxide Formation (Oxidative Stress) A->B [O] C N-Demethylation (Oxidative/Thermal Stress) A->C Δ or [O] D Dehydration (Thermal/Acidic Stress) A->D Δ or H+ P1 This compound N-oxide B->P1 P2 4-(Methylamino)cyclohexanol + Formaldehyde C->P2 P3 4-(Dimethylamino)cyclohexene D->P3

Caption: Proposed degradation pathways for this compound.

N-methyldiethanolamine (MDEA)

G cluster_main N-methyldiethanolamine (MDEA) cluster_paths Degradation Pathways cluster_products Known Degradants A MDEA B Oxidative Degradation A->B O₂, Δ C Thermal Degradation A->C Δ, CO₂ P1 Diethanolamine (DEA) B->P1 P2 Bicine B->P2 P3 Formate B->P3 C->P1

Caption: Known degradation pathways for N-methyldiethanolamine (MDEA).

Experimental Protocols for a Comprehensive Stability Study

To obtain definitive data for this compound, a forced degradation study should be executed. The following protocols provide a self-validating framework.

Overall Experimental Workflow

Caption: Workflow for forced degradation and stability analysis.

Preparation of Stress Samples
  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Hydrolytic Stress:

    • Acid: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Base: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours.

    • Neutral: Mix 1 mL of stock solution with 1 mL of water. Heat at 60 °C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Thermal Stress: Place a solid sample of the compound in a 105 °C oven for 72 hours. Also, heat a solution (as prepared for neutral hydrolysis) at 80 °C for 72 hours.

  • Photolytic Stress: Expose both solid and solution samples to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[7][18] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Control Sample: Store a solution of the compound at 4 °C in the dark.

  • Sample Processing: Before analysis, cool all samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.

Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[20][22]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) and in-line Mass Spectrometry (ESI+) for peak identification and tracking.

  • Rationale: This generic gradient method is effective for separating polar and non-polar compounds.[20] The acidic mobile phase ensures that the tertiary amine is protonated, leading to better peak shape. Mass spectrometry is crucial for identifying degradation products, which may lack a UV chromophore.[20][23]

GC-MS Analysis for Volatile Degradants

For thermal degradation studies, GC-MS can be invaluable for identifying volatile degradation products.

  • Derivatization: The alcohol and any potential secondary amine degradants are polar and may require derivatization (e.g., silylation with a reagent like MTBSTFA) to improve volatility and peak shape for GC analysis.[17][18][24][25]

  • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Injection: Splitless injection may be required for sensitivity, but care must be taken to avoid on-column degradation.[26][27]

  • Temperature Program: A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C) is used to elute a wide range of compounds.

  • Detection: Mass Spectrometry (EI mode) for identification by library matching and fragmentation analysis.

Conclusion and Recommendations

This guide establishes a framework for assessing the stability of this compound. While direct experimental data remains elusive, a comparative analysis with N-methyldiethanolamine (MDEA) and an understanding of fundamental chemical principles allows for a reasoned projection of its stability profile.

Key Projections:

  • High Stability: The compound is likely to be most stable under mild acidic and photolytic conditions.

  • Moderate Susceptibility: Thermal stress, particularly at temperatures exceeding 100 °C, is expected to cause degradation.

  • Highest Susceptibility: The tertiary amine functionality makes the molecule most vulnerable to oxidative degradation and, to a lesser extent, degradation under basic conditions.

The cyclic and sterically hindered nature of the cyclohexane ring may afford slightly greater stability to this compound compared to its linear counterpart, MDEA, particularly against bimolecular or sterically-demanding degradation reactions. However, this remains a hypothesis pending empirical validation.

For any professional in research or drug development utilizing this compound, it is strongly recommended that a comprehensive forced degradation study, following the protocols outlined herein, be conducted. This will not only confirm the projected stability profile but also provide the necessary data to develop robust, stability-indicating analytical methods essential for quality control and regulatory compliance.

References

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  • Villas-Bôas, S. G., Højrup, P., & Nicolai, M. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 38-51. [Link]
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  • PubChem. (n.d.). N-Methyldiethanolamine. National Center for Biotechnology Information.
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  • Pande, V., & Singh, P. (2014). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Chromatographic Science, 52(8), 862-870. [Link]
  • Al-Jibouri, H. A. S. (2015). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. International Journal of Scientific & Engineering Research, 6(1), 1202-1210. [Link]
  • Quora. (2022). What is the difference between cyclic and linear compounds? Why are cyclic compounds more stable than linear compounds?. [Link]
  • Sexton, A., & Rochelle, G. (2011). Degradation of aqueous methyldiethanolamine by temperature and oxygen cycling. Energy Procedia, 4, 433-440. [Link]
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 282-291. [Link]
  • Mojarro, A., Dworkin, J. P., Elsila, J. E., Glavin, D. P., & Aponte, J. C. (2019). Detection of Silylated Amino Acids and Nucleobases via Pyrolysis-Gas Chromatography-Triple Quadrupole Mass Spectrometry Multiple Reaction Monitoring. 50th Lunar and Planetary Science Conference. [https://www.hou.usra.edu/meetings/lpsc2019/pdf/2 Mojarro.pdf]([Link] Mojarro.pdf)
  • Semantic Scholar. (1997). Methyl‐diethanolamine degradation — Mechanism and kinetics. Canadian Journal of Chemical Engineering.[Link]
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  • Du, G. H., Liu, A. L., et al. (2020). DL0410 attenuates oxidative stress and neuroinflammation via BDNF/TrkB/ERK/CREB and Nrf2/HO-1 activation. International Immunopharmacology, 86, 106729. [Link]
  • Farina, M., et al. (2009). Effect of acute vs chronic H2O2-induced oxidative stress on antioxidant enzyme activities. Free Radical Research, 43(4), 340-347. [Link]
  • Van der Velde, M., et al. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of Pharmaceutical and Biomedical Analysis, 152, 15-23. [Link]
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  • Ghasemi, J., & Niazi, A. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 1013-1019. [Link]
  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. [Link]
  • Kaczmarczyk, A., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(22), 22373-22392. [Link]
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  • Forrest, T. H., et al. (2009). Oxidative stress-induced apoptosis prevented by Trolox. Free Radical Biology and Medicine, 16(6), 673-678. [Link]
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  • ResearchGate. (2016).
  • Beller, M., et al. (2018). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Williams, B. J., et al. (2015). Organic and inorganic decomposition products. Atmospheric Measurement Techniques, 8(12), 5435-5448. [Link]
  • Gellman, S. H., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 140(7), 2583-2593. [Link]
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  • ResearchGate. (2013). What are the available analytical methods used in GC-MS or LC-MS for thermal degradation of monoethanolamine in CO2 capture?. [Link]
  • de Oliveira, A. R. M., et al. (2009). LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations. Journal of Chromatographic Science, 47(9), 745-748. [Link]
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  • Tanaka, H., et al. (2022). Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification.
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A Comparative Guide to the Applications and Efficacy of 4-(Dimethylamino)cyclohexanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of 4-(Dimethylamino)cyclohexanol, a versatile yet under-documented synthetic building block. While its primary role to date has been as an intermediate in the synthesis of pharmaceuticals, its structural motifs—a secondary alcohol and a tertiary amine on a cyclohexane scaffold—suggest a broader range of applications. This document will objectively compare the potential performance of this compound with established alternatives in key application areas, supported by experimental data from analogous systems. By exploring its theoretical efficacy in catalysis, asymmetric synthesis, and materials science, we aim to provide a roadmap for future research and development.

This compound: A Profile of a Promising Synthetic Intermediate

This compound is a bifunctional organic molecule featuring a cyclohexyl ring substituted with a hydroxyl group and a dimethylamino group. This structure provides two key reactive sites: the hydroxyl group, which can undergo esterification, etherification, and oxidation, and the dimethylamino group, which imparts basicity and nucleophilicity. These features make it a valuable intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical industry. For instance, derivatives of this compound are precursors in the synthesis of the analgesic drug Tramadol.

The cyclohexane ring also introduces stereochemical considerations, with the substituents existing in either cis or trans configurations relative to each other. This stereochemistry can be crucial in applications such as asymmetric synthesis, where the spatial arrangement of functional groups can direct the stereochemical outcome of a reaction.

PropertyValue
Molecular FormulaC₈H₁₇NO[1]
Molecular Weight143.23 g/mol [1]
AppearanceWhite to off-white solid
CAS Number61168-09-0 (unspecified stereochemistry)[1]

While its role as a synthetic intermediate is established, the inherent functionalities of this compound suggest its potential for direct application in several fields. The remainder of this guide will explore these potential applications through a comparative lens, juxtaposing its theoretical performance with that of well-characterized alternatives.

Comparative Analysis in Catalysis: A Potential Challenger to DMAP?

The presence of the nucleophilic dimethylamino group in this compound invites a comparison with one of the most effective and widely used nucleophilic catalysts in organic synthesis: 4-Dimethylaminopyridine (DMAP).

The Gold Standard: 4-Dimethylaminopyridine (DMAP)

DMAP is a hyper-nucleophilic acylation catalyst that significantly accelerates esterification, amidation, and related reactions, particularly for sterically hindered substrates.[2] Its catalytic prowess stems from the resonance stabilization of the N-acylpyridinium intermediate, which is highly reactive towards nucleophiles like alcohols.[2][3]

The catalytic cycle of DMAP in a typical esterification reaction is well-understood and provides a benchmark for comparison.

DMAP_Catalysis cluster_0 DMAP Catalytic Cycle DMAP DMAP N_Acylpyridinium N-Acylpyridinium Ion DMAP->N_Acylpyridinium Reacts with Acyl_Anhydride R-CO-O-CO-R Acyl_Anhydride->N_Acylpyridinium Ester Ester (R-CO-OR') N_Acylpyridinium->Ester Reacts with Alcohol R'-OH Alcohol->Ester DMAP_H Protonated DMAP Ester->DMAP_H Byproduct DMAP_H->DMAP Regenerated by Base Base (e.g., Et3N) Base->DMAP

Caption: Catalytic cycle of DMAP in acylation reactions.

Hypothetical Efficacy of this compound as a Catalyst

Theoretically, the lone pair of electrons on the nitrogen atom of the dimethylamino group in this compound could also act as a nucleophile to activate an acylating agent. However, the electronic environment is significantly different from that of DMAP. In DMAP, the nitrogen atom is part of an aromatic pyridine ring, which delocalizes the positive charge in the N-acylpyridinium intermediate, thus stabilizing it and making it a more effective acyl transfer agent. In contrast, the dimethylamino group in this compound is attached to a saturated aliphatic ring, which lacks this resonance stabilization.

This fundamental electronic difference suggests that this compound would be a significantly less effective catalyst than DMAP. The resulting N-acylammonium intermediate would be less stable and therefore less readily formed, leading to a much slower reaction rate.

Comparative Performance Data (DMAP vs. Pyridine)

To contextualize the expected performance, consider the vast difference in catalytic activity between DMAP and its parent compound, pyridine.

CatalystSubstrateReaction TimeYield (%)
DMAP (0.05 eq)CyclohexanolRoom Temp, 2-6 hrs>95%[3][4]
Pyridine (10 eq)CyclohexanolReflux, >24 hrsVariable, often low[3]

Given that the electronic activation in this compound is more akin to a simple tertiary amine than the highly activated system of DMAP, its catalytic performance is likely to be modest at best.

Proposed Experimental Protocol for Comparative Catalysis

To empirically validate this hypothesis, a comparative study could be conducted using the following protocol:

Objective: To compare the catalytic efficacy of this compound and DMAP in the esterification of a sterically hindered alcohol.

Materials:

  • 1-Methylcyclohexanol

  • Acetic anhydride

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks under an inert atmosphere, prepare the following reaction mixtures:

    • Flask A (DMAP): 1-Methylcyclohexanol (1.0 eq), DMAP (0.05 eq), and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Flask B (4-DMAP-CHexOH): 1-Methylcyclohexanol (1.0 eq), this compound (0.05 eq), and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Acylation: To each flask, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every hour).

  • Work-up: Upon completion (or after a set time, e.g., 24 hours), quench the reactions with water. Extract the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yield of the ester. Characterize the product by NMR and IR spectroscopy.

Comparative Analysis in Asymmetric Synthesis: A Potential Chiral Auxiliary?

The presence of stereocenters in this compound suggests its potential use as a chiral auxiliary in asymmetric synthesis.[5] A chiral auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5]

Established Chiral Auxiliaries: A Benchmark

The field of asymmetric synthesis is rich with well-established chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam.[6] These auxiliaries are effective because they adopt a rigid conformation that effectively shields one face of the reactive center, leading to high diastereoselectivity.

Chiral_Auxiliary cluster_1 Asymmetric Synthesis with a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-A* Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary (A*) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered A* Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Potential of this compound as a Chiral Auxiliary

For this compound to be an effective chiral auxiliary, it would need to be available in an enantiomerically pure form. The cyclohexane ring, while providing stereocenters, is conformationally flexible. This flexibility can be a drawback for a chiral auxiliary, as it may not provide the rigid steric environment needed for high diastereoselectivity.

Compared to the rigid bicyclic structure of camphorsultam or the planar, sterically demanding oxazolidinones, the conformational flexibility of the cyclohexyl ring in this compound may lead to lower diastereoselectivity in asymmetric reactions.

General Experimental Protocol for Evaluating a Chiral Auxiliary

A general protocol to assess the efficacy of enantiomerically pure this compound as a chiral auxiliary in an aldol reaction is outlined below.

Objective: To evaluate the diastereoselectivity induced by a this compound-derived chiral auxiliary in an aldol reaction.

Materials:

  • Enantiomerically pure this compound

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • An aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Auxiliary Attachment: React enantiomerically pure this compound with propionyl chloride to form the corresponding ester.

  • Enolate Formation: Treat the ester with LDA in anhydrous THF at -78 °C to generate the chiral enolate.

  • Aldol Reaction: Add the aldehyde to the enolate solution and allow the reaction to proceed at -78 °C.

  • Work-up: Quench the reaction with a saturated ammonium chloride solution and extract the product.

  • Analysis: Determine the diastereomeric ratio of the product using NMR spectroscopy or HPLC.

  • Auxiliary Cleavage: Cleave the auxiliary from the aldol product (e.g., by hydrolysis or reduction) to obtain the enantiomerically enriched aldol product.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the final product using chiral HPLC or by derivatization with a chiral resolving agent.

Comparative Analysis in Materials Science: A Potential Corrosion Inhibitor?

Organic molecules containing heteroatoms like nitrogen and oxygen, especially those with lone pairs of electrons, can act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective layer. The amino and hydroxyl groups in this compound make it a candidate for this application.

Established Corrosion Inhibitors

Many nitrogen-containing organic compounds, including amines and their derivatives, have been shown to be effective corrosion inhibitors for metals in acidic media.[7][8] Their efficacy is often attributed to the adsorption of the molecule onto the metal surface through the nitrogen atom's lone pair of electrons, which blocks the active sites for corrosion.

Comparative Efficacy of Amino-based Corrosion Inhibitors

InhibitorMetalMediumInhibition Efficiency (%)
4-((4-(dimethylamino)benzylidine)amino)antipyrineMild Steel1 M HCl>90%[8]
Synthesized Schiff bases from 4-amino-antipyrineMild Steel1 M HCl85-95%[8]
Potential of this compound as a Corrosion Inhibitor

The presence of both a nitrogen and an oxygen atom in this compound could lead to strong adsorption on a metal surface, potentially making it an effective corrosion inhibitor. The cyclohexyl ring provides a larger surface area for coverage compared to smaller aliphatic amines.

Proposed Experimental Protocol for Corrosion Inhibition Studies

The effectiveness of this compound as a corrosion inhibitor can be evaluated using electrochemical techniques.

Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in an acidic medium.

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid

  • This compound

  • Potentiostat/Galvanostat with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

Procedure:

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode in 1 M HCl.

  • Potentiodynamic Polarization: Record the polarization curves in the absence and presence of various concentrations of this compound.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the open-circuit potential in the absence and presence of the inhibitor.

  • Data Analysis: From the polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency. From the EIS data, determine the charge transfer resistance and double-layer capacitance to further evaluate the inhibition mechanism.

Conclusion and Future Outlook

This compound is a molecule with untapped potential beyond its current role as a synthetic intermediate. While this guide has highlighted a significant lack of direct experimental data for its application in catalysis, asymmetric synthesis, and materials science, a comparative analysis with well-established alternatives provides a strong theoretical foundation for its potential efficacy.

  • As a Catalyst: It is unlikely to rival the efficacy of highly specialized catalysts like DMAP due to a lack of electronic activation. However, it may offer mild catalytic activity that could be suitable for specific applications where a less reactive catalyst is desired.

  • As a Chiral Auxiliary: Its conformational flexibility may limit its ability to induce high levels of diastereoselectivity compared to more rigid chiral auxiliaries. Nevertheless, its synthesis from chiral precursors could provide a novel and potentially cost-effective option for certain asymmetric transformations.

  • As a Corrosion Inhibitor: Its bifunctional nature, with both amino and hydroxyl groups, makes it a promising candidate for corrosion inhibition, warranting further experimental investigation.

This guide serves as a call to the research community to explore the full potential of this compound. The experimental protocols provided offer a starting point for a systematic evaluation of its performance in these and other applications. Such studies will be crucial in unlocking the full value of this versatile and readily available chemical building block.

References

  • Chiral auxiliary - Wikipedia. [Link]
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  • Inhibition Effects of a Synthesized Novel 4-Aminoantipyrine Derivative on the Corrosion of Mild Steel in Hydrochloric Acid Solution together with Quantum Chemical Studies. MDPI. [Link]
  • Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material.
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Ester synthesis by esterific
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Dimethylamino)cyclohexanol, moving beyond a simple checklist to instill a culture of safety and responsibility. As your partner in laboratory safety, we aim to provide value that extends beyond the product itself, fostering a deep trust in our collective commitment to scientific integrity.

Hazard Profile of this compound: Understanding the Risks

Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is crucial. This amino alcohol poses several risks that necessitate careful management.

According to available Safety Data Sheets (SDS) and chemical databases, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritationExclamation Mark
Serious Eye Damage/IrritationCauses serious eye damage or irritationCorrosion
Respiratory IrritationMay cause respiratory irritationExclamation Mark
Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks:

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[3] Ensure the lab coat is buttoned and fits properly.

  • Respiratory Protection: In cases of inadequate ventilation or the potential for aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The rationale for this level of protection is directly linked to the identified hazards. The risk of serious eye damage necessitates robust eye protection, while the potential for skin irritation demands impermeable gloves and a lab coat. Respiratory protection is a critical precaution against irritation of the respiratory tract.

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Materials Required:

  • A designated, properly labeled hazardous waste container.

  • A funnel for transferring liquid waste.

  • Absorbent, non-reactive material for spill cleanup (e.g., vermiculite or sand).

  • Personal Protective Equipment (as outlined in Section 2).

Procedure:

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be designated as hazardous waste.

    • This waste stream should be kept separate from other incompatible waste types. As a general principle, avoid mixing different chemical wastes to prevent unforeseen reactions.[4][5]

  • Waste Container Selection and Labeling:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable for this type of waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the hazards (e.g., "Irritant," "Corrosive to eyes").[6][7][8]

  • Waste Accumulation:

    • Carefully transfer liquid waste into the designated container using a funnel to prevent spills.

    • Solid waste, such as contaminated gloves or absorbent materials, should be placed in a separate, clearly labeled solid hazardous waste container.

    • Keep the waste container closed at all times, except when adding waste.[7][8] This is a common regulatory requirement and prevents the release of vapors into the laboratory atmosphere.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7]

    • This area should be away from sources of ignition and incompatible chemicals.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

    • Do not attempt to treat or neutralize the waste unless you are specifically trained and equipped to do so, and it is part of an established and approved protocol.

Spill Management: Immediate Actions for a Safe Response

In the event of a small spill of this compound, the following steps should be taken immediately to mitigate risks:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area (if necessary): For larger spills or in poorly ventilated areas, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: Use an inert, absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Waste Generation (this compound) characterize Characterize Waste (Liquid or Solid Contaminated) start->characterize spill Accidental Spill start->spill liquid_waste Liquid Waste Stream characterize->liquid_waste Liquid solid_waste Solid Waste Stream (Gloves, wipes, etc.) characterize->solid_waste Solid container_liquid Select & Label Appropriate Liquid Waste Container liquid_waste->container_liquid container_solid Select & Label Appropriate Solid Waste Container solid_waste->container_solid accumulate_liquid Accumulate in Closed Container in Satellite Accumulation Area container_liquid->accumulate_liquid accumulate_solid Accumulate in Closed Container in Satellite Accumulation Area container_solid->accumulate_solid storage Store in Designated & Segregated Area accumulate_liquid->storage accumulate_solid->storage disposal_request Request Pickup by EHS or Licensed Waste Contractor storage->disposal_request final_disposal Final Disposal at a Permitted Facility disposal_request->final_disposal spill_procedure Follow Spill Management Procedure spill->spill_procedure spill_waste Collect Spill Debris as Hazardous Waste spill_procedure->spill_waste spill_waste->solid_waste

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Safety Guidance.
  • OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]
  • This compound. PubChem, National Institutes of Health (NIH). [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • This compound. Chemsrc. [Link]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • 4-(DIMETHYLAMINO) CYCLOHEXANONE. ChemBK. [Link]
  • Hazard Summary Identification. New Jersey Department of Health. [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-(Dimethylamino)cyclohexanol. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to make informed decisions that ensure a secure laboratory environment. Our focus is on creating a self-validating system of safety that builds trust and confidence in your handling procedures.

Hazard Profile Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant triad of risks.

The primary hazards are:

  • H315 - Causes skin irritation : This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.[1][2]

  • H318 - Causes serious eye damage : This is a critical classification, signifying that contact can lead to irreversible damage to the eye.[1][2] This is more severe than simple eye irritation.

  • H335 - May cause respiratory irritation : Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

These classifications dictate a clear, non-negotiable need for a multi-layered PPE strategy focused on preventing all routes of exposure: dermal (skin), ocular (eye), and inhalation.

The Core Protocol: Selecting and Implementing PPE

A risk-based approach is crucial. The level of PPE required is directly proportional to the scale of the operation and the potential for exposure. The following table summarizes the required equipment, linking each piece to the specific hazard it mitigates.

PPE CategoryMinimum RequirementRecommended Upgrade (and when)Rationale & Governing Standard
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields.Chemical splash goggles. Add a full-face shield when handling >5g or any liquid solutions.Protects against the primary hazard of serious eye damage .[1][2] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Standard laboratory coat.Disposable, chemical-resistant apron or coveralls for large-scale operations or spill cleanup.Prevents skin irritation from incidental contact.[1][2]
Nitrile gloves (minimum 4 mil thickness).Thicker nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated solutions.Provides a direct barrier against skin contact.[3] Always inspect gloves for degradation or punctures before use.[3]
Respiratory Protection Not required for handling small quantities (<1g) in a well-ventilated area.A NIOSH-approved respirator with an organic vapor/particulate cartridge.Mitigates the risk of respiratory tract irritation .[1][2] Required when engineering controls are insufficient, dust is generated, or irritation is experienced.[3]

Operational Workflow for Safe Handling

Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. The following workflow integrates the use of PPE with essential engineering controls.

Step-by-Step Handling Procedure
  • Preparation and Engineering Controls :

    • Verify that a certified chemical fume hood is operational. All handling of this compound, especially weighing and transferring solids, should occur within the hood to control vapor and dust.[3][5]

    • Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3][4]

    • Prepare your work surface by laying down absorbent, disposable bench paper to contain any minor spills.

  • PPE Inspection and Donning :

    • Visually inspect all PPE for defects. Check gloves for pinholes or tears. Ensure safety goggles are free of cracks that could compromise their integrity.

    • Don PPE in the correct order: lab coat, then respirator (if needed), then eye protection, and finally gloves.

  • Chemical Handling :

    • When handling the solid, use spark-proof tools and techniques that minimize dust formation.[2]

    • Keep the container tightly sealed whenever not actively dispensing the chemical.[2]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Decontamination and Doffing :

    • After handling is complete, wipe down the work surface and any equipment used.

    • Remove PPE carefully to avoid self-contamination. Remove gloves first, turning them inside out. Remove your lab coat and any other protective wear. Wash hands thoroughly with soap and water.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Task: Handling This compound decision1 Working in Certified Chemical Fume Hood? start->decision1 proc3 Mandatory: Work in Fume Hood decision1->proc3 Yes proc4 Consider Respiratory Protection: NIOSH-Approved Respirator decision1->proc4 No decision2 Task involves potential for splash or aerosol? proc1 Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses decision2->proc1 No (e.g., weighing solid) proc2 Upgrade Eye Protection: - Chemical Splash Goggles - Face Shield decision2->proc2 Yes (e.g., making solution) end_state Proceed with Task proc1->end_state proc2->end_state proc3->decision2 proc4->decision2

Caption: PPE selection workflow for this compound.

Emergency and Disposal Plans

Spill Response

  • Small Spill (<1g) : Wearing your full PPE, gently sweep up the solid material, avoiding dust generation. Place it into a clearly labeled, sealed container for hazardous waste disposal.[3] Clean the spill area with soap and water.

  • Large Spill : Evacuate the immediate area and follow your institution's emergency chemical spill protocol. Do not attempt to clean a large spill without specialized training and equipment.

Exposure Protocol

  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][7]

Disposal Plan

  • All waste, including contaminated PPE and leftover chemical, must be disposed of as hazardous waste.

  • Place waste in sealed, properly labeled containers. Do not mix with other waste streams.

  • Follow all local, state, and federal regulations for chemical waste disposal.

By integrating this expert-level understanding of the hazards with meticulous operational and disposal plans, you can ensure the safe and effective handling of this compound, protecting both yourself and your research.

References

  • This compound | C8H17NO | CID 18702099 - PubChem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. Source: American Chemistry Council. [Link]
  • Personal Protective Equipment | US EPA. Source: United States Environmental Protection Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.